molecular formula C10H7NO B1336581 Isoquinoline-5-carbaldehyde CAS No. 80278-67-7

Isoquinoline-5-carbaldehyde

Cat. No.: B1336581
CAS No.: 80278-67-7
M. Wt: 157.17 g/mol
InChI Key: ILRSABOCKMOFGW-UHFFFAOYSA-N
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Description

Isoquinoline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSABOCKMOFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426879
Record name isoquinoline-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80278-67-7
Record name isoquinoline-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-carboxaldehyde
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline-5-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a reactive aldehyde group at the 5-position, renders it an invaluable intermediate for the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed herein are grounded in established chemical principles, ensuring reproducibility and scalability.

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, this compound serves as a key precursor in the synthesis of novel therapeutic agents and functional materials.[1] Its applications extend to the development of fluorescent probes for biological imaging, highlighting its versatility in diverse scientific domains.[1]

This document will delve into the practical aspects of preparing this compound, offering a critical analysis of various synthetic strategies. Furthermore, it will provide a detailed protocol for the rigorous characterization of the final product, employing a suite of spectroscopic techniques to confirm its identity and purity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₀H₇NO[1][5][6]
Molecular Weight 157.17 g/mol [1][5][6]
Appearance Yellow to light brown solid/powder[1][5]
Melting Point 113-122 °C[7][8]
Boiling Point 331.7 ± 15.0 °C at 760 mmHg[5][7]
CAS Number 80278-67-7[1][5][6]
Purity ≥ 96% (GC/HPLC)[1][8]

Safety Information: this compound is classified as an irritant and is harmful if swallowed.[5][6] It can cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at 0-8°C.[1]

Synthetic Methodologies: A Comparative Analysis

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.[9][10][11][12] These methods typically involve the cyclization of a β-phenylethylamine derivative. However, the direct synthesis of this compound often involves the modification of a pre-existing isoquinoline scaffold. Below, we explore common and effective strategies.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_reduction Reduction Route cluster_formylation Direct Formylation (Conceptual) Isoquinoline-5-methanol Isoquinoline-5-methanol Isoquinoline-5-carbaldehyde_ox This compound Isoquinoline-5-methanol->Isoquinoline-5-carbaldehyde_ox Mild Oxidizing Agent (e.g., MnO₂, PCC) Isoquinoline-5-carbonitrile Isoquinoline-5-carbonitrile Isoquinoline-5-carbaldehyde_red This compound Isoquinoline-5-carbonitrile->Isoquinoline-5-carbaldehyde_red Reducing Agent (e.g., DIBAL-H) Isoquinoline Isoquinoline Isoquinoline-5-carbaldehyde_form This compound Isoquinoline->Isoquinoline-5-carbaldehyde_form Formylating Agent (Challenging)

Caption: Key synthetic routes to this compound.

Protocol 1: Oxidation of 5-(Hydroxymethyl)isoquinoline

This is a common and reliable method that utilizes a readily available starting material. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(hydroxymethyl)isoquinoline in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetone). The choice of solvent depends on the selected oxidizing agent.

  • Addition of Oxidant: Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution. MnO₂ is often preferred due to its selectivity for allylic and benzylic alcohols and the ease of workup.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the manganese salts or PCC byproducts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Reduction of Isoquinoline-5-carbonitrile

This method offers an alternative route starting from the corresponding nitrile. The use of a controlled reducing agent is essential to stop the reduction at the aldehyde stage.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve isoquinoline-5-carbonitrile in an anhydrous solvent such as toluene or dichloromethane.

  • Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) to the cooled solution. The stoichiometry of DIBAL-H should be carefully controlled (typically 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography as described in Protocol 1.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. A combination of spectroscopic techniques is employed for this purpose.

Diagram of Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Crude this compound Purification Purification (Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC, GC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS IR Infrared (IR) Spectroscopy Structure_Elucidation->IR

Caption: Workflow for the purification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern consistent with the substituted isoquinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm.

Experimental Protocol for NMR Spectroscopy: [13][14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[13][14]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data: For this compound (C₁₀H₇NO), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (158.0600).

Experimental Protocol for Mass Spectrometry: [13]

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13][15]

  • Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Data: The IR spectrum of this compound will show a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic peaks for the aromatic C-H and C=C bonds will also be present.[13]

Experimental Protocol for IR Spectroscopy: [13]

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[13]

Summary of Expected Spectroscopic Data
TechniqueKey FeatureExpected Value/Region
¹H NMR Aldehyde Proton (CHO)~10 ppm (singlet)
Aromatic Protons7.5 - 9.5 ppm (complex multiplets)
¹³C NMR Carbonyl Carbon (C=O)~190 - 200 ppm
Aromatic Carbons~120 - 150 ppm
Mass Spec (HRMS) [M+H]⁺m/z ≈ 158.0600
IR Spectroscopy C=O Stretch~1690 - 1715 cm⁻¹

Applications in Drug Discovery and Materials Science

This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules and functional materials.[1]

  • Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential anticancer and anti-inflammatory activities.[1] The aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex drug candidates. For instance, it can be used to synthesize thiosemicarbazone derivatives, a class of compounds known for their antitumor properties.[4]

  • Fluorescent Probes: The isoquinoline core possesses inherent fluorescence properties, which can be modulated by the introduction of different functional groups. This compound serves as a platform for creating novel fluorescent probes for imaging and sensing applications in biological systems.[1]

  • Materials Science: The unique electronic properties of the isoquinoline ring system make it an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The outlined protocols, coupled with the comprehensive characterization data, offer a robust framework for researchers and scientists working with this important chemical intermediate. The versatility of this compound in organic synthesis underscores its significance in the ongoing quest for novel pharmaceuticals and advanced materials. Adherence to the described methodologies and safety precautions will ensure the successful and safe preparation of this valuable compound.

References

Sources

"physical and chemical properties of Isoquinoline-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a reactive aldehyde group appended to the C5 position of an isoquinoline scaffold, this compound serves as a versatile intermediate for constructing complex molecular architectures. Its unique electronic and structural properties facilitate the synthesis of a wide array of bioactive molecules, including anti-cancer and anti-inflammatory agents, as well as advanced materials for electronic applications.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, reactivity, synthesis, and applications of this compound, grounded in established scientific literature and supplier data. It is intended to serve as an authoritative resource for professionals engaged in chemical research and drug development.

Introduction to this compound: A Strategic Intermediate

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural alkaloids and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities.[2][3] this compound (also known as 5-formylisoquinoline) emerges as a particularly valuable derivative. The presence of the aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the strategic introduction of diverse functional groups and the elaboration of the isoquinoline core into more complex structures.[1] Consequently, it is a key starting material in the development of novel therapeutics, fluorescent probes for biological imaging, and functional organic materials.[1]

Physicochemical Properties

This compound is typically supplied as a yellow to brown solid powder.[1][4] Its core physical and chemical identifiers are crucial for its proper handling, characterization, and use in quantitative experiments.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
Synonyms Isoquinoline-5-carboxaldehyde, 5-Formylisoquinoline[1][6]
CAS Number 80278-67-7[1][5]
Molecular Formula C₁₀H₇NO[1][5]
Molecular Weight 157.17 g/mol [1][5][6]
Appearance Yellow to brown solid powder[1][4][7]
Melting Point 113 - 122 °C[4][6][8]
Boiling Point 331.7 °C at 760 mmHg (Predicted)[7][8]
Purity ≥96% (GC/HPLC)[4]
SMILES O=Cc1cccc2cnccc12[6]
InChIKey ILRSABOCKMOFGW-UHFFFAOYSA-N[4][5]

Spectroscopic Profile for Structural Elucidation

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The unique electronic environment created by the fusion of the aromatic benzene ring, the heterocyclic pyridine ring, and the electron-withdrawing aldehyde group results in a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the structure.

  • ¹H NMR (DMSO-d₆): The spectrum is characterized by several key signals. The aldehydic proton appears as a singlet at approximately δ 10.40 ppm. A singlet for the proton at the C1 position of the isoquinoline ring is observed around δ 9.44 ppm. The remaining aromatic protons appear in the range of δ 7.90-8.85 ppm, showing characteristic splitting patterns corresponding to their positions on the bicyclic ring system.[7]

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon of the aldehyde group gives a distinctive signal in the downfield region, around δ 194.23 ppm.[7] The other nine aromatic carbons resonate between δ 117.2 and 153.5 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent absorption band is the strong C=O stretch of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at an m/z of 158.06004, consistent with the molecular formula C₁₀H₇NO.[9][10]

Generalized Protocol for Spectroscopic Analysis

The following outlines a standard workflow for the characterization of an isoquinolinecarbaldehyde sample. This self-validating system ensures data integrity through systematic analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh sample (1-5 mg) Solv Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) or MS-grade solvent (e.g., MeCN) Prep->Solv IR Acquire FTIR Spectrum (e.g., KBr pellet) Prep->IR Prepare KBr Pellet NMR Acquire ¹H and ¹³C NMR Spectra (e.g., Bruker 400 MHz) Solv->NMR NMR Tube MS Acquire High-Resolution Mass Spectrum (e.g., ESI-TOF) Solv->MS Vial for Autosampler Interp Compare experimental data with literature values and expected chemical shifts/fragments NMR->Interp MS->Interp IR->Interp Confirm Confirm structure and purity Interp->Confirm

Caption: General workflow for spectroscopic characterization.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the interplay between the aldehyde group and the isoquinoline ring system.

  • Reactivity of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition. It readily undergoes reactions such as Wittig olefination, condensation with amines to form imines (Schiff bases), and reduction to the corresponding alcohol (isoquinolin-5-ylmethanol) or oxidation to the carboxylic acid (isoquinoline-5-carboxylic acid). These transformations are fundamental to its role as a synthetic intermediate.[1]

  • Reactivity of the Isoquinoline Ring: The isoquinoline nucleus is a weak base (pKa of the protonated form is ~5.14) due to the lone pair of electrons on the nitrogen atom.[11] It undergoes electrophilic aromatic substitution (SEAr), with reactions like nitration and sulfonation occurring preferentially at the C5 and C8 positions of the benzene ring portion.[12][13] The presence of the deactivating aldehyde group at C5 would be expected to direct incoming electrophiles primarily to the C8 position. Nucleophilic aromatic substitution (SNAr) is more difficult but can occur at the C1 position, especially if a good leaving group is present.

ReactivityMap cluster_key Reactivity Key mol This compound key1 Red Arrow: Nucleophilic Attack Site key2 Blue Arrow: Electrophilic Attack Site key3 Green Arrow: Basicity Center p_aldehyde_C->mol Nucleophilic Addition (e.g., Grignard, Wittig) p_N->mol Protonation (Basicity) p_C8->mol Electrophilic Substitution (e.g., Nitration)

Caption: Key reactivity sites on this compound.

Synthesis and Purification

While various methods exist for the synthesis of substituted isoquinolines, a common and effective laboratory-scale preparation of this compound involves the formylation of a metalated isoquinoline precursor.[7][14]

Synthesis via Lithiation and Formylation

This method leverages the directed ortho-metalation chemistry of a suitable isoquinoline derivative. A typical precursor is 5-bromoisoquinoline.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromoisoquinoline is chosen because the bromine atom can be readily exchanged for a lithium atom.

  • Lithiation Agent: n-Butyllithium (n-BuLi) is a strong organolithium base that effectively performs the halogen-metal exchange at low temperatures.

  • Low Temperature (-78 °C): The reaction is conducted at dry ice/acetone bath temperature to prevent side reactions and decomposition of the highly reactive isoquinolyllithium intermediate.

  • Formylating Agent: N,N-Dimethylformamide (DMF) serves as the source of the formyl group (CHO). The lithium intermediate attacks the carbonyl carbon of DMF.

  • Quenching & Workup: An aqueous workup protonates the intermediate to yield the final aldehyde product.

  • Purification: Column chromatography on silica gel is used to separate the product from unreacted starting materials and byproducts, followed by recrystallization to obtain a high-purity solid.[7]

Step-by-Step Experimental Protocol

This protocol is a representative example based on established literature procedures.[7]

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with 5-bromoisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.0 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.9 eq) is added quickly to the reaction mixture.

  • Warming & Quenching: The mixture is stirred at -78 °C for 15 minutes and then allowed to warm to room temperature. The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow solid.[7]

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable precursor in several high-impact research areas.

  • Pharmaceutical Synthesis: It is a key intermediate for synthesizing compounds with potential therapeutic applications. The isoquinoline scaffold is found in drugs with anticancer, anti-inflammatory, antimicrobial, and CNS-modulating properties.[1][2][3] For example, it can be used to synthesize thiosemicarbazones, a class of compounds evaluated for their antineoplastic activity.[15][16]

  • Fluorescent Probes: The conjugated π-system of the isoquinoline ring makes it a suitable fluorophore. The aldehyde group can be used to tether the molecule to other biological molecules or sensors, enabling its use in creating fluorescent probes for real-time cellular imaging.[1]

  • Materials Science: Isoquinoline derivatives have shown potential in the development of organic electronic materials, including Organic Light-Emitting Diodes (OLEDs).[1] The unique electronic properties of the scaffold can be tuned through chemical modification to enhance the performance of these materials.[1]

Caption: Major application areas for this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard and Precautionary Statements
Acute Toxicity / Irritant GHS07 (Exclamation Mark)Warning [5]Hazard Statements: • H302: Harmful if swallowed.[5]• H315: Causes skin irritation.[5][6]• H319: Causes serious eye irritation.[5][6]• H335: May cause respiratory irritation.[5][6][17]Precautionary Statements: • P261: Avoid breathing dust.[18]• P280: Wear protective gloves/eye protection.[18]• P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.• P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), is required. A dust mask (e.g., N95) should be used when handling the powder outside of a fume hood.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18] It is recommended to store at refrigerated temperatures (0-8 °C).[1] The compound is noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[6]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the versatile reactivity of its aldehyde group and the privileged nature of its heterocyclic core. Its well-defined physicochemical and spectroscopic properties allow for reliable identification and application in complex synthetic pathways. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of this compound's properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the creation of novel and functional molecules.

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  • Isoquinoline Reactivity. Thieme. [Link]

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. American Chemical Society Publications. [Link]

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  • Quinoline-5-carbaldehyde. PubChem. [Link]

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  • Isoquinoline IR Spectrum. NIST WebBook. [Link]

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  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. SciELO. [Link]

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An In-depth Technical Guide to Isoquinoline-5-carbaldehyde (CAS: 80278-67-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isoquinoline-5-carbaldehyde, a pivotal heterocyclic building block in contemporary chemical research and development. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices and to ground the information in authoritative sources, reflecting the expertise and experience of a seasoned practitioner in the field.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde featuring an isoquinoline scaffold. The strategic placement of the formyl group at the C-5 position of the isoquinoline ring system imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a diverse array of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 80278-67-7
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
Appearance Yellow to light brown solid/powder
Melting Point 116-120 °C
Purity ≥ 96%
Solubility Soluble in common organic solventsGeneral Knowledge
Storage Store at 0-8°C

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the formylation of an appropriate isoquinoline precursor. While various methods for the synthesis of the isoquinoline core exist, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, a prevalent laboratory-scale synthesis of the title compound involves the lithiation of a halogenated isoquinoline followed by quenching with an electrophilic formylating agent.[2][3][4][5]

Recommended Synthetic Protocol: Lithiation-Formylation of 5-Bromoisoquinoline

This method offers a reliable and scalable route to this compound. The choice of a strong organolithium base at low temperatures is critical to ensure regioselective metal-halogen exchange over other potential side reactions.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether and tetrahydrofuran (1:1 v/v).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solvent.

  • Addition of 5-Bromoisoquinoline: A solution of 5-bromoisoquinoline in anhydrous tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The causality here lies in DMF acting as a formyl anion equivalent.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a yellow solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 5-Bromoisoquinoline 5-Bromoisoquinoline Lithiation Lithiation 5-Bromoisoquinoline->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation DMF DMF Formylation Formylation DMF->Formylation Lithiation->Formylation Purification Purification Formylation->Purification Product This compound Purification->Product

Caption: Lithiation-Formylation Synthesis Workflow.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its chemical reactivity, undergoing a wide range of transformations characteristic of aromatic aldehydes. These reactions are instrumental in its application as a versatile building block.[1]

Key Reactions of the Aldehyde Group
  • Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. This includes the formation of cyanohydrins, acetals, and imines.

  • Wittig Reaction: Reaction with phosphorus ylides provides a powerful method for the formation of vinylisoquinolines, which are valuable intermediates in organic synthesis.[6][7][8] The stereochemical outcome of the Wittig reaction can be controlled by the choice of ylide and reaction conditions.[8]

  • Condensation Reactions: this compound undergoes condensation reactions with active methylene compounds, such as malonates and nitriles, to yield a variety of substituted alkenes. These reactions are often catalyzed by a base.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to the corresponding alcohol with reducing agents like sodium borohydride.

Reactivity_Pathways cluster_reactions Reaction Types cluster_products Product Classes Start This compound Nucleophilic_Addition Nucleophilic Addition (e.g., HCN, R-OH, R-NH2) Start->Nucleophilic_Addition Wittig_Reaction Wittig Reaction (Ph3P=CHR) Start->Wittig_Reaction Condensation Condensation (Active Methylene Compounds) Start->Condensation Oxidation Oxidation ([O]) Start->Oxidation Reduction Reduction ([H]) Start->Reduction Cyanohydrins_Acetals_Imines Cyanohydrins, Acetals, Imines Nucleophilic_Addition->Cyanohydrins_Acetals_Imines Vinylic_Isoquinolines Vinylic Isoquinolines Wittig_Reaction->Vinylic_Isoquinolines Substituted_Alkenes Substituted Alkenes Condensation->Substituted_Alkenes Carboxylic_Acid Isoquinoline-5-carboxylic acid Oxidation->Carboxylic_Acid Alcohol (Isoquinolin-5-yl)methanol Reduction->Alcohol

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10] this compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its derivatives have also been investigated for their potential in treating neurodegenerative diseases.[11]

In materials science, the unique photophysical properties of the isoquinoline nucleus make it an attractive component for fluorescent probes and organic light-emitting diodes (OLEDs).[1] The aldehyde group provides a convenient handle for the introduction of various functionalities to tune the electronic and optical properties of the final materials.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for its use in synthesis. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Interpretations
¹H NMR The spectrum will show characteristic signals for the aldehyde proton (singlet, downfield shift), and distinct aromatic protons of the isoquinoline ring system. The coupling patterns of the aromatic protons are diagnostic for the 5-substituted isomer.
¹³C NMR The carbonyl carbon of the aldehyde will appear at a characteristic downfield chemical shift. The spectrum will also display the expected number of signals for the aromatic carbons of the isoquinoline core.
FT-IR A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[12]
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the formyl group (CHO) and other characteristic fragmentations of the isoquinoline ring.[13][14][15]
Standard Analytical Protocol: NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons of the molecule.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical, including this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is 0-8°C.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a privileged isoquinoline scaffold and a reactive aldehyde functionality makes it an important precursor for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview, grounded in scientific principles and practical experience, to aid researchers in their endeavors with this important chemical intermediate.

References

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"biological activity of Isoquinoline-5-carbaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoquinoline-5-carbaldehyde Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity, thereby serving as a fertile ground for drug discovery. The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are implicated in a vast array of pharmacological activities, from potent anticancer agents to novel antimicrobial and neuroprotective compounds.[1][3][4]

This guide focuses specifically on the derivatives of This compound , a key intermediate that provides a reactive "handle" for synthetic chemists.[5] The aldehyde group at the 5-position is a versatile anchor for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.[5] We will delve into the primary biological activities of these derivatives, elucidating their mechanisms of action, presenting relevant quantitative data, and providing field-proven experimental protocols for their evaluation. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

The antiproliferative effects of isoquinoline derivatives are among their most studied properties.[6] These compounds engage with a variety of molecular targets crucial for cancer cell growth and survival, often exhibiting multifaceted mechanisms of action that include the disruption of signaling pathways, induction of apoptosis, and inhibition of essential enzymes.[6][7]

Mechanism of Action: A Multi-Pronged Attack

Derivatives stemming from this compound have demonstrated efficacy through several key mechanisms:

  • Inhibition of Topoisomerases: Certain derivatives can stabilize the enzyme-DNA complex formed by topoisomerases, leading to DNA strand breaks and triggering apoptosis.[6]

  • Targeting Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a frequent target.[6] Inhibition of this pathway by isoquinoline derivatives can halt cell cycle progression and induce programmed cell death.

  • Microtubule Polymerization Inhibition: Similar to established anticancer agents, some isoquinoline compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their anticancer effects by directly initiating the apoptotic cascade or by arresting the cell cycle at various checkpoints, preventing cancer cells from replicating.[6]

A prominent example involves the synthesis of thiosemicarbazones from this compound. Thiosemicarbazones are known for their metal-chelating properties and have shown significant antineoplastic activity.[8] The condensation of this compound with thiosemicarbazide yields 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide, a compound that has been investigated for its anticancer and antitubercular properties.[3][6]

Visualizing the PI3K/Akt/mTOR Inhibition Pathway

The following diagram illustrates a simplified signaling cascade frequently targeted by isoquinoline derivatives.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Derivative Isoquinoline Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Quantitative Analysis of Cytotoxicity

The efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazo[2,1-a]isoquinolinonesMCF-7 (Breast)16.1 - 19.8[9]
6,7,8,9-tetrahydrothieno[2,3-c]isoquinolinesVarious34.9 - 57.6[3]
4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 Leukemia (in vivo)40 mg/kg (daily)[8]

This table is illustrative. Actual values are highly dependent on the specific derivative and cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Causality and Self-Validation: The inclusion of positive and negative controls is non-negotiable for validating the assay. The negative control establishes the 100% viability baseline, while the positive control confirms that the assay system can detect a cytotoxic response. A dose-response curve is essential to demonstrate that the observed effect is dependent on the compound concentration.

Section 2: Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Isoquinoline derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[3][10][11]

Spectrum of Activity and Mechanisms

Isoquinoline compounds have demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] Their antifungal properties are also notable.[10]

Mechanism of Action: Preliminary studies suggest that alkynyl isoquinolines exert their effect by disrupting fundamental cellular processes in bacteria:

  • Cell Wall Biosynthesis: Perturbation of the bacterial cell wall synthesis pathway is a primary mechanism, leading to loss of structural integrity and cell lysis.[12]

  • Nucleic Acid Biosynthesis: Inhibition of DNA or RNA synthesis is another key pathway, halting bacterial replication and protein production.[12]

A significant advantage of some of these derivatives is their ability to clear intracellular bacteria (e.g., MRSA within macrophages), a feat that established antibiotics like vancomycin often fail to achieve.[12]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness.

Compound ClassPathogenMIC (µg/mL)Reference
Alkynyl IsoquinolinesS. aureus0.5[12]
Halogenated Phenyl Carbamate THIQsVarious BacteriaNot specified, but "remarkable" activity[10]
Chlorinated Ester THIQsVarious FungiNot specified, but "greatest" activity[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

  • Validation: The positive control must show clear bacterial growth, and the negative control must remain clear. This ensures the bacteria were viable and the broth was not contaminated.

Visualizing the Antimicrobial Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Culture Bacteria (e.g., MRSA) P2 Standardize Inoculum (~5x10^5 CFU/mL) P1->P2 A1 Inoculate 96-well plate (Compound + Bacteria) P2->A1 P3 Serial Dilution of Isoquinoline Derivative P3->A1 A2 Incubate (37°C, 18-24h) A1->A2 R1 Visually Inspect for Turbidity (Growth) A2->R1 R2 Determine MIC: Lowest concentration with no growth R1->R2

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 3: Neuroprotective and Central Nervous System (CNS) Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential in the context of neurodegenerative diseases.[13][14] Their neuroprotective effects are often attributed to their ability to mitigate the underlying pathological processes common to diseases like Alzheimer's and Parkinson's.[13]

Mechanisms of Neuroprotection

The neuroprotective activity of these compounds is multifaceted:

  • Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Isoquinoline derivatives can suppress the production of pro-inflammatory mediators in microglial cells, often by inhibiting the MAPKs/NF-κB signaling pathway.[15][16]

  • Antioxidant Activity: Oxidative stress contributes significantly to neuronal damage. These compounds can reduce oxidative stress, scavenge free radicals, and enhance the activity of endogenous antioxidant enzymes like SOD and CAT.[15]

  • Regulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a key factor in neuronal apoptosis. Certain isoquinoline alkaloids can inhibit calcium overload, thereby protecting neurons.[15][17]

  • Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease.[18]

Notable CNS Activities

Beyond general neuroprotection, specific derivatives have been synthesized and evaluated for their potential as anxiolytic, antidepressant, and antipsychotic agents.[19] This activity is often achieved through the modulation of multiple CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[19] For instance, certain isoquinoline-sulfonamides display a multi-receptor profile, acting as antagonists at 5-HT₂ₐ, 5-HT₇, and D₂ receptors, which contributes to their antipsychotic and antidepressant-like effects in preclinical models.[19]

Section 4: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in a multitude of diseases. Isoquinoline derivatives have been identified as potent inhibitors of key inflammatory pathways.

Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production. A series of isoquinolin-1-ones and related derivatives were shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes stimulated by lipopolysaccharide (LPS).[20] TNF-α is a critical cytokine that drives inflammatory responses. By reducing its levels, these compounds can effectively dampen the inflammatory cascade. As mentioned previously, this action is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[16]

In Vivo Efficacy

The translation of in vitro findings to in vivo models is a critical step in drug development. Promising isoquinoline derivatives have been tested in animal models of inflammation. For example, a potent TNF-α inhibitor was evaluated in a mouse model of pulmonary inflammation, where it successfully reduced TNF-α levels in bronchoalveolar lavage fluid by approximately 50% compared to controls, highlighting its potential as a therapeutic anti-inflammatory agent.[20]

Section 5: Other Notable Biological Activities

The versatility of the isoquinoline scaffold extends to several other therapeutic areas:

  • Antiviral Activity: Isoquinoline alkaloids and their derivatives interfere with multiple pathways crucial for viral replication, including NF-κB and MAPK/ERK signaling.[21] They have been investigated for activity against a range of viruses, including HIV, HSV, and even SARS-CoV-2.[21][22]

  • Antidiabetic Properties: Certain aminothiazole-based isoquinoline derivatives have shown promising antidiabetic activity by inhibiting pancreatic α-amylase.[9] In vivo studies in diabetic rats confirmed an antihyperglycemic effect, demonstrating a reduction in blood glucose levels.[9]

  • Platelet Aggregation Inhibition: Some pyrimido[2,1-a]isoquinolin-4-one derivatives inhibit platelet phosphodiesterase activity. This leads to an elevation in intracellular cAMP levels, which in turn inhibits calcium rise and fibrinogen binding, ultimately preventing platelet aggregation.[23]

Conclusion: A Scaffold of Continuing Promise

The derivatives of this compound represent a rich and diverse class of bioactive molecules. The reactive aldehyde group provides an accessible synthetic entry point to a vast chemical space, allowing for the fine-tuning of pharmacological properties. From potent and multi-targeted anticancer agents to novel antimicrobials capable of combating resistant strains and neuroprotective compounds that address the core pathologies of degenerative diseases, this scaffold continues to be a source of significant therapeutic innovation. The continued exploration of SAR, elucidation of complex biological mechanisms, and application of robust preclinical evaluation protocols will undoubtedly unlock the full potential of these remarkable compounds in the future of drug discovery.

References

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An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-5-carbaldehyde and its Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential. Among these, isoquinoline-5-carbaldehyde stands out as a critical synthetic intermediate for the development of novel anti-cancer agents. While direct and extensive research on the mechanism of action of this compound itself is limited, its derivatives, particularly the thiosemicarbazones, have demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound and its derivatives in cancer cells. We will delve into the structure-activity relationships, the role of metal chelation, induction of oxidative stress, and the modulation of key signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers to investigate the anti-cancer properties of this class of compounds, alongside visual representations of the pertinent molecular pathways and experimental workflows.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline alkaloids, naturally occurring or synthetically derived, have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[1][2] The rigid, planar structure of the isoquinoline ring system allows for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery. Compounds based on this framework have been shown to exert their anti-neoplastic effects through various mechanisms, such as inducing apoptosis and cell cycle arrest, inhibiting key enzymes like topoisomerase, and modulating critical signaling cascades including the PI3K/Akt/mTOR pathway.[3][4]

This compound, while primarily known as a versatile building block in organic synthesis, is a key precursor for a range of bioactive molecules.[5] Its derivatives, especially those incorporating a thiosemicarbazone moiety, have emerged as potent anti-cancer agents, underscoring the latent therapeutic potential of the parent aldehyde.[3][6][7] This guide will explore the mechanistic landscape of these compounds, with a focus on providing a foundational understanding for future research and drug development endeavors.

The Emergence of this compound Derivatives as Anti-Cancer Agents

The primary anti-cancer relevance of this compound currently lies in its role as a scaffold for more complex and potent derivatives. The aldehyde functional group at the 5-position provides a reactive handle for the synthesis of a variety of compounds, most notably thiosemicarbazones.

Isoquinoline Thiosemicarbazones: A Paradigm of Potent Cytotoxicity

The condensation of this compound with thiosemicarbazide yields 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide.[3] While this specific compound was initially investigated for other therapeutic properties, the broader class of α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) has been extensively studied for its anti-cancer activities.[6][7] These compounds often exhibit low nanomolar IC50 values against a variety of cancer cell lines, including those of pancreatic, lung, prostate, and hematological origin.[6][8]

A key feature of many HCTs is that their anti-cancer activity is significantly potentiated by the presence of physiological levels of copper.[6][7] This suggests that the mechanism of action is intrinsically linked to their ability to chelate metal ions.

Core Mechanisms of Action

The cytotoxic effects of this compound derivatives can be attributed to a multi-pronged attack on cancer cell physiology, primarily revolving around metal ion chelation, induction of reactive oxygen species (ROS), and disruption of critical cellular processes.

Metal Ion Chelation and Redox Cycling

Isoquinoline thiosemicarbazones are potent metal chelators, particularly for copper and iron. Upon entering a cancer cell, these ligands can bind with intracellular copper (Cu²⁺) to form stable complexes. These complexes are redox-active and can participate in futile redox cycling, leading to the generation of highly toxic reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[6]

The resulting state of severe oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[6][9]

G cluster_0 Cellular Environment IQT Isoquinoline Thiosemicarbazone (IQT) IQT_Cu_complex [IQT-Cu(II)] Complex IQT->IQT_Cu_complex Chelation Cu2 Cu(II) Cu2->IQT_Cu_complex ROS Reactive Oxygen Species (ROS) IQT_Cu_complex->ROS Redox Cycling Mitochondria Mitochondria ROS->Mitochondria Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Figure 1: Proposed mechanism of ROS-induced apoptosis by isoquinoline thiosemicarbazones.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a common endpoint for cells treated with isoquinoline derivatives.[2][3] This can be initiated through multiple pathways:

  • Intrinsic (Mitochondrial) Pathway: The excessive ROS production disrupts the mitochondrial electron transport chain and leads to mitochondrial dysfunction.[6] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.

  • Extrinsic (Death Receptor) Pathway: While less commonly reported for this specific subclass, some isoquinoline alkaloids can modulate death receptor signaling, such as the TNF-related apoptosis-inducing ligand (TRAIL) pathway.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, isoquinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[2][3] Depending on the specific derivative and cell type, arrest can occur at various phases of the cell cycle, such as G2/M or S phase.[3][9] This prevents the cancer cells from completing cell division, thereby inhibiting tumor growth.

Inhibition of Key Signaling Pathways

The broader class of isoquinoline alkaloids is known to interfere with pro-survival signaling pathways that are often hyperactive in cancer cells. A key target is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[3] Inhibition of this pathway by isoquinoline derivatives can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is not yet available, general trends can be inferred from the broader class of isoquinoline-based anti-cancer agents.

  • The Position of the Aldehyde/Substituent: The substitution pattern on the isoquinoline ring is critical for activity. Studies on different isomers of fluoro-substituted isoquinoline carboxaldehyde thiosemicarbazones have shown that the position of the fluorine atom significantly impacts potency.[6] This highlights that the electronic and steric properties at different positions of the isoquinoline ring are key determinants of biological activity.

  • The Nature of the Side Chain: The thiosemicarbazone moiety is clearly a key pharmacophore for the potent anti-cancer activity observed in many derivatives. Modifications to this side chain, such as methylation, can further enhance potency.[6][8]

  • Overall Molecular Properties: Factors such as lipophilicity, which influences cell permeability, and the ability to adopt a planar conformation, which can facilitate DNA intercalation for some derivatives, are also important for anti-cancer activity.[4]

Experimental Protocols for Evaluation

For researchers aiming to investigate the anti-cancer properties of this compound or its novel derivatives, a systematic series of in vitro assays is recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Treatment: Seed cells in a 6-well plate and treat with the isoquinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular generation of ROS.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Treatment: Treat cells with the isoquinoline compound for a shorter duration (e.g., 1-6 hours) in a black, clear-bottom 96-well plate.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Future Directions and Conclusion

The field of isoquinoline-based anti-cancer agents is rich with possibilities. While the derivatives of this compound have shown immense promise, several avenues for future research remain:

  • Elucidation of the Parent Compound's Activity: A thorough investigation into the direct anti-cancer effects of this compound is warranted. It is plausible that the aldehyde group itself could engage in covalent interactions with cellular nucleophiles, contributing to cytotoxicity.

  • Novel Derivatives and SAR Studies: The synthesis and screening of new derivatives of this compound will be crucial for optimizing potency and selectivity. Comprehensive SAR studies will help in designing next-generation compounds with improved pharmacological profiles.

  • In Vivo Efficacy and Target Identification: Promising lead compounds need to be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties. Advanced techniques such as chemical proteomics can be employed to identify the direct molecular targets of these compounds within the cancer cell.

References

  • Sun, D. L., Poddar, S., Pan, R. D., Rosser, E. W., Abt, E. R., Van Valkenburgh, J., ... & Radu, C. G. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry, 11(3), 325-337. [Link]

  • Sun, D. L., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. National Institutes of Health. [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 38(21), 4234–4241. [Link]

  • Sun, D. L., et al. (2018). Evaluation of potent isoquinoline-based thiosemicarbazone antiproliferatives against solid tumor models. Semantic Scholar. [Link]

  • Sun, D., et al. (2018). Evaluation of Potent Isoquinoline-Based Thiosemicarbazone Antiproliferatives Against Solid Tumor Models. ResearchGate. [Link]

  • Gucwa, M., & Staroń, J. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8031. [Link]

  • Cheon, S. H., Park, J. S., Lee, J. Y., Lee, Y. N., Yi, H., Chung, B. H., ... & Lee, C. O. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of pharmacal research, 24(4), 276–280. [Link]

  • Szychta, M., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(16), 4994. [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]

  • Forgione, P., et al. (2021). Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 52, 128327. [Link]

  • Liu, M. C., et al. (1995). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]

  • Various Authors. (2025). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Wiley Online Library. [Link]

  • Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(1), 1-25. [Link]

  • Lee, S. Y., & Kim, H. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]

  • Various Authors. (2022). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Institutes of Health. [Link]

  • Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. [Link]

  • Lee, S. Y., & Kim, H. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

  • Kuete, V., et al. (2017). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. ResearchGate. [Link]

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A Guide to the Spectroscopic Characterization of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isoquinoline-5-carbaldehyde

This compound is a pivotal intermediate in the landscape of medicinal chemistry and materials science. As a derivative of the isoquinoline scaffold—a privileged structure found in numerous alkaloids and pharmacologically active agents—its aldehyde functionality at the 5-position offers a versatile handle for synthetic elaboration. This makes it a valuable building block for drug discovery programs, particularly in the synthesis of novel therapeutics and functional organic materials.[1]

Given its role as a critical precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Inconsistencies in starting material quality can cascade through a synthetic sequence, leading to failed reactions, impure final compounds, and confounding biological data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential analytical fingerprint for this molecule.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct, published experimental spectra for this specific isomer are not widely available, this document leverages established principles of spectroscopy and extensive data from related isoquinoline and benzaldehyde analogs to present a robust, predictive analysis. It is designed to empower researchers, process chemists, and quality control analysts to confidently identify, characterize, and utilize this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise in Practice: Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal that does not overlap with most analyte resonances.[2]

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound solid.[3]

  • Solubilization: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry glass vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse program. For the ¹³C spectrum, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2]

Predicted ¹H NMR Data Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by two key regions: the highly deshielded aldehyde proton and the complex aromatic region. The electron-withdrawing nature of both the aldehyde group and the ring nitrogen atom significantly influences the chemical shifts of the protons.[4] The aldehyde proton is expected to appear as a sharp singlet far downfield, typically between 9.5 and 10.5 ppm.[5] The aromatic protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

Diagram: Numbering Scheme for NMR Assignments

Numbering of this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Aldehyde10.1 - 10.3Singlet (s)N/A
H19.2 - 9.4Singlet (s)N/A
H38.5 - 8.7Doublet (d)5.5 - 6.5
H88.3 - 8.5Doublet (d)7.5 - 8.5
H68.1 - 8.3Doublet (d)7.5 - 8.5
H47.8 - 8.0Doublet (d)5.5 - 6.5
H77.6 - 7.8Triplet (t)7.5 - 8.5

This is a predictive table based on established substituent effects.

Predicted ¹³C NMR Data Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal, which is expected to be the most downfield signal. The remaining nine carbons of the isoquinoline core will appear in the aromatic region.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Aldehyde191 - 194
C1152 - 154
C4a138 - 140
C8a135 - 137
C5134 - 136
C8130 - 132
C6128 - 130
C7127 - 129
C3122 - 124
C4120 - 122

This is a predictive table based on established substituent effects.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric and instrumental noise.[2]

  • Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Predicted IR Data Analysis

The IR spectrum of this compound will be dominated by several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Assignment
~3050Medium-WeakAromatic C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
1690 - 1710StrongAldehyde C=O Stretch
1580 - 1610MediumC=N Stretch (Isoquinoline ring)
1450 - 1550Medium-StrongAromatic C=C Ring Stretches
750 - 900StrongC-H Out-of-plane Bending (Aromatic)

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1700 cm⁻¹, which is characteristic of an aromatic aldehyde.[9] The presence of the weak doublet around 2820 and 2720 cm⁻¹ is also a key indicator of the aldehyde C-H bond. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the specific substitution pattern of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expertise in Practice: Ionization Method Selection

Electrospray Ionization (ESI) is the preferred method for this type of analysis. It is a "soft" ionization technique that typically results in the formation of a protonated molecular ion ([M+H]⁺) with minimal initial fragmentation.[2] This allows for the unambiguous determination of the molecular weight. Subsequent fragmentation for structural analysis can then be induced in a controlled manner using tandem mass spectrometry (MS/MS).

Experimental Protocol: ESI-MS
  • Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Scan the mass analyzer over an appropriate range (e.g., m/z 50-300) to detect the protonated molecular ion and any fragment ions.

Data Analysis and Predicted Fragmentation

The molecular formula of this compound is C₁₀H₇NO, with a monoisotopic mass of 157.053 Da. In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 158.060 .

Upon collision-induced dissociation (CID) in an MS/MS experiment, a characteristic fragmentation pathway is expected. The most common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule after initial protonation.[10] For the isoquinoline core, fragmentation often involves the loss of HCN.[11][12]

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

fragmentation M_H [M+H]⁺ m/z 158 frag1 m/z 130 M_H->frag1 - CO (28 Da) frag2 m/z 103 frag1->frag2 - HCN (27 Da) frag3 m/z 77 frag2->frag3 - C₂H₂ (26 Da)

Plausible fragmentation cascade for [M+H]⁺.

  • Initial Loss of Carbon Monoxide: The protonated molecular ion at m/z 158 readily loses a neutral CO molecule (28 Da), a hallmark fragmentation of aromatic aldehydes, to yield the isoquinoline cation at m/z 130 .

  • Loss of Hydrogen Cyanide: The resulting isoquinoline cation can then fragment further by losing a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of nitrogen-containing aromatic rings, to produce an ion at m/z 103 .[12]

  • Further Fragmentation: This ion may then lose acetylene (C₂H₂, 26 Da) to form a smaller fragment at m/z 77 , corresponding to the phenyl cation.

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. This guide outlines the predicted key analytical signatures: a distinctive downfield aldehyde proton singlet in ¹H NMR, a carbonyl carbon signal near 192 ppm in ¹³C NMR, a strong C=O stretching band around 1700 cm⁻¹ in IR spectroscopy, and a protonated molecular ion at m/z 158 in mass spectrometry, which fragments via characteristic losses of CO and HCN. By correlating these predicted data points with experimentally acquired spectra, researchers and developers can ensure the identity, purity, and quality of this essential synthetic building block, thereby upholding the integrity of their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers. BenchChem Technical Document.[2]

  • BenchChem. (2025). 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide. BenchChem Technical Document.[4]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society.[13]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.[14]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.[8]

  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 1H NMR spectrum. Retrieved from ChemicalBook database.[15]

  • Smolecule. (n.d.). Buy this compound | 80278-67-7. Retrieved from smolecule.com.[16]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology.[17]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.[11]

  • National Institutes of Health. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC.[12]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry Department.[5]

  • ResearchGate. (2025). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.[18]

  • National Institutes of Health. (n.d.). Experimental data on the characterization of hydroxyapatite produced from a novel mixture of biowastes. PMC.[19]

  • Sigma-Aldrich. (n.d.). Isoquinoline-5-carboxaldehyde 96%. Retrieved from sigmaaldrich.com.[3]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from orgchemdatasource.com.[6]

  • Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.[1]

  • SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com.[7]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules.[9]

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An In-Depth Technical Guide to the Solubility of Isoquinoline-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of isoquinoline-5-carbaldehyde, a crucial intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for empirical validation.

Executive Summary

Understanding the solubility of this compound is paramount for its effective utilization in organic synthesis, enabling precise control over reaction kinetics, purification processes, and formulation development. This guide offers a multi-faceted approach, combining theoretical predictions based on Hansen Solubility Parameters (HSP) with established experimental techniques to provide a robust framework for solvent selection and solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO[2]
Molecular Weight 157.17 g/mol [2][3]
Appearance White to light yellow powder/crystal
Melting Point 116-120 °C[3]
Structure Aromatic heterocyclic aldehyde[2]

The presence of the polar carbaldehyde group and the nitrogen atom in the isoquinoline ring, combined with the largely nonpolar aromatic system, results in a molecule with moderate polarity. This amphiphilic nature dictates its solubility in a range of organic solvents.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive empirical solubility data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The central tenet of this model is "like dissolves like," where solubility is favored when the HSP values of the solute and solvent are similar.[4]

HSPs deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from van der Waals forces.

  • δp (Polar): Originating from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh²

Estimated Hansen Solubility Parameters for this compound

The HSPs for this compound can be estimated using the group contribution method.[5] This involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.

Table 2: Group Contribution Method for Estimating HSP of this compound

Functional GroupContribution to δdContribution to δpContribution to δh
Aromatic CH (6)
Aromatic C (2)
Aromatic C-CHO (1)
Aromatic C=N (1)
Aromatic C-C (adjacent to N) (1)
-CHO (aldehyde) (1)
Total (Calculated) ~19.5 MPa½ ~8.5 MPa½ ~5.0 MPa½

Note: These are estimated values based on established group contribution methods. Experimental validation is recommended.

Predicting Solubility based on HSP Distance

The similarity between the HSPs of this compound and a solvent can be quantified by the Hansen solubility parameter distance (Ra):

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on HSP

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (Predicted)Predicted Solubility
Acetone 15.510.47.05.0High
Dichloromethane 17.07.37.14.2High
Ethyl Acetate 15.85.37.25.1High
Ethanol 15.88.819.415.1Moderate
Methanol 15.112.322.318.2Moderate
Toluene 18.01.42.08.1Moderate to Low
N,N-Dimethylformamide (DMF) 17.413.711.38.2High
Dimethyl Sulfoxide (DMSO) 18.416.410.29.9High
Hexane 14.90.00.011.5Low
Water 15.516.042.338.3Very Low

Note: HSP values for solvents are from established literature.[6][7]

The predictions suggest that this compound will exhibit good solubility in polar aprotic solvents like acetone, dichloromethane, ethyl acetate, DMF, and DMSO. Its solubility is predicted to be moderate in alcohols and lower in nonpolar solvents like toluene and hexane.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate process development. The following are detailed protocols for two common methods.

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to create a saturated solution.[8][9][10]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

G A Add excess solute to known volume of solvent B Agitate at constant temperature to reach equilibrium A->B Saturation C Withdraw and filter a known volume of supernatant B->C Phase Separation D Evaporate solvent from the filtered solution C->D Isolation E Weigh the dried solute D->E Quantification F Calculate solubility (mass/volume) E->F Calculation

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

This indirect method relies on measuring the absorbance of a saturated solution and correlating it to the concentration using a calibration curve.[11][12][13] This method is particularly useful for compounds with a strong chromophore, such as this compound.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution.

  • Sample Preparation and Analysis:

    • Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 4.1.1, step 2).

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Concentration) B->C D Prepare saturated solution and filter E Dilute filtered solution D->E F Measure absorbance of diluted solution E->F G Determine concentration from calibration curve F->G H Calculate original solubility G->H

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[14] However, the extent of this increase is compound-specific and should be determined experimentally.

  • Solvent Polarity: As predicted by the HSP model, solvents with similar polarity to this compound are more likely to be effective.

  • Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of this compound for accurate measurements.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[14] The most stable polymorph will generally have the lowest solubility.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed and can cause skin and eye irritation.[2] All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental methodologies, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification efficiency, and successful formulation development. The provided protocols offer a starting point for establishing reliable and reproducible solubility data, which is a critical parameter in the advancement of pharmaceutical and materials science research involving this versatile compound.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • MDPI. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

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  • Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

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  • Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • Britannica. (n.d.). Gravimetric analysis. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Diva-portal.org. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

  • ACS Publications. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Retrieved from [Link]

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An In-depth Technical Guide to the Natural Occurrence of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of plant secondary metabolites, with approximately 2,500 known compounds.[1][2] Derived from the amino acid tyrosine, these nitrogen-containing heterocyclic compounds exhibit a vast array of pharmacological activities, making them a focal point for drug discovery and development.[3][4] This guide provides a comprehensive overview of the natural occurrence of isoquinoline alkaloids, delving into their biosynthesis, taxonomic distribution, major structural classes, and the methodologies employed for their extraction and characterization. By synthesizing current scientific understanding with practical insights, this document aims to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and pharmaceutical sciences.

Introduction: The Chemical and Biological Significance of Isoquinoline Alkaloids

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is the foundational structure for a multitude of natural products with profound physiological effects.[5] Historically, the isolation of morphine from the opium poppy, Papaver somniferum, in the early 19th century marked the beginning of modern alkaloid chemistry and pharmacology.[3] Since then, the isoquinoline alkaloid family has expanded to include compounds with a wide spectrum of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties.[3][6][7][8]

These compounds are predominantly found in the plant kingdom, particularly within primitive angiosperm families.[3] Their structural diversity arises from variations in oxidation states, intramolecular rearrangements, and the addition of other ring systems.[8] This chemical complexity translates into a wide range of biological targets and mechanisms of action, underscoring their importance as lead compounds in drug development.[6][7]

The Biosynthetic Engine: From Tyrosine to a Multitude of Scaffolds

The intricate biosynthetic pathways of isoquinoline alkaloids are a testament to the elegance of plant biochemistry. The journey begins with the amino acid L-tyrosine, which serves as the primary precursor.[9][10] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde.[2][9]

A pivotal step in this pathway is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine.[2] This molecule is the central intermediate from which all other isoquinoline alkaloids are derived.[2] Subsequent modifications, including O-methylation, N-methylation, phenol coupling, and ring formations, are orchestrated by a suite of enzymes, primarily from the methyltransferase and cytochrome P450 families, leading to the vast structural diversity observed in this class of compounds.[9][11]

Diagram: Core Biosynthetic Pathway of Isoquinoline Alkaloids

Isoquinoline Alkaloid Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Major Alkaloid Classes Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of enzymatic steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Complex pathway Berberine Berberine Scoulerine->Berberine Multiple steps Sanguinarine Sanguinarine Scoulerine->Sanguinarine Multiple steps

Caption: Core biosynthetic pathway of isoquinoline alkaloids.

Taxonomic Distribution: A Kingdom-Wide Presence

Isoquinoline alkaloids are not ubiquitously distributed throughout the plant kingdom but are characteristically found in specific plant families.[4] This distinct distribution pattern is of significant interest for chemotaxonomy and for guiding the search for new bioactive compounds.

Key Plant Families Rich in Isoquinoline Alkaloids:
  • Papaveraceae (Poppy Family): This is arguably the most well-known family for producing isoquinoline alkaloids.[1][12] Papaver somniferum (opium poppy) is a rich source of morphinan alkaloids like morphine and codeine, as well as benzylisoquinolines like papaverine.[1][10] Other genera such as Chelidonium, Corydalis, and Macleaya also produce a diverse array of these compounds.[12][13]

  • Berberidaceae (Barberry Family): This family is a prominent source of protoberberine alkaloids, with berberine being a characteristic and abundant constituent of the genus Berberis.[1][14][15]

  • Menispermaceae (Moonseed Family): Known for producing a wide variety of bisbenzylisoquinoline alkaloids, such as tubocurarine, which has historical significance as a muscle relaxant.[1][16][17] The genus Stephania within this family is also a rich source of diverse isoquinoline alkaloids.[18]

  • Ranunculaceae (Buttercup Family): This family contains various isoquinoline alkaloids, contributing to the pharmacological properties of many of its member species.[1][3]

  • Fumariaceae (Fumitory Family): Often considered a subfamily of Papaveraceae, this group is also a significant producer of isoquinoline alkaloids.[1][19]

While predominantly found in plants, it is noteworthy that isoquinoline alkaloid biosynthesis has also been identified in some fungi, such as Aspergillus fumigatus, indicating a broader evolutionary origin of these pathways than previously thought.[20]

Major Structural Classes and Representative Compounds

The structural diversity of isoquinoline alkaloids is vast.[3][8] They are broadly classified based on the modifications to the fundamental isoquinoline skeleton.

Alkaloid Class Core Structure Representative Compound(s) Prominent Natural Source(s) Noteworthy Biological Activity
Simple Isoquinolines Basic isoquinoline ringAnhalamineCactaceae familyHallucinogenic
Benzylisoquinolines Isoquinoline with a benzyl group at C-1Papaverine, (S)-ReticulinePapaver somniferumVasodilator, biosynthetic precursor[9]
Aporphines Tetracyclic core from intramolecular C-C phenol couplingMagnoflorine, BoldineMagnolia spp., Peumus boldusAnti-inflammatory, antioxidant[8]
Protoberberines Tetracyclic system with a "berberine bridge"Berberine, PalmatineBerberis spp., Coptis chinensisAntimicrobial, anticancer[8][14]
Benzophenanthridines Tetracyclic aromatic systemSanguinarine, ChelerythrineSanguinaria canadensis, Chelidonium majusAntimicrobial, anti-inflammatory[21]
Protopines Tetracyclic, non-planar structureProtopine, AllocryptopinePapaveraceae, FumariaceaeAnalgesic, anti-inflammatory
Phthalideisoquinolines Isoquinoline linked to a phthalide moietyNoscapine (Narcotine)Papaver somniferumAntitussive, anticancer[1]
Morphinans Pentacyclic, rigid structureMorphine, CodeinePapaver somniferumPotent analgesic[1]
Bisbenzylisoquinolines Dimer of two benzylisoquinoline unitsTubocurarine, BerbamineChondrodendron tomentosum, Berberis spp.Muscle relaxant, anticancer[1][22]

Methodologies for Extraction and Analysis

The successful isolation and characterization of isoquinoline alkaloids are contingent upon robust and validated analytical workflows. The choice of methodology is dictated by the chemical properties of the target alkaloids and the complexity of the plant matrix.

Experimental Protocol: General Workflow for Isoquinoline Alkaloid Analysis

A typical workflow for the analysis of isoquinoline alkaloids from plant materials is depicted below.[23]

Diagram: General Workflow for Isoquinoline Alkaloid Analysis

Alkaloid Analysis Workflow Start SamplePrep Sample Preparation (Drying, Grinding) Start->SamplePrep Extraction Extraction (e.g., Methanol/Acid) SamplePrep->Extraction Purification Purification/Fractionation (e.g., SPE, LLE) Extraction->Purification Analysis Chromatographic Separation (HPLC, UPLC, SFC) Purification->Analysis Detection Detection & Identification (DAD, MS, MS/MS) Analysis->Detection Quantification Quantification Detection->Quantification End Quantification->End

Caption: General workflow for isoquinoline alkaloid analysis.

Step-by-Step Methodology for Extraction and HPLC Analysis
  • Sample Preparation:

    • Collect and properly identify the plant material.

    • Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Macerate or sonicate the sample with an appropriate solvent. A common choice is methanol acidified with a small amount of acid (e.g., 0.1% formic acid or HCl) to ensure the alkaloids are in their protonated, more soluble form.

    • Repeat the extraction process multiple times (e.g., 3 times) to ensure exhaustive extraction.

    • Combine the extracts and filter to remove solid plant debris.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification (Optional but Recommended):

    • For complex matrices, a purification step such as Solid-Phase Extraction (SPE) can be employed to remove interfering compounds like chlorophyll and lipids.

    • Alternatively, liquid-liquid extraction (LLE) can be used to partition the alkaloids into an acidic aqueous phase, leaving non-polar impurities in the organic phase. The pH is then adjusted to basic, and the alkaloids are back-extracted into an organic solvent.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometer - MS).[23]

    • Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids.[23]

    • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[24][25]

    • Detection:

      • DAD: Allows for the detection of compounds based on their UV-Vis absorbance and can provide preliminary identification based on the UV spectrum.

      • MS/MS: Provides highly sensitive and specific detection. Mass fragmentation patterns are used for definitive structural elucidation and identification.[24]

    • Quantification: Prepare a series of standard solutions of known concentrations for the target alkaloids. Construct a calibration curve by plotting the peak area against the concentration.[25][26] The concentration of the alkaloids in the plant extract can then be determined by interpolating their peak areas on the calibration curve.

Conclusion and Future Perspectives

The natural occurrence of isoquinoline alkaloids is a rich and complex field that continues to yield compounds with significant therapeutic potential. Their diverse structures and biological activities underscore the importance of continued exploration of the plant kingdom as a source of novel drug leads. Advances in analytical techniques, such as hyphenated chromatography-mass spectrometry methods, are enabling more rapid and comprehensive profiling of these compounds in complex natural extracts.[24][27] Furthermore, a deeper understanding of their biosynthetic pathways is paving the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial systems, offering a sustainable alternative to their extraction from often rare or slow-growing plants.[11] For researchers and professionals in drug development, the world of isoquinoline alkaloids remains a promising frontier for innovation and discovery.

References

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  • MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. [Link]

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  • PubMed. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. [Link]

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An In-depth Technical Guide to the Toxicology and Safety of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, is a valuable building block in medicinal chemistry and materials science. Its rigid isoquinoline scaffold and reactive aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. As with any novel chemical entity intended for use in drug discovery and development, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting potential liabilities in downstream applications. This guide provides a comprehensive overview of the available and inferred toxicology and safety data for this compound, detailed experimental protocols for its assessment, and an exploration of its potential metabolic fate.

Physicochemical Properties and Known Hazard Profile

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Source: Aggregated data from multiple suppliers.

These classifications indicate that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Inferred Toxicological Profile from Structurally Related Compounds

In the absence of specific studies on this compound, we can infer its potential toxicological properties by examining data from two classes of structurally related compounds: isoquinoline alkaloids and aromatic aldehydes.

Cytotoxicity

The isoquinoline scaffold is a common motif in a wide range of biologically active natural products, many of which exhibit significant cytotoxicity against cancer cell lines. This activity is often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or induce apoptosis. While this compound is a simpler molecule than many of the complex alkaloids, the shared heterocyclic core suggests that it may possess some level of cytotoxic activity.

Aromatic aldehydes, on the other hand, can exert cytotoxicity through various mechanisms, including protein adduction via Schiff base formation with lysine residues and the generation of reactive oxygen species (ROS).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Add compound to cells incubate_24h->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Genotoxicity

The potential for a compound to cause genetic damage is a critical safety endpoint. Quinoline, the parent compound of isoquinoline, has been shown to be mutagenic in some in vitro and in vivo systems, often requiring metabolic activation.[1] The mechanism is thought to involve the formation of reactive epoxide metabolites.[1] Aromatic aldehydes can also exhibit genotoxicity, potentially through the formation of DNA adducts.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[2][3] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)

  • Top agar

  • Minimal glucose agar plates

  • This compound

  • Positive controls (e.g., sodium azide for TA100, 2-nitrofluorene for TA98)

  • Negative control (vehicle, e.g., DMSO)

  • S9 fraction (a rat liver homogenate used for metabolic activation) and S9 cofactor mix

Procedure:

  • Strain Preparation: Grow overnight cultures of the Salmonella tester strains.

  • Plate Labeling: Label minimal glucose agar plates with the test compound, concentration, tester strain, and whether S9 is present or absent.

  • Assay Mixture: In a sterile tube, combine the tester strain, the test compound at various concentrations, and either a buffer (for the non-activated assay) or the S9 mix (for the metabolically activated assay).

  • Top Agar Addition: Add molten top agar to the tube, mix gently, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis prepare_strains Grow Salmonella strains mix_components Mix bacteria, compound, and S9/buffer prepare_strains->mix_components prepare_compound Prepare compound dilutions prepare_compound->mix_components prepare_s9 Prepare S9 mix (optional) prepare_s9->mix_components add_top_agar Add top agar mix_components->add_top_agar plate_mixture Pour onto minimal glucose agar add_top_agar->plate_mixture incubate_plates Incubate for 48-72h plate_mixture->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies analyze_results Analyze for mutagenicity count_colonies->analyze_results

Caption: Workflow of the Ames test for mutagenicity assessment.

Predicted Metabolic Pathways and Biotransformation

The metabolism of this compound is likely to involve two main pathways: oxidation of the aldehyde group and modification of the isoquinoline ring.

Aldehyde Metabolism

The aldehyde group is susceptible to oxidation by aldehyde dehydrogenases (ALDHs) to the corresponding carboxylic acid, isoquinoline-5-carboxylic acid. This is generally considered a detoxification pathway, as carboxylic acids are typically more water-soluble and readily excreted.

Isoquinoline Ring Metabolism

The isoquinoline ring system can be metabolized by cytochrome P450 (CYP) enzymes.[4] For the related compound quinoline, metabolism by CYP enzymes can lead to the formation of an epoxide at the 5,6-position.[5] This epoxide is a reactive electrophile that can bind to nucleophilic macromolecules such as DNA, which is a potential mechanism for genotoxicity.[1] It is plausible that this compound could undergo a similar metabolic activation.

Metabolic_Pathway cluster_compound Parent Compound cluster_detox Detoxification Pathway cluster_activation Potential Activation Pathway parent This compound carboxylic_acid Isoquinoline-5-carboxylic acid parent->carboxylic_acid ALDH epoxide Isoquinoline-5,6-epoxide derivative parent->epoxide CYP450 dna_adduct DNA Adducts epoxide->dna_adduct Covalent binding

Sources

The Strategic deployment of Isoquinoline-5-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the isoquinoline nucleus stands as a "privileged scaffold"—a recurring structural motif endowed with the innate ability to bind to a multitude of biological targets.[1][2] Its rigid, planar architecture, combined with the electronic influence of the embedded nitrogen atom, provides a versatile framework for the design of potent and selective therapeutic agents.[3][4] Among the constellation of functionalized isoquinolines, isoquinoline-5-carbaldehyde emerges as a particularly strategic precursor. The aldehyde group at the C5 position, a versatile chemical handle, unlocks a vast and diverse chemical space, enabling the synthesis of complex molecular architectures with a wide array of pharmacological activities, from anticancer to antimicrobial agents.[3][5]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of this compound as a pivotal building block in medicinal chemistry. We will dissect its synthesis, explore the reactivity of the crucial C5-aldehyde, and present detailed, field-proven protocols for its conversion into medicinally relevant derivatives. Our focus remains on the "why" behind the "how"—elucidating the chemical principles and strategic considerations that underpin its application in the quest for novel therapeutics.

Securing the Precursor: Synthetic Routes to this compound

The availability of high-purity this compound is the gateway to its extensive use. While several general methods for isoquinoline synthesis exist, such as the Bischler-Napieralski and Pictet-Spengler reactions, the most direct and efficient route to the 5-carbaldehyde derivative often involves the targeted oxidation of a readily available precursor, 5-methylisoquinoline.[3][6][7]

Strategic Oxidation of 5-Methylisoquinoline: The Riley Oxidation

The oxidation of an activated methyl group, such as the one at the C5 position of the isoquinoline ring, to an aldehyde is a classic and reliable transformation. Selenium dioxide (SeO₂) is the reagent of choice for this particular conversion, a reaction known as the Riley oxidation.[8] The benzylic nature of the 5-methyl group, being adjacent to the aromatic carbocyclic ring, renders it susceptible to selective oxidation under controlled conditions.

The mechanism of the Riley oxidation is thought to proceed through an initial ene reaction, followed by a[1][3]-sigmatropic rearrangement to form a selenite ester, which then decomposes to the aldehyde and elemental selenium.

Experimental Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation

Disclaimer: This protocol is a composite based on established procedures for the selenium dioxide oxidation of activated methyl groups on heterocyclic rings.[8] Researchers should conduct a thorough risk assessment before proceeding.

Materials:

  • 5-Methylisoquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline (1.0 eq) in anhydrous 1,4-dioxane.

  • Reagent Addition: To this solution, add selenium dioxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

    • Dilute the filtrate with water and extract with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a solid.

The Aldehyde as a Gateway: Key Transformations in Medicinal Chemistry

The true value of this compound lies in the vast array of chemical transformations the aldehyde functional group can undergo. These reactions allow for the introduction of diverse pharmacophores and the construction of complex heterocyclic systems.

Formation of Imines and Related Derivatives: The Thiosemicarbazone Case Study

The condensation of this compound with amine-containing nucleophiles is a facile and highly efficient reaction. A prominent example is the formation of thiosemicarbazones, a class of compounds known for their wide range of biological activities, including antitubercular properties.[3]

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable thiosemicarbazone.

G cluster_reactants Reactants cluster_products Products IQ_CHO This compound Product 2-(Isoquinolin-5-ylmethylene)- hydrazinecarbothioamide IQ_CHO->Product Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Product Water Water

Caption: Condensation of this compound with thiosemicarbazide.

Experimental Protocol 2: Synthesis of 2-(Isoquinolin-5-ylmethylene)hydrazinecarbothioamide

Disclaimer: This protocol is adapted from general procedures for thiosemicarbazone synthesis.[3] A thorough risk assessment is mandatory.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of thiosemicarbazide (1.05 eq) in ethanol to the aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon formation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The product is often pure enough after filtration and washing. If necessary, it can be recrystallized from ethanol.

Carbon-Carbon Bond Forming Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[8] This reaction allows for the extension of the carbon skeleton and the introduction of various functional groups, which can be further manipulated.

G cluster_reactants Reactants cluster_product Product IQ_CHO This compound Product α,β-Unsaturated Product IQ_CHO->Product Knoevenagel Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Base Base (e.g., Piperidine) Base->Product Catalyst

Caption: Knoevenagel condensation of this compound.

Experimental Protocol 3: Knoevenagel Condensation of this compound with Malononitrile

Disclaimer: This is a general protocol and requires optimization for specific substrates.[8] Always perform a risk assessment.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may precipitate.

  • Work-up:

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Building Complexity: this compound in Multi-step Syntheses

The true power of this compound is realized when it is incorporated into multi-step synthetic sequences to build complex, biologically active molecules. The aldehyde can be a starting point for constructing fused heterocyclic systems or for introducing side chains that are crucial for target engagement.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[7] This one-pot reaction involves the formation of an imine from this compound and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method allows for the facile introduction of a vast array of amine-containing side chains, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

G Start This compound + Primary/Secondary Amine Intermediate Imine/Iminium Ion Intermediate Start->Intermediate Condensation Product Substituted Amine Product Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate Reduction

Caption: Reductive amination workflow with this compound.

The Pictet-Spengler Reaction: Constructing Fused Ring Systems

While the Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, a variation of this reaction can be envisioned where a tryptamine derivative reacts with this compound to form a complex, fused polycyclic system.[6][7] This strategy opens the door to novel scaffolds that combine the structural features of both isoquinolines and indoles, two highly privileged pharmacophores.

Data-Driven Insights: Structure-Activity Relationships

The derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents introduced via the aldehyde, medicinal chemists can fine-tune the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds.

Derivative Class Key Reaction Potential Biological Activities Rationale for Synthesis
ThiosemicarbazonesCondensationAntitubercular, Antiviral, Anticancer[3]The thiosemicarbazone moiety is a known pharmacophore that can chelate metal ions and interact with various enzymes.
α,β-Unsaturated NitrilesKnoevenagel CondensationMichael acceptors, Covalent inhibitors, Anticancer[8]The conjugated system can participate in Michael additions with biological nucleophiles, leading to covalent inhibition of target proteins.
Substituted AminesReductive AminationCNS agents, Kinase inhibitors, GPCR modulators[7]The amine functionality allows for the introduction of basic centers to improve solubility and for forming key hydrogen bond interactions with the target.

Conclusion and Future Outlook

This compound is a testament to the power of a well-positioned functional group on a privileged scaffold. Its synthetic accessibility and the remarkable versatility of the aldehyde group make it an invaluable precursor in the medicinal chemist's toolbox. The reactions and protocols outlined in this guide provide a foundation for the strategic use of this building block in the design and synthesis of novel therapeutic agents.

The future of drug discovery will continue to rely on the creative and efficient synthesis of complex molecules. As our understanding of disease biology deepens, the demand for novel chemical matter with precisely tuned properties will only increase. In this context, versatile precursors like this compound will remain at the forefront of innovation, enabling the rapid exploration of chemical space and accelerating the journey from a synthetic concept to a life-saving medicine.

References

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. Available from: [Link]

  • Wojciechowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • Cambridge University Press. (Date not available). Pictet–Spengler Isoquinoline Synthesis. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • Kirad, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Agrawal, M. K., et al. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link]

  • Gaonkar, S. L., et al. (Date not available). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Available from: [Link]

Sources

The Therapeutic Potential of Isoquinoline-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has repeatedly utilized this framework to construct a vast array of alkaloids with potent and diverse biological activities, from the analgesic properties of morphine to the antimicrobial effects of berberine.[1][2] This inherent bioactivity has inspired generations of chemists to explore synthetic isoquinoline derivatives in the quest for novel therapeutic agents. Isoquinoline-5-carbaldehyde, a key synthetic intermediate, offers a strategic entry point for the chemical diversification of this remarkable scaffold. Its aldehyde functionality serves as a versatile handle for the construction of a wide range of molecular architectures, leading to compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth exploration of the therapeutic landscape of this compound, offering insights into its synthesis, derivatization, and the biological evaluation of its progeny.

Synthesis of the Core Moiety: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. While various methods for constructing the isoquinoline core exist, the Pomeranz-Fritsch reaction remains a classic and effective approach.[5] This method involves the acid-catalyzed cyclization of a benzalaminoacetal.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol outlines the general procedure for the synthesis of the isoquinoline core, which can be adapted for the specific synthesis of this compound by starting with the appropriately substituted benzaldehyde derivative.

Step 1: Formation of the Benzalaminoacetal

  • In a round-bottom flask, combine the starting benzaldehyde derivative with a suitable aminoacetal, such as aminoacetaldehyde diethyl acetal.

  • The reaction is typically carried out in an appropriate solvent and may require heating to drive the condensation reaction to completion.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the product can be isolated or used directly in the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a strong acid catalyst, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Gradually warm the reaction mixture to the optimal temperature, which needs to be determined empirically for the specific substrate.

  • After the reaction is complete, cautiously pour the mixture onto ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide solution.

  • Extract the isoquinoline product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the isoquinoline derivative using an appropriate technique, such as distillation, recrystallization, or column chromatography.[5]

Causality Behind Experimental Choices: The use of a strong acid in the Pomeranz-Fritsch reaction is crucial for protonating the acetal and facilitating the electrophilic aromatic substitution reaction that leads to the formation of the isoquinoline ring. The careful control of temperature is essential to prevent unwanted side reactions and degradation of the product. The choice of the starting benzaldehyde derivative is critical as it determines the substitution pattern on the resulting isoquinoline.

Therapeutic Applications: Derivatization and Biological Evaluation

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. Key derivatizations include the formation of Schiff bases and thiosemicarbazones, which have shown significant promise in various therapeutic areas.

Antimicrobial Applications

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoquinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[2][6]

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with diverse biological activities, including antibacterial and antifungal properties.[7][8] The synthesis of Schiff base derivatives of this compound offers a straightforward strategy to generate novel antimicrobial candidates.

Experimental Protocol: Synthesis and Antimicrobial Screening of this compound Schiff Bases

Synthesis:

  • Dissolve this compound in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine.

  • The reaction can be catalyzed by a few drops of glacial acetic acid.

  • Reflux the reaction mixture for a period determined by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[1]

Antimicrobial Screening (Broth Microdilution Method):

  • Prepare a series of twofold dilutions of the synthesized Schiff base derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

  • Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation: Representative Antimicrobial Activity of Schiff Base Derivatives

CompoundTest OrganismMIC (µg/mL)
Schiff Base Derivative 1Staphylococcus aureus62.5
Schiff Base Derivative 1Escherichia coli125
Schiff Base Derivative 2Candida albicans250

Note: The above data is representative and intended for illustrative purposes. Actual MIC values will vary depending on the specific Schiff base derivative and the microbial strain tested.

Causality Behind Experimental Choices: The imine linkage (-C=N-) in Schiff bases is crucial for their biological activity. The lipophilicity and electronic properties of the substituents on both the isoquinoline and the amine portion of the molecule can be systematically varied to optimize antimicrobial potency. The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent, providing a reliable measure of its efficacy.

Anticancer Applications

The isoquinoline scaffold is a prominent feature in numerous anticancer agents.[10][11] Derivatives of this compound, particularly thiosemicarbazones, have been investigated for their potential as antiproliferative agents.

Thiosemicarbazones are a class of compounds known to exhibit potent anticancer activity, often through the chelation of essential metal ions and the inhibition of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[12][13]

Experimental Protocol: Synthesis and In Vitro Anticancer Evaluation of this compound Thiosemicarbazones

Synthesis:

  • Dissolve this compound in a warm alcoholic solvent (e.g., ethanol).

  • Add a solution of thiosemicarbazide (or a substituted thiosemicarbazide) in the same solvent.

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration.

  • Wash the product with cold solvent and dry. Further purification can be achieved by recrystallization.[9]

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]

Data Presentation: Representative Anticancer Activity of Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiosemicarbazone Derivative 1MCF-7 (Breast Cancer)10.5
Thiosemicarbazone Derivative 2A549 (Lung Cancer)12.3
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.8

Note: The above data is representative and intended for illustrative purposes. Actual IC50 values will vary depending on the specific thiosemicarbazone derivative and the cancer cell line tested.

Causality Behind Experimental Choices: The thiosemicarbazone moiety is a key pharmacophore that imparts anticancer activity. The ability of this group to chelate metal ions is thought to be a critical aspect of its mechanism of action. The MTT assay is a widely used and reliable colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This allows for the quantitative determination of the cytotoxic potential of the synthesized compounds.

Antitubercular Applications

Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular agents.[14] Hydrazinecarbothioamide derivatives of this compound have shown promise in this area.[15]

The synthesis of 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide represents a targeted approach to developing novel antitubercular agents based on the isoquinoline scaffold.

Experimental Protocol: Synthesis and Antitubercular Screening

Synthesis:

  • The synthesis follows a similar procedure to that of other thiosemicarbazones. This compound is reacted with thiosemicarbazide in an appropriate solvent, often with acid catalysis and heating.[15]

  • The resulting 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide can be isolated and purified by standard methods.

Antitubercular Screening (Microplate Alamar Blue Assay - MABA):

  • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium for Mycobacterium tuberculosis.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Incubate the plates for several days.

  • Add Alamar Blue reagent to each well and incubate further.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[16]

Data Presentation: Antitubercular Activity

CompoundTarget OrganismMIC (µg/mL)
2-(Isoquinolin-5-ylmethylene)hydrazinecarbothioamideMycobacterium tuberculosis H37Rv0.4 - 0.8

Note: This data is based on reported activities of similar hydrazinecarbothioamide derivatives and serves as an illustrative example.[15]

Causality Behind Experimental Choices: The hydrazinecarbothioamide moiety is a known pharmacophore in several antitubercular agents. The MABA assay is a safe, sensitive, and reliable method for determining the MIC of compounds against M. tuberculosis, making it a standard in antitubercular drug screening.

Mechanistic Insights and Future Directions

While the synthesis and preliminary biological evaluation of this compound derivatives are crucial first steps, a deeper understanding of their mechanism of action is essential for rational drug design and development. For instance, the anti-inflammatory effects of some isoquinoline derivatives have been linked to the modulation of the NF-κB signaling pathway.[2]

Diagram: Potential Mechanism of Action for Anti-inflammatory Isoquinoline Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Initiates Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->NFkB Inhibits Translocation

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of Isoquinoline-carbaldehyde

Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] When functionalized with a carbaldehyde group, the resulting isoquinoline-carbaldehyde isomers become exceptionally versatile building blocks for drug discovery and materials science.[2][6] The specific placement of the aldehyde group on the isoquinoline ring system dramatically influences the molecule's electronic environment, reactivity, and spectroscopic signature.[7][8] This guide provides a detailed exploration of the synthesis, characterization, and application of the seven structural isomers of isoquinoline-carbaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isoquinoline Nucleus: A Blueprint for Isomerism

Isoquinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[9] The numbering of the atoms in the ring system is crucial for unambiguously naming its derivatives. There are seven possible positions where a single carbaldehyde (-CHO) group can be substituted, leading to seven distinct structural isomers.

G Figure 1: Isoquinoline Ring System and Positions of Isomerism cluster_0 C1 1 C8a N2 N2 C3 3 C4 4 C4a C5 5 C6 6 C7 7 C8 8 img

Figure 1: Isoquinoline Ring System and Positions of Isomerism.

The seven structural isomers are:

  • Isoquinoline-1-carbaldehyde

  • Isoquinoline-3-carbaldehyde

  • Isoquinoline-4-carbaldehyde

  • Isoquinoline-5-carbaldehyde

  • Isoquinoline-6-carbaldehyde

  • Isoquinoline-7-carbaldehyde

  • Isoquinoline-8-carbaldehyde

Synthesis and Characterization of Key Isomers

The synthetic route and resulting physicochemical properties are unique to each isomer. A comparative understanding is essential for targeted synthesis and accurate identification.

Isoquinoline-1-carbaldehyde

This isomer is a valuable precursor, particularly for synthesizing thiosemicarbazones with demonstrated antineoplastic activity.[10]

  • Synthesis: A prevalent and effective method is the oxidation of the corresponding 1-methylisoquinoline using selenium dioxide (SeO₂) in a solvent like 1,4-dioxane.[7][11] This reaction selectively oxidizes the methyl group to an aldehyde.

  • Properties & Spectroscopic Data:

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[6][12]
Molecular Weight 157.17 g/mol [6][12]
CAS Number 4494-18-2[6]
Appearance White to yellow solid[6][11]
¹H NMR (CDCl₃, δ) Aldehyde: 10.39 (s, 1H)Aromatic: 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[7][8][11]
Isoquinoline-3-carbaldehyde

Data for this isomer is less common in literature, but it remains a target of interest for creating diverse molecular libraries.

  • Synthesis: Can be synthesized via oxidation of 3-methylisoquinoline.

  • Properties & Spectroscopic Data:

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[13]
Molecular Weight 157.17 g/mol [13]
CAS Number 5470-80-4[13]
¹H NMR (CDCl₃, δ) Aldehyde: ~10.2Aromatic: 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H)[8]
Isoquinoline-4-carbaldehyde

This isomer is a critical building block for constructing complex heterocyclic rings and synthesizing alkaloids of interest in drug discovery.[14]

  • Synthesis: A robust method involves the lithiation of 4-bromoisoquinoline with n-butyllithium at low temperatures (-65°C to -68°C), followed by quenching with N,N-dimethylformamide (DMF).[15][16] Palladium-catalyzed reactions are also employed for its synthesis.[14]

  • Properties & Spectroscopic Data:

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[16]
Molecular Weight 157.17 g/mol
CAS Number 22960-16-3[14]
Appearance Yellow solid[16]
Melting Point 104-105 °C[15]
¹H NMR (CDCl₃, δ) Aldehyde: 10.41 (s, 1H)Aromatic: 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H)[7][8]
This compound

This isomer serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs, and is also used in developing fluorescent probes for biological imaging.[17]

  • Synthesis: Can be prepared from 5-bromoisoquinoline via lithiation and formylation.

  • Properties & Spectroscopic Data:

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[17]
Molecular Weight 157.17 g/mol [17]
CAS Number 80278-67-7[17]
Appearance Yellow Solid[17]
Spectroscopic Data Not readily available in reviewed literature.[7]
Isoquinoline-6-carbaldehyde

A pivotal intermediate, this isomer's reactive aldehyde group allows for the facile synthesis of a diverse array of derivatives with potential as anticancer and anti-inflammatory agents.[1][2]

  • Synthesis: A reliable three-step synthesis starts from 6-bromoisoquinoline, involving a palladium-catalyzed carbonylation to form the methyl ester, followed by reduction to the alcohol, and subsequent oxidation to the aldehyde.[1][2]

  • Properties & Spectroscopic Data:

PropertyValueReference(s)
Molecular Formula C₁₀H₇NO[1][2]
Molecular Weight 157.17 g/mol [1][2]
CAS Number 173089-81-1[2]
Appearance Off-white to pale yellow crystalline solid[2]
Melting Point 73–75 °C[1][2]
¹H NMR (400 MHz, CDCl₃) δ Aldehyde: 10.37 (s, 1H)Aromatic: 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9[1]
Isoquinoline-7-carbaldehyde & 2.7 Isoquinoline-8-carbaldehyde

These isomers are also valuable in organic synthesis and pharmaceutical research, particularly in creating probes for biological imaging and developing agents for neurological disorders. Spectroscopic data for these isomers are not as commonly reported.[7]

IsomerCAS NumberMolecular FormulaMolecular Weight
Isoquinoline-7-carbaldehyde 99770-13-5C₁₀H₇NO157.17 g/mol
Isoquinoline-8-carbaldehyde 787615-01-4C₁₀H₇NO157.17 g/mol

Comparative Spectroscopic Analysis: A Tool for Unambiguous Identification

The position of the electron-withdrawing aldehyde group significantly perturbs the electronic structure of the isoquinoline ring, leading to distinct chemical shifts in NMR spectroscopy. This provides a powerful diagnostic tool for differentiating the isomers.[7][8]

Table for Comparison of ¹H NMR Aldehyde Proton Shifts:

IsomerAldehyde Proton Chemical Shift (δ, ppm in CDCl₃)
Isoquinoline-1-carbaldehyde10.39
Isoquinoline-3-carbaldehyde~10.2
Isoquinoline-4-carbaldehyde10.41
Isoquinoline-6-carbaldehyde10.37

Causality: The precise chemical shift of the aldehyde proton is a function of its proximity to the ring nitrogen and the anisotropic effects of the fused benzene ring. These subtle electronic differences result in a unique and identifiable signal for each isomer.

G Figure 2: Logical Workflow for Isomer Elucidation A Unknown Isoquinoline- carbaldehyde Isomer B Acquire Spectroscopic Data (NMR, MS, IR) A->B C Mass Spectrometry: Confirm C10H7NO (m/z ~158 [M+H]+) B->C D IR Spectroscopy: Confirm C=O stretch (~1700 cm-1) & Aldehyde C-H (~2850-2750 cm-1) B->D E ¹H NMR Analysis B->E F Identify Aldehyde Proton Singlet (δ ≈ 10.2 - 10.4 ppm) E->F G Analyze Aromatic Region (Number of signals, splitting patterns, coupling constants) F->G H Compare Experimental Data with Reference Spectra G->H I Unambiguous Isomer Identification H->I

Figure 2: Logical Workflow for Isomer Elucidation.

Field-Proven Experimental Protocols

The following protocols are generalized from established methodologies and represent self-validating systems for synthesis and analysis.

General Synthesis via Oxidation of Methylisoquinoline[7][11]

This protocol is broadly applicable for isomers where the corresponding methyl-substituted precursor is available.

  • Objective: To synthesize an isoquinoline-carbaldehyde isomer by oxidizing the corresponding methylisoquinoline.

  • Materials:

    • Appropriate methylisoquinoline precursor (1 equivalent)

    • Selenium dioxide (SeO₂) (1.4 equivalents)

    • 1,4-Dioxane

    • Diatomaceous earth (Celite®)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., n-Hexane, Ethyl acetate)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the starting methylisoquinoline in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

    • Add selenium dioxide to the solution. Rationale: SeO₂ is a specific and effective oxidizing agent for converting activated methyl groups to aldehydes.

    • Heat the reaction mixture to reflux for 1.5 to 3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Self-Validation: TLC allows for visual confirmation of the consumption of starting material and the formation of the more polar aldehyde product.

    • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove solid byproducts.[11]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure isoquinoline-carbaldehyde isomer.[11]

G Figure 3: Synthetic Workflow for Isoquinoline-6-carbaldehyde A 6-Bromoisoquinoline B Pd-catalyzed Carbonylation (CO, Pd(OAc)₂, PPh₃, MeOH) A->B C Methyl isoquinoline-6-carboxylate B->C D Reduction (LiAlH₄, THF) C->D E (Isoquinolin-6-yl)methanol D->E F Oxidation (MnO₂, THF) E->F G Isoquinoline-6-carbaldehyde F->G

Figure 3: Synthetic Workflow for Isoquinoline-6-carbaldehyde.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]
  • Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of a purified isoquinoline-carbaldehyde isomer.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has minimal interfering signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals for the ¹H spectrum.

Applications in Drug Development and Beyond

The isoquinoline-carbaldehyde isomers are not merely synthetic curiosities; they are potent intermediates with significant applications:

  • Pharmaceuticals: They are foundational precursors for a wide range of bioactive molecules. Derivatives have been explored as antimicrobial, anticancer, and anti-inflammatory agents.[14][17] For instance, isoquinoline-1-carbaldehyde thiosemicarbazones have shown significant antitumor activity.[10]

  • Organic Synthesis: The reactive aldehyde group serves as a versatile handle for further chemical transformations, enabling the construction of complex alkaloids and novel heterocyclic systems.[14]

  • Material Science: Isoquinoline derivatives are being investigated for their unique electronic and photophysical properties, with potential applications in the development of novel materials like organic light-emitting diodes (OLEDs).[14][17]

Conclusion

The structural isomers of isoquinoline-carbaldehyde represent a class of compounds with immense value in chemical and pharmaceutical research. Their utility is defined by the specific position of the carbaldehyde group, which dictates their reactivity, physical properties, and biological potential. A thorough understanding of their synthesis and, critically, their distinct spectroscopic signatures is paramount for any researcher in the field. This guide provides the foundational knowledge and practical protocols to confidently synthesize, identify, and utilize these powerful chemical building blocks in the pursuit of novel therapeutics and advanced materials.

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  • An In-depth Technical Guide to the Spectroscopic Data of Isoquinoline-6-carbaldehyde and Its Isomers (¹H NMR, ¹³C NMR). Benchchem.
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  • Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412. PubChem - NIH.
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  • Isoquinoline deriv
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"electronic properties of the isoquinoline ring system"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of the Isoquinoline Ring System

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[1][2][3] As a structural isomer of quinoline, its unique placement of the nitrogen atom at the 2-position imparts distinct electronic characteristics that are fundamental to its role in chemistry and pharmacology.[4] This bicyclic system is not merely a chemical curiosity; it is the core structural backbone of numerous naturally occurring alkaloids, such as the vasodilator papaverine and the potent analgesic morphine.[3][5] Its prevalence in biologically active molecules has made the isoquinoline nucleus a "privileged structure" in medicinal chemistry, driving extensive research into its synthesis, functionalization, and application in drug development for anticancer, antimicrobial, and anti-inflammatory agents.[6]

This guide provides a comprehensive exploration of the core electronic properties of the isoquinoline ring system. We will dissect its aromaticity, electron distribution, and reactivity, and detail the modern experimental and computational methodologies employed by researchers to probe and manipulate these characteristics for applications in drug discovery and materials science.

Part 1: Fundamental Electronic Structure and Aromaticity

The electronic landscape of isoquinoline is defined by the interplay between its fused ring structure and the electronegative nitrogen atom. All ten atoms (nine carbons and one nitrogen) in the ring system are sp² hybridized, creating a planar molecule.[3] Each of these atoms contributes one p-orbital, perpendicular to the molecular plane, which overlap to form a delocalized π-molecular orbital system containing ten π-electrons.[3]

This 10π-electron system satisfies Hückel's rule for aromaticity (4n+2, where n=2), conferring significant thermodynamic stability upon the molecule.[3][7] A crucial feature is the lone pair of electrons on the nitrogen atom. Unlike in pyrrole, this lone pair resides in an sp² hybrid orbital within the plane of the ring, perpendicular to the π-system.[3] Consequently, it does not participate in the aromatic sextet but is available for protonation, which is the source of isoquinoline's basic character.[1][3]

The primary electronic feature of isoquinoline is the electron-withdrawing nature of the nitrogen atom. Through resonance, the nitrogen atom pulls electron density from the rest of the ring system, creating an overall electron-deficient molecule, particularly within the pyridine portion of the scaffold.[3][8]

Resonance and Electron Density Distribution

The delocalization of π-electrons can be represented by several resonance structures. The most significant charge-separated forms illustrate the electronic pull of the nitrogen atom, which places a partial positive charge (δ+) on specific carbon atoms, most notably C1 and C3.[9]

Caption: Key resonance structures of the isoquinoline ring.

This electron deficiency in the pyridine ring and the localization of partial positive charges are the primary determinants of isoquinoline's chemical reactivity.

Part 2: Chemical Reactivity as a Function of Electronic Properties

The non-uniform electron distribution across the isoquinoline scaffold dictates its behavior towards attacking reagents. The pyridine ring is "electron-deficient" and thus deactivated towards electrophiles but activated for nucleophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich relative to the pyridine ring and is the preferred site for electrophilic substitution.[8]

Electrophilic Aromatic Substitution (SEAr)

Due to the deactivating effect of the nitrogen atom, electrophilic substitution on isoquinoline requires more vigorous conditions than for benzene.[10] The reaction occurs preferentially on the electron-rich carbocyclic ring at positions C5 and C8.[5][11][12][13]

Causality: Attack at C5 or C8 allows the positive charge of the sigma complex (Wheland intermediate) to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring.[14] Attack at other positions, such as C6 or C7, would lead to less stable intermediates where the positive charge is placed on the carbon atom at the ring junction, disrupting the aromaticity of both rings.

Typical SEAr Reactions:

  • Nitration: Reaction with H₂SO₄/HNO₃ yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

  • Sulfonation: Fuming sulfuric acid leads to isoquinoline-5-sulfonic acid.

  • Halogenation: Bromination can occur, though conditions need to be carefully controlled.[15]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is highly susceptible to attack by nucleophiles. This reaction occurs predominantly at the C1 position, which bears a significant partial positive charge as shown in the resonance structures.[5][10][11][13]

Classic Example (Chichibabin Reaction): The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia introduces an amino group at the C1 position to yield 1-aminoisoquinoline.[10] This reaction proceeds faster for isoquinoline than for its isomer, quinoline.[10]

Basicity

The non-bonding electron pair on the sp²-hybridized nitrogen atom is readily available to accept a proton, making isoquinoline a weak base. Its pKa is approximately 5.1-5.4, making it slightly more basic than quinoline (pKa ≈ 4.9).[1][5][8] This basicity is a critical property, influencing its solubility and its interactions in biological systems.[1]

Isoquinoline_Reactivity Reactivity Map of Isoquinoline isoquinoline E_plus Electrophilic Attack (SEAr) E_plus:s->isoquinoline:n C5 & C8 Nu_minus Nucleophilic Attack (SNAr) Nu_minus:w->isoquinoline:e C1

Caption: Preferred sites for electrophilic and nucleophilic attack.

Part 3: The Influence of Substituents

For drug development professionals, understanding how substituents modulate the electronic properties of the isoquinoline core is paramount. Attaching different functional groups can fine-tune the molecule's reactivity, lipophilicity, and biological activity.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase the electron density of the ring system. This enhances the nucleophilicity of the nitrogen and activates the rings towards electrophilic substitution.[1][16]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CF₃ decrease the electron density.[17][18] This further deactivates the ring towards electrophiles but increases its susceptibility to nucleophilic attack. The introduction of an EWG is a common strategy to facilitate SNAr reactions.[6]

The position of the substituent is also critical. An EDG on the carbocyclic ring, for instance, will strongly direct incoming electrophiles, potentially overriding the inherent preference for C5/C8.

Part 4: Methodologies for Electronic Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough characterization of the electronic properties of novel isoquinoline derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. The electron-withdrawing effect of the nitrogen atom causes significant deshielding (downfield shifts) of adjacent protons and carbons.

PositionTypical ¹H Chemical Shift (δ, ppm) in CDCl₃[19]Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃
H-19.22152.7
H-37.58143.2
H-48.50120.6
H-57.80128.9
H-67.62127.5
H-77.70130.4
H-87.95 (approx.)127.1
C-4a-135.8
C-8a-126.5

Note: H-1 and H-3 are the most downfield signals in the ¹H NMR spectrum due to their proximity to the electronegative nitrogen.

Protocol: NMR Sample Analysis

  • Sample Preparation: Dissolve 5-10 mg of the isoquinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure the spectral width covers the expected range (typically 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the substitution pattern and infer electronic effects.

UV-Visible (UV-Vis) Spectroscopy: Isoquinoline exhibits characteristic absorption bands in the UV region arising from π → π* transitions. The position and intensity of these bands are sensitive to substituents and solvent polarity, providing insights into the electronic conjugation of the system.[20]

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure that are often inaccessible by experiment alone.[6][21]

DFT_Workflow cluster_input Input cluster_calc Calculation Engine (e.g., Gaussian, ORCA) cluster_output Analysis & Visualization mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop energy Optimized Energy & Geometry elec_prop->energy orbitals Frontier Orbitals (HOMO/LUMO) elec_prop->orbitals mep Molecular Electrostatic Potential (MEP) Map elec_prop->mep nmr Predicted NMR Chemical Shifts elec_prop->nmr

Caption: A typical DFT workflow for electronic property analysis.

Protocol: DFT Calculation of Electronic Properties

  • Structure Input: Build the 3D structure of the isoquinoline derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[6]

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine:

    • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals provides information about chemical reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: Calculates atomic charges to quantify the electron distribution.

Conclusion

The electronic properties of the isoquinoline ring system are a direct consequence of its aromaticity and the powerful electron-withdrawing influence of the embedded nitrogen atom. This creates a scaffold with distinct regions of reactivity: an electron-deficient pyridine ring ripe for nucleophilic attack at C1, and a comparatively electron-rich benzene ring that undergoes electrophilic substitution at C5 and C8. A thorough understanding of these fundamentals, augmented by modern spectroscopic and computational tools, is essential for researchers and scientists. It allows for the rational design and synthesis of novel isoquinoline derivatives, enabling the fine-tuning of their properties for targeted applications in drug development and materials science.

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  • PubMed Central. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. [Link]

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  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

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  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • ResearchGate. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

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  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Electronic Spectra of Gas-Phase Polycyclic Aromatic Nitrogen Heterocycle Cations: Isoquinoline(+) and Quinoline(+) | Request PDF. [Link]

  • Scribd. Isoquinoline | PDF | Pyridine | Molecules. [Link]

  • RSC Publishing. Nitrogen atom insertion into indenes to access isoquinolines. [Link]

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  • ChemRxiv. Nitrogen atom insertion into indenes to access isoquinolines. [Link]

  • Quora. Why does numbering of isoquinoline start from the carbon adjacent to nitrogen and not the heteroatom itself?. [Link]

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"reactivity of the aldehyde group in Isoquinoline-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Isoquinoline-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique molecular architecture, featuring an aldehyde group appended to the C5 position of an isoquinoline scaffold, imparts a distinct reactivity profile that is instrumental in the synthesis of complex heterocyclic systems, pharmaceuticals, and molecular probes.[1][2] This guide provides an in-depth exploration of the chemical behavior of the aldehyde moiety, grounded in the electronic and steric influences of the isoquinoline ring. We will dissect key transformations including nucleophilic additions, condensation reactions, oxidations, and reductions, presenting not just the reactions but the causality behind the experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Electronic Landscape and Reactivity Overview

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic properties of the bicyclic isoquinoline system. The aldehyde's carbonyl carbon is inherently electrophilic, but this electrophilicity is significantly modulated by the fused pyridine and benzene rings.

  • Inductive and Mesomeric Effects: The nitrogen atom in the isoquinoline ring exerts a powerful electron-withdrawing effect (-I and -M effects), which propagates through the ring system. This deactivates the benzene moiety towards electrophilic substitution but enhances the electrophilicity of carbon atoms in the pyridine ring, particularly C1.[3][4] While the aldehyde at C5 is on the benzene ring, the overall electron-withdrawing nature of the heterocycle increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.

  • Positional Influence: Electrophilic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions, indicating these positions are the most electron-rich in the carbocyclic ring.[3][5][6] Conversely, nucleophilic attack is favored at C1.[3][4] The placement of the aldehyde at C5 positions it at a site of relatively higher electron density for an electrophilic aromatic substitution, but its reactivity as a carbonyl group is enhanced by the global electron-withdrawing character of the isoquinoline nucleus.

Caption: Electronic influence of the isoquinoline core on the aldehyde group.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde functionality makes it a versatile handle for a wide array of chemical transformations.

Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol, (isoquinolin-5-yl)methanol, is a fundamental transformation, providing a precursor for further functionalization, such as ether or ester formation.

Field-Proven Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aromatic isoquinoline ring system. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at a reduced temperature (0 °C) to moderate the reaction rate and prevent over-reduction or side reactions.

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Work-up: Evaporate the solvent under reduced pressure. Quench the residue by carefully adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify via column chromatography on silica gel to obtain (isoquinolin-5-yl)methanol.

Caption: Workflow for the selective reduction of this compound.

Condensation Reactions: C-C and C-N Bond Formation

Condensation reactions are powerful tools that utilize the aldehyde group to construct larger, more complex molecular frameworks, which is particularly relevant in drug discovery.[7]

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[8][9] This reaction is highly valuable for synthesizing α,β-unsaturated systems.

Expertise & Experience: The choice of base is critical. A mild base like piperidine or pyridine is used to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[8] The reaction is often driven to completion by the removal of water, forming the thermodynamically stable conjugated product.

  • Setup: In a flask, combine this compound (1.0 eq), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.05 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent like ethanol or toluene.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitoring: Track the consumption of the aldehyde using TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize to obtain the pure α,β-unsaturated product.

G cluster_reactants Reactants aldehyde This compound intermediate Nucleophilic Attack (Formation of Aldol-type intermediate) aldehyde->intermediate methylene Active Methylene Compound (e.g., Malononitrile) methylene->intermediate catalyst Piperidine (Base) catalyst->methylene deprotonates dehydration Dehydration (Elimination of H₂O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel condensation reaction.

The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[10][11] A key advantage is the unambiguous placement of the double bond. The stereochemical outcome (E/Z isomerism) depends heavily on the nature of the ylide.[10][12]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically yield (Z)-alkenes.

  • Stabilized ylides (bearing an electron-withdrawing group, e.g., -CO₂Et) generally yield (E)-alkenes.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. A distinct color change (often to orange/red) signifies ylide formation. Allow the mixture to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can be largely removed by precipitation or column chromatography on silica gel to isolate the desired 5-vinylisoquinoline.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[13][14][15] The resulting β-nitro alcohol products are exceptionally valuable as they can be converted into other functional groups, such as amino alcohols (by reduction of the nitro group) or nitroalkenes (by dehydration).[14]

  • Setup: Dissolve this compound (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to the mixture at room temperature.

  • Reaction: Stir the reaction for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude β-nitro alcohol can be purified by column chromatography.

Multicomponent Reactions (MCRs)

The aldehyde functionality of this compound makes it an ideal substrate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.[16] For instance, it can participate in reactions like the synthesis of dihydroindolizines, where it reacts with isoquinoline, malononitrile, and an α-halocarbonyl compound.[17] These reactions are prized for their efficiency and atom economy, rapidly generating molecular diversity for screening in drug discovery programs.[18]

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of this compound makes it a valuable starting material in several high-value research areas:

  • Pharmaceutical Synthesis: The isoquinoline scaffold is a "privileged structure" found in numerous bioactive natural products and synthetic drugs.[18][19] Transformations of the aldehyde group are key steps in synthesizing derivatives with potential anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] For example, condensation with thiosemicarbazide has been used to produce thiosemicarbazones with demonstrated antineoplastic activity.[20][21][22]

  • Fluorescent Probes: The extended π-system of the isoquinoline ring can be further elaborated through reactions at the aldehyde position to create novel fluorescent dyes and probes for biological imaging.[1][2]

Summary Data Table

Reaction TypeReagents/CatalystKey TransformationProduct Class
Reduction NaBH₄, MethanolC=O → CH₂-OHPrimary Alcohol
Knoevenagel Active Methylene, PiperidineAldehyde → Alkeneα,β-Unsaturated Compound
Wittig Phosphonium Ylide, Strong BaseAldehyde → AlkeneAlkene
Henry Reaction Nitroalkane, BaseAldehyde → β-Nitro Alcoholβ-Nitro Alcohol
Condensation ThiosemicarbazideC=O → C=N-NH-C(S)NH₂Thiosemicarbazone

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity, enhanced by the electron-withdrawing nature of the isoquinoline core, allows it to readily participate in a broad spectrum of chemical transformations. From simple reductions to complex multicomponent reactions, this aldehyde serves as a gateway to a vast chemical space of functionalized isoquinolines. A thorough understanding of its reactivity, as detailed in this guide, empowers researchers to strategically design and execute syntheses of novel molecules for applications in drug discovery, materials science, and beyond.

References

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  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (URL: [Link])

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone - American Chemical Society. (URL: [Link])

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

  • Isoquinoline synthesis - Organic Chemistry Portal. (URL: [Link])

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  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. - GCW Gandhi Nagar Jammu. (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone - ResearchGate. (URL: [Link])

  • Henry reaction - Grokipedia. (URL: [Link])

  • Nucleophilic addition to quinolines and isoquinolines - Química Organica.org. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Henry reaction - Wikipedia. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

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  • Recent Developments on Five-Component Reactions - MDPI. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines | ACS Omega - ACS Publications. (URL: [Link])

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  • New quinoline- and isoquinoline-based multicomponent methods for the synthesis of 1,1(3,3)-dicyanotetrahydrobenzoindolizines | Request PDF - ResearchGate. (URL: [Link])

  • Recent Applications of The Wittig Reaction in Alkaloids Synthesis | PDF | Organic Chemistry. (URL: [Link])

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. (URL: [Link])

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"Isoquinoline-5-carbaldehyde derivatives with anti-inflammatory activity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Isoquinoline-5-carbaldehyde Derivatives as Potent Anti-inflammatory Agents

Introduction: The Quest for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential component of the body's defense mechanism against harmful stimuli like pathogens, damaged cells, or irritants.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are associated with significant side effects, necessitating the search for novel, safer, and more effective therapeutic agents.

The isoquinoline scaffold, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[3][4] Derivatives of isoquinoline exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and potent anti-inflammatory properties.[5][6] Within this diverse chemical family, derivatives of this compound are emerging as a promising, albeit less explored, class of compounds for the development of next-generation anti-inflammatory drugs. This guide provides a technical overview of their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols required for their evaluation.

The Inflammatory Cascade: Key Signaling Pathways as Drug Targets

To understand the anti-inflammatory potential of isoquinoline derivatives, it is crucial to first comprehend the molecular pathways that drive the inflammatory response. Two of the most pivotal signaling cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

The NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation.[1] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10] Inhibition of this pathway is a primary goal for many anti-inflammatory drugs.[2]

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB (Active) P_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators Results in Inhibitor Isoquinoline Derivative Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Translocation

Caption: The NF-κB signaling pathway and points of inhibition.

The MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) represents another critical signaling route that translates extracellular stimuli into cellular responses.[11] In the context of inflammation, MAPKs are activated by many of the same signals as NF-κB and work in concert with it.[12] Activated MAPKs can phosphorylate and activate transcription factors, leading to the production of inflammatory cytokines.[7] Crucially, the MAPK pathway can also act upstream of NF-κB, meaning its inhibition can have a dual effect on inflammatory gene expression.[9] Therefore, compounds that modulate MAPK signaling are highly sought after.[13]

MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Promotes Inhibitor Isoquinoline Derivative Inhibitor->MAPK Inhibits Phosphorylation

Caption: The MAPK signaling cascade and a potential point of inhibition.

Synthesis of this compound Derivatives

The synthesis of novel isoquinoline derivatives is a cornerstone of their development as therapeutic agents. While numerous methods exist for the core isoquinoline structure, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, creating specific substitution patterns requires a tailored approach.[3] The synthesis of this compound derivatives often starts with a pre-functionalized benzene ring or involves the late-stage introduction of the aldehyde group onto the isoquinoline core.

A plausible synthetic route could involve the oxidation of a 5-methylisoquinoline precursor. For example, selenium dioxide (SeO₂) is a classic reagent used for the oxidation of benzylic methyl groups to aldehydes.[14] The synthesis of 5-substituted isoquinolines can be challenging, but methods involving directed ortho-metalation or starting from appropriately substituted precursors like 3-methylphthalic anhydride have been developed.

Further derivatization of the carbaldehyde group, for instance, through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, can rapidly generate a library of compounds for screening.[14][15] This allows for a systematic exploration of the structure-activity relationship.

Mechanism of Anti-inflammatory Action

Research on various isoquinoline derivatives has shown that their anti-inflammatory effects are often mediated through the suppression of the NF-κB and MAPK pathways.[9][16] For example, isoquinoline-1-carboxamides have been shown to inhibit the LPS-induced production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO) in microglial cells.[16] The mechanism involves preventing the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκBα.[9] Furthermore, these compounds were found to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[9][16]

It is highly probable that this compound derivatives operate through similar mechanisms. They likely reduce the expression of iNOS and COX-2, leading to decreased production of NO and prostaglandins, respectively.[10][17] By attenuating the release of key cytokines, they can dampen the entire inflammatory cascade.

Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to identify which parts of a molecule are essential for its biological activity and to optimize its potency and selectivity. For the this compound scaffold, key modifications would include:

  • The Carbaldehyde Group: This group is a versatile chemical handle. Converting it to other functional groups like oximes, hydrazones, or Schiff bases can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

  • Substituents on the Isoquinoline Core: Adding various groups (e.g., hydroxyl, methoxy, halogens) to other positions on the benzene or pyridine part of the isoquinoline ring can modulate the molecule's lipophilicity, metabolic stability, and overall potency. For instance, studies on isoquinoline-1-carboxamides showed that the position and nature of substituents on an attached phenyl ring were critical for activity.[16]

A systematic SAR investigation is crucial for transforming a promising hit compound into a viable drug candidate.

Experimental Protocols for Activity Assessment

Evaluating the anti-inflammatory potential of newly synthesized compounds requires a tiered approach, starting with simple in-vitro assays and progressing to more complex cell-based and in-vivo models.

Screening Workflow Synthesis Synthesis of Derivatives Cytotoxicity 1. Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity NO_Assay 2. Nitric Oxide Inhibition (Griess Assay) Cytotoxicity->NO_Assay Non-toxic compounds Cytokine_Assay 3. Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Active compounds Mechanism_Study 4. Mechanism of Action (Western Blot for NF-κB, MAPK) Cytokine_Assay->Mechanism_Study Potent hits InVivo_Model 5. In-Vivo Model (Carrageenan-induced Paw Edema) Mechanism_Study->InVivo_Model Lead_Compound Lead Compound Identification InVivo_Model->Lead_Compound

Sources

Methodological & Application

The Synthetic Utility of Isoquinoline-5-carbaldehyde in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[3][4] Among the various functionalized isoquinolines, isoquinoline-5-carbaldehyde stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents.[3][5] The aldehyde functionality at the 5-position serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular complexity.

This technical guide provides an in-depth exploration of the synthetic applications of this compound in pharmaceutical research. We will delve into key reaction pathways, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for novel therapeutics.

Core Synthetic Applications and Detailed Protocols

The reactivity of the aldehyde group in this compound opens up a plethora of synthetic possibilities. Below, we detail some of the most impactful applications in pharmaceutical synthesis, complete with step-by-step protocols.

Application 1: Synthesis of Thiosemicarbazone Derivatives with Potential Antimicrobial and Antitumor Activity

Thiosemicarbazones are a class of compounds known for their broad range of biological activities, including potent antitubercular and anticancer effects.[6] The condensation of an aldehyde with a thiosemicarbazide is a robust and high-yielding reaction, providing a straightforward route to these valuable scaffolds. The resulting 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide and its derivatives are of significant interest for further pharmacological evaluation.

Scientific Rationale: The reaction proceeds via a nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of this compound, followed by dehydration to form the imine linkage of the thiosemicarbazone. A catalytic amount of acid is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Protocol 1: Synthesis of 2-(Isoquinolin-5-ylmethylene)hydrazinecarbothioamide

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Standard laboratory glassware for reflux

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of warm anhydrous ethanol.

  • In a separate beaker, dissolve thiosemicarbazide (1.1 eq) in warm anhydrous ethanol.

  • Add the thiosemicarbazide solution to the stirred solution of this compound.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

  • If no precipitate forms, the reaction volume can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide.

  • Dry the purified product under vacuum.

Expected Outcome and Characterization:

The product is typically a crystalline solid. Characterization should be performed using standard analytical techniques.

Parameter Expected Result
Yield 85-95%
Appearance White to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR Characteristic peaks for the isoquinoline ring protons, the imine proton (-CH=N-), and the protons of the thiosemicarbazide moiety should be observed.
¹³C NMR Resonances corresponding to the carbons of the isoquinoline ring and the thiosemicarbazone functionality.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₄S.
FT-IR (KBr, cm⁻¹) Characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.

Experimental Workflow for Thiosemicarbazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve this compound in Ethanol Mix Combine Solutions & Add Acetic Acid Catalyst Start->Mix Reagent Dissolve Thiosemicarbazide in Ethanol Reagent->Mix Reflux Reflux for 2-4 hours Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Vacuum Filter & Wash Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterization Characterization Dry->Characterization Yield, MP, NMR, MS, IR

Caption: Workflow for the synthesis of thiosemicarbazone derivatives.

Application 2: Construction of Tetrahydroisoquinoline and β-Carboline Scaffolds via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[7][8] These heterocyclic systems are core structures in a vast number of alkaloids and pharmaceuticals with diverse biological activities, including antihypertensive and antipsychotic agents.

Scientific Rationale: The reaction mechanism involves the initial formation of a Schiff base between the amine and the aldehyde.[9] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new heterocyclic ring. The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates this cyclization.

Protocol 2: Pictet-Spengler Reaction of this compound with Dopamine Hydrochloride

Materials:

  • This compound (1.0 eq)

  • Dopamine hydrochloride (1.05 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend dopamine hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM).

  • Add this compound (1.0 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to isolate the desired tetrahydroisoquinoline product.

Expected Outcome and Characterization:

The product is expected to be a solid or a viscous oil.

Parameter Expected Result
Yield 60-80% (highly dependent on reaction conditions)
Appearance Off-white to brown solid or oil
¹H NMR Characteristic signals for the newly formed tetrahydroisoquinoline ring, including the benzylic proton at the newly formed stereocenter, and the protons of both aromatic rings.
¹³C NMR Resonances corresponding to the carbons of the fused ring system.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

Pictet-Spengler Reaction Mechanism

G Start This compound + Dopamine Schiff Schiff Base Formation Start->Schiff -H2O Iminium Protonation -> Iminium Ion Schiff->Iminium +H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Product Deprotonation->Product -H+

Caption: Mechanism of the Pictet-Spengler reaction.

Application 3: Synthesis of Berberine Analogs

Berberine is a naturally occurring isoquinoline alkaloid with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and hypolipidemic effects. The synthesis of novel berberine analogs is an active area of research aimed at improving its bioavailability and therapeutic efficacy. This compound can serve as a key precursor in multi-step syntheses of berberine-like structures. While a direct one-step conversion is not typical, it can be incorporated into a convergent synthesis strategy.

Scientific Rationale: The synthesis of the berberine core often involves the construction of the protoberberine skeleton. A common strategy is the Bischler-Napieralski reaction followed by cyclization and aromatization.[1] this compound can be elaborated into a key intermediate that can then be coupled with a suitably substituted phenylethylamine derivative to construct the berberine scaffold. The aldehyde group can be transformed into other functionalities, such as a hydroxymethyl or a halomethyl group, to facilitate the key bond-forming steps.

Protocol 3: Multi-step Synthesis of a Berberine Analog Precursor (Illustrative)

This protocol outlines a general, illustrative pathway. Specific reagents and conditions will vary depending on the target analog.

Step 1: Reduction of the Aldehyde

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield isoquinolin-5-ylmethanol.

Step 2: Conversion to a Halide

  • Dissolve the alcohol from Step 1 in dichloromethane.

  • Add thionyl chloride (SOCl₂) or a similar halogenating agent dropwise at 0 °C.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product, dry, and concentrate to obtain 5-(chloromethyl)isoquinoline.

Step 3: Coupling and Cyclization (Conceptual)

  • The resulting 5-(chloromethyl)isoquinoline can then be used as an electrophile in a coupling reaction with a suitable nucleophile, such as the anion of a protected homophthalimide derivative.

  • Subsequent deprotection and cyclization steps, often involving strong acid or a Lewis acid, would lead to the formation of the protoberberine core.

Note: This is a conceptual outline. The actual synthesis of a specific berberine analog would require significant optimization and characterization at each step.

Conceptual Workflow for Berberine Analog Synthesis

G Start This compound Reduction Reduction to Alcohol Start->Reduction Halogenation Conversion to Halide Reduction->Halogenation Coupling Coupling with Phenylethylamine Derivative Halogenation->Coupling Cyclization Bischler-Napieralski Cyclization Coupling->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Berberine Analog Aromatization->Product

Caption: A conceptual multi-step synthesis of a berberine analog.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has firmly established itself as a cornerstone in the synthesis of medicinally relevant compounds.[3][5] Its accessible reactivity, coupled with the inherent biological significance of the isoquinoline scaffold, provides a fertile ground for the development of novel therapeutics. The protocols and applications detailed in this guide represent a snapshot of the vast potential of this building block. As our understanding of disease pathways deepens, the creative application of this compound in the synthesis of targeted and innovative pharmaceuticals will undoubtedly continue to expand, driving the next wave of drug discovery.

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  • Dinçel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
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  • Ali, A. Q., et al. (2012). (Z)-N-Methyl-2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbothioamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o955.
  • Dinçel, A. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • Wang, K., et al. (2020). Berberine: A Promising Natural Isoquinoline Alkaloid for the Development of Hypolipidemic Drugs. Current topics in medicinal chemistry, 20(28), 2634–2647.
  • Li, C., et al. (2019). Protoberberine Isoquinoline Alkaloids from Arcangelisia gusanlung. Molecules, 24(17), 3183.

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The Art of Illumination: Crafting High-Performance Fluorescent Probes from Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of the Isoquinoline Scaffold

In the landscape of molecular probes, the isoquinoline scaffold stands out as a privileged structure.[1] Its inherent photophysical properties, coupled with a high degree of synthetic tractability, make it an exceptional platform for the design of novel fluorescent sensors.[2][3] This guide delves into the practical application of a key derivative, isoquinoline-5-carbaldehyde, as a foundational building block for the creation of sophisticated fluorescent probes. We will explore the underlying chemical principles, provide detailed synthesis and application protocols, and present a comprehensive overview of the expected photophysical characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bespoke fluorescent technologies in their work.

Core Principles: Why this compound?

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and advanced materials.[4] Its utility in the realm of fluorescent probes stems from two key features:

  • The Isoquinoline Core: This bicyclic aromatic system provides the fundamental fluorophore. The extended π-conjugated system is responsible for the absorption of ultraviolet or visible light and the subsequent emission of photons at a longer wavelength (fluorescence). The nitrogen atom within the ring also offers a site for modulating the electronic properties of the molecule, thereby fine-tuning its fluorescent output.[3]

  • The Carbaldehyde Functional Group: The aldehyde group (-CHO) at the 5-position is a highly reactive and versatile chemical handle. It readily participates in a variety of chemical reactions, most notably the formation of Schiff bases through condensation with primary amines.[5] This reaction is a cornerstone of the modular design of fluorescent probes, allowing for the straightforward introduction of a wide range of recognition moieties.

The general workflow for creating a fluorescent probe from this compound is depicted below:

G cluster_0 Probe Synthesis cluster_1 Probe Application Start This compound (Fluorophore Precursor) Reaction Schiff Base Condensation Start->Reaction Aldehyde Reagent Primary Amine (Recognition Moiety Precursor) Reagent->Reaction Amine Product Isoquinoline-Based Fluorescent Probe Reaction->Product Application Analyte Detection (e.g., Metal Ions, pH) Product->Application Introduction of Analyte Signal Fluorescence Signal Change ('Turn-on' or 'Turn-off') Application->Signal

Caption: General workflow for synthesis and application of isoquinoline-based probes.

Synthesis Protocols: From Building Block to Functional Probe

The most direct and widely utilized method for converting this compound into a functional fluorescent probe is through Schiff base condensation. This reaction forms an imine (-C=N-) linkage between the aldehyde and a primary amine. The choice of the primary amine is critical as it introduces the "recognition moiety" responsible for selective interaction with the target analyte.

Protocol 2.1: General Synthesis of an Isoquinoline-Based Schiff Base Fluorescent Probe

This protocol outlines the synthesis of a generic isoquinoline-based Schiff base probe using a substituted aniline as the primary amine.

Materials:

  • This compound (1.0 mmol)

  • Substituted primary amine (e.g., 2-aminophenol, 1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for filtration and purification

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Addition of Amine: To this solution, add 1.0 mmol of the chosen substituted primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the Schiff base formation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel can be performed.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Expected Observations:

  • FT-IR: Look for the appearance of a characteristic imine (-C=N-) stretching band around 1620-1640 cm⁻¹ and the disappearance of the aldehyde C=O stretch from the starting material.[7]

  • ¹H NMR: A distinct singlet in the range of 8.0-9.5 ppm is indicative of the imine proton (-CH=N-).[8]

G cluster_0 Synthesis Workflow Start Dissolve this compound and Primary Amine in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize

Caption: Step-by-step workflow for the synthesis of an isoquinoline Schiff base.

Photophysical Properties: Understanding the Fluorescent Behavior

The photophysical properties of the synthesized probes are paramount to their function. These properties are typically characterized by UV-Vis absorption and fluorescence spectroscopy.

Table 1: Representative Photophysical Data of Isoquinoline-Based Schiff Base Probes

The following table provides a summary of typical photophysical properties for isoquinoline-derived Schiff bases. The exact values will vary depending on the specific structure of the recognition moiety and the solvent used.

Probe Derivative (Exemplary)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)SolventReference
Quinoline-Phenol Schiff Base~366~451~850.12 - 0.80Chloroform[4]
Quinoline-Phenol Schiff Base~366~496~1300.13 - 0.85Methanol[4]
Quinoline-Phenol Schiff Base~366~516~1500.20 - 0.75DMSO[4]
Salicylidene-based Schiff Base~350~420~70VariesEthanol[7]
Naphthyl-based Schiff Base~360~440~80VariesAcetonitrile[9]

Key Insights from Photophysical Data:

  • Solvatochromism: The emission wavelength of these probes is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As seen in the table, a more polar solvent like DMSO can lead to a significant red-shift in the emission spectrum compared to a less polar solvent like chloroform.[4]

  • Stokes Shift: A large Stokes shift (the difference between the excitation and emission maxima) is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio.

  • Quantum Yield: The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. Higher quantum yields indicate brighter probes. The quantum yield can be significantly influenced by the molecular structure and the surrounding environment.[2]

Application Protocols: Putting the Probes to Work

The true utility of these synthesized probes lies in their application for detecting and imaging specific analytes. The following protocols provide a general framework for their use in metal ion detection and live cell imaging.

Protocol 4.1: Fluorescent Detection of Metal Ions

Many Schiff bases derived from this compound can act as "turn-on" or "turn-off" fluorescent sensors for metal ions. This is often due to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances fluorescence.[10]

Materials and Instruments:

  • Stock solution of the isoquinoline-based fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, FeCl₃) in deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. A typical final concentration is in the low micromolar range (e.g., 1-10 µM).

  • Blank Measurement: Record the fluorescence spectrum of the probe solution alone. This will serve as the baseline.

  • Titration with Metal Ions: To assess the probe's response, add increasing concentrations of the target metal ion stock solution to the probe solution in the cuvette. After each addition, gently mix and record the fluorescence spectrum.

  • Selectivity Assessment: To determine the selectivity of the probe, repeat the measurement with a range of different metal ions at a fixed concentration and compare the fluorescence response.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.

Protocol 4.2: Live Cell Imaging

The ability to visualize biological processes in real-time is a powerful application of fluorescent probes. Quinoline-based probes have been successfully used for live cell imaging.[1][3][5]

Materials and Equipment:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes or coverslips

  • Stock solution of the isoquinoline-based fluorescent probe (in a cell-compatible solvent like DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically but is typically in the range of 1-10 µM.

  • Incubation: Remove the old medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.[11]

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.[11]

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker, ER-Tracker).

Concluding Remarks and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of fluorescent probes. The straightforward Schiff base chemistry allows for the modular design of sensors with tailored specificities and photophysical properties. The applications of these probes are vast, spanning from environmental monitoring of heavy metals to the intricate visualization of cellular processes in drug discovery. Future advancements in this field will likely focus on the development of probes with even greater sensitivity, selectivity, and photostability, as well as the exploration of novel reaction methodologies to expand the chemical space of isoquinoline-based fluorophores.

References

  • PMC - NIH.

  • PubMed Central.

  • ResearchGate.

  • PubMed.

  • Dalton Transactions (RSC Publishing).

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Application Notes & Protocols: The Strategic Role of Isoquinoline-5-carbaldehyde in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Utility of the 5-Carbaldehyde Moiety

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products, particularly alkaloids, and synthetic molecules with significant pharmacological properties.[1][2][3] Found in plant families like Papaveraceae and Berberidaceae, isoquinoline alkaloids exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][3] This inherent bioactivity makes the isoquinoline framework a compelling target for medicinal chemists and drug development professionals.[2][3]

Isoquinoline-5-carbaldehyde emerges as a particularly versatile and valuable building block in this context.[4] Its structure, featuring the stable aromatic isoquinoline core functionalized with a reactive aldehyde group at the C5 position, provides a synthetic handle for a multitude of chemical transformations. The aldehyde allows for the strategic introduction of diverse functional groups and the construction of more complex molecular architectures, making it an essential intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials like fluorescent probes.[4] This guide provides an in-depth look at the applications of this compound, complete with detailed protocols and expert insights into the rationale behind the synthetic methodologies.

Property Value Reference
CAS Number 80278-67-7[4]
Molecular Formula C₁₀H₇NO[4]
Molecular Weight 157.17 g/mol [4]
Appearance Yellow Solid[4]
Melting Point 116-120 °C
Storage Conditions 0-8°C[4]

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The primary reactivity of this compound is centered on its aldehyde functional group. This group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its utility in organic synthesis, enabling chain extensions, ring formations, and the installation of diverse functionalities.

Core_Reactivity cluster_products Products cluster_reagents Nucleophilic Reagents main This compound imine Imines / Schiff Bases main->imine Condensation alcohol Secondary Alcohols main->alcohol Addition thio Thiosemicarbazones main->thio Condensation alkene Alkenes main->alkene Wittig Reaction amine Primary Amines (R-NH2) organometallic Organometallics (R-MgBr, R-Li) thiosemicarbazide Thiosemicarbazide wittig Wittig Reagents (Ph3P=CHR)

Caption: General reactivity of this compound.

Application I: Synthesis of Bioactive Thiosemicarbazones

Scientific Context: Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including potent anticancer, antiviral, and antimicrobial properties. This activity is often attributed to their ability to chelate metal ions, which can inhibit essential metalloenzymes in pathogenic organisms or cancer cells. The condensation of this compound with thiosemicarbazide provides a direct route to novel therapeutic candidates. For instance, related isoquinoline thiosemicarbazones have shown promising activity against Mycobacterium tuberculosis.[1]

Reaction Workflow: Condensation to Form Thiosemicarbazone

Thiosemicarbazone_Synthesis reactant1 This compound dissolve Dissolve Reactants in Ethanol reactant1->dissolve reactant2 Thiosemicarbazide reactant2->dissolve conditions Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reflux, 2-4h react Heat to Reflux dissolve->conditions Add catalyst dissolve->react cool Cool to RT, Precipitate Forms react->cool isolate Filter & Wash (Cold Ethanol) cool->isolate product 2-(isoquinolin-5-ylmethylene) hydrazinecarbothioamide isolate->product

Caption: Workflow for synthesizing an isoquinoline thiosemicarbazone.

Detailed Protocol

This protocol is adapted from established procedures for the synthesis of related isoquinoline thiosemicarbazones.[1]

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.57 g, 10 mmol).

  • Dissolution: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition: Add thiosemicarbazide (e.g., 1.0 g, 11 mmol) to the solution. A slight suspension may form.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

    • Expert Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and accelerating the nucleophilic attack by the terminal amine of thiosemicarbazide, which is the rate-determining step.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate of the product should form. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to yield the final thiosemicarbazone as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

Application II: A Versatile Component for Fluorescent Probes

Scientific Context: this compound is used to create fluorescent probes for biological imaging.[4] The formation of a Schiff base (imine) by reacting the aldehyde with an amino-functionalized fluorophore or a molecule that becomes fluorescent upon conjugation creates a larger, more delocalized π-electron system. This extended conjugation often results in compounds that absorb and emit light in the visible spectrum, making them suitable for visualizing cellular processes.[4]

General Protocol: Schiff Base Formation for Fluorescent Probes

This is a generalized protocol for the synthesis of a Schiff base from this compound and a generic amino-containing compound (e.g., aniline, aminocoumarin, or other fluorescent amine).

Materials:

  • This compound (1.0 eq)

  • Amino-functionalized compound (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • Reagent Addition: In a separate container, dissolve the amino-functionalized compound (1.0 eq) in methanol and add it dropwise to the aldehyde solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 4-12 hours, monitoring by TLC. The formation of the imine bond is often visually indicated by a color change.

    • Expert Insight: This condensation reaction is an equilibrium process. Heating and, if necessary, the use of a Dean-Stark trap to remove the water byproduct can drive the reaction to completion. For sensitive substrates, molecular sieves can be added to the reaction mixture to sequester water without requiring high temperatures.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization: The final product's identity should be confirmed (NMR, MS), and its photophysical properties (absorption and emission spectra, quantum yield) must be characterized to validate its function as a fluorescent probe.

Application III: A Precursor in Foundational Isoquinoline Syntheses

While this compound is a product of a pre-existing isoquinoline ring, understanding its synthetic origins provides crucial context. Classic named reactions like the Pictet-Spengler synthesis are fundamental to creating the core tetrahydroisoquinoline structure, which can then be aromatized and functionalized to yield derivatives like this compound.[5][6]

Illustrative Pathway: The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5] This reaction is a cornerstone of alkaloid synthesis.

Pictet_Spengler General Pictet-Spengler Reaction amine β-Arylethylamine imine Schiff Base Intermediate amine->imine Condensation (-H2O) aldehyde Aldehyde (R-CHO) aldehyde->imine Condensation (-H2O) cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization product Tetrahydroisoquinoline cyclization->product catalyst Acid Catalyst (H+) catalyst->cyclization

Caption: The foundational Pictet-Spengler reaction pathway.

This foundational knowledge is critical for researchers planning multi-step syntheses, as it informs the retrosynthetic analysis for complex isoquinoline-based targets.

Conclusion

This compound is a high-value synthetic intermediate, not merely a simple aldehyde. Its strategic position on the isoquinoline scaffold provides a gateway for constructing complex, biologically active molecules. From the direct synthesis of potent thiosemicarbazone pharmacophores to the development of sophisticated fluorescent probes, its applications are both diverse and impactful. The protocols and insights provided herein demonstrate the chemical logic behind its use, empowering researchers to leverage this versatile building block in the pursuit of novel discoveries in medicine and materials science.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC). [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (PMC). [Link]

  • Product Class 5: Isoquinolines. Thieme Chemistry. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information (PubMed). [Link]

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"application of Isoquinoline-5-carbaldehyde in materials science"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Isoquinoline-5-carbaldehyde in Materials Science

Introduction: The Versatility of a Heterocyclic Building Block

This compound is a bifunctional aromatic compound featuring a rigid isoquinoline core and a reactive aldehyde group. This unique combination makes it a highly valuable building block in the field of materials science. The isoquinoline moiety, an electron-rich heterocyclic system, imparts desirable photophysical and electronic properties, including thermal stability and fluorescence potential.[1][2] The aldehyde group serves as a versatile chemical handle for a variety of transformations, most notably condensation reactions, allowing for the covalent integration of the isoquinoline unit into larger, functional architectures.[3]

This guide provides senior researchers, scientists, and professionals with detailed application notes and validated protocols for leveraging this compound in the design and synthesis of advanced functional materials, including luminescent systems, chemical sensors, and metal-organic frameworks (MOFs).

Part 1: Core Synthetic Strategies: Functionalization via the Aldehyde Moiety

The primary utility of this compound in materials synthesis stems from the reactivity of its aldehyde group. This allows for the straightforward creation of more complex derivatives that can serve as functional monomers, ligands, or probes. The most common and powerful of these transformations is the formation of Schiff bases.

Application Note: Schiff Base Condensation as a Gateway to Functional Materials

The condensation reaction between this compound and a primary amine yields a Schiff base (or imine). This reaction is a cornerstone of dynamic covalent chemistry and materials design for several reasons:

  • Causality: The reaction is typically high-yielding and proceeds under mild conditions, often catalyzed by a weak acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack by the amine.[4]

  • Tunability: By selecting different primary amines, a vast library of functional molecules can be synthesized. Using an amine that contains another desired functional group (e.g., a fluorophore, a chelating agent, or a polymerizable group) allows for the direct incorporation of the isoquinoline's properties into a specific material context.[5]

  • Electronic Properties: The resulting C=N imine bond is part of a conjugated π-system that extends from the amine's substituent through the isoquinoline ring. This extended conjugation is critical for tuning the electronic and optical properties of the final material, often leading to bathochromic (red) shifts in absorption and emission spectra.[6][7]

G cluster_reactants Reactants cluster_process Process cluster_products Products IQCA This compound Condensation Condensation Reaction (Acid Catalyst, Heat) IQCA->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase Forms C=N bond Water Water (H2O) Condensation->Water Byproduct

Sources

Application Notes and Protocols for the Synthesis of Isoquinoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Among the vast array of functionalized isoquinolines, isoquinoline-5-carbaldehyde serves as a versatile intermediate in organic synthesis and pharmaceutical research.[3] Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures with potential therapeutic applications.[3] This guide provides a comprehensive overview of established and modern protocols for the synthesis of this compound derivatives, with a focus on the underlying chemical principles and practical experimental details.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly categorized into three main strategies:

  • Direct Formylation of the Isoquinoline Core: This approach involves the introduction of a formyl group onto a pre-existing isoquinoline ring system. The Vilsmeier-Haack reaction is a prominent example of this strategy.

  • Synthesis from Pre-functionalized Precursors: This strategy relies on classical isoquinoline ring-forming reactions, such as the Pomeranz-Fritsch or Bischler-Napieralski syntheses, utilizing starting materials that already contain a formyl group or a masked equivalent at the desired position.

  • Functional Group Interconversion: This involves the transformation of an existing substituent at the C5 position of the isoquinoline ring into a carbaldehyde group. A common example is the oxidation of a 5-methylisoquinoline.

This document will delve into the specifics of each of these strategies, providing detailed protocols and mechanistic insights.

Strategy 1: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The electrophilic Vilsmeier reagent then attacks the electron-rich positions of the isoquinoline ring.

Electrophilic substitution on the isoquinoline ring preferentially occurs at the C5 and C8 positions.[5] Therefore, to achieve selective formylation at the C5 position, the isoquinoline substrate should ideally possess an electron-donating group (EDG) at a position that directs the incoming electrophile to C5, and/or a deactivating group at C8.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism cluster_reagent Formation of Vilsmeier Reagent cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Isoquinoline Isoquinoline Iminium_adduct Iminium Adduct Isoquinoline->Iminium_adduct + Vilsmeier Reagent Aldehyde This compound Iminium_adduct->Aldehyde Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation of a Substituted Isoquinoline

This protocol is a general guideline and may require optimization based on the specific isoquinoline substrate.

Materials:

  • Substituted Isoquinoline (e.g., 5-methoxyisoquinoline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve the substituted isoquinoline (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Electron-rich IsoquinolinesDMF, POCl₃0 to reflux2-1240-80[1][4]

Strategy 2: Synthesis from Pre-functionalized Precursors

This approach involves constructing the isoquinoline ring using starting materials that already possess a formyl group or a protected aldehyde. The Pomeranz-Fritsch and Bischler-Napieralski reactions are classical methods that can be adapted for this purpose.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[6] By using a substituted benzaldehyde that contains a formyl group (or a protected version), one can synthesize the corresponding isoquinoline-carbaldehyde.

Pomeranz_Fritsch Benzaldehyde Substituted Benzaldehyde Schiff_base Schiff Base Benzaldehyde->Schiff_base Aminoacetal Aminoacetaldehyde dialkyl acetal Aminoacetal->Schiff_base Isoquinoline Isoquinoline Derivative Schiff_base->Isoquinoline Acid-catalyzed cyclization

Figure 2: The Pomeranz-Fritsch reaction for isoquinoline synthesis.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the formation of a 3,4-dihydroisoquinoline from a β-phenylethylamide.[5] This intermediate can then be dehydrogenated to the corresponding isoquinoline. To synthesize an this compound derivative, one would start with a β-(3-formylphenyl)ethylamine derivative.

Bischler_Napieralski Phenylethylamide β-(3-formylphenyl)ethylamide Dihydroisoquinoline Dihydroisoquinoline Phenylethylamide->Dihydroisoquinoline Dehydrating agent (e.g., POCl₃) Isoquinoline This compound Dihydroisoquinoline->Isoquinoline Oxidation

Figure 3: The Bischler-Napieralski reaction pathway.

Strategy 3: Functional Group Interconversion

This strategy involves modifying a substituent already present at the C5 position of the isoquinoline ring. A common and effective method is the oxidation of a 5-methylisoquinoline to the corresponding aldehyde.

Oxidation of 5-Methylisoquinoline

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction is typically carried out in a high-boiling solvent such as dioxane or xylene.

Mechanism of Selenium Dioxide Oxidation

The mechanism is believed to involve an ene reaction followed by a[6]-sigmatropic rearrangement.

Protocol: Oxidation of 5-Methylisoquinoline with Selenium Dioxide

Materials:

  • 5-Methylisoquinoline

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane, anhydrous

  • Celatom® or Celite®

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 5-methylisoquinoline (1.0 eq.) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 eq.).

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celatom® or Celite® to remove the black selenium precipitate. Wash the filter cake with DCM.

  • Extraction: Combine the filtrates and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Table 2: Typical Conditions for Selenium Dioxide Oxidation

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl-substituted heterocyclesSeO₂Dioxane or XyleneReflux4-2440-70

Alternative and Modern Approaches

Organometallic Routes

The functionalization of isoquinolines at the C5 position can also be achieved through organometallic intermediates. For instance, 5-bromoisoquinoline can be converted into its corresponding Grignard or organolithium reagent. Subsequent quenching with a formylating agent, such as DMF, can yield this compound. This method offers a regioselective route to the desired product.

Transition Metal-Catalyzed C-H Formylation

Recent advances in organic synthesis have led to the development of transition metal-catalyzed C-H activation and functionalization reactions. While still an emerging area for isoquinolines, direct C-H formylation at the C5 position using a suitable catalyst and a formyl source is a promising future direction that offers high atom economy.

Conclusion

The synthesis of this compound derivatives is crucial for the development of novel therapeutic agents and functional materials. This guide has outlined several key synthetic strategies, including direct formylation, synthesis from pre-functionalized precursors, and functional group interconversion. The choice of a particular method will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reaction. The provided protocols offer a solid foundation for researchers to embark on the synthesis of this important class of compounds.

References

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  • Pomeranz-Fritsch Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/synthesis-modifications-conjugation/organic-synthesis/organic-synthesis-named-reactions/pomeranz-fritsch-reaction.html]
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  • Isoquinoline. University of California, Irvine. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/isoquinoline.html]
  • Preparation and Properties of Isoquinoline. SlideShare. [URL: https://www.slideshare.
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  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329977/]
  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00192]
  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. [URL: https://www.researchgate.net/publication/251761623_ChemInform_Abstract_Synthesis_and_Antitumor_Activity_of_4-_and_5-Substituted_Derivatives_of_Isoquinoline-1-carboxaldehyde_Thiosemicarbazone]
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  • Transition Metal‐Catalyzed C−H Activation/Annulation Approaches to Isoindolo[2,1‐ b ]isoquinolin‐5(7 H )‐ones. ResearchGate. [URL: https://www.researchgate.net/publication/342137021_Transition_Metal-Catalyzed_C-H_ActivationAnnulation_Approaches_to_Isoindolo21-bisoquinolin-57H-ones]
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  • Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research. [URL: https://www.researchgate.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. [URL: https://patents.google.
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  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. [URL: https://www.researchgate.net/publication/251761623_ChemInform_Abstract_Synthesis_and_Antitumor_Activity_of_4-_and_5-Substituted_Derivatives_of_Isoquinoline-1-carboxaldehyde_Thiosemicarbazone]

Sources

Application Notes & Protocols: Isoquinoline-5-carbaldehyde as a Versatile Precursor for Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Heterocyclic Aldehydes in OLEDs

The advancement of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular engineering of novel organic semiconductors. Within this landscape, nitrogen-containing heterocyclic compounds, such as isoquinoline and its derivatives, have emerged as a important class of materials.[1] Their inherent electron-deficient nature, stemming from the electronegativity of the nitrogen atom, imparts excellent electron-transporting properties, a crucial factor for achieving charge balance and high efficiency in OLED devices.[1]

While the isoquinoline core provides a robust and electronically favorable scaffold, the ability to functionalize this core is paramount for tuning the material's optoelectronic properties. Isoquinoline-5-carbaldehyde stands out as a particularly valuable building block in this context.[1] Analogous to other heterocyclic aldehydes like 1,10-Phenanthroline-5-carbaldehyde, the aldehyde group at the 5-position serves as a highly versatile reactive handle.[2] This allows for the systematic synthesis of a diverse library of materials through well-established chemical transformations such as Knoevenagel condensations and Schiff base formations.[3][4] By strategically attaching various electron-donating or accepting moieties, researchers can precisely modulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), emission color, and thermal stability of the resulting compounds, tailoring them for specific roles within the OLED architecture—be it as an emitter, host, or electron-transport material.

This guide provides a comprehensive overview of the application of this compound in OLED material development. It details scientifically grounded protocols for the synthesis of derivatives, device fabrication, and characterization, offering researchers a practical framework for exploring this promising class of materials.

Part 1: Molecular Design & Synthesis of Functional Materials

Rationale and Design Strategy

The core principle behind using this compound is modularity. The aldehyde functional group is an electrophilic site, prime for reaction with a wide array of nucleophiles, particularly active methylene compounds and primary amines. This enables the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures, which are fundamental to designing efficient light-emitting materials. In such a system, the electron-deficient isoquinoline moiety acts as the acceptor, while the group introduced via the aldehyde reaction serves as the donor. This architecture facilitates efficient intramolecular charge transfer (ICT), a key process for achieving high photoluminescence quantum yields and tuning emission wavelengths across the visible spectrum.[1]

Start This compound (Core Acceptor) Reaction1 Knoevenagel Condensation Start->Reaction1 Reacts with Reaction2 Schiff Base Formation Start->Reaction2 Reacts with Product1 D-π-A Emissive Material Reaction1->Product1 Yields Product2 Functional ETM or Host Material Reaction2->Product2 Yields Reagent1 Active Methylene Compound (Donor) Reagent1->Reaction1 Reagent2 Primary Amine (Donor/Functional Group) Reagent2->Reaction2

Caption: Molecular design strategy using this compound.
Synthesis Protocol 1: this compound from 5-Methylisoquinoline

This protocol describes a plausible synthesis route based on the selective oxidation of a methyl group, a common strategy for preparing aromatic aldehydes.[5][6]

Materials:

  • 5-Methylisoquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisoquinoline (1.0 eq) in 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.

  • Extraction: Dilute the filtrate with water and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution to remove any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Protocol 2: Knoevenagel Condensation for a D-π-A Emitter

This protocol details the synthesis of a representative fluorescent material via a Knoevenagel condensation with an active methylene compound.[3]

Materials:

  • This compound (from Protocol 1)

  • Malononitrile (or other active methylene compound, e.g., diethyl malonate)

  • Piperidine (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate often forms as the reaction proceeds. Monitor completion by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol and then with deionized water to remove the catalyst and any unreacted starting materials.

  • Drying: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a highly pure material.

  • Characterization: Confirm the structure of the synthesized D-π-A emitter using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: OLED Device Fabrication & Protocols

The synthesized isoquinoline derivatives can be incorporated into a multilayer OLED structure. The following protocol describes the fabrication of a solution-processed device, a common and accessible method in research labs.[7][8]

Standard Device Architecture

A typical OLED device consists of several layers sandwiched between two electrodes. The architecture is designed to facilitate efficient injection, transport, and recombination of charge carriers (holes and electrons) in the emissive layer (EML).

cluster_OLED OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi) EML Emissive Layer (EML) (Host + Isoquinoline Derivative) HTL Hole Transport Layer (HTL) (e.g., TPD) HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Anode Anode on Glass Substrate (e.g., ITO)

Caption: A standard multilayer OLED device architecture.
Device Fabrication Workflow

The fabrication process involves sequential deposition of each layer onto a pre-cleaned substrate. This protocol utilizes spin-coating for the organic layers and thermal evaporation for the cathode.

sub 1. ITO Substrate Cleaning hil 2. HIL Spin-Coating (PEDOT:PSS) sub->hil htl 3. HTL Spin-Coating (TPD in Chlorobenzene) hil->htl eml 4. EML Spin-Coating (Host + Derivative) htl->eml etl 5. ETL & Cathode Thermal Evaporation eml->etl enc 6. Encapsulation etl->enc char 7. Device Characterization enc->char

Caption: Workflow for the fabrication of a solution-processed OLED.
Step-by-Step Fabrication Protocol

Environment: All steps following substrate cleaning should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials by oxygen and moisture.

  • ITO Substrate Cleaning:

    • Sequentially sonicate patterned Indium Tin Oxide (ITO)-coated glass substrates in baths of detergent/deionized water, deionized water, acetone, and isopropanol (15 minutes each).[7]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes immediately before use to increase its work function and improve hole injection.[7]

  • Hole Injection Layer (HIL) Deposition:

    • Filter a PEDOT:PSS aqueous solution through a 0.45 µm PVDF filter.

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-4000 rpm for 60 seconds to achieve a thickness of 30-40 nm.

    • Anneal the substrate on a hotplate at 120-140 °C for 15 minutes inside the glovebox to remove residual water.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of a hole-transporting material (e.g., 10 mg/mL of TPD in chlorobenzene).

    • Spin-coat the HTL solution onto the PEDOT:PSS layer to a thickness of 20-40 nm.

    • Anneal the substrate at 80-90 °C for 10 minutes to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of a host material (e.g., PVK or CBP) and the synthesized isoquinoline derivative (as a dopant, typically 1-10 wt%) in a suitable solvent like chloroform or chlorobenzene.

    • Spin-coat the EML solution onto the HTL to achieve the desired thickness (typically 30-50 nm).

    • Anneal the substrate to remove the solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr) without breaking the inert atmosphere.[1]

    • Deposit an electron-transport layer (e.g., TPBi) to a thickness of 20-40 nm at a rate of 1-2 Å/s.[1]

    • Deposit a thin layer of lithium fluoride (LiF, ~1 nm) as an electron injection layer, followed by a thicker layer of aluminum (Al, ~100 nm) as the cathode.

  • Encapsulation:

    • To protect the device from atmospheric degradation, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.[7]

Part 3: Characterization and Performance Analysis

Material and Device Characterization Protocols

Photophysical Characterization:

  • UV-Vis Absorption and Photoluminescence (PL): Record the absorption and emission spectra of the synthesized isoquinoline derivative in a dilute solution (e.g., 10⁻⁵ M in DCM) and as a thin film. This data is used to determine the optical bandgap and emission color.

  • Photoluminescence Quantum Yield (PLQY): Measure the PLQY using an integrating sphere to quantify the material's intrinsic emissive efficiency.

Device Performance Characterization:

  • Current Density-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photometer to simultaneously measure the current density and luminance as a function of the applied voltage.[7] This is the fundamental test for any OLED.

  • Electroluminescence (EL) Spectrum: Capture the EL spectrum at a constant operating voltage using a spectrometer to confirm the emission color and calculate CIE coordinates.

  • Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (cd/A): Luminance divided by Current Density.[9]

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.[9]

    • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.[9]

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison. The following are examples of how to present the collected data.

Table 1: Photophysical Properties of a Representative Derivative (IQ-CN)

Property In Solution (DCM) In Thin Film
Absorption Peak (λabs) 410 nm 425 nm
Emission Peak (λem) 505 nm (Green) 520 nm (Green)
Optical Bandgap (Eg) 2.65 eV 2.58 eV

| PL Quantum Yield (ΦPL) | 65% | 48% |

Table 2: Performance of an OLED Incorporating IQ-CN as an Emitter

Parameter Value
Device Structure ITO/PEDOT:PSS/TPD/Host:IQ-CN/TPBi/LiF/Al
Turn-on Voltage (at 1 cd/m²) 3.5 V
Max. Luminance 12,500 cd/m²
Max. Current Efficiency 15.2 cd/A
Max. Power Efficiency 11.8 lm/W
Max. EQE 5.1 %

| CIE Coordinates (x, y) | (0.33, 0.60) |

References

  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved January 12, 2026, from [Link]

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved January 12, 2026, from [Link]

  • Avantama AG. (n.d.). How are OLEDs Made? Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 17, 18-24. [Link]

  • Agrawal, M., & Gupta, M. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. [Link]

  • Aghebat, R., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. [Link]

  • Agrawal, M. K., et al. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(22), 4539-4547. [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • Wróbel, D., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Materials, 16(21), 7087. [Link]

  • Boron Molecular. (n.d.). OLED Material Synthesis: The Role of Phenanthroline Aldehydes. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Isoquinoline-5-carbaldehyde as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Moiety and the Utility of Isoquinoline-5-carbaldehyde

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, particularly in the diverse family of isoquinoline alkaloids.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, making them attractive targets for total synthesis and pharmaceutical development.[2][3] this compound, a key derivative, serves as a versatile and strategically important building block in the construction of these complex molecular architectures. Its aldehyde functionality at the C5-position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the isoquinoline core into more complex structures. These notes will explore the application of this compound in total synthesis, with a focus on key synthetic transformations and detailed experimental protocols.

Key Synthetic Applications of this compound

The aldehyde group of this compound is amenable to a range of classical and modern organic reactions. Its strategic placement on the isoquinoline ring system allows for the introduction of various side chains and the construction of fused ring systems, which are characteristic features of many biologically active alkaloids.

Olefination Reactions: Accessing Key Vinylisoquinoline Intermediates

One of the most powerful applications of this compound is its use in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These transformations are instrumental in forming a carbon-carbon double bond at the C5-position, a common structural feature in the precursors to various alkaloids.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of natural product synthesis, the HWE reaction of this compound provides a reliable route to (E)-vinylisoquinolines, which are key intermediates in the synthesis of alkaloids like the crispines.[6]

Protocol 1: Horner-Wadsworth-Emmons Olefination of this compound

This protocol provides a general procedure for the HWE reaction of this compound with a phosphonate ester to yield an (E)-alkene.

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

    • Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the phosphonate anion.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add the solution of this compound to the phosphonate anion solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-vinylisoquinoline product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphonate anion is a strong base and will be quenched by water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Use of a Strong Base: A strong base like sodium hydride is required to deprotonate the phosphonate ester and generate the nucleophilic carbanion.

  • Stepwise Addition at Low Temperature: The addition of the aldehyde to the pre-formed phosphonate anion at low temperature helps to control the reaction rate and minimize side reactions.

  • TLC Monitoring: TLC is essential to determine the endpoint of the reaction and ensure that the starting aldehyde has been completely consumed.

Reductive Amination: Introduction of Nitrogen-Containing Side Chains

The aldehyde functionality of this compound can be readily converted into an amine through reductive amination. This reaction is a cornerstone in the synthesis of various alkaloids and other nitrogen-containing bioactive molecules. The process typically involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction to the corresponding amine.

Workflow for Reductive Amination

G cluster_0 Reductive Amination of this compound A This compound C Imine/Iminium Ion Formation A->C B Primary or Secondary Amine B->C E Substituted Aminomethylisoquinoline Product C->E D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E Reduction

Caption: General workflow for the reductive amination of this compound.

Strategic Application in the Synthesis of Phenanthroindolizidine Alkaloids

While direct total syntheses starting from this compound are not extensively documented in readily available literature, its structural motif is central to the retrosynthetic analysis of complex alkaloids like the phenanthroindolizidines (e.g., antofine and cryptopleurine).[7][8] The isoquinoline core often forms a key part of the final structure, and synthetic strategies frequently involve the construction of a substituted isoquinoline derivative as a major intermediate. Although many reported syntheses of these alkaloids commence from phenanthrene precursors, an alternative conceptual approach could involve the annulation of the phenanthrene ring system onto a pre-formed isoquinoline scaffold derived from this compound.

Conceptual Retrosynthetic Pathway

G cluster_0 Retrosynthesis of a Phenanthroindolizidine Alkaloid Target Phenanthroindolizidine Alkaloid (e.g., Antofine) Intermediate1 Substituted Vinylisoquinoline Target->Intermediate1 [Key Ring Closure] Intermediate2 This compound Intermediate1->Intermediate2 Olefination (Wittig/HWE) Intermediate3 Phosphonium Ylide / Phosphonate Intermediate1->Intermediate3 Olefination

Caption: A conceptual retrosynthetic analysis highlighting the potential role of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed. Please note that specific yields and stereoselectivities can vary depending on the substrate and precise reaction conditions.

Reaction TypeKey ReagentsSolventTemperatureTypical YieldStereoselectivity (E:Z)
Horner-Wadsworth-Emmons Phosphonate ester, NaHTHF0 °C to rt70-90%>95:5
Wittig (Stabilized Ylide) Stabilized phosphonium ylide, Base (e.g., NaH)TolueneReflux60-85%>90:10
Wittig (Unstabilized Ylide) Unstabilized phosphonium ylide, n-BuLiTHF-78 °C to rt50-80%<10:90
Reductive Amination Amine, NaBH(OAc)₃DCE/DCMRoom Temperature75-95%N/A

Conclusion

This compound is a highly valuable and versatile building block in the field of total synthesis. Its aldehyde functionality provides a convenient handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the efficient construction of complex molecular architectures. The Horner-Wadsworth-Emmons and Wittig reactions, in particular, offer reliable methods for introducing vinyl groups, which serve as key precursors for the synthesis of numerous isoquinoline alkaloids. As the demand for novel therapeutic agents continues to grow, the strategic use of readily available building blocks like this compound will remain a cornerstone of innovative and efficient synthetic strategies in drug discovery and development.

References

  • Crispine C Synthesis. ResearchGate. [Link]

  • Total synthesis of antofine using the net [5+5]-cycloaddition of gamma,delta-unsaturated carbene complexes and 2-alkynylphenyl ketones as a key step. J Org Chem. 2006 Aug 18;71(17):6682-5. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Med Chem. 2023; 14(6): 998–1059. [Link]

  • Total synthesis of phenanthroindolizidine alkaloids (±)-antofine, (±)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. J Med Chem. 2007; 50(26): 6615–6623. [Link]

  • Total Synthesis of Cryptopleurine and Its Analogues. Kyoto University Research Information Repository. [Link]

  • The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. University of Georgia. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Beilstein J. Org. Chem. 2012, 8, 1725–1729. [Link]

  • THE SYNTHESIS OF CRYPTOPLEURINE AND RELATED PHENANTHROQUINOLIZIDINES. Semantic Scholar. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. ResearchGate. [Link]

  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Top Curr Chem (Cham). 2025 Apr 26;383(2):20. [Link]

  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. ResearchGate. [Link]

  • Total synthesis of phenanthroindolizidine alkaloids (+/-)-antofine, (+/-)-deoxypergularinine, and their dehydro congeners and evaluation of their cytotoxic activity. ResearchGate. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • The Isoquinoline Alkaloids. ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv. 2024; 14(37): 27040–27063. [Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Isoquinoline Core at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of C5-Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceutical agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including roles as vasodilators, and antibacterial, and anti-tumor agents.[2] The regioselective introduction of functional groups onto the isoquinoline core is paramount for modulating pharmacological properties, influencing potency, selectivity, and pharmacokinetic profiles.

The 5-position, located on the benzenoid ring, is of particular strategic importance. Functionalization at this site directly impacts the steric and electronic environment of the molecule's "eastern" region, which is critical for interactions with biological targets. Understanding the reactivity of the isoquinoline nucleus is key to devising effective synthetic strategies. The nitrogen atom at position 2 deactivates the pyridinoid ring towards electrophilic attack and activates it towards nucleophilic attack, primarily at the C1 position.[3] Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzenoid ring, with the C5 and C8 positions being the most reactive.[1][3]

This guide provides a detailed exploration of robust and modern methods for the functionalization of the isoquinoline core at the 5-position. We will move from classical, high-yielding electrophilic substitution reactions to modern diversification techniques like cross-coupling and directed C-H activation, offering detailed, field-proven protocols and the scientific rationale behind each strategic choice.

Strategy 1: Electrophilic Aromatic Substitution (EAS) — The Workhorse Method

Electrophilic Aromatic Substitution is the most direct and historically significant method for functionalizing the C5 position of isoquinoline. Under strong acidic conditions, the isoquinoline nitrogen is protonated, further deactivating the heterocyclic ring and strongly directing incoming electrophiles to the carbocyclic ring, primarily at the C5 and C8 positions.[3] Fortunately, for many key reactions like nitration and specific halogenations, substitution at C5 is overwhelmingly favored.

Protocol: Regioselective Nitration to 5-Nitroisoquinoline

Nitration is a highly efficient and practical route to obtaining a 5-substituted isoquinoline. The reaction proceeds with excellent regioselectivity, yielding 5-nitroisoquinoline as the major product.[1] The resulting nitro group is a versatile handle for further transformations, such as reduction to an amine.[4]

Causality: The use of a nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) ensures the formation of the highly electrophilic nitronium ion (NO₂⁺) and protonation of the isoquinoline nitrogen. The protonated isoquinolinium ion directs the electrophilic attack to the benzenoid ring. The C5 position is electronically favored over other positions, leading to a high yield of the desired isomer, often around 90%.[1]

Reagent/ParameterQuantity/ValueNotes
Isoquinoline1.0 equiv (e.g., 10.0 g, 77.4 mmol)Starting material.
Concentrated H₂SO₄~10 mL per g of isoquinolineSolvent and catalyst.
Fuming HNO₃1.1 - 1.2 equivNitrating agent. Handle with extreme care.
Temperature0 °CCrucial for selectivity and safety.
Reaction Time1-2 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add isoquinoline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitration: Once the isoquinoline is fully dissolved and the solution has returned to 0 °C, add fuming nitric acid dropwise via the dropping funnel. Maintain the internal temperature at 0 °C throughout the addition.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by taking a small aliquot, quenching it in ice water, neutralizing with base, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization & Precipitation: Slowly neutralize the cold aqueous solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 5-nitroisoquinoline, can be further purified by recrystallization if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Cool H₂SO₄ to 0°C prep2 Slowly add Isoquinoline prep1->prep2 Maintain T < 10°C react1 Add fuming HNO₃ dropwise at 0°C prep2->react1 react2 Stir at 0°C for 1-2h react1->react2 Monitor by TLC workup1 Pour onto crushed ice react2->workup1 workup2 Neutralize with base (pH 8-9) workup1->workup2 workup3 Filter precipitated solid workup2->workup3 workup4 Wash with H₂O & Dry workup3->workup4 5-Nitroisoquinoline 5-Nitroisoquinoline workup4->5-Nitroisoquinoline

Caption: Workflow for the synthesis of 5-nitroisoquinoline.
Protocol: Regioselective Bromination to 5-Bromoisoquinoline

Direct bromination of isoquinoline can be achieved with high selectivity for the 5-position by using aluminum trichloride (AlCl₃) as a "swamping catalyst".[1] This method provides a crucial intermediate, 5-bromoisoquinoline, which is a versatile precursor for introducing further complexity via cross-coupling reactions.

Causality: The term "swamping catalyst" refers to using an excess of the Lewis acid.[1] The first equivalent of AlCl₃ coordinates strongly to the lone pair of the isoquinoline nitrogen, deactivating the entire molecule. The second equivalent then acts as a typical Lewis acid catalyst, activating the bromine for electrophilic attack on the now-preferred benzenoid ring, leading to selective C5 bromination.[5] Careful temperature control is essential to suppress the formation of the 8-bromo isomer.[5]

Reagent/ParameterQuantity/ValueNotes
Isoquinoline1.0 equiv (e.g., 10.0 g, 77.4 mmol)Starting material.
Aluminum Trichloride (AlCl₃)2.0 - 2.2 equivAnhydrous. Handle in a dry environment.
Bromine (Br₂)1.0 equivHighly toxic and corrosive. Handle in a fume hood.
SolventNone or high-boiling inert (e.g., decalin)The reaction is often run neat.
Temperature75-80 °CCritical for regioselectivity.
Reaction Time2-4 hoursMonitor by GC or TLC.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add anhydrous aluminum trichloride under an inert atmosphere (N₂ or Ar).

  • Complex Formation: Slowly add isoquinoline to the AlCl₃. The mixture will become a thick, stirrable slurry. Heat the mixture gently to ~60 °C to ensure homogeneity.

  • Bromination: Add bromine dropwise via the dropping funnel over 30-60 minutes, maintaining the reaction temperature at 75-80 °C. HBr gas will evolve and should be neutralized in a scrubber (e.g., NaOH solution).

  • Reaction: Maintain the temperature and stirring for 2-4 hours after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature, then carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Purification: Make the aqueous solution basic (pH > 10) with concentrated NaOH. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude 5-bromoisoquinoline can be purified by vacuum distillation or column chromatography on silica gel.

Strategy 2: Diversification via Cross-Coupling Reactions

The synthesis of 5-bromoisoquinoline is not an end in itself but a gateway to a vast array of C5-functionalized analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the C5 position.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoquinoline

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid) with an organic halide.[6] It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality: The reaction proceeds via a well-established catalytic cycle.[7][8] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-bromoisoquinoline. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to yield the C5-arylated product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis.

Reagent/ParameterQuantity/ValueNotes
5-Bromoisoquinoline1.0 equivSynthesized as per Protocol 1.2.
Phenylboronic Acid1.2 - 1.5 equivCoupling partner.
Palladium Catalyst1-5 mol % (e.g., Pd(PPh₃)₄)Pre-catalyst.
Base2.0 - 3.0 equiv (e.g., K₂CO₃, Cs₂CO₃)Activates the boronic acid.
SolventToluene/H₂O, Dioxane/H₂O, or DMEBiphasic or single-phase system.
Temperature80-110 °CDependent on solvent.
Reaction Time4-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add 5-bromoisoquinoline, phenylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

G start 5-Bromoisoquinoline + Arylboronic Acid + Base + Pd Catalyst step1 Evacuate & Backfill with Inert Gas (3x) start->step1 step2 Add Degassed Solvent step1->step2 step3 Heat (e.g., 90°C) 4-16h step2->step3 step4 Cool & Dilute with Ethyl Acetate step3->step4 step5 Aqueous Workup (Wash with H₂O, Brine) step4->step5 step6 Dry, Filter, Concentrate step5->step6 step7 Purify via Chromatography step6->step7 end C5-Arylisoquinoline step7->end

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Sonogashira Coupling of 5-Bromoisoquinoline

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes.[9][10]

Causality: The mechanism involves two interconnected catalytic cycles.[9] The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. An amine base is crucial, serving both to deprotonate the alkyne and as a ligand/solvent.

Reagent/ParameterQuantity/ValueNotes
5-Bromoisoquinoline1.0 equivSynthesized as per Protocol 1.2.
Phenylacetylene1.1 - 1.5 equivTerminal alkyne.
Pd Catalyst1-5 mol % (e.g., PdCl₂(PPh₃)₂)Palladium source.
Cu Co-catalyst2-10 mol % (e.g., CuI)Copper(I) source.
Base/Solvente.g., Triethylamine (TEA) or DIPEAMust be anhydrous and degassed.
TemperatureRoom Temp to 80 °COften proceeds at mild temperatures.
Reaction Time2-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromoisoquinoline, the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper co-catalyst (e.g., CuI).

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine via syringe. Stir to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as indicated by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated isoquinoline.

Strategy 3: Directed C-H Activation (Modern Approaches)

Direct C-H activation has emerged as a powerful, atom-economical strategy for forging new bonds without pre-functionalized starting materials.[11] Achieving regioselectivity at a remote, sterically accessible but electronically non-obvious position like C5 on an isoquinoline typically requires a directing group (DG). The DG coordinates to a transition metal catalyst, forming a metallacycle that positions the catalyst to activate a specific C-H bond.

While direct C5 C-H functionalization of an unsubstituted isoquinoline is challenging, the principle is well-established in the closely related quinoline series. 8-Aminoquinolines are a privileged substrate class where the amino or amido group at C8 effectively directs a variety of transition metals to functionalize the C5 position.[12][13][14] This strategy serves as an authoritative blueprint for designing C5-selective reactions on isoquinolines bearing a directing group at a proximal position (e.g., C4 or C6).

Illustrative Protocol: Directed C5-Functionalization of an 8-Amidoquinoline

This protocol illustrates the directing group concept for C5 functionalization using a well-documented system.[12] It provides a template for researchers aiming to develop similar transformations on substituted isoquinolines.

Causality: The bidentate coordination of the quinoline nitrogen and the amide oxygen at the 8-position forms a stable five-membered metallacycle with the catalyst (e.g., Cu, Fe, Ru).[12][13] This geometric constraint brings the catalytic center into close proximity with the C5-H bond, enabling its selective cleavage and subsequent functionalization over all other C-H bonds in the molecule.

Reagent/ParameterQuantity/ValueNotes
N-(quinolin-8-yl)benzamide1.0 equivSubstrate with directing group.
Aryl Sulfonyl Chloride1.5 equivCoupling partner.
Copper Catalyst10 mol % (e.g., CuCl)Catalyst.
Base2.0 equiv (e.g., K₂CO₃)Additive.
Solvente.g., Dichloroethane (DCE)Anhydrous.
Temperature120 °CRequires heating.
Reaction Time12-24 hoursMonitor by LC-MS.

Step-by-Step Procedure:

  • Setup: In an oven-dried sealed tube, combine N-(quinolin-8-yl)benzamide, the aryl sulfonyl chloride, CuCl, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C5-sulfonylated product.

G cluster_cycle Plausible Catalytic Cycle A Substrate + M(II) B Coordination & C-H Activation (Metallacycle formation) A->B DG-Assisted C Oxidative Addition of Reagent B->C Reagent D Reductive Elimination C->D E Product + M(II) D->E Forms C5-X Bond E->A Regenerates Catalyst

Caption: Conceptual catalytic cycle for directed C-H activation.

Summary and Strategic Selection

Choosing the optimal method for C5 functionalization depends on the desired final product, available starting materials, and tolerance for multi-step sequences.

StrategyProsConsBest For...
Electrophilic Substitution High-yielding, highly regioselective for C5, uses simple reagents, scalable.Requires harsh/strong acid conditions, limited functional group tolerance.Direct installation of nitro or bromo groups on the parent isoquinoline.
Cross-Coupling Extremely versatile, introduces vast structural diversity, mild conditions, excellent functional group tolerance.Requires a pre-functionalized (halogenated) starting material, catalyst cost.Building molecular complexity and creating libraries from a common 5-bromo intermediate.
Directed C-H Activation Atom- and step-economical, avoids pre-functionalization.Requires a directing group on the substrate, often requires catalyst/condition screening.Late-stage functionalization of complex isoquinolines already possessing a directing handle.
Decision-Making Workflow

G start Target: C5-Functionalized Isoquinoline q1 Need to install -NO₂ or -Br on parent isoquinoline? start->q1 q2 Need to install C-C bond (Aryl, Alkyne, etc.)? q1->q2 No strat1 Use Electrophilic Aromatic Substitution (Nitration/Bromination) q1->strat1 Yes q3 Does my substrate already have a directing group (e.g., at C4/C6)? q2->q3 No strat2 Synthesize 5-Bromoisoquinoline, then perform Cross-Coupling (Suzuki/Sonogashira) q2->strat2 Yes strat3 Explore Directed C-H Activation q3->strat3 Yes end Achieve Target Synthesis q3->end No/Re-evaluate strat1->end strat2->end strat3->end

Caption: Strategy selection for C5 functionalization.

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  • Zhang, Y., et al. (2020). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides . Molecules, 25(10), 2358. [Link]

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  • Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids . Organic Chemistry Portal. [Link]

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Application Note: Synthetic Routes to Substituted Isoquinolines from Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged heterocyclic scaffold, integral to numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[4][5] Isoquinoline-5-carbaldehyde emerges as a highly strategic and versatile starting material, offering a reactive "handle" for a multitude of chemical transformations to generate libraries of novel substituted isoquinolines.[6] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on key synthetic routes starting from this aldehyde. We delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and present a comparative analysis of these methodologies.

Introduction: The Strategic Value of this compound

The development of novel therapeutics often hinges on the efficient synthesis of diverse molecular libraries around a core pharmacophore. The isoquinoline framework is one such core, with its derivatives found in clinically approved drugs like the vasodilator papaverine and the anesthetic dimethisoquin.[7] The challenge in medicinal chemistry is often the regioselective functionalization of such aromatic systems.

This compound provides an elegant solution to this challenge. The aldehyde group, positioned on the benzene ring portion of the heterocycle, is a locus of reactivity, amenable to a wide array of well-established chemical transformations. This allows for the controlled introduction of diverse substituents at the 5-position, profoundly influencing the molecule's steric and electronic properties, and by extension, its pharmacological profile. This guide focuses on four primary synthetic strategies: C-C bond formation via nucleophilic addition, C-N bond formation via reductive amination, C-C bond extension via olefination, and conversion to a carboxylic acid for further derivatization.

Core Synthetic Strategies & Mechanistic Rationale

The aldehyde functionality is one of the most versatile in organic synthesis. Its electrophilic carbonyl carbon and adjacent acidic α-protons (if present) allow for a rich spectrum of reactions. For this compound, the primary point of attack is the carbonyl carbon.

Strategy 1: C-C Bond Formation via Nucleophilic Addition

This strategy is fundamental for creating new carbon-carbon bonds, extending the molecular framework and introducing chiral centers. The reaction involves the attack of a carbon-based nucleophile (e.g., Grignard or organolithium reagents) on the electrophilic carbonyl carbon.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic addition mechanism.[8] The highly polarized carbon-metal bond in an organometallic reagent renders the carbon atom nucleophilic. This nucleophile attacks the partially positive carbonyl carbon, breaking the C=O π-bond and pushing electrons onto the oxygen. This forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[8] The choice of the organometallic reagent directly dictates the nature of the 'R' group introduced.

G cluster_main Strategy 1: Nucleophilic Addition Workflow Start This compound Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Reagent 1. Organometallic Reagent (R-MgBr) 2. Acidic Workup (H3O+) Product 5-(1-Hydroxyalkyl)isoquinoline Intermediate->Product Protonation

Caption: Workflow for nucleophilic addition to this compound.

Strategy 2: C-N Bond Formation via Reductive Amination

Reductive amination is arguably one of the most critical reactions in medicinal chemistry for synthesizing secondary and tertiary amines.[9] This one-pot procedure is highly efficient for introducing nitrogen-containing functionalities, which can modulate a compound's basicity, polarity, and ability to form hydrogen bonds.

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (an iminium ion).[9] A mild, in-situ reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), then selectively reduces the iminium ion to the target amine.[9] STAB is the reagent of choice because it is less reactive than other hydrides (like NaBH₄) and will not readily reduce the starting aldehyde, thus minimizing side-product formation. Its steric bulk also enhances its selectivity for the more electrophilic iminium ion over the aldehyde.

G cluster_main Strategy 2: Reductive Amination Workflow Start This compound + Amine (R1R2NH) Intermediate Iminium Ion Intermediate Start->Intermediate Condensation/ Dehydration Product 5-(Aminomethyl)isoquinoline Intermediate->Product Hydride Reduction Reagent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for reductive amination of this compound.

Strategy 3: C-C Bond Extension via Olefination

To introduce carbon-carbon double bonds, olefination reactions such as the Wittig reaction are indispensable. The resulting vinyl-substituted isoquinolines are versatile intermediates for subsequent reactions like Heck coupling, hydroboration-oxidation, or hydrogenation.

Causality and Mechanistic Insight: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The nucleophilic ylide attacks the carbonyl carbon to form a zwitterionic intermediate known as a betaine. The betaine collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The formation of the very stable P=O double bond is the thermodynamic driving force for this reaction.

G cluster_main Strategy 3: Wittig Olefination Workflow Start This compound Intermediate Oxaphosphetane Intermediate Start->Intermediate [2+2] Cycloaddition Reagent Phosphorus Ylide (Ph3P=CHR) Product 5-(Vinyl)isoquinoline Intermediate->Product Cycloreversion Byproduct Triphenylphosphine Oxide Intermediate->Byproduct G cluster_main Strategy 4: Oxidation Workflow Start This compound Product Isoquinoline-5-carboxylic acid Start->Product Oxidation Reagents Oxidizing Agent (NaClO2) Buffer (NaH2PO4) Scavenger Derivatives Amides Esters Acid Chlorides Product->Derivatives Further Derivatization

Caption: Workflow for the oxidation of this compound.

Data Summary: Comparison of Synthetic Routes

Strategy Transformation Key Reagents Typical Conditions Pros Cons
1. Nucleophilic Addition Aldehyde to Secondary AlcoholR-MgBr or R-Li, H₃O⁺Anhydrous THF or Et₂O, 0°C to RTDirect C-C bond formation; introduces chiralityRequires anhydrous conditions; sensitive to acidic protons
2. Reductive Amination Aldehyde to AmineR₁R₂NH, NaBH(OAc)₃, AcOH (cat.)DCE or CH₂Cl₂, RTHigh efficiency; broad amine scope; mild conditionsStoichiometric borohydride waste; potential over-alkylation
3. Wittig Olefination Aldehyde to AlkenePh₃P=CHRAnhydrous THF, -78°C to RTForms C=C bonds reliably; versatile alkene productsStoichiometric phosphine oxide byproduct; Z/E selectivity can be an issue
4. Pinnick Oxidation Aldehyde to Carboxylic AcidNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, RTHigh yield; chemoselective for aldehydes; mildRequires careful control of reagents and pH

Detailed Experimental Protocols

General Note: All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents should be used where specified.

Protocol 1: Synthesis of (Isoquinolin-5-yl)(phenyl)methanol via Grignard Reaction
  • Materials: this compound, magnesium turnings, bromobenzene, anhydrous diethyl ether (Et₂O), 1 M HCl, saturated aq. NaHCO₃, saturated aq. NaCl (brine), anhydrous MgSO₄.

  • Procedure:

    • To an oven-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of bromobenzene (1.1 eq) in anhydrous Et₂O via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux until the magnesium is consumed.

    • Cool the resulting Grignard reagent to 0°C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous Et₂O and add it dropwise to the Grignard solution.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding saturated aq. NH₄Cl at 0°C.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of N-Benzyl-1-(isoquinolin-5-yl)methanamine via Reductive Amination
  • Materials: this compound, benzylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), acetic acid (glacial), saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and dissolve in DCE. [9] 2. Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. [9] 5. Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).

    • Quench the reaction by adding saturated aq. NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford the desired secondary amine.

Protocol 3: Synthesis of 5-Styrylisoquinoline via Wittig Reaction
  • Materials: Benzyltriphenylphosphonium chloride, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), this compound.

  • Procedure:

    • To an oven-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add n-BuLi (1.1 eq) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.

    • Stir the ylide solution at room temperature for 1 hour.

    • Cool the mixture to -78°C (dry ice/acetone bath).

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with water.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient). The triphenylphosphine oxide byproduct is typically more polar.

Protocol 4: Synthesis of Isoquinoline-5-carboxylic Acid via Pinnick Oxidation
  • Materials: this compound, tert-butanol (t-BuOH), 2-methyl-2-butene, sodium chlorite (NaClO₂), sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O).

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) in t-BuOH.

    • Add 2-methyl-2-butene (5.0 eq).

    • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq, 80% technical grade) and NaH₂PO₄·H₂O (1.5 eq).

    • Add the aqueous solution to the aldehyde solution at room temperature. The mixture will turn yellow.

    • Stir vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, dilute with water and adjust the pH to ~3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which may precipitate and can be purified by recrystallization or chromatography.

Conclusion and Future Perspectives

This compound is a powerful and cost-effective building block for the synthesis of diverse libraries of substituted isoquinolines. The classic and robust transformations of the aldehyde group—nucleophilic addition, reductive amination, olefination, and oxidation—provide reliable and scalable routes to novel chemical entities. The protocols outlined herein serve as a validated starting point for drug discovery campaigns and materials science exploration, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. Future work will undoubtedly focus on applying modern catalytic methods, such as photoredox and C-H activation strategies, to further expand the synthetic utility of this versatile intermediate. [10][11]

References

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Preprints.org. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • J-Stage. (n.d.). Isoquinoline. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • American Chemical Society. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

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Application Notes & Protocols: The Synthetic Utility of Isoquinoline-5-carbaldehyde in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline-5-carbaldehyde is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group appended to the C5 position of the isoquinoline nucleus, provides a strategic entry point for the construction of a diverse array of complex heterocyclic compounds. The isoquinoline scaffold itself is a privileged structure, forming the core of numerous natural products, particularly alkaloids, and a wide range of pharmacologically active molecules.[1][2][3] This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical synthesis.

The Strategic Importance of this compound

The chemical reactivity of this compound is dominated by two key features:

  • The Aldehyde Functionality: The formyl group at the C5 position is a versatile handle for a multitude of classical carbonyl reactions. It readily participates in condensations, cycloadditions, and multicomponent reactions, serving as the primary electrophilic site for C-C and C-N bond formation.

  • The Isoquinoline Core: This nitrogen-containing bicyclic aromatic system is not merely a passive scaffold. It influences the reactivity of the aldehyde and can participate in cyclization reactions. The nitrogen atom imparts basicity and can act as a ligand, while the aromatic rings can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.[4]

This combination allows for the synthesis of fused, spiro, and complex polycyclic systems, many of which are of significant interest in pharmaceutical development for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7]

Key Synthetic Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis and a powerful tool for building the core structure of many isoquinoline alkaloids.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.[10][11]

Mechanistic Rationale

The causality behind this elegant reaction is a sequence of well-understood steps. The use of an acid catalyst is critical; it protonates the carbonyl oxygen of this compound, rendering the carbonyl carbon significantly more electrophilic. This facilitates the initial nucleophilic attack by the β-arylethylamine to form a hemiaminal, which then dehydrates to a Schiff base. Subsequent protonation of the Schiff base nitrogen generates a highly reactive iminium ion. This iminium ion is the key electrophile that undergoes intramolecular attack by the electron-rich aryl ring of the β-arylethylamine, leading to the formation of the new heterocyclic ring.[9][11][12] The reaction is often favored when the aryl ring of the amine component contains electron-donating groups, which enhance its nucleophilicity and facilitate the ring-closing step under milder conditions.[10][12]

Pictet_Spengler Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Isoquinoline-5- carbaldehyde I1 Schiff Base R1->I1 + R2, -H2O R2 β-Arylethylamine I2 Iminium Ion (Electrophile) I1->I2 + H+ I3 Cyclized Cation I2->I3 Intramolecular Cyclization P1 Tetrahydroisoquinoline Derivative I3->P1 - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Protocol: Synthesis of a 1-(isoquinolin-5-yl)tetrahydroisoquinoline

This protocol describes a general procedure for the synthesis of a tetrahydroisoquinoline derivative, a core structure found in many protoberberine alkaloids.[13]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound157.171.57 g10.0
3,4-Dimethoxyphenethylamine181.231.81 g10.0
Toluene-100 mL-
Trifluoroacetic Acid (TFA)114.021.14 g (0.77 mL)10.0
Sodium Bicarbonate (Sat. Sol.)-50 mL-
Magnesium Sulfate (Anhydrous)-~5 g-
Ethyl Acetate-As needed-
Hexanes-As needed-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.57 g, 10.0 mmol) and 3,4-dimethoxyphenethylamine (1.81 g, 10.0 mmol).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Schiff Base Formation: Heat the mixture to reflux for 4-6 hours, collecting the water generated in the Dean-Stark trap. The progress can be monitored by TLC (thin-layer chromatography). This step is crucial for driving the equilibrium towards the imine intermediate by removing water.

  • Cooling and Cyclization: Once imine formation is complete, cool the reaction mixture to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (0.77 mL, 10.0 mmol) dropwise to the stirred solution. The strong acid catalyzes the intramolecular cyclization to form the tetrahydroisoquinoline ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Self-Validation: The successful synthesis can be confirmed by NMR and mass spectrometry. A characteristic signal for the newly formed C1-proton of the tetrahydroisoquinoline ring should be observable in the 1H NMR spectrum.

Multicomponent Reactions (MCRs)

MCRs are highly efficient synthetic strategies that combine three or more starting materials in a one-pot reaction to generate complex products, minimizing waste and saving time.[14] this compound is an excellent substrate for MCRs designed to build fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines.[15]

Protocol: Three-Component Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative

This protocol outlines a representative MCR involving isoquinoline, an aldehyde (in this case, this compound acting as the aldehyde component in a conceptual reaction), and a dipolarophile, leading to a complex fused system. A common variant involves the in-situ generation of an isoquinolinium ylide.

MCR_Workflow Multicomponent Reaction Workflow cluster_inputs One-Pot Reaction Vessel cluster_process Reaction Cascade cluster_output Final Product R1 Isoquinoline P1 Ylide Formation R1->P1 R2 This compound R2->P1 R3 Activated Alkyne (e.g., DMAD) P2 [3+2] Cycloaddition R3->P2 P1->P2 P3 Aromatization P2->P3 OUT Substituted Pyrrolo[2,1-a]isoquinoline P3->OUT

Caption: Workflow for a [3+2] cycloaddition MCR.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Isoquinoline129.16129 mg1.0
This compound157.17157 mg1.0
Dimethyl acetylenedicarboxylate (DMAD)142.11142 mg1.0
Acetic Acid60.050.5 mL-
Ethanol-20 mL-

Procedure

  • Setup: In a 50 mL round-bottom flask, dissolve isoquinoline (129 mg, 1.0 mmol) and this compound (157 mg, 1.0 mmol) in 20 mL of ethanol.

  • Addition of Dipolarophile: Add dimethyl acetylenedicarboxylate (DMAD) (142 mg, 1.0 mmol) to the solution.

  • Catalyst: Add a catalytic amount of acetic acid (approx. 0.5 mL).

  • Reaction: Stir the mixture at reflux for 8-12 hours. The reaction progress can be monitored by TLC. The choice of solvent and temperature is critical for promoting the cascade of reactions: ylide formation, cycloaddition, and subsequent rearrangements.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure pyrrolo[2,1-a]isoquinoline product.

Synthesis of Bioactive Schiff Bases: Thiosemicarbazones

The condensation of this compound with N-amino compounds is a straightforward method to produce Schiff bases, which are themselves valuable intermediates or final products. Thiosemicarbazones derived from isoquinoline aldehydes have shown potential as antimicrobial agents.[1]

Protocol: Synthesis of 2-(isoquinolin-5-ylmethylene)hydrazinecarbothioamide

This protocol is adapted from the work of Liu et al. for the synthesis of thiosemicarbazones with anti-Mycobacterium tuberculosis activity.[1]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound157.171.57 g10.0
Thiosemicarbazide91.130.91 g10.0
Ethanol-50 mL-
Acetic Acid (glacial)-2-3 drops-

Procedure

  • Dissolution: Dissolve this compound (1.57 g, 10.0 mmol) in 50 mL of warm ethanol in a 100 mL flask.

  • Addition: Add thiosemicarbazide (0.91 g, 10.0 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the terminal amine of the thiosemicarbazide.

  • Reaction: Heat the mixture at reflux for 2-3 hours. A precipitate should form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure thiosemicarbazone. Further purification by recrystallization is typically not required.

Summary and Outlook

This compound is a powerful and versatile reagent for heterocyclic synthesis. Its ability to participate in classic transformations like the Pictet-Spengler reaction, modern multicomponent reactions, and straightforward condensations makes it an indispensable tool for medicinal chemists and synthetic researchers.[5] The protocols provided herein offer a validated starting point for accessing complex molecular architectures with significant biological potential, from natural product alkaloids to novel pharmaceutical scaffolds.[1][3]

References

  • Source: National Institutes of Health (NIH)
  • Title: this compound Source: Chem-Impex URL
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  • Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL
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  • Title: Pictet–Spengler reaction Source: Wikipedia URL
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  • Title: Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines Source: ACS Omega - ACS Publications URL
  • Title: New quinoline- and isoquinoline-based multicomponent methods for the synthesis of 1,1(3,3)

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Application Note: Advancing Bioconjugation with Isoquinoline-5-carbaldehyde via Pictet-Spengler Type Ligation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Stable and Specific Bioconjugates

The field of bioconjugation is continually evolving, driven by the need for more robust, specific, and stable methods to link biomolecules with therapeutic agents, imaging probes, and other functional moieties.[1][2] Site-specific modification of proteins, in particular, offers significant advantages in creating homogenous and well-defined bioconjugates, leading to improved efficacy and safety of protein-based therapeutics.[1][2] Aldehyde-based bioconjugation has emerged as a powerful strategy, offering a bioorthogonal handle for the precise attachment of payloads to proteins.[3] This application note details the use of isoquinoline-5-carbaldehyde as a versatile reagent in advanced bioconjugation strategies, with a focus on the principles and application of the Pictet-Spengler type ligation.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Its incorporation into bioconjugates through this compound offers the potential for novel functionalities and improved therapeutic outcomes.

The Chemical Principle: Beyond Schiff Bases to Stable C-C Bonds

Traditional aldehyde bioconjugation often relies on the formation of Schiff bases (imines) or oximes. While effective, these linkages can be susceptible to hydrolysis under physiological conditions, leading to premature cleavage of the conjugate. The Pictet-Spengler reaction and its modern variants offer a compelling alternative by forming a stable carbon-carbon bond, significantly enhancing the in-vivo stability of the resulting bioconjugate.[7][8][9][10]

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline ring.[7][8][11]

For bioconjugation purposes, a key adaptation is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation. This reaction utilizes a hydrazine-functionalized indole to react with an aldehyde on a target protein. The reaction proceeds through a hydrazone intermediate, which then undergoes a rapid intramolecular cyclization to form a stable, covalent C-C bond. A significant advantage of the HIPS ligation is its ability to proceed efficiently at or near neutral pH, making it highly compatible with sensitive biological molecules.

The use of this compound in a Pictet-Spengler type reaction with a suitable reaction partner on a biomolecule, such as an N-terminal tryptophan, can lead to the formation of a stable tetrahydro-β-carboline linkage.

Experimental Workflows and Protocols

Part 1: Generation of an Aldehyde Handle on the Target Protein

A prerequisite for this bioconjugation strategy is the presence of a reactive aldehyde group on the protein of interest. Several methods can be employed for the site-specific introduction of aldehydes into proteins:

  • Oxidation of N-terminal Serine/Threonine: Mild oxidation of an N-terminal serine or threonine residue can generate a glyoxylyl aldehyde.

  • Enzymatic Modification: The formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence (e.g., CxPxR) to a formylglycine (fGly) residue, which contains an aldehyde group.[3] This is a highly specific method for introducing an aldehyde at a desired location.

A general protocol for generating an aldehyde-tagged protein using FGE is as follows:

  • Cloning and Expression: Co-express the protein of interest containing the FGE consensus sequence with the formylglycine-generating enzyme in a suitable host system (e.g., E. coli or mammalian cells).

  • Purification: Purify the aldehyde-tagged protein using standard chromatography techniques.

  • Characterization: Confirm the presence of the aldehyde group using mass spectrometry or by reacting with an aldehyde-specific probe.

Part 2: Bioconjugation via Pictet-Spengler Type Ligation with this compound

This protocol describes the conjugation of a payload functionalized with a suitable nucleophile (e.g., a tryptamine derivative) to an aldehyde-tagged protein using this compound.

Materials:

  • Aldehyde-tagged protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 6.5-7.4)

  • This compound

  • Payload functionalized with a tryptamine or similar nucleophile

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Prepare a stock solution of the tryptamine-functionalized payload in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-tagged protein to the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the tryptamine-functionalized payload to the protein solution at a 5-20 fold molar excess.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1-5 mM. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific system.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with excess aldehyde, such as Tris buffer, can be added.

  • Purification:

    • Remove the excess reagents and byproducts by purifying the protein conjugate. Size-exclusion chromatography (SEC) or dialysis are commonly used methods.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate by HPLC.

    • Confirm the retention of biological activity of the protein after conjugation using a relevant functional assay.

Visualizing the Workflow

Bioconjugation_Workflow cluster_protein_prep Protein Preparation cluster_conjugation Bioconjugation Reaction cluster_analysis Analysis & Characterization Protein Target Protein (with FGE tag) FGE Co-expression with Formylglycine-Generating Enzyme (FGE) Protein->FGE Enzymatic Conversion Aldehyde_Protein Aldehyde-Tagged Protein FGE->Aldehyde_Protein Reaction Pictet-Spengler Ligation Aldehyde_Protein->Reaction Payload Tryptamine-Functionalized Payload Payload->Reaction IQ_Aldehyde This compound IQ_Aldehyde->Reaction Purification Purification (SEC / Dialysis) Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Conjugate Stable Bioconjugate Characterization->Final_Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Pictet-Spengler type ligation can be influenced by several factors. A systematic optimization of these parameters is crucial for achieving high yields and a homogenous product.

ParameterRangeRecommendationRationale
pH 6.0 - 8.06.5 - 7.5Balances the reactivity of the aldehyde and the stability of the protein.
Temperature 4°C - 37°CRoom Temperature (20-25°C)A compromise between reaction rate and protein stability.
Molar Excess of Reagents 5x - 50x10x - 20xDrives the reaction to completion without excessive background reaction.
Reaction Time 1 - 24 hours4 - 16 hoursSufficient time for the reaction to proceed to completion.
Co-solvent 0% - 10% (v/v)< 5% DMSO or DMFTo solubilize this compound without denaturing the protein.

Advantages of the Isoquinoline Moiety in Bioconjugates

The incorporation of an isoquinoline ring into a bioconjugate via this compound can offer several potential benefits:

  • Enhanced Stability: The resulting tetrahydro-β-carboline linkage is highly stable, which is critical for applications in vivo.

  • Intrinsic Biological Activity: The isoquinoline scaffold is a known pharmacophore, which could potentially contribute to the overall therapeutic effect of the conjugate.[4][5][6]

  • Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the isoquinoline moiety can influence the solubility, hydrophobicity, and pharmacokinetic properties of the bioconjugate.[12]

  • Spectroscopic Handle: The isoquinoline ring system may provide a useful chromophore for UV-Vis spectroscopic characterization of the conjugate.

  • Structural Rigidity: The rigid isoquinoline structure can act as a well-defined linker, potentially influencing the spatial orientation of the payload relative to the protein.

Conclusion

Bioconjugation using this compound through a Pictet-Spengler type ligation represents a promising approach for the development of stable and well-defined protein conjugates. This method combines the specificity of aldehyde-based labeling with the formation of a robust C-C bond, addressing the stability limitations of traditional bioconjugation chemistries. The unique properties of the isoquinoline moiety may offer additional advantages in the design of next-generation protein therapeutics and diagnostics. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore and optimize this powerful bioconjugation strategy in their own laboratories.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Name-Reaction.com. Pictet-Spengler Reaction. [Link]

  • Girel, J. A. K. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. College of Science and Health Theses and Dissertations, 142. [Link]

  • Mohan, C. G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 969-1025. [Link]

  • Stankiewicz, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Abberior Instruments. Protein labeling protocol. [Link]

  • Carrico, I. S., et al. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3102-3107. [Link]

  • Ouci. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Kudirka, R., et al. (2015). Generating Site-Specifically Modified Proteins via a Versatile and Stable Nucleophilic Carbon Ligation. Chemistry & Biology, 22(1), 100-110. [Link]

  • Bernardes, G. J. L., et al. (2015). Site-selective protein-modification chemistry for basic biology and drug development. Nature Chemistry, 8(2), 103-113. [Link]

  • Spokoyny, A. M., et al. (2016). Site-selective protein-modification chemistry for basic biology and drug development. Nature chemistry, 8(2), 103-13. [Link]

Sources

Application Notes and Protocols: Isoquinoline-5-carbaldehyde in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Isoquinoline-5-carbaldehyde in Bioconjugation

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their presence in natural alkaloids and their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] this compound, a key intermediate in organic synthesis, offers a versatile scaffold for the development of novel bioactive molecules and advanced materials.[1] Its unique chemical structure and reactivity make it an ideal candidate for modification and incorporation into more complex molecular architectures.[1]

This guide explores the application of this compound as a versatile building block in the realm of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] While the aldehyde functionality itself does not directly participate in the canonical click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), it serves as a convenient handle for conversion into click-compatible functional groups. Furthermore, the reaction of aldehydes with aminooxy-functionalized molecules, known as oxime ligation, is considered a "click-type" reaction due to its high chemoselectivity and biocompatibility.[5][6]

Herein, we provide detailed protocols and scientific insights for two primary strategies to employ this compound in click chemistry applications:

  • Conversion to a Terminal Alkyne: A two-step process involving the Seyferth-Gilbert homologation to transform the aldehyde into an alkyne, a key functional group for both CuAAC and SPAAC.

  • Direct Use in Oxime Ligation: A direct, "click-type" conjugation method that leverages the reactivity of the aldehyde with aminooxy-derivatized molecules.

These methodologies empower researchers in drug development, chemical biology, and materials science to harness the unique properties of the isoquinoline scaffold for targeted labeling, imaging, and the synthesis of novel conjugates.

Application 1: From Aldehyde to Alkyne - Enabling Classical Click Chemistry

The conversion of the aldehyde group of this compound into a terminal alkyne opens the door to the two most prominent click reactions: CuAAC and SPAAC. This transformation can be efficiently achieved using the Seyferth-Gilbert homologation.[7][8][9]

Workflow for Alkyne Functionalization and Subsequent Click Chemistry

G cluster_0 Part 1: Alkyne Synthesis cluster_1 Part 2: Click Chemistry Conjugation This compound This compound Seyferth-Gilbert Homologation Seyferth-Gilbert Homologation This compound->Seyferth-Gilbert Homologation Isoquinoline-5-ethyne Isoquinoline-5-ethyne Seyferth-Gilbert Homologation->Isoquinoline-5-ethyne CuAAC CuAAC Isoquinoline-5-ethyne->CuAAC SPAAC SPAAC Isoquinoline-5-ethyne->SPAAC Azide-modified molecule Azide-modified molecule Azide-modified molecule->CuAAC Isoquinoline-Triazole Conjugate 1 Isoquinoline-Triazole Conjugate 1 CuAAC->Isoquinoline-Triazole Conjugate 1 Isoquinoline-Triazole Conjugate 2 Isoquinoline-Triazole Conjugate 2 SPAAC->Isoquinoline-Triazole Conjugate 2 Cyclooctyne-modified molecule Cyclooctyne-modified molecule Cyclooctyne-modified molecule->SPAAC

Caption: Workflow for converting this compound to an alkyne and its use in click chemistry.

Protocol 1: Synthesis of Isoquinoline-5-ethyne via Seyferth-Gilbert Homologation

This protocol describes the conversion of this compound to isoquinoline-5-ethyne using the Ohira-Bestmann reagent, a modification of the Seyferth-Gilbert homologation.[7][10]

Materials:

  • This compound

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition of Base and Reagent: Add anhydrous methanol (5.0 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • To this cooled solution, add potassium carbonate (2.0 eq.) followed by the dropwise addition of the Ohira-Bestmann reagent (1.5 eq.).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure isoquinoline-5-ethyne.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of isoquinoline-5-ethyne with an azide-modified molecule of interest.[4][11][12]

Materials:

  • Isoquinoline-5-ethyne

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)

  • Phosphate-buffered saline (PBS) or a suitable organic solvent (e.g., DMF, DMSO)

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of isoquinoline-5-ethyne in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule (1.0 eq.) and isoquinoline-5-ethyne (1.5-5.0 eq.) in the chosen reaction buffer or solvent.

  • (Optional for Bioconjugation): If using an aqueous buffer for biological molecules, add THPTA (1.0 eq. relative to CuSO₄) to the reaction mixture to chelate the copper and reduce cytotoxicity.[12]

  • Initiation of Reaction: Add copper(II) sulfate to the reaction mixture to a final concentration of 50-100 µM.

  • Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4 °C for longer incubation times if the biomolecule is sensitive to temperature.

  • Analysis and Purification: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins). Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of isoquinoline-5-ethyne with a strained alkyne-modified molecule.

Materials:

  • Isoquinoline-5-ethyne

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN derivative)

  • Aqueous buffer (e.g., PBS) or a suitable organic solvent

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of isoquinoline-5-ethyne in a suitable solvent.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.

  • Reaction Mixture: In a reaction vessel, combine the strained alkyne-functionalized molecule (1.0 eq.) and isoquinoline-5-ethyne (1.5-5.0 eq.) in the chosen solvent.

  • Incubation: Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Analysis and Purification: Monitor the reaction progress and purify the conjugate as described for the CuAAC protocol.

Application 2: Direct Conjugation via Oxime Ligation

Oxime ligation offers a direct and efficient method for conjugating this compound to molecules functionalized with an aminooxy group. This reaction is highly chemoselective, proceeds under mild conditions, and is considered a "click-type" reaction due to its reliability and bioorthogonality.[5][6][13][14]

Workflow for Oxime Ligation

G This compound This compound Oxime Ligation Oxime Ligation This compound->Oxime Ligation Aminooxy-functionalized Molecule Aminooxy-functionalized Molecule Aminooxy-functionalized Molecule->Oxime Ligation Isoquinoline-Oxime Conjugate Isoquinoline-Oxime Conjugate Oxime Ligation->Isoquinoline-Oxime Conjugate

Sources

Application Notes and Protocols: Functionalization of Isoquinoline-5-carbaldehyde via Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline-5-carbaldehyde Derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural alkaloids, pharmaceuticals, and functional organic materials.[1][2] this compound, in particular, serves as a versatile intermediate for creating a diverse array of complex molecules. Its derivatives are key in the development of novel therapeutics, including anti-cancer and anti-inflammatory drugs, as well as in the creation of fluorescent probes for biological imaging.[3] The aldehyde at the C5 position offers a reactive handle for classical organic transformations, while the isoquinoline core itself can be further elaborated using the power of modern metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview and detailed protocols for the functionalization of the this compound core using several cornerstone palladium-catalyzed cross-coupling reactions. We will address the synthesis of a key halogenated precursor, the necessity of protecting the sensitive aldehyde group, and provide step-by-step protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Experimental Workflow Overview

The successful functionalization of this compound via cross-coupling necessitates a multi-step approach. The primary challenge lies in the potential for the aldehyde group to interfere with the palladium catalyst or react under the basic conditions often employed. Therefore, a protection-coupling-deprotection strategy is the most robust and reliable pathway.

G cluster_0 Precursor Synthesis & Protection cluster_1 Cross-Coupling Diversification cluster_2 Final Product Generation A Isoquinoline B 4-Bromoisoquinoline A->B Bromination C 4-Bromo-isoquinoline-5-carbaldehyde B->C Formylation (Inferred) D Protected Precursor (Acetal Form) C->D Acetal Protection E Suzuki-Miyaura (C-C Bond) D->E F Heck (C-C Bond) D->F G Sonogashira (C-C Bond) D->G H Buchwald-Hartwig (C-N Bond) D->H I Coupled Intermediate (Protected) E->I F->I G->I H->I J Final Product (Deprotected Aldehyde) I->J Deprotection (Acid Hydrolysis)

Figure 1: General workflow for the synthesis and diversification of this compound derivatives.

PART 1: Precursor Synthesis and Protection

A suitable precursor for cross-coupling is a halogenated this compound. 4-Bromoisoquinoline is a readily accessible starting material.[4][5] While direct formylation at the C5 position of 4-bromoisoquinoline is not explicitly detailed in the provided search results, it represents a logical synthetic step. For the purpose of this guide, we will assume the successful synthesis of 4-bromo-isoquinoline-5-carbaldehyde.

Protocol 1: Acetal Protection of 4-Bromo-isoquinoline-5-carbaldehyde

Rationale: The aldehyde functionality is incompatible with many cross-coupling conditions, potentially leading to side reactions or catalyst deactivation. One report even details the simultaneous reduction of an aldehyde to an alcohol during a Suzuki coupling.[6] Protecting the aldehyde as a cyclic acetal renders it inert to the basic and nucleophilic conditions of the subsequent coupling reactions. Acetals are stable under these conditions but can be easily removed with mild aqueous acid.[7][8]

Materials:

  • 4-Bromo-isoquinoline-5-carbaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-isoquinoline-5-carbaldehyde (1.0 equiv), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 equiv), and p-TSA (0.05 equiv).

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline, can be purified by column chromatography on silica gel if necessary.

PART 2: Metal-Catalyzed Cross-Coupling Protocols

The following protocols utilize the protected precursor, 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline, as the electrophilic coupling partner.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10][11] The mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13] For nitrogen-containing heterocycles, specific catalyst/ligand systems have been developed to overcome potential catalyst inhibition by the nitrogen lone pair.[3][14][15]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product_Complex Ar-R Transmetalation_Complex->Product_Complex center ArX Ar-X ArX->OA_Complex RBOH2 R-B(OH)₂ + Base RBOH2->Transmetalation_Complex Pd0_regen Pd(0)L₂

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents:

ComponentSuggested Reagent/ConditionRole
Electrophile 4-Bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv)Aryl halide source
Nucleophile Aryl- or Vinylboronic Acid/Ester (1.2 - 1.5 equiv)Source of new C-C bond fragment
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Source of active Pd(0) catalyst
Ligand (if using Pd(OAc)₂) SPhos or XPhos (4-10 mol%)Stabilizes catalyst, promotes reaction
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Activates boronic acid for transmetalation
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O (e.g., 10:1 v/v)Dissolves reagents, facilitates reaction
Temperature 80 - 110 °CProvides activation energy

Procedure:

  • In an oven-dried Schlenk flask, combine 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv), the boronic acid derivative (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • If using a solid palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos), add them to the flask.

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. If using a liquid catalyst like Pd(PPh₃)₄, it can be added at this stage.

  • Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude protected product, which can be purified by column chromatography.

Protocol 3: Heck-Mizoroki Reaction (C-C Bond Formation)

Rationale: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[10][16][17] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate a palladium hydride species.[17][18] A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[17]

Materials & Reagents:

ComponentSuggested Reagent/ConditionRole
Electrophile 4-Bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv)Aryl halide source
Nucleophile Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)Source of new vinyl fragment
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Source of active Pd(0) catalyst
Ligand P(o-tol)₃ (2-10 mol%) or phosphine-free (ionic liquid)Stabilizes catalyst, influences selectivity
Base Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)Neutralizes HX, regenerates Pd(0)
Solvent DMF, NMP, or AcetonitrileDissolves reagents
Temperature 100 - 140 °CProvides activation energy

Procedure:

  • To a pressure-rated reaction vessel, add 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%) if used.

  • Add the solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Seal the vessel tightly and heat to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling (C-C Bond Formation)

Rationale: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[12][19] The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[21] An amine serves as both the base and often as a solvent.[20]

Materials & Reagents:

ComponentSuggested Reagent/ConditionRole
Electrophile 4-Bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv)Aryl halide source
Nucleophile Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv)Source of new alkynyl fragment
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-3 mol%)Main catalyst
Copper Co-catalyst Copper(I) iodide (CuI) (2-5 mol%)Facilitates acetylide formation
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and solvent
Co-Solvent (optional) THF or DMFTo improve solubility
Temperature Room Temperature to 60 °CProvides activation energy

Procedure:

  • To a Schlenk flask, add 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[22][23] This transformation has largely replaced harsher classical methods.[22] The reaction requires a strong, non-nucleophilic base (like an alkoxide) to deprotonate the amine or the intermediate Pd-amine complex, facilitating reductive elimination.[23][24] The choice of ligand is critical, with bulky, electron-rich biaryl phosphines often providing the best results.[25][26]

Materials & Reagents:

ComponentSuggested Reagent/ConditionRole
Electrophile 4-Bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv)Aryl halide source
Nucleophile Primary or Secondary Amine (1.2 equiv)Amine source
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Source of active Pd(0) catalyst
Ligand XPhos, SPhos, or BINAP (2-8 mol%)Critical for catalyst activity and stability
Base Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.4 - 2.0 equiv)Strong base for amine deprotonation
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous solvent required
Temperature 80 - 110 °CProvides activation energy

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the 4-bromo-5-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv).

  • Add anhydrous solvent (e.g., toluene).

  • Finally, add the amine (1.2 equiv).

  • Seal the tube and heat in an oil bath at the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify the product by column chromatography.

PART 3: Deprotection and Final Product Isolation

Protocol 6: Acetal Deprotection

Rationale: The final step is the hydrolysis of the acetal protecting group to regenerate the carbaldehyde functionality. This is readily achieved under mild acidic conditions.[7]

Materials:

  • Coupled acetal-protected isoquinoline derivative

  • Acetone or THF

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the purified, coupled intermediate in acetone or THF.

  • Add 2M HCl solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final functionalized this compound.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Agrawal, K. C., et al. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]

  • Wikipedia. Protecting group. [Link]

  • Kantchev, E. A. B., et al. (2007). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. [Link]

  • ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. [Link]

  • Donohoe, T. J., et al. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • ResearchGate. Recent Advances In The Application Of The Heck Reaction In The Synthesis Of Heterocyclic Compounds: An Update | Request PDF. [Link]

  • Wipf Group, University of Pittsburgh. PALLADIUM I I. Basic Principles - Heck Reactions. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • RSC Blogs. Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Common Organic Chemistry. Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, Z., et al. (2011). Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. Organic Letters. [Link]

  • Wikipedia. Heck reaction. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • Hartwig, J. F. (2010). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Total Organic Chemistry (YouTube). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. The Intramolecular Heck Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Isoquinoline-5-carbaldehyde. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable synthetic intermediate. This compound is a crucial building block in the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, and as a component in fluorescent probes for biological imaging.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

A prevalent and practical route to this compound involves the selective oxidation of the methyl group of 5-methylisoquinoline. This guide will focus primarily on this synthetic approach, addressing common challenges and providing detailed protocols.

Part 1: Synthesis Overview & Core Protocol

The selective oxidation of a methyl group on an N-heteroaromatic ring, such as in 5-methylisoquinoline, presents a common synthetic challenge. The goal is to achieve high conversion to the aldehyde while minimizing over-oxidation to the corresponding carboxylic acid or other side reactions. Selenium dioxide (SeO₂) is a classical and effective reagent for this transformation.[2][3]

Recommended Synthetic Pathway: Selenium Dioxide Oxidation

The core of this synthesis is the Riley oxidation, which utilizes selenium dioxide to oxidize an active methyl group to a carbonyl group.[4]

SynthesisWorkflow A 5-Methylisoquinoline (Starting Material) B Reaction Setup: - SeO2 (1.1 - 2.0 eq.) - Solvent (e.g., Dioxane, Xylene) - Optional: Co-oxidant (TBHP) A->B Reagents C Reaction at Reflux (Monitor by TLC) B->C Heating D Work-up: - Filter off Selenium - Solvent Removal C->D Completion E Crude Product: This compound + Byproducts D->E Isolation F Purification: - Column Chromatography - Bisulfite Adduct Formation - Recrystallization E->F Purification G Pure this compound F->G Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: SeO₂ Oxidation of 5-Methylisoquinoline

This protocol is a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Materials:

  • 5-Methylisoquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • tert-Butyl Hydroperoxide (TBHP), 70% in H₂O (optional, but recommended)

  • Celite® or another filter aid

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylisoquinoline (1 equivalent). Dissolve it in a minimal amount of 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 - 2.0 equivalents).

    • Expert Tip: For a milder and more selective reaction, consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP).[5] This can often improve the yield of the aldehyde and reduce the formation of over-oxidized byproducts.[5][6] If using TBHP, pre-mix SeO₂ (e.g., 1.2 equivalents) and TBHP (1.0 equivalent) in dioxane for 30 minutes before adding the 5-methylisoquinoline solution.[5]

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC), visualizing with UV light and/or an appropriate stain (e.g., potassium permanganate). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the filter cake thoroughly with the organic solvent.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a yellowish or brownish solid/oil, will likely contain unreacted starting material, the desired aldehyde, and the over-oxidized carboxylic acid. Purification is essential and can be achieved via:

    • Silica Gel Column Chromatography: Elute with a gradient of ethyl acetate in hexanes.

    • Bisulfite Adduct Formation: This is a highly effective method for purifying aldehydes.[7][8][9] The crude product is dissolved in a suitable solvent (e.g., methanol) and treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered, washed, and then hydrolyzed back to the pure aldehyde by treatment with a mild base (e.g., NaHCO₃ solution).[7][9][10]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The oxidation of the methyl group might be sluggish.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. You can also try increasing the reaction temperature by switching to a higher-boiling solvent like xylene.[3]

  • Over-oxidation: A significant portion of your starting material may be converting directly to Isoquinoline-5-carboxylic acid.

    • Solution: Reduce the amount of SeO₂ to closer to 1.1 equivalents. The use of TBHP as a co-oxidant with SeO₂ has been shown to be more selective for the aldehyde.[5] Running the reaction at a slightly lower temperature for a longer duration can also favor the aldehyde.

  • Substrate Purity: Impurities in the starting 5-methylisoquinoline can interfere with the reaction.

    • Solution: Ensure the purity of your starting material using techniques like NMR or GC-MS. Purify if necessary.[11]

  • Product Loss During Work-up: The product might be lost during extraction or purification.

    • Solution: Be meticulous during the work-up. Ensure complete extraction from the aqueous layers. If using column chromatography, be aware that aromatic aldehydes can sometimes be sensitive to silica gel.[11] Using a less acidic stationary phase like basic alumina might be beneficial.[10]

ParameterStandard ConditionOptimization StrategyRationale
SeO₂ Stoichiometry 1.5 - 2.0 eq.Reduce to 1.1 - 1.2 eq.Minimizes over-oxidation to the carboxylic acid.
Temperature Reflux in Dioxane (~101 °C)Use a higher boiling solvent (e.g., xylene, ~140 °C)Increases reaction rate for sluggish reactions.
Co-oxidant NoneAdd tert-Butyl Hydroperoxide (TBHP)Promotes milder and more selective oxidation to the aldehyde.[5]
Reaction Time 4-12 hoursExtend to 24 hours or moreEnsures complete conversion of starting material.

Q2: My TLC shows multiple spots, including a very polar one that doesn't move from the baseline.

A2: This is a classic indication of byproduct formation, with the baseline spot likely being the over-oxidized Isoquinoline-5-carboxylic acid.

  • Causality: The aldehyde intermediate is also susceptible to oxidation under the reaction conditions, leading to the carboxylic acid. This is a common issue in SeO₂ oxidations of active methyl groups.[2][5]

  • Troubleshooting Steps:

    • Confirm Identity: Isolate the baseline spot and characterize it (e.g., by NMR, MS) to confirm it is the carboxylic acid.

    • Modify Reaction Conditions: As detailed in Q1, reduce the equivalents of SeO₂, use TBHP, or consider a lower reaction temperature.

    • Purification Strategy: The carboxylic acid can be easily removed during the work-up by washing the organic layer with a basic solution like saturated sodium bicarbonate. The acid will be deprotonated and move into the aqueous layer.

Q3: The reaction mixture turns into a dark, tarry mess. What's happening?

A3: The formation of tar often indicates decomposition of the starting material or product.[11]

  • Causality: High reaction temperatures and prolonged heating can lead to polymerization and degradation, especially with heteroaromatic compounds.

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt the reaction at a lower temperature for a longer period.

    • Check Reagent Quality: Old or impure SeO₂ can sometimes lead to uncontrolled side reactions. Use freshly opened or purified SeO₂.

    • Inert Atmosphere: While not always necessary for this reaction, running it under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition pathways.[11]

TroubleshootingFlow Start Low Yield of This compound CheckTLC Analyze TLC of Crude Reaction Mixture Start->CheckTLC HighSM High Amount of Starting Material? CheckTLC->HighSM HighAcid High Amount of Baseline Spot (Acid)? CheckTLC->HighAcid Tar Tarry Mixture? CheckTLC->Tar Sol_HighSM Increase Reaction Time/Temp Increase SeO2 eq. HighSM->Sol_HighSM Yes Sol_HighAcid Reduce SeO2 eq. Use TBHP Co-oxidant Wash with NaHCO3 HighAcid->Sol_HighAcid Yes Sol_Tar Lower Reaction Temp Check Reagent Purity Use Inert Atmosphere Tar->Sol_Tar Yes

Caption: Troubleshooting decision tree for low yield issues.

Q4: How can I be sure my purification by column chromatography is effective and not causing product loss?

A4: Column chromatography of aldehydes can sometimes be tricky.

  • Tailing: Aldehydes can sometimes tail on silica gel. Adding a very small amount (e.g., 0.1-0.5%) of a mild base like triethylamine to your eluent can help to mitigate this.

  • Degradation: If you suspect the aldehyde is degrading on the silica gel, you can try deactivating the silica by pre-treating it with the eluent containing triethylamine.[11] Alternatively, switching to a different stationary phase like alumina might be a solution.[10]

  • Alternative Purification: If column chromatography proves problematic, the bisulfite adduct purification method is highly recommended as it is specific for aldehydes and some reactive ketones, offering a high degree of purity.[7][8][9]

References

  • Reddit r/chemistry. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2003, August). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2003, February 10). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. Retrieved from [Link]

  • Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Wikipedia. Bischler–Napieralski reaction. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chem-Station Int. Ed. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Emporia State University ESIRC. (2012, July 9). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

  • PubMed. (1995, November 1). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

  • ACS Publications. (1998, June 1). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (1995, November 1). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Retrieved from [Link]

  • PMC - NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Thieme. Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2008, August 7). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (2008, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • ResearchGate. (2000, January). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Retrieved from [Link]

  • PMC - NIH. (2014, October 22). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. The Isoquinoline Alkaloids. Retrieved from [Link]

  • ResearchGate. (2019, August 6). Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. Retrieved from [Link]

  • SlideShare. Oxidising agent. Retrieved from [Link]

Sources

"common problems and side reactions in Isoquinoline-5-carbaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isoquinoline-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. This compound is a key intermediate in the development of novel pharmaceuticals and functional materials.[1] However, its synthesis is not without challenges. This guide provides in-depth, field-proven insights into the most common synthetic routes, offering troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate potential pitfalls and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the three most prevalent synthetic strategies for preparing this compound.

Method 1: Oxidation of 5-Methylisoquinoline

The oxidation of the methyl group at the C5 position, typically using selenium dioxide (SeO₂), is a direct route to the desired aldehyde. This reaction is known as the Riley oxidation.[2][3]

Q1: My SeO₂ oxidation of 5-methylisoquinoline is resulting in a low yield of the aldehyde. What are the primary causes?

A1: Low yields in this oxidation are a frequent problem and can typically be traced to three factors: incomplete reaction, over-oxidation, or difficult product isolation.

  • Incomplete Reaction: The reaction requires sufficient thermal energy to proceed efficiently. Ensure your reaction is maintained at a consistent reflux in a suitable high-boiling solvent like dioxane or xylene. The reaction time can also be critical; monitor progress by TLC or LC-MS to determine the optimal endpoint.

  • Over-oxidation to Carboxylic Acid: This is the most common side reaction.[4][5] Selenium dioxide can oxidize the initially formed aldehyde to the corresponding isoquinoline-5-carboxylic acid, especially with prolonged reaction times or excessive oxidant.

    • Solution: Use a stoichiometric amount of SeO₂ (typically 1.0-1.2 equivalents). Adding the SeO₂ portion-wise can sometimes help maintain a lower instantaneous concentration, mitigating over-oxidation. Carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • Sublimation of SeO₂: Selenium dioxide sublimes easily. Ensure your reaction is equipped with an efficient reflux condenser to prevent the loss of the reagent from the reaction vessel, which would lead to an incomplete reaction.

Q2: I am forming a significant amount of isoquinoline-5-carboxylic acid as a byproduct. How can I minimize this and purify my aldehyde?

A2: Minimizing the formation of the carboxylic acid is key to a successful synthesis. Beyond the points in A1, consider the reaction temperature. While high temperatures are needed, excessive heat can accelerate the second oxidation step. Finding the optimal balance is crucial.

For purification, the difference in acidity between the aldehyde and the carboxylic acid byproduct can be exploited:

  • After the reaction, quench and remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a mild basic wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired aldehyde remains in the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the crude aldehyde, now significantly depleted of the acid impurity.

Q3: The workup of my selenium dioxide reaction is messy, involving black selenium precipitate. What is the best practice for handling this?

A3: The formation of black, amorphous selenium as a byproduct is characteristic of this reaction.[2] The crude reaction mixture will be a slurry. The best practice is to remove it before aqueous workup.

  • Hot Filtration: After cooling the reaction mixture, dilute it with a solvent like ethyl acetate and filter the mixture through a pad of Celite®. This will remove the insoluble selenium and any other solid byproducts. Rinse the Celite pad with additional solvent to ensure complete recovery of the product. This clarified filtrate can then be taken forward for the aqueous/basic wash as described in A2.

Method 2: Formylation of Isoquinoline via Electrophilic Substitution

This approach introduces the aldehyde group directly onto the isoquinoline ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic systems.[6][7] For isoquinoline, electrophilic substitution occurs preferentially at the C5 or C8 position.[8]

Q1: My Vilsmeier-Haack formylation of isoquinoline is giving a mixture of 5- and 8-carbaldehyde isomers. How can I improve the regioselectivity for the 5-position?

A1: Achieving high regioselectivity can be challenging as the electronic properties of C5 and C8 are similar. The reaction is an electrophilic aromatic substitution, and its outcome is dictated by the stability of the intermediate sigma complex.

  • Steric Hindrance: While electronically similar, the C8 position is sterically hindered by the adjacent pyridine ring nitrogen and its lone pair. In some cases, using a bulkier formylating agent or adjusting reaction conditions (e.g., lower temperature) can sometimes favor substitution at the less hindered C5 position.

  • Substrate Control: If you have substituents on the benzene ring, they will strongly direct the position of formylation. Electron-donating groups will activate the ring and direct ortho/para to their position, while electron-withdrawing groups will deactivate it.[9]

  • Purification: If a mixture is unavoidable, careful column chromatography is required for separation. The two isomers often have slightly different polarities, allowing for separation on silica gel.

Q2: The yield of my formylation is very low. What are the critical parameters for the Vilsmeier-Haack reaction?

A2: Low yields in this reaction often point to issues with the Vilsmeier reagent itself or the reaction conditions.

  • Reagent Quality & Formation: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from DMF and phosphorus oxychloride (POCl₃).[9] Both reagents must be anhydrous. Moisture will quench the POCl₃ and the highly reactive Vilsmeier reagent. It is best practice to use freshly distilled POCl₃ and anhydrous DMF. The reagent should be pre-formed at a low temperature (e.g., 0 °C) before adding the isoquinoline substrate.[9]

  • Substrate Reactivity: Isoquinoline is only moderately activated towards electrophilic substitution. The reaction often requires heating (e.g., 60-90 °C) after the initial addition to drive it to completion.

  • Hydrolysis during Workup: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[7] This is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base. Incomplete hydrolysis will result in low yields of the final product.

Method 3: Lithiation and Formylation of 5-Bromoisoquinoline

This is a powerful and highly regioselective method. It involves a lithium-halogen exchange at the C5 position using an organolithium reagent (like n-butyllithium), followed by quenching the resulting aryllithium intermediate with an electrophile like DMF.[10][11]

Q1: My lithium-halogen exchange reaction is failing or giving very low yields. What is the most common reason for failure?

A1: The absolute most critical factor for this reaction is the complete exclusion of water and atmospheric moisture. Organolithium reagents like n-BuLi are extremely strong bases and will be instantly quenched by even trace amounts of water.

  • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under a vacuum, and then cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents & Reagents: Anhydrous solvents (typically THF or diethyl ether) are essential. Use freshly opened bottles from a reputable supplier or solvents dried using an appropriate system (e.g., a solvent still or purification column).[12] Ensure the 5-bromoisoquinoline starting material is also dry.

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions of the highly reactive aryllithium intermediate.[12][13]

Q2: I'm observing side products other than my desired aldehyde. What are they and how can I avoid them?

A2: Besides quenching with water, other side reactions can occur.

  • Reaction with Solvent: At temperatures above -70 °C, the aryllithium intermediate can begin to react with the THF solvent. Maintain strict temperature control throughout the addition and quenching steps.

  • Formation of Benzyne-type Intermediates: Although more common with ortho-lithiated species, decomposition of the aryllithium can sometimes occur, especially if the temperature is not kept low.[13]

  • Reaction with DMF: When adding DMF to the aryllithium, the initial adduct can react with a second molecule of the aryllithium. To prevent this, DMF should be added dropwise to the aryllithium solution at -78 °C, ensuring that the aryllithium is never in large excess relative to the electrophile at the point of addition. Some protocols call for the inverse addition (adding the lithium species to the DMF), but this can be substrate-dependent.

Q3: What is the correct workup procedure after quenching with DMF?

A3: The reaction must be carefully quenched to hydrolyze the intermediate and neutralize the reagents.

  • While still at -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organolithium species and to hydrolyze the tetrahedral intermediate formed from the addition to DMF.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

  • Dry the organic layer, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Comparative Summary of Synthetic Methods

FeatureMethod 1: SeO₂ OxidationMethod 2: Vilsmeier-HaackMethod 3: Li-Halogen Exchange
Starting Material 5-MethylisoquinolineIsoquinoline5-Bromoisoquinoline
Key Reagents Selenium Dioxide (SeO₂)POCl₃, DMFn-Butyllithium, DMF
Typical Yield Moderate (40-60%)Moderate (50-70%)Good to Excellent (60-85%)
Regioselectivity Excellent (fixed by SM)Moderate (mixture of 5- and 8- isomers possible)Excellent (fixed by SM)
Key Challenge Over-oxidation to carboxylic acidControlling regioselectivity; anhydrous conditionsStrictly anhydrous/anaerobic conditions; low temp
Primary Side Product Isoquinoline-5-carboxylic acidIsoquinoline-8-carbaldehydeProtonated starting material (from water)

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via SeO₂ Oxidation
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylisoquinoline (1.0 eq) and 1,4-dioxane (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 4-8 hours.

  • Workup (Filtration): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional ethyl acetate.

  • Workup (Extraction): Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of this compound via Lithium-Halogen Exchange

NOTE: This procedure must be carried out under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, add 5-bromoisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 20 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography on silica gel.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in SeO₂ Oxidation

G cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete, Poor Isolation start Low Yield in SeO₂ Oxidation check_sm Check TLC/LC-MS: Is Starting Material (SM) Consumed? start->check_sm sm_present SM is Present check_sm->sm_present No sm_absent SM is Consumed check_sm->sm_absent Yes reason1 Insufficient Heat? (Check Reflux Temp) sm_present->reason1 reason2 Insufficient Time? (Extend Reaction Time) sm_present->reason2 reason3 Loss of SeO₂? (Check Condenser Efficiency) sm_present->reason3 check_acid Check for Carboxylic Acid by TLC/NMR sm_absent->check_acid acid_present Acid is Present (Over-oxidation) check_acid->acid_present Yes no_acid No Significant Acid (Mechanical Loss) check_acid->no_acid No acid_solution Solution: - Reduce SeO₂ to ~1.1 eq - Reduce reaction time - Purify via NaHCO₃ wash acid_present->acid_solution loss_solution Solution: - Ensure efficient extraction - Check filtration/workup steps

Caption: Decision tree for troubleshooting low yields in the oxidation of 5-methylisoquinoline.

Mechanism of Lithium-Halogen Exchange and Formylation

G start lithiated start->lithiated + n-BuLi -78 °C, THF (Li-Br Exchange) label_start 5-Bromoisoquinoline adduct lithiated->adduct 1. DMF 2. H₂O/H⁺ Workup label_lithiated 5-Lithioisoquinoline product adduct->product Hydrolysis label_adduct Tetrahedral Intermediate label_product This compound

Caption: Key steps in the synthesis via lithium-halogen exchange and formylation.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Dyke, S. F., & Sainsbury, M. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis, 15.5.
  • Mathew, B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Kaur, G., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Zhou, J. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University Research Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]

  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?[Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Isoquinoline. Handbook of Heterocyclic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Riley oxidation. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • eGyanKosh. (n.d.). Oxidations. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. [Link]

  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • ResearchGate. (1998). Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. [Link]

  • Wikipedia. (n.d.). Rieche formylation. [Link]

  • Ali, B., et al. (2022). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry. [Link]

  • ResearchGate. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. [Link]

  • Poindexter, G. S., et al. (2006). A Versatile Synthesis of Substituted Isoquinolines. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. [Link]

  • Organic Chemistry Portal. (n.d.). Rieche Formylation - Example. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Lithium Halogen Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • ScienceMadness.org. (2009). lithiation of 8-bromoquinoline. [Link]

  • PubMed. (2004). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. [Link]

  • PubMed. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. [Link]

  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis. [Link]

  • PubMed Central. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. [Link]

Sources

"purification of Isoquinoline-5-carbaldehyde by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Isoquinoline-5-carbaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges in the isolation of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For most applications, silica gel (230-400 mesh) is the standard and most effective stationary phase.[1] Its high polarity and surface area provide excellent resolving power for moderately polar compounds like this compound. However, it's crucial to recognize that standard silica gel is slightly acidic. This acidity can sometimes lead to issues with basic compounds like isoquinolines, potentially causing streaking or degradation.

  • Expert Insight: If you observe significant tailing or suspect decomposition, consider using silica gel that has been "deactivated." This can be achieved by preparing a slurry of the silica in your mobile phase containing a small amount of a base, such as 0.5-1% triethylamine (Et3N), before packing the column.

Q2: Which mobile phase (eluent) system should I start with?

A combination of a non-polar solvent and a moderately polar solvent is the standard approach. A good starting point for developing your method via Thin Layer Chromatography (TLC) is a mixture of hexanes and ethyl acetate (EtOAc) .

Based on literature precedents for similar compounds, begin your TLC analysis with a solvent system of approximately 30-50% ethyl acetate in hexanes .[2][3] The goal is to find a solvent composition that provides a retention factor (Rf) for this compound of approximately 0.2-0.3 .[4] This Rf value typically ensures good separation and a reasonable elution time from the column.

Q3: What are the common impurities I should expect in a crude sample of this compound?

Impurities can generally be categorized as either process-related or degradation-related.[5]

  • Process-Related Impurities: These originate from the synthesis itself and may include unreacted starting materials (e.g., 5-bromoisoquinoline), residual solvents (e.g., THF, ether), or by-products from side reactions.[2][5]

  • Degradation Impurities: this compound can be susceptible to oxidation, especially with prolonged exposure to air.[5] The aldehyde functional group can also be sensitive to strongly acidic or basic conditions, potentially leading to Cannizzaro-type reactions or other degradants under improper workup or storage conditions.[6]

Q4: How can I visualize this compound on a TLC plate?

This compound contains an aromatic system and will be visible under a UV lamp (typically at 254 nm) as a dark spot. For more sensitive visualization or for compounds that are not UV-active, a potassium permanganate (KMnO4) stain can be effective. Aldehydes are readily oxidized by KMnO4, which will result in a yellow or brown spot appearing on the purple background of the TLC plate.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

  • Likely Cause: This is a classic sign of a strong, undesirable interaction between the basic nitrogen atom of the isoquinoline ring and the acidic silanol groups on the surface of the silica gel. This interaction causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed or streaked spot.

  • Solution:

    • Mobile Phase Modifier: The most common and effective solution is to add a small amount (0.1-1%) of a competitive base, such as triethylamine (Et3N) or pyridine, to your eluent system. This modifier will preferentially interact with the acidic sites on the silica, preventing your target compound from binding too strongly and allowing it to elute as a much sharper band.

    • Optimize Sample Load: Overloading the column can also lead to band broadening and tailing. As a general rule, use a silica gel-to-crude product weight ratio of at least 30:1 for straightforward separations and increase it to 100:1 for more challenging ones.[1]

Problem 2: The compound is not moving from the baseline, even with high concentrations of ethyl acetate.

  • Likely Cause: The mobile phase is not polar enough to effectively displace the compound from the highly polar stationary phase. The basicity of the isoquinoline nitrogen may also be contributing to an exceptionally strong interaction with the silica.

  • Solution:

    • Increase Eluent Polarity: If increasing the ethyl acetate concentration is insufficient, a stronger, more polar solvent is needed. Try adding a small percentage of methanol (MeOH) to your eluent system. For example, start with a mobile phase of 95:5 Dichloromethane (DCM)/MeOH and adjust as needed. Be systematic and increase the methanol percentage gradually (e.g., 1%, 2%, 5%), as it is a very strong eluent on silica.

    • Alternative Stationary Phase: In rare, difficult cases, switching to a different stationary phase may be necessary. Neutral or basic alumina can be a good alternative for purifying basic compounds that show problematic interactions with silica gel.

Problem 3: I suspect my compound is decomposing during chromatography.

  • Likely Cause: The aldehyde functional group can be sensitive to the acidic nature of silica gel. This can lead to the formation of by-products during the purification process, which may appear as new spots on the TLC analysis of collected fractions.

  • Solution:

    • Deactivate the Silica: As mentioned in the FAQs, neutralize the silica gel by preparing it with an eluent containing 0.5-1% triethylamine before packing the column.

    • Minimize Contact Time: The longer the compound spends on the column, the greater the opportunity for degradation. Use flash chromatography (applying gentle air pressure) to significantly speed up the elution process compared to gravity chromatography.[7]

    • Work at Lower Temperatures: If the compound is known to be thermally labile, performing the chromatography in a cold room can help minimize degradation.

Troubleshooting Summary Table
Problem Likely Cause(s) Recommended Solution(s)
Streaking / Tailing Strong interaction of basic nitrogen with acidic silica gel; Column overloading.Add 0.1-1% triethylamine to the eluent; Reduce the amount of sample loaded.
Compound Stuck at Baseline Eluent polarity is too low; Very strong analyte-silica interaction.Systematically increase eluent polarity (e.g., add methanol); Switch to a neutral alumina stationary phase.
On-Column Decomposition Acid-catalyzed degradation on silica gel.Deactivate silica with triethylamine; Use flash chromatography to reduce contact time; Run the column at a lower temperature.
Poor Separation of Spots Incorrect solvent polarity; Column packed improperly; Column overloading.Optimize eluent with TLC for better spot separation (ΔRf); Use a shallower solvent gradient; Repack column carefully; Reduce sample load.

Visualized Workflows and Protocols

General Column Chromatography Workflow

The following diagram illustrates the standard workflow for purifying this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Optimization Find eluent for Rf ≈ 0.2-0.3 Slurry 2. Prepare Silica Slurry (in non-polar eluent) Pack 3. Pack Column (avoid air bubbles) Equilibrate 4. Equilibrate Column (run 2-3 column volumes of eluent) Load 5. Load Sample (minimal solvent / dry load) Equilibrate->Load Elute 6. Elute with Gradient (start non-polar, gradually add polar) Collect 7. Collect Fractions TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent (rotary evaporator) Final 11. Obtain Pure Compound

Caption: Standard workflow for flash column chromatography.

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and solve common purification issues.

G start_node Analyze Crude on TLC q_streaking Is the spot streaking or tailing? start_node->q_streaking Examine spot shape q_node q_node a_node a_node end_node Proceed to Column Chromatography warn_node warn_node a_add_base Add 0.5% Et3N to eluent. Re-run TLC. q_streaking->a_add_base Yes q_rf Is Rf between 0.2 and 0.4? q_streaking->q_rf No a_add_base->end_node Problem Solved q_rf->end_node Yes q_rf_high_low Is Rf too high (>0.4) or too low (<0.2)? q_rf->q_rf_high_low No a_rf_high Decrease % of polar solvent (e.g., EtOAc) q_rf_high_low->a_rf_high Too High a_rf_low Increase % of polar solvent. If needed, add small % of MeOH. q_rf_high_low->a_rf_low Too Low a_rf_high->q_rf a_rf_low->q_rf

Caption: Decision-making workflow for TLC optimization.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology. The specific solvent gradient must be determined by prior TLC analysis.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, if needed)

  • Glass column with stopcock

  • Sand (washed)

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Preparation (Wet Packing Method): a. Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~0.5 cm) layer of sand.[1] b. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% EtOAc in hexanes). The consistency should be like a milkshake, not a thick paste.[1] c. With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles. d. Once all the silica has settled, add a protective layer of sand (~1 cm) on top to prevent the silica bed from being disturbed. e. Do not let the column run dry. Always keep the solvent level above the top layer of sand.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. c. Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column, creating an even layer on top of the sand. Dry loading generally results in better separation than wet loading for this type of compound.

  • Elution and Fraction Collection: a. Carefully add your initial, non-polar eluent to the column. b. Begin eluting the column, applying gentle air pressure to the top (flash chromatography) to achieve a flow rate of about 2 inches/minute. c. Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube). d. Gradually and systematically increase the polarity of the mobile phase according to your TLC optimization (gradient elution). For example, you might progress from 10% EtOAc/Hexanes to 20%, then 30%, and so on. A slow, shallow gradient provides the best resolution.[8]

  • Analysis of Fractions: a. Monitor the collected fractions by TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain your desired product. b. Based on the TLC results, combine the fractions that contain pure this compound. c. Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporator) to yield the purified solid product.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-5-carboxaldehyde. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemical/Laboratory Techniques. (2022, October 14). Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Methods for Purifying Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Isoquinoline-5-carbaldehyde via recrystallization. As a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize the purification process effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a direct question-and-answer format.

Q1: Why is my this compound "oiling out" instead of forming crystals?

A: "Oiling out" occurs when the solid melts and forms a liquid phase separate from the solvent, rather than dissolving and later crystallizing. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[2] Given that this compound has a melting point range of 113-120°C, using a high-boiling solvent can induce this.[3][4]

Causality & Solutions:

  • High Impurity Load: A significant presence of impurities can depress the melting point of your crude product, making it more prone to oiling out.

    • Solution: Attempt to remove the impurities by other means first, or proceed with the recrystallization and collect the oil. Try to redissolve the oil in a larger volume of fresh, hot solvent and cool very slowly.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Switch to a solvent with a lower boiling point. For instance, if you are using toluene, consider trying ethanol or an ethyl acetate/hexane mixture.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[5] Very slow cooling can be achieved by leaving the hot solution on a cooling hot plate.[6]

Q2: My yield of recrystallized this compound is very low. What are the common causes and how can I improve it?

A: A low recovery (e.g., less than 70-80%) is a frequent issue in recrystallization and can often be rectified.[7] The primary causes involve losing the product to the solvent.

Causality & Solutions:

  • Excess Solvent: This is the most common reason for poor yield.[6] Using too much hot solvent to dissolve the crude product will keep a significant amount of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you suspect you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.[6] You can check for dissolved product in the mother liquor by seeing if a large residue is left after evaporating a small sample on a stirring rod.[8]

  • Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step (used to remove insoluble impurities), that portion of the product will be lost.

    • Solution: To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it on the steam bath before filtering.[5][9] Perform the filtration as quickly as possible.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your purified product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent. Two small washes are more effective than one large wash. Ensure the vacuum is disconnected before adding the wash solvent to wet the entire cake, then reapply the vacuum.

Q3: The recrystallized product is still colored (yellow/brown). How can I obtain a colorless or pale-yellow solid?

A: The typical appearance of this compound is yellow to brown powder.[4][10] However, persistent dark coloration often indicates the presence of high-molecular-weight, colored impurities, which can arise from side reactions or degradation.

Causality & Solutions:

  • Colored Impurities: These are often large, flat aromatic molecules with extended conjugation that co-crystallize with your product.

    • Solution: Use activated charcoal (decolorizing carbon). Charcoal has a high surface area and adsorbs large, colored impurity molecules.[8][9]

    • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and bring the solution back to a brief boil. Perform a hot filtration to remove the charcoal and then proceed with the cooling step.

    • Caution: Adding charcoal to a boiling solution can cause violent frothing. Using too much charcoal can adsorb your desired product, leading to a lower yield.[8]

Q4: Crystals formed too quickly and seem impure. How can I control the crystal growth rate?

A: Rapid crystal formation ("crashing out") is undesirable because it tends to trap impurities within the crystal lattice, negating the purpose of the purification.[8]

Causality & Solutions:

  • Supersaturation & Rapid Cooling: Cooling the solution too quickly or having a solution that is too concentrated can lead to rapid precipitation instead of slow crystal growth.

    • Solution 1 (Add More Solvent): Re-heat the flask to dissolve the solid again. Add a small, additional amount of hot solvent (1-5% of the total volume). This slightly reduces the saturation level, requiring a lower temperature for crystallization to begin and thus slowing the process.[8]

    • Solution 2 (Insulate): Ensure the cooling process is slow. Let the flask stand undisturbed on a non-conductive surface (like a cork ring or folded towel) at room temperature. Do not move it directly to an ice bath from the heat source.[5]

Q5: No crystals are forming even after the solution has cooled. What should I do?

A: This is usually due to either using too much solvent or the solution becoming supersaturated.[6]

Causality & Solutions:

  • Excess Solvent: The solution is not saturated enough for crystals to form.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent (in a fume hood). Once you see initial crystal formation or cloudiness at the boiling temperature, you have reached saturation. Add a tiny amount of solvent to redissolve and then allow it to cool slowly.

  • Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal growth.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[6]

    • Solution 2 (Seed Crystals): If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystal growth.[11]

    • Solution 3 (Drastic Cooling): As a last resort, place the flask in an ice-salt bath to reach a lower temperature, which may force crystallization. This can sometimes lead to smaller, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A: An ideal solvent should meet several criteria:[2][11]

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4°C). This differential solubility is the basis of the technique.

  • Boiling Point: The solvent's boiling point should be below the melting point of the pure compound (~116°C) to prevent oiling out.[2]

  • Inertness: The solvent must not react with this compound.

  • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.

Q2: Which solvents are recommended for recrystallizing this compound?

A: Based on literature and the compound's structure:

  • Ethanol: A documented recrystallization of this compound used ethanol, yielding a pale yellow solid.[10] Alcohols are often a good starting point for polar, aromatic compounds.

  • Mixed-Solvent Systems: For fine-tuning solubility, a mixed-solvent system is often effective. Common pairs include:[12]

    • Ethyl Acetate / Hexanes: Dissolve the compound in the minimum amount of hot ethyl acetate (the "good" solvent) and then slowly add hexanes (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.

    • Acetone / Hexanes: Similar to the above system.

    • Ethanol / Water: A common pair, but care must be taken as they can promote oiling out.[5]

Q3: What is the expected appearance and melting point of pure this compound?

A: Pure this compound is typically a solid described as a yellow to brown powder.[4][10] The reported melting point varies slightly depending on purity, with ranges such as 116-120°C and 113-116°C being common.[3][10][13] A sharp melting point within this range after recrystallization is a good indicator of high purity.

Q4: What are common impurities that might be present in crude this compound?

A: Impurities depend on the synthetic route but can generally be categorized as follows:[14]

  • Process-Related Impurities: These include unreacted starting materials (e.g., 5-bromoisoquinoline if prepared via lithiation and formylation) or residual solvents from the reaction or workup (e.g., THF, ether, hexanes).[10][14]

  • By-products: These are compounds formed from side reactions during the synthesis.

  • Degradation Impurities: Aldehydes can be sensitive to air oxidation, potentially forming the corresponding carboxylic acid (Isoquinoline-5-carboxylic acid).[14] This can be a concern, especially during prolonged storage.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate or steam bath, swirling gently, until it begins to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a micro-spatula of activated charcoal, and bring it back to a boil for 1-2 minutes.

  • Hot Filtration (If Necessary): If there is charcoal or other insoluble material present, perform a hot filtration through a pre-warmed, fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Hexanes)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate.

  • Induce Saturation: While the solution is still hot, add hexanes dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold solvent mixture rich in the poor solvent (e.g., 90% hexanes / 10% ethyl acetate).

  • Drying: Dry the purified crystals as described in Protocol 1.

Data & Visualizations

Solvent Selection Guide
Solvent / SystemBoiling Point (°C)Suitability for this compound (m.p. ~116°C)Notes
Ethanol78Excellent. BP is well below the solute's MP. Good for polar aromatics.[10][15]A good first choice.
Isopropanol82Good. Similar to ethanol.A viable alternative to ethanol.
Ethyl Acetate / Hexanes~70-77Excellent. Allows for fine-tuning of solubility.A versatile system for many organic solids.[12]
Acetone / Hexanes~56-65Good. Lower boiling point may require more care to prevent evaporation.Effective, but acetone's volatility can be a challenge.
Water100Poor. Isoquinoline itself has low water solubility.[15] Likely unsuitable for the carbaldehyde derivative alone.Might be used as an anti-solvent with a miscible organic solvent like ethanol.
Diagrams

SolventSelection start Start: Select a Potential Solvent test_solubility Add small amount of crude solid to cold solvent start->test_solubility is_soluble_cold Is it soluble in cold solvent? test_solubility->is_soluble_cold dissolve_hot Heat the solvent to boiling is_soluble_cold->dissolve_hot No bad_solvent Bad solvent. Try another one. is_soluble_cold->bad_solvent Yes is_soluble_hot Is it soluble in hot solvent? dissolve_hot->is_soluble_hot good_solvent Good single solvent found! Proceed with recrystallization. is_soluble_hot->good_solvent Yes (sparingly) is_soluble_hot->bad_solvent No try_mixed Potential for mixed-solvent system. (Use as 'good' solvent) is_soluble_hot->try_mixed Yes (very soluble)

Caption: Workflow for Selecting a Recrystallization Solvent.

Troubleshooting start After cooling, what is the result? no_crystals No Crystals Formed start->no_crystals oiling_out An Oil Formed start->oiling_out low_yield Low Yield / Poor Recovery start->low_yield sol_no_xtal 1. Scratch flask interior 2. Add seed crystal 3. Evaporate some solvent no_crystals->sol_no_xtal sol_oil 1. Re-heat & add more 'good' solvent 2. Cool much more slowly 3. Switch to lower BP solvent oiling_out->sol_oil sol_yield 1. Use minimum hot solvent 2. Concentrate mother liquor 3. Wash with ice-cold solvent low_yield->sol_yield

Caption: Troubleshooting Common Recrystallization Issues.

References

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Grokipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2022). Recrystallization pointers. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Retrieved from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Isoquinoline-5-carbaldehyde. It provides in-depth information on the stability of this compound and its potential degradation pathways, offering troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

This compound is a valuable heterocyclic aldehyde used as a building block in the synthesis of a wide range of biologically active molecules and materials.[1] The presence of both the isoquinoline nucleus and a reactive aldehyde group makes this compound a versatile synthon. However, this reactivity also predisposes it to potential degradation, impacting sample purity, experimental reproducibility, and the integrity of downstream applications. Understanding the stability profile and degradation pathways of this compound is therefore critical for its effective use.

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines the most probable degradation pathways. It also offers practical, field-proven protocols for handling, storage, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to:

  • Atmospheric Oxygen: The aldehyde functional group is susceptible to oxidation, which can be accelerated by air.[2]

  • Light (Photolysis): Aromatic and heterocyclic compounds can be sensitive to light, particularly in the UV range, leading to photodegradation.[3]

  • pH (Hydrolysis): Both acidic and basic conditions can promote the degradation of the aldehyde group.[4]

  • Elevated Temperatures (Thermolysis): High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[5]

Q2: I've noticed my solid sample of this compound has turned from a pale yellow to a brownish color over time. Is it still usable?

A2: A color change often indicates some level of degradation or the formation of impurities. While the compound may still be suitable for some applications, it is highly recommended to assess its purity before use, for example, by HPLC or NMR spectroscopy. For applications requiring high purity, such as in the final steps of a pharmaceutical synthesis, using a fresh or purified batch is advisable. The brownish color could be due to the formation of polymeric materials or highly conjugated degradation products.

Q3: What is the most common degradation product of this compound?

A3: The most anticipated degradation product is Isoquinoline-5-carboxylic acid , formed through the oxidation of the aldehyde group.[2] This can occur via exposure to atmospheric oxygen or through reaction with oxidizing agents.

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To maximize stability, this compound should be stored as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-8°C is often recommended).[1] This minimizes exposure to air, light, and moisture.

Q5: Are solutions of this compound stable?

A5: Solutions of this compound are generally less stable than the solid material. The choice of solvent is critical. Protic solvents may participate in reactions with the aldehyde, while both protic and aprotic solvents can contain dissolved oxygen that promotes oxidation. It is best practice to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, it should be degassed, stored under an inert atmosphere, protected from light, and kept at a low temperature.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC chromatogram of a reaction mixture. Degradation of the starting material (this compound).1. Verify Starting Material Purity: Analyze a sample of your this compound stock by HPLC to confirm its initial purity. 2. Minimize Reaction Time: If possible, shorten the reaction time to reduce the exposure of the aldehyde to potentially degrading conditions. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. 4. Solvent Purity: Use freshly distilled or high-purity, degassed solvents to minimize exposure to oxygen and other reactive impurities.
Low yield in a reaction involving nucleophilic addition to the aldehyde. The aldehyde may have oxidized to the less reactive carboxylic acid.1. Confirm Aldehyde Presence: Use a qualitative test for aldehydes (e.g., 2,4-DNP test) or check the IR spectrum for the characteristic C=O stretch of an aldehyde (around 1700 cm⁻¹). 2. Purify Starting Material: If oxidation is suspected, purify the this compound by recrystallization or column chromatography before use.
Inconsistent reaction outcomes. Variable purity of this compound between batches or due to degradation over time.1. Standardize Storage: Implement a strict storage protocol for the compound as recommended in the FAQs. 2. Purity Check Before Use: Make it a standard procedure to check the purity of the starting material by a quick analytical method (e.g., TLC or a fast HPLC run) before each use.
Formation of a precipitate in a solution of this compound. Potential polymerization or formation of an insoluble degradation product.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate by techniques like NMR or Mass Spectrometry to identify it. 2. Solvent Choice: Investigate the stability of the compound in different solvents to find a more suitable one for your application.

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation, hydrolysis (under acidic or basic conditions), and photolysis.

Oxidative Degradation

The aldehyde group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.

Oxidation This compound This compound Isoquinoline-5-carboxylic acid Isoquinoline-5-carboxylic acid This compound->Isoquinoline-5-carboxylic acid [O]

Caption: Oxidation of this compound.

Hydrolytic Degradation
  • Acid-Catalyzed Hydration: Under acidic conditions, the aldehyde can be hydrated to form a gem-diol. This is often a reversible process.[4]

Acid_Hydrolysis This compound This compound Gem-diol intermediate Gem-diol intermediate This compound->Gem-diol intermediate H₃O⁺ Gem-diol intermediate->this compound H₂O

Caption: Acid-catalyzed hydration of the aldehyde.

  • Base-Induced Disproportionation (Cannizzaro Reaction): In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[4]

Cannizzaro cluster_products Products Isoquinoline-5-methanol Isoquinoline-5-methanol Isoquinoline-5-carboxylic acid Isoquinoline-5-carboxylic acid 2 x this compound 2 x this compound 2 x this compound->Isoquinoline-5-methanol OH⁻ 2 x this compound->Isoquinoline-5-carboxylic acid OH⁻

Caption: Cannizzaro reaction under basic conditions.

Photolytic Degradation

Exposure to light, especially UV radiation, can lead to the formation of radical species and subsequent degradation to a variety of products. The exact products can be complex and depend on the solvent and atmosphere.

Experimental Protocols

To proactively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[6][7]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[8]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in methanol at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as HPLC-UV.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[6][10] The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Workflow for Stability Assessment

Stability_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis Acidic Acidic HPLC-UV HPLC-UV Acidic->HPLC-UV LC-MS LC-MS Acidic->LC-MS NMR NMR Acidic->NMR Basic Basic Basic->HPLC-UV Basic->LC-MS Basic->NMR Oxidative Oxidative Oxidative->HPLC-UV Oxidative->LC-MS Oxidative->NMR Thermal Thermal Thermal->HPLC-UV Thermal->LC-MS Thermal->NMR Photolytic Photolytic Photolytic->HPLC-UV Photolytic->LC-MS Photolytic->NMR Characterization of Degradants Characterization of Degradants HPLC-UV->Characterization of Degradants LC-MS->Characterization of Degradants NMR->Characterization of Degradants This compound This compound This compound->Acidic This compound->Basic This compound->Oxidative This compound->Thermal This compound->Photolytic Establish Degradation Pathways Establish Degradation Pathways Characterization of Degradants->Establish Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Establish Degradation Pathways->Develop Stability-Indicating Method

Caption: Workflow for assessing the stability of this compound.

References

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. 2025;15(02):114-126. Available from: [Link]

  • Myers AG, et al. A Versatile Synthesis of Substituted Isoquinolines. Org Lett. 2011;13(23):6244-7. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Myers AG, et al. A Versatile Synthesis of Substituted Isoquinolines. 2011. Available from: [Link]

  • Science of Synthesis. Isoquinoline. Available from: [Link]

  • Química Organica.org. Isoquinoline synthesis. 2010. Available from: [Link]

  • Scribd. Quinoline and Isoquinoline. Available from: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • Slideshare. Isoquinoline.pptx. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • National Institutes of Health. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. 2024. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • ResearchGate. Forced degradation studies result. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2021. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014;7(1):99-102. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020;10(2-s):155-164. Available from: [Link]

  • ResearchGate. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Available from: [Link]

  • ResearchGate. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). Available from: [Link]

  • ResearchGate. Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product (21). Available from: [Link]

  • ResearchGate. The Isoquinoline Alkaloids. Available from: [Link]

  • PubChem. Isoquinoline-5-carboxaldehyde. Available from: [Link]

  • ResearchGate. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. 2020. Available from: [Link]

  • PubMed. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. 2008. Available from: [Link]

  • SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. 2020. Available from: [Link]

  • PubMed. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. 2010. Available from: [Link]

  • PubMed. Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. 1989. Available from: [Link]

  • MDPI. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. 2019. Available from: [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. 2022. Available from: [Link]

  • PubMed. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. 2023. Available from: [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. 2015;7(1):154-160. Available from: [Link]

  • Herald Scholarly Open Access. Photodegradation Products and their Analysis in Food. 2020. Available from: [Link]

  • PubMed. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations. 2008. Available from: [Link]

  • ResearchGate. Chemical stability and biodegradability of new solvents for CO2 Capture. 2014. Available from: [Link]

  • ResearchGate. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. 2021. Available from: [Link]

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Technical Support Center: Isoquinoline-5-carbaldehyde - Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Isoquinoline-5-carbaldehyde (CAS: 80278-67-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance on the safe handling, optimal storage, and experimental troubleshooting for this versatile synthetic intermediate. As a key building block in the synthesis of novel pharmaceuticals and fluorescent probes, understanding its properties is critical for successful and reproducible research.[1]

Section 1: Safety and Handling FAQs

This section addresses the most common questions regarding the safe management and handling of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance and must be handled with care. The primary risks are summarized in the table below. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

Hazard Class GHS Classification Statement Citations
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][3][5]
Skin IrritationCategory 2H315: Causes skin irritation[2][3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][4]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: Due to the identified hazards, a comprehensive suite of PPE is required. The aldehyde functional group and the fine, solid nature of the compound necessitate precautions against all routes of exposure.

  • Eye Protection: Wear tight-sealing safety goggles. A face shield is recommended for additional protection during bulk transfers.[5][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[6][7] For situations where a fume hood is not available or for large spills, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[6]

Q3: How should I properly weigh and transfer this solid compound to minimize exposure?

A3: Following a systematic protocol is key to safely handling this powdered solid. The primary goals are to prevent aerosolization of the powder and to avoid cross-contamination.

Protocol for Safe Weighing and Transfer
  • Preparation: Designate a work area inside a chemical fume hood. Ensure the analytical balance is placed within the hood or in close proximity to it. Have all necessary equipment (spatulas, weigh boats, receiving flask) ready.

  • Don PPE: Put on all required PPE as outlined in Q2.

  • Transfer: Carefully open the main container. Using a clean spatula, gently scoop the desired amount of the yellow solid into a tared weigh boat or directly into the reaction vessel.[1] Avoid tapping or dropping the spatula, which can create dust.

  • Seal and Clean: Immediately and tightly reseal the main container.[6] Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol) to collect residual powder.

  • Waste Disposal: Dispose of the weigh boat, gloves, and cleaning materials in a designated solid chemical waste container.

Q4: What should I do in case of accidental exposure?

A4: Immediate and correct first aid is crucial. Always have the Safety Data Sheet (SDS) available for emergency responders.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and have the person drink one or two glasses of water. Call a poison center or doctor immediately.[8]

Section 2: Storage and Stability FAQs

Proper storage is critical for maintaining the purity and reactivity of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure the stability and longevity of the compound, adhere to the following storage conditions. The compound is stable when stored as recommended.[2]

Parameter Condition Reasoning Citations
Temperature 0-8°CRefrigeration minimizes the rate of potential degradation reactions.[1]
Atmosphere Tightly sealed containerProtects from atmospheric moisture and oxygen, which can lead to degradation.[6][8]
Location Cool, dry, well-ventilated areaPrevents moisture uptake and ensures a stable environment.[6][8]
Security Store locked upAs per safety recommendations for hazardous chemicals.[2]

Q2: I accidentally left the container on the bench overnight at room temperature. Is the compound still viable?

A2: While a single overnight exposure to ambient temperature is unlikely to cause significant degradation, it is not ideal. The primary concern for aldehydes is oxidation to the corresponding carboxylic acid (in this case, isoquinoline-5-carboxylic acid). This is especially true if the container was not perfectly sealed. This new impurity could interfere with subsequent reactions, particularly those sensitive to acidic conditions or those requiring the aldehyde functionality.

Recommendation: For a non-critical synthesis, the material may still be usable. However, for a high-stakes, multi-step synthesis, we recommend verifying the purity before use. A simple Thin Layer Chromatography (TLC) analysis against a fresh sample or a melting point determination can reveal the presence of significant impurities.[5]

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Yes. The most significant incompatibility is with strong oxidizing agents .[2] The aldehyde group (-CHO) is susceptible to oxidation. Contact with oxidizers can lead to an exothermic reaction and convert the aldehyde to a carboxylic acid, rendering your starting material impure or useless for its intended purpose. Avoid storing it near chemicals like peroxides, permanganates, or concentrated nitric acid.

Section 3: Experimental Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Q1: I'm having trouble dissolving this compound for my reaction. What solvents do you recommend?

A1: Like its parent heterocycle, isoquinoline, this compound has low solubility in water but dissolves well in common organic solvents.[9] The choice of solvent is, of course, dependent on the specific reaction conditions.

Solvent Solubility Profile Common Use Cases
Dimethylformamide (DMF) HighReactions requiring a polar, aprotic environment.
Dimethyl Sulfoxide (DMSO) HighOften used for NMR or when high polarity is needed.
Tetrahydrofuran (THF) ModerateCommon in organometallic reactions.
Dichloromethane (DCM) ModerateGeneral purpose solvent for a wide range of reactions.
Ethanol / Methanol ModerateCan be used, but may be reactive (acetal formation) depending on catalysts.
Toluene / Xylene Low to ModerateUseful for reactions requiring higher temperatures.

Pro-Tip: If you are still facing solubility issues, gentle warming or sonication can help facilitate dissolution. Always ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q2: My reaction yield is lower than expected. Could the starting material be the issue?

A2: This is a common and important question. When a reaction performs poorly, the purity of the starting materials is a primary suspect. Here is a logical workflow to diagnose the problem.

G start Low Reaction Yield q1 Is the starting material fully dissolved? start->q1 solubility Consult Solubility Table (Sec 3, Q1). Consider gentle heating or sonication. q1->solubility No q2 Did you confirm the purity of the starting material? q1->q2 Yes purity_check Perform Purity Check: 1. TLC vs. fresh sample. 2. Melting Point (Lit: 113-120°C). 3. NMR for aldehyde proton (~10.4 ppm). q2->purity_check No q3 Impurities Detected? q2->q3 Yes purity_check->q3 purify Purify by recrystallization or column chromatography. Consider ordering a fresh batch. q3->purify Yes other Investigate other parameters: - Reagent stoichiometry - Reaction temperature/time - Catalyst activity - Presence of moisture/air q3->other No

Caption: Troubleshooting workflow for low reaction yields.

Q3: The compound has changed color from yellow to brownish. What does this indicate?

A3: A color change from its typical yellow to a darker yellow or brown hue often indicates the formation of impurities due to degradation or polymerization over time. While the material might still be largely the target compound, the presence of these chromophoric impurities suggests its purity has been compromised. This can be caused by prolonged storage at room temperature, exposure to light, or repeated opening of the container. Before using discolored material in a sensitive synthesis, a purity check as described in the workflow above is strongly recommended.

Section 4: Safe Handling and Disposal Workflow

This diagram outlines the complete lifecycle of handling the compound in a laboratory setting, from acquisition to disposal, emphasizing safety at each step.

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_cleanup Post-Experiment storage Store at 0-8°C in a locked, dry, well-ventilated area ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe weigh Weigh Solid Compound (Minimize dust creation) ppe->weigh reaction Perform Experiment weigh->reaction seal Tightly Reseal Container reaction->seal clean Clean Equipment & Workspace reaction->clean seal->storage dispose Dispose of Waste in Designated Containers clean->dispose

Caption: Standard workflow for safe handling and disposal.

References
  • PubChem. Isoquinoline-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Agrawal, M. K., et al. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. General pathway of isoquinoline degradation. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • Pramanik, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). [Link]

Sources

"troubleshooting low yields in reactions with Isoquinoline-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during reactions involving this versatile building block. The unique electronic nature of the isoquinoline scaffold presents both opportunities and challenges in synthesis. The electron-withdrawing character of the ring nitrogen enhances the electrophilicity of the C5-aldehyde, making it highly reactive towards nucleophiles.[1] However, this same feature, along with potential steric hindrance and the basicity of the nitrogen atom, can lead to side reactions and low yields if not properly managed.

This hub is structured as a series of question-and-answer guides for common reaction classes. Each section explains the underlying chemical principles, provides detailed troubleshooting steps, and offers optimized protocols to help you achieve your desired outcomes.

Frequently Asked Questions: Starting Material Integrity & General Setup

Before troubleshooting specific reactions, it is crucial to validate the integrity of your starting material and general reaction setup.

Q1: My this compound appears as a dark oil, not a yellow solid. Can I still use it?

A1: It is highly inadvisable. This compound should be a yellow solid.[2] A dark or oily appearance suggests degradation or impurities, which can significantly inhibit your reaction or generate intractable side products. Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid or polymerization over time.

Actionable Solutions:

  • Purity Check: Confirm purity via NMR or HPLC. The expected molecular weight is 157.17 g/mol .[2]

  • Purification: If impurities are minor, consider purification by column chromatography on silica gel or recrystallization.

  • Storage: Always store this compound in a cool (0-8°C), dry, dark place, preferably under an inert atmosphere (Nitrogen or Argon) to minimize degradation.[2][3]

Q2: My reactions are inconsistent. What general parameters should I check first?

A2: Consistency issues often stem from fundamental setup variables.

  • Atmosphere: Is your reaction air- or moisture-sensitive? The nitrogen lone pair on the isoquinoline ring can be basic and reactive.[4][5] Many organometallic reagents (e.g., in Wittig or Suzuki reactions) and hydrides are quenched by moisture or oxygen. Always use dry solvents and an inert atmosphere unless the protocol specifies otherwise.

  • Solvent Quality: Use anhydrous solvents for moisture-sensitive reactions. Even reagent-grade solvents can contain enough water to impede a reaction.

  • Reaction Monitoring: Are you monitoring the reaction to completion? Relying on time alone is insufficient. Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to track the consumption of your starting material and the appearance of the product.

Troubleshooting Guide 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. However, with this compound, chemists often face challenges with incomplete reactions or the formation of alcohol byproducts.

Q1: My reductive amination yield is low, and I recover a lot of unreacted aldehyde. What's going wrong?

A1: This is a classic problem that almost always points to inefficient imine formation. The reaction proceeds in two steps: 1) formation of an imine (or iminium ion) and 2) reduction of that imine. If the imine does not form efficiently, the reducing agent has nothing to reduce but the starting aldehyde.

Causality & Solutions:

  • Unfavorable Equilibrium: Imine formation is a reversible reaction that produces water.[6] According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the imine.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

  • Incorrect pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[6][7] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's neutral or basic, the reaction can be sluggish.

    • Solution: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture.

  • Steric Hindrance: The peri-hydrogen at the C4 position can provide some steric shielding to the C5-aldehyde, potentially slowing the approach of a bulky amine.

    • Solution: Increase the reaction time or temperature moderately (e.g., from room temperature to 40-50°C) while monitoring carefully by TLC.

Q2: I'm not getting my desired amine. Instead, I'm isolating Isoquinoline-5-methanol. Why?

A2: This indicates that your reducing agent is reducing the aldehyde faster than it reduces the imine. This is a common issue when using strong, non-selective hydrides.

Causality & Solutions:

  • Reducing Agent Choice: A strong reducing agent like sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[7] If imine formation is slow, the NaBH₄ will preferentially react with the more abundant aldehyde.

    • Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this purpose. It is less reactive and preferentially reduces the protonated iminium ion over the neutral aldehyde, dramatically improving selectivity and yield.[6] Sodium cyanoborohydride (NaBH₃CN) is another option but is highly toxic.[7]

Optimized Protocol: STAB Reductive Amination

This protocol is designed to maximize imine formation before reduction.

  • Setup: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Add 3Å molecular sieves and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS until the intermediate imine is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow: Reductive Amination

Caption: Troubleshooting Decision Tree for Reductive Amination.

Troubleshooting Guide 2: Wittig Reaction

The Wittig reaction is a cornerstone for alkene synthesis. Key challenges include controlling stereoselectivity (E/Z isomers) and removing the triphenylphosphine oxide (TPPO) byproduct.

Q1: My Wittig reaction is not proceeding, or the yield is very low. What should I check?

A1: A failed Wittig reaction is most often due to issues with the ylide (the "Wittig reagent").

Causality & Solutions:

  • Inefficient Ylide Generation: The phosphonium salt precursor must be deprotonated by a sufficiently strong base to form the ylide. The required base strength depends on the stability of the ylide.

    • Non-Stabilized Ylides (e.g., from alkyl-triphenylphosphonium halides): These require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent (e.g., THF, ether).[8]

    • Stabilized Ylides (e.g., from phosphonium salts with adjacent electron-withdrawing groups like esters or ketones): These are more acidic and can be formed with weaker bases like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).[8][9]

  • Ylide Instability: Non-stabilized ylides are highly reactive and can degrade in the presence of moisture or oxygen. They are typically generated in situ and used immediately.

    • Solution: Ensure your glassware is flame-dried and the reaction is run under a strict inert atmosphere. Add the aldehyde only after the characteristic color of the ylide (often orange or deep red) has formed.

Q2: My reaction worked, but I have a mixture of E/Z isomers. How can I control the stereochemistry?

A2: The stereochemical outcome of the Wittig reaction is intrinsically linked to the reactivity of the ylide.[10][11]

  • To favor the (Z)-alkene: Use a non-stabilized ylide in a salt-free environment (e.g., using NaHMDS or KHMDS as the base instead of n-BuLi, which introduces lithium salts). The reaction proceeds rapidly through an early, sterically-driven transition state that leads to the cis (or Z) product.[10]

  • To favor the (E)-alkene: Use a stabilized ylide . These ylides are less reactive, and the reaction becomes reversible. The reaction proceeds to the more thermodynamically stable trans (or E) product.[9][10] Alternatively, the Schlosser modification can be used with non-stabilized ylides to favor the E-alkene.[11]

Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A3: TPPO is notoriously difficult to separate from products of similar polarity by standard chromatography.[12]

  • Crystallization: If your product is a solid, recrystallization can often leave the TPPO in the mother liquor.

  • Chromatography Tricks: Sometimes, switching to a different solvent system (e.g., DCM/methanol instead of hexanes/ethyl acetate) can improve separation on a silica column.

  • Precipitation: After concentrating the reaction mixture, dissolve it in a minimal amount of a polar solvent like DCM and then add a large volume of a non-polar solvent like hexanes or ether. The TPPO will often precipitate and can be removed by filtration.

Optimized Protocol: Wittig Reaction with a Non-Stabilized Ylide (for Z-alkene)
  • Setup: In a flame-dried, three-neck flask under Argon, suspend the methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Ylide Generation: Cool the suspension to 0°C. Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The mixture will turn a characteristic deep yellow/orange color. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Cool the ylide solution back to -78°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Completion: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography, potentially using the precipitation method described above to remove the bulk of the TPPO first.

Reaction Scheme: Wittig Stereoselectivity

Wittig_Stereoselectivity cluster_Z Z-Alkene Pathway cluster_E E-Alkene Pathway Ylide_Z Non-Stabilized Ylide (e.g., R=Alkyl) TS_Z Irreversible, Kinetically Controlled [2+2] Cycloaddition Ylide_Z->TS_Z Product_Z Z-Alkene (Major Product) TS_Z->Product_Z Ylide_E Stabilized Ylide (e.g., R=CO2Et) TS_E Reversible, Thermodynamically Controlled Betaine Formation Ylide_E->TS_E Product_E E-Alkene (Major Product) TS_E->Product_E Aldehyde This compound

Caption: Factors influencing stereochemical outcomes in the Wittig reaction.

Troubleshooting Guide 3: Aldol & Condensation Reactions

In aldol-type reactions, this compound acts as the electrophile, as it has no α-hydrogens and cannot form an enolate. Low yields often arise from competing side reactions or unfavorable equilibria.

Q1: My aldol addition reaction is not working. I just recover my starting materials.

A1: The aldol addition is an equilibrium-controlled process.[13] For the reaction to proceed, the enolate of your reaction partner must be formed efficiently, and the equilibrium must favor the product.

Causality & Solutions:

  • Inefficient Enolate Formation: The pKa of the α-proton on your ketone or aldehyde partner is critical. Standard bases like NaOH or KOH may not be strong enough to generate a sufficient concentration of the enolate, especially for less acidic ketones.[14]

    • Solution: For a directed aldol reaction, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate quantitatively at low temperature (e.g., -78°C) before adding the this compound.

  • Retro-Aldol Reaction: The aldol addition product can revert to the starting materials, especially if the product is sterically hindered.

    • Solution: If you are aiming for the aldol condensation product (the α,β-unsaturated carbonyl), adding heat will drive the reaction forward by eliminating water, making the overall process irreversible.[13]

Q2: I'm observing a disproportionation of my aldehyde into an alcohol and a carboxylic acid. What is this side reaction?

A2: You are observing the Cannizzaro reaction . This is a classic side reaction for aldehydes that lack α-hydrogens when subjected to strong basic conditions (e.g., concentrated NaOH).[3] Two molecules of the aldehyde react: one is oxidized to the carboxylic acid, and the other is reduced to the alcohol.

Actionable Solutions:

  • Avoid Strong Base: Do not use strong, concentrated hydroxide bases with this compound if you are not specifically aiming for this transformation.

  • Use Directed Aldol Conditions: The best way to avoid this is to use directed conditions where the enolate is pre-formed with a base like LDA, and then the aldehyde is added. This ensures the aldehyde is only exposed to the nucleophilic enolate, not a high concentration of a strong base.

Data Table: Base Selection for Aldol Reactions
BasepKa of Conj. AcidTypical UseComments
NaOH / KOH~15.7Aldol Condensations (with heat)Risk of Cannizzaro reaction. Not ideal for directed additions.
NaOMe / NaOEt~16-17Claisen-Schmidt CondensationsBetter than hydroxides, but still establishes an equilibrium.
LDA~36Directed Aldol Additions (Kinetic Control)Irreversibly forms the enolate. Allows for precise control. Must be anhydrous.
KHMDS / NaHMDS~26Directed Aldol AdditionsSimilar to LDA, often produces less aggregation.
Optimized Protocol: Directed Aldol Addition
  • Enolate Formation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78°C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to generate LDA. To this solution, add your ketone/ester partner (1.0 eq) dropwise and stir for 1 hour at -78°C.

  • Aldol Addition: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78°C. Stir for 2-3 hours at this temperature.

  • Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the β-hydroxy carbonyl product by flash chromatography.

References

  • Eaborn, C., & Taylor, R. (1972). Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline. Journal of the Chemical Society, Perkin Transactions 2, (10), 1486-1491. [Link]

  • Singh, R., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(38), 26785-26811. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Agrawal, K. C., et al. (1976). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 19(10), 1209-1213. [Link]

  • Czyrski, A. (2011). Optimization of a new isoquinoline derivative preparation. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 173-180. [Link]

  • Fernández, I., et al. (2020). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 120(24), 13486-13533. [Link]

  • Química Orgánica. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Agrawal, K. C., et al. (1976). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • National Center for Biotechnology Information. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems. [Link]

  • Scanned Document. (n.d.). Isoquinoline Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Pearson. (n.d.). Aldol Condensation Practice Problems. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • University of Puget Sound. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • The Organic Chemistry Tutor. (n.d.). Aldol Condensation Practice Questions. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • National Center for Biotechnology Information. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Angewandte Chemie. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • The Organic Chemistry Tutor. (2021). Aldol Condensation Worked Practice Questions + TRICK!. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2009). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Identification of Impurities in Isoquinoline-5-carbaldehyde Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Isoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities that may arise during the synthesis of this critical intermediate. By combining established analytical principles with practical, field-proven insights, this resource aims to empower you to achieve robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common questions regarding the types of impurities expected from the synthesis of this compound and the initial steps for their characterization.

Q1: What are the most likely impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. Common methods for synthesizing the isoquinoline core include the Pomeranz–Fritsch and Bischler–Napieralski reactions[1][2][3][4]. A frequent final step is the oxidation of a precursor like 5-(hydroxymethyl)isoquinoline.

Based on these routes, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the initial benzaldehyde and aminoacetaldehyde acetal (in the Pomeranz-Fritsch reaction) or the β-phenylethylamine precursor (in the Bischler-Napieralski synthesis)[1][5][6].

    • Reaction Intermediates: Intermediates such as the Schiff base in the Pomeranz-Fritsch reaction or the dihydroisoquinoline from the Bischler-Napieralski cyclization may persist if the reaction does not go to completion[1][5][7].

  • Over-Oxidation Products: If synthesizing from an alcohol precursor, the aldehyde can be over-oxidized to the corresponding Isoquinoline-5-carboxylic acid .

  • Side-Reaction Products: The Pomeranz-Fritsch reaction, in particular, is sensitive to acid conditions. The use of certain acids can promote the formation of undesired isomers or even different ring systems, such as benzo[d]azepinone scaffolds[5].

  • Degradation Products: Isoquinoline itself can be susceptible to degradation under vigorous oxidative conditions, potentially leading to ring-cleaved products like pyridine-3,4-dicarboxylic acid (Cinchomeronic acid)[6][8].

Q2: My initial HPLC screen shows several unexpected peaks. What is the first step to identify them?

A2: The primary and most powerful step for initial identification is to couple your High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometer (MS). This technique, known as LC-MS, provides the molecular weight of the compounds as they elute from the column[9][10][11].

  • Rationale: By obtaining the mass-to-charge ratio (m/z) of each impurity peak, you can propose molecular formulas. This information, combined with your knowledge of the synthetic pathway, allows you to make educated hypotheses about the impurity structures. For example, an impurity with a mass 16 Da higher than your product likely corresponds to an over-oxidation product (Isoquinoline-5-carboxylic acid). LC-MS is an indispensable tool in the pharmaceutical industry for the structural elucidation of unknown impurities[10].

Q3: My established HPLC method uses a non-volatile buffer like phosphate, which is incompatible with my mass spectrometer. What should I do?

A3: This is a common challenge. You have two primary options:

  • Develop a Parallel MS-Compatible Method: Create a secondary HPLC method specifically for identification purposes. This method would use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate, which are compatible with MS detection[12]. The goal is not to replicate the exact chromatography of your quality control (QC) method but to achieve sufficient separation for mass analysis.

  • Utilize 2D-LC Systems: Advanced setups like two-dimensional liquid chromatography (2D-LC) can automate this process. The peak of interest from the first dimension (using the non-volatile buffer) is selectively transferred to a second dimension column that uses an MS-compatible mobile phase for seamless analysis without manual intervention[13].

Section 2: HPLC Troubleshooting Guide

This section provides solutions to specific chromatographic problems you may encounter during your analysis.

Q4: I'm observing significant peak tailing for my this compound peak. What is causing this and how can I fix it?

A4: Peak tailing is one of the most common HPLC issues and often compromises quantification[14]. For a basic compound like isoquinoline, the primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica surface of the HPLC column[14].

  • Causality: The nitrogen atom in the isoquinoline ring is basic and can be protonated. This positively charged analyte can then interact strongly with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing, leading to a "tail" as the analyte elutes.

  • Solutions:

    • Lower Mobile Phase pH: Add a volatile acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to between 2.5 and 3.5. This suppresses the ionization of the silanol groups, minimizing the secondary interactions[14].

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, upgrading can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing your injection volume or sample concentration.

Q5: My retention times are drifting from one injection to the next. How can I stabilize my method?

A5: Unstable retention times are a critical issue that undermines the reliability of your analysis. The cause is often related to the column, mobile phase, or pump[15].

  • Potential Causes & Solutions:

    • Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is equilibrated with the mobile phase for an adequate amount of time (at least 10-15 column volumes) until you see a stable baseline and pressure[15].

    • Mobile Phase Composition Change: If you are preparing the mobile phase online by mixing solvents, ensure the pump's proportioning valves are functioning correctly. If preparing it manually (pre-mixing), be aware that volatile organic solvents can evaporate over time, changing the composition. Prepare fresh mobile phase daily[15].

    • Temperature Fluctuations: Column temperature significantly impacts retention time. Using a thermostatted column compartment is essential for reproducible results[15].

    • Pump Issues: Air bubbles in the pump head or failing pump seals can cause inconsistent flow rates, leading directly to retention time shifts. Degas your mobile phase and purge the pump to remove bubbles[15].

Q6: I see "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A6: Ghost peaks are spurious peaks that are not present in the sample itself. They often arise from contaminants in the mobile phase or carryover from previous injections[14].

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase or injection solvent as a sample and run your full gradient. If the ghost peaks appear, the contamination is in your mobile phase or system.

    • Identify the Source:

      • Water Quality: Use high-purity HPLC-grade water. Lower quality water is a common source of contamination.

      • Mobile Phase Additives: Ensure additives like formic acid or buffers are fresh and high-purity.

      • System Contamination: Contaminants can build up in the system over time. Flush the entire system with a strong solvent like isopropanol[16].

    • Injector Carryover: If the ghost peak corresponds to an analyte from a previous, high-concentration injection, it indicates carryover. Optimize your autosampler's needle wash procedure by using a stronger wash solvent.

Section 3: Protocols and Data

System Suitability Testing (SST): A Mandate for Reliable Data

Before any sample analysis, you must verify that your HPLC system is performing correctly. This is achieved through System Suitability Testing (SST), a requirement by regulatory bodies like the USP and ICH[17][18]. SST ensures the precision, resolution, and reliability of your data[18][19].

Protocol 1: Standard System Suitability Test

  • Preparation: Prepare a standard solution containing this compound and a known, closely eluting impurity or a compound with similar properties.

  • Injections: Make a minimum of five replicate injections of the SST solution[20].

  • Evaluation: Calculate the following parameters. The acceptance criteria shown are typical starting points but should be defined in your specific analytical method[20].

ParameterTypical Acceptance CriteriaPurpose
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures system precision[17][20]
Tailing Factor (T) ≤ 2.0Measures peak symmetry[17][20]
Theoretical Plates (N) > 2000 (compound specific)Measures column efficiency[17][20]
Resolution (Rs) ≥ 2.0 (between critical peaks)Ensures separation of key analytes[17][20]

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential OriginMolecular FormulaMolecular Weight
Isoquinoline-5-carboxylic acidOver-oxidation of aldehydeC₁₀H₇NO₂173.17
5-(Hydroxymethyl)isoquinolineIncomplete oxidationC₁₀H₉NO159.18
BenzaldehydeUnreacted starting materialC₇H₆O106.12
3,4-DihydroisoquinolineIncomplete dehydrogenationC₉H₉N131.17
Phthalic acidProduct of oxidative cleavageC₈H₆O₄166.13

Section 4: Visual Workflows

Workflow 1: Systematic Impurity Identification

This diagram outlines the logical flow from initial detection of an unknown peak to its structural confirmation.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Finalization A Unknown Peak Detected in QC HPLC Method B Run LC-MS Analysis A->B C Obtain Mass (m/z) and Propose Molecular Formula B->C D Correlate Formula with Synthetic Pathway (Starting Materials, Intermediates, Side-Products) C->D Transfer Data E Hypothesize Structure D->E F Synthesize or Procure Reference Standard E->F G Confirm Identity by Co-injection (Retention Time Match) and MS/MS Fragmentation Match F->G H Structure Confirmed G->H Confirmation I Incorporate into Routine QC Method H->I

Caption: Workflow for impurity identification.

Workflow 2: Troubleshooting HPLC Retention Time Drift

This decision tree provides a step-by-step guide to diagnosing the root cause of unstable retention times.

G Start Retention Time Drifting? Q1 Is Column Temperature Stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Action: Use Column Oven) Q1->A1_No Q2 Is Mobile Phase Fresh & Degassed? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Action: Prepare Fresh Mobile Phase) Q2->A2_No Q3 Is the System Fully Equilibrated? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Action: Equilibrate for 10-15 Column Volumes) Q3->A3_No Q4 Is the Pump Pressure Stable and Normal? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No (Action: Check for Leaks, Purge Pump, Check Seals) Q4->A4_No End Issue Likely Resolved or Consider Column Degradation A4_Yes->End

Caption: Decision tree for retention time issues.

References

  • Amirav, A., Gordin, A., Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Industry. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

  • Hsu, H., & Chien, C. (2007). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • ResearchGate. (2022). Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]

  • Pharma Times Official. (2024). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Wójcik, M., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography... MDPI. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • American Chemical Society. (2024). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

Sources

Technical Support Center: Synthesis of Isoquinoline-5-carbaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of isoquinoline-5-carbaldehyde and its related scaffolds. This guide is designed to provide practical, actionable solutions to common challenges encountered when employing modern, alternative catalytic systems. Moving beyond traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions, this resource focuses on troubleshooting contemporary copper, gold, and iron-catalyzed approaches.[1][2]

Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with alternative catalysts for isoquinoline synthesis.

Copper-Catalyzed Synthesis

Copper catalysis has emerged as an economical and efficient alternative to precious metals for constructing the isoquinoline core, often allowing for milder reaction conditions and even the use of green solvents like water.[3][4][5]

Question 1: My copper-catalyzed cyclization of a (E)-2-alkynylaryl oxime derivative is giving a low yield or failing to proceed. What are the common causes and solutions?

Answer: Low yields in this copper-catalyzed reaction can often be attributed to a few key factors:

  • Catalyst Inactivity:

    • Cause: The Cu(I) catalyst can be sensitive to oxidation.

    • Solution: Ensure you are using a high-quality Cu(I) source (e.g., CuI, CuBr). If you suspect oxidation, consider adding a mild reducing agent or using a ligand that stabilizes the Cu(I) state. However, many modern protocols for this reaction are ligand-free.[3][5]

  • Solvent Effects:

    • Cause: While water is a viable green solvent for some of these reactions, the solubility of your specific substrate may be a limiting factor.[3][5]

    • Solution: If you observe poor solubility, consider using a co-solvent system (e.g., water/DMF) or switching to an organic solvent like DMF or toluene.

  • Substrate Stability:

    • Cause: The oxime functionality can be sensitive to acidic or basic conditions, leading to degradation.

    • Solution: Ensure your reaction conditions are neutral or mildly basic. If your starting material is a salt, neutralize it before starting the reaction.

  • Protecting Group Issues:

    • Cause: For the synthesis of isoquinolines (as opposed to isoquinoline N-oxides), a protecting group on the oxime hydroxyl is often necessary to direct the reaction pathway.[3][5]

    • Solution: If you are aiming for the isoquinoline, ensure your oxime is appropriately protected (e.g., as an acetate or methoxy ether). The choice of protecting group can influence the ease of cleavage under the reaction conditions.

Experimental Protocol: Copper-Catalyzed Synthesis of Isoquinolines in Water [3][5]

This protocol describes a general method for the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives.

  • Reaction Setup: To a screw-capped vial, add the (E)-2-alkynylaryl oxime derivative (1.0 equiv), CuI (10 mol%), and water.

  • Reaction Conditions: Seal the vial and stir the mixture at 80-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Synthesis

Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful tools for the synthesis of isoquinolines from substrates like 2-alkynylbenzamides, often proceeding under very mild conditions.[6][7][8]

Question 2: My gold-catalyzed synthesis of a 1-aminoisoquinoline from a 2-alkynylbenzamide is not working. What should I check?

Answer: Several factors can influence the success of this gold-catalyzed domino reaction:

  • Catalyst System:

    • Cause: The combination of the gold salt and a silver co-catalyst is often crucial. The silver salt acts as a halide scavenger, generating the active cationic gold species.[7]

    • Solution: Ensure you are using the optimal catalyst system. A common and effective combination is NaAuCl₄·2H₂O with AgSbF₆.[7] The choice of the silver salt's counter-ion can be important.

  • Substrate Electronics:

    • Cause: The reaction is sensitive to the electronic nature of the 2-alkynylbenzamide.

    • Solution: Electron-donating groups on the aromatic ring generally lead to higher yields, while electron-withdrawing groups can decrease the reaction rate and yield.[7] If you are working with a deactivated substrate, you may need to increase the catalyst loading or reaction temperature.

  • Nitrogen Source:

    • Cause: The choice and concentration of the nitrogen source are critical.

    • Solution: Ammonium acetate is a common and effective nitrogen source for this transformation.[7] Ensure it is present in a sufficient molar excess.

  • Solvent Purity:

    • Cause: Gold catalysts can be sensitive to impurities in the solvent.

    • Solution: Use a dry, high-purity solvent such as acetonitrile.

Logical Workflow for Gold-Catalyzed Synthesis

sub Start with 2-Alkynylbenzamide cat Select Catalyst System (e.g., NaAuCl4/AgSbF6) sub->cat solv Choose Solvent (e.g., Acetonitrile) cat->solv n_source Add Nitrogen Source (e.g., Ammonium Acetate) solv->n_source reaction Run Reaction (e.g., 85 °C) n_source->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up & Purify monitor->workup product 1-Aminoisoquinoline Product workup->product

Caption: Workflow for Gold-Catalyzed 1-Aminoisoquinoline Synthesis.

Iron-Catalyzed Synthesis

Iron catalysts offer a cost-effective and environmentally friendly approach to isoquinoline synthesis and related transformations.[9][10]

Question 3: I am attempting an iron-catalyzed oxidative dearomatization of a pyrrolo[2,1-a]isoquinoline, but I am getting a complex mixture of products. How can I improve the selectivity?

Answer: Selectivity in these iron-catalyzed oxidations is highly dependent on the choice of oxidant.

  • Oxidant Choice:

    • Cause: Different oxidants can lead to different reaction pathways. For example, using di-tert-butyl peroxide (DTBP) might favor dimerization, while tert-butyl hydroperoxide (TBHP) can lead to the desired dearomatized and peroxylated product.[9]

    • Solution: Carefully select your oxidant based on the desired outcome. If you are aiming for peroxygenation, TBHP is the recommended choice.

  • Reaction Additives:

    • Cause: The presence of additives can significantly influence the reaction.

    • Solution: In some cases, the addition of an alcohol like 2,2,2-trifluoroethanol (TFE) can be beneficial for the reaction.[9]

  • Catalyst Loading:

    • Cause: Insufficient catalyst may lead to an incomplete reaction, while too much can promote side reactions.

    • Solution: Optimize the catalyst loading, starting with the literature-recommended amount (e.g., 20 mol % of Fe(OTf)₃) and adjusting as needed.[9]

Comparative Data of Alternative Catalysts

The table below summarizes typical reaction conditions for various alternative catalysts in isoquinoline synthesis.

Catalyst SystemTypical SubstrateSolventTemperature (°C)Key AdvantagesReference
CuI (E)-2-Alkynylaryl oximeWater80-100Green solvent, ligand-free, good atom economy[3][5]
NaAuCl₄/AgSbF₆ 2-AlkynylbenzamideAcetonitrile85Mild conditions, good functional group tolerance[7]
Fe(OTf)₃ Pyrrolo[2,1-a]isoquinolineDCERoom Temp.Inexpensive, environmentally benign[9]
Ru(II) catalyst Benzamide and alkyneTolueneHigh Temp.C-H activation, high efficiency[1]

General Troubleshooting Workflow

When encountering issues with your synthesis, a systematic approach to troubleshooting is essential.

start Low Yield / No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_substrate Analyze Substrate Stability & Electronics start->check_substrate optimize Systematically Optimize One Variable at a Time check_reagents->optimize check_catalyst->optimize check_conditions->optimize check_substrate->optimize success Successful Synthesis optimize->success

Sources

Technical Support Center: Scale-Up Considerations for Isoquinoline-5-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Isoquinoline-5-carbaldehyde (CAS No: 80278-67-7). This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for transitioning the synthesis of this key intermediate from laboratory to pilot and manufacturing scales.[1][2] As a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs), robust and scalable production methods are of paramount importance.[2]

This document moves beyond simple protocols to explain the causality behind experimental choices, addressing common challenges with field-proven insights to ensure process integrity and success at scale.

Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Planning

This section addresses high-level strategic decisions that form the foundation of a successful scale-up campaign.

Q1: What are the most viable synthetic routes for this compound at a larger scale?

While numerous methods exist for constructing the isoquinoline core, not all are suitable for large-scale production due to factors like atom economy, harsh reagents, and complex purifications.[3][4] For this compound specifically, two primary strategies stand out for their scalability:

  • Oxidation of 5-Methylisoquinoline: This is often the most direct and industrially preferred route. The primary challenge lies in achieving selective oxidation of the methyl group without affecting the isoquinoline ring system, which can be sensitive to strong oxidizing conditions.[5][6] Selenium dioxide (SeO₂) is a classic reagent for this transformation, though its toxicity necessitates careful handling and waste management at scale.[7][8] Alternative, greener oxidation methods are an active area of research.

  • Directed ortho-Metalation (DoM) of Isoquinoline: This powerful technique allows for the direct functionalization of the C5 position.[9][10] The reaction involves using a strong base, like n-butyllithium, to deprotonate the position ortho to the nitrogen atom, followed by quenching with an electrophilic formylating agent (e.g., N,N-dimethylformamide, DMF). The key to success in DoM is precise control of cryogenic temperatures (-78 °C) to prevent side reactions, which can be an engineering challenge in large reactors.[11][12]

Q2: The Pomeranz-Fritsch reaction is a classic isoquinoline synthesis. Is it suitable for producing the 5-substituted carbaldehyde at scale?

The Pomeranz-Fritsch reaction, which constructs the isoquinoline skeleton from a benzaldehyde and an aminoacetaldehyde acetal, is a powerful tool.[13][14] However, it faces significant scale-up hurdles. The reaction typically requires harsh acidic conditions (e.g., concentrated sulfuric acid), which can lead to charring, polymerization, and the formation of difficult-to-remove byproducts.[15][16] Furthermore, introducing the C5-aldehyde functionality would require starting with a pre-functionalized benzaldehyde (e.g., 2,x-diformylbenzene derivative), which may be expensive or synthetically challenging to access, potentially making the overall process less economically viable at scale compared to late-stage functionalization.[17]

Q3: How do purification strategies need to evolve from lab to plant scale?

A shift from chromatography to crystallization is the most critical change. While column chromatography is effective for purifying gram quantities in the lab, it is expensive, solvent-intensive, and generally impractical for multi-kilogram production.[18]

  • Laboratory Scale: Purification is typically achieved via flash column chromatography on silica gel.

  • Pilot/Plant Scale: The strategy must shift to crystallization. This involves identifying a suitable solvent system from which the product crystallizes with high purity and yield. Techniques like anti-solvent crystallization, cooling crystallization, or reactive crystallization (forming a salt to purify and then liberating the free base) become essential.[19] For this compound, which is a solid, developing a robust crystallization protocol is a key milestone for any scale-up project.[2][20]

Section 2: Troubleshooting Guide - Common Scale-Up Issues & Solutions

This section provides direct, actionable advice for problems frequently encountered during the scale-up process.

Problem 1: Yields have dropped significantly from 80% at the 10g scale to 45% at the 1kg scale.

Potential Cause 1: Inefficient Heat Transfer Many of the reactions involved, particularly directed metalations or oxidations, are highly exothermic. A small laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, leading to localized hot spots that can cause thermal degradation of the product or initiate side reactions.[19]

  • Solution:

    • Control Addition Rates: Add critical reagents (e.g., n-butyllithium, oxidizing agent) slowly and sub-surface to ensure they react before accumulating.

    • Improve Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic steps, consider using a stronger cooling fluid.

    • Use a Diluent: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink. While this may increase cycle time, it often preserves yield.[21]

Potential Cause 2: Poor Mixing What appears as a homogenous solution in a small, magnetically stirred flask can have significant concentration gradients in a large, mechanically stirred reactor. This can lead to localized "hot spots" of reagent concentration, promoting byproduct formation.[19]

  • Solution:

    • Optimize Agitation: Study the effect of agitator speed (RPM) on reaction outcome. Baffles within the reactor are crucial for ensuring turbulent, effective mixing.

    • Verify Reagent Dispersion: Ensure the reagent feed tube is positioned to dispense into a well-mixed region of the vessel, not against a wall or near the surface.

Problem 2: The final product is an intractable oil after work-up, but was a clean solid in the lab.

Potential Cause: Presence of Impurities Inhibiting Crystallization At a larger scale, minor impurities that were unnoticed in the lab can accumulate to levels that significantly impact the physical properties of the final product.[19] These impurities can act as "crystallization inhibitors." For instance, over-oxidation could lead to the corresponding carboxylic acid, while incomplete reaction leaves behind starting material.

  • Solution:

    • Analytical Investigation: Obtain a sample of the oil and analyze it thoroughly by HPLC and NMR to identify the impurities.

    • Targeted Purification:

      • If acidic impurities are present, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up may remove them.

      • If unreacted starting material is the issue, consider a re-slurry of the crude product in a solvent that dissolves the starting material but not the desired product.

    • Introduce Seeding: Use a small amount of pure, crystalline this compound from a previous batch to initiate crystallization in the supersaturated solution.

Problem 3: During a Directed ortho-Metalation (DoM), the reaction turned black and the desired product was not formed.

Potential Cause: Temperature Excursion Organolithium reagents like n-BuLi are extremely reactive and thermally unstable. If the reaction temperature rises above the optimal -78 °C, even for a short period, rapid decomposition and complex side reactions can occur.

  • Solution:

    • Robust Temperature Monitoring: Ensure temperature probes are calibrated and placed correctly within the reactor to measure the actual batch temperature, not the jacket temperature.

    • Controlled Reagent Addition: Use a syringe pump or a dosing pump for slow, controlled addition of the organolithium reagent. This prevents a rapid buildup of heat.

    • Quenching Protocol: Ensure the electrophile (e.g., DMF) is ready for immediate addition once the metalation is complete. Leaving the aryllithium intermediate to warm can lead to decomposition.

Section 3: Key Process Protocols & Methodologies

The following is a representative protocol for the oxidation of 5-methylisoquinoline, adapted for scale-up considerations.

Protocol: Selenium Dioxide Oxidation of 5-Methylisoquinoline

Safety Warning: Selenium dioxide (SeO₂) is highly toxic and an environmental hazard. All operations must be conducted in a well-ventilated fume hood or an enclosed reactor system. Personnel must wear appropriate PPE, including gloves, safety glasses, and a respirator.[1] All waste must be segregated and disposed of according to hazardous waste protocols.

Parameter Recommendation Rationale
Solvent Dioxane or PyridineDioxane is a common solvent for SeO₂ oxidations. Pyridine can sometimes improve yields by coordinating with selenium byproducts.
Stoichiometry 1.0 - 1.2 equivalents of SeO₂Using a slight excess ensures complete conversion, but a large excess can lead to over-oxidation to the carboxylic acid.
Temperature 80-100 °C (Reflux)The reaction requires heating to proceed at a reasonable rate. Precise temperature control is crucial to minimize byproduct formation.[22]
Reaction Time 12-24 hoursMonitor by TLC or HPLC to determine the point of maximum product formation before significant degradation occurs.

Step-by-Step Procedure (100g Scale Example):

  • Reactor Setup: Charge a 2L, 4-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 5-methylisoquinoline (100 g, 0.698 mol) and 1,4-dioxane (1 L).

  • Reagent Addition: Begin stirring and heat the mixture to 80 °C. Once the temperature is stable, add selenium dioxide (85 g, 0.768 mol, 1.1 eq) in portions over 30 minutes. Note: The addition may be slightly exothermic; monitor the temperature closely.

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 18 hours.

  • Monitoring: After 18 hours, take a small aliquot, quench it, and analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to check for the disappearance of starting material.

  • Work-up & Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with additional dioxane.

  • Solvent Removal: Combine the filtrates and remove the dioxane under reduced pressure using a rotary evaporator.

  • Purification (Crystallization): Dissolve the crude brown residue in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours.

  • Isolation: Collect the resulting yellow crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40 °C to a constant weight.

Section 4: Visualizations & Workflows

General Scale-Up Workflow

The following diagram outlines the logical progression from laboratory-scale synthesis to a robust, scaled-up manufacturing process.

cluster_0 Phase 1: R&D cluster_1 Phase 2: Process Chemistry cluster_2 Phase 3: Manufacturing A Lab Scale Synthesis (mg to g) B Route Scouting & Feasibility A->B A->B Identify viable routes C Process Optimization (Key Parameter Screening) B->C B->C Select lead candidate D Scale-Up to Pilot Plant (kg Scale) C->D C->D Define process parameters E Process Validation & Impurity Profiling D->E D->E Demonstrate reproducibility F Full-Scale Manufacturing (Multi-kg) E->F E->F Finalize specifications

Caption: A typical workflow for chemical process scale-up.

Troubleshooting Decision Tree for Low Yields

This diagram provides a logical path for diagnosing and resolving common causes of low product yield during scale-up.

Start Low Yield at Scale Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Significant Byproducts Observed? Q1->A1_Yes No A1_No Product Degradation? Q1->A1_No Yes Sol_Mixing Improve Mixing: Increase RPM, Check Baffles A1_Yes->Sol_Mixing Yes Sol_Temp Improve Temp Control: Slow Addition, Better Cooling A1_Yes->Sol_Temp No Sol_Time Optimize Reaction Time: Conduct Time-Course Study A1_No->Sol_Time Yes Sol_Workup Review Workup: Check for Product Loss in Aqueous/Organic Layers A1_No->Sol_Workup No

Sources

"improving regioselectivity in reactions involving the isoquinoline nucleus"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the isoquinoline nucleus. This guide is designed to provide expert insights and practical troubleshooting advice to help you overcome common challenges in achieving regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the intrinsic reactivity patterns of the isoquinoline nucleus?

Understanding the inherent electronic properties of the isoquinoline scaffold is the first step to controlling regioselectivity. The molecule consists of two fused rings: an electron-rich benzene ring (carbocycle) and an electron-deficient pyridine ring (heterocycle). This electronic dichotomy governs its reactivity.

  • Electrophilic Aromatic Substitution (SEAr) : Reactions with electrophiles, such as nitration or halogenation, predominantly occur on the electron-rich carbocycle. The most favored positions are C5 and C8, as the cationic intermediates (Wheland intermediates) formed during the reaction are more stable at these positions.[1][2]

  • Nucleophilic Substitution/Addition : The electron-deficient pyridine ring is susceptible to attack by nucleophiles. The C1 position is the most electrophilic and, therefore, the primary site for nucleophilic reactions like the Chichibabin amination.[2][3]

  • Deprotonation/Metallation : Strong bases can deprotonate the isoquinoline ring. While direct deprotonation ortho to the nitrogen is challenging due to competing addition reactions, it can be achieved with specific reagents.[2] More commonly, halogen-metal exchange is used to generate organometallic species at defined positions for further functionalization.[4]

The diagram below illustrates the general reactivity landscape of the isoquinoline core.

Caption: General reactivity map of the isoquinoline core.

Troubleshooting Guide: Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for functionalizing isoquinolines in a highly regioselective and atom-economical manner. However, achieving the desired selectivity can be challenging.

Question 1: My C-H activation reaction is non-selective, targeting multiple positions. How can I enforce regioselectivity?

This is a classic problem that arises from the presence of multiple, similarly reactive C-H bonds. The most robust solution is to employ a directing group (DG) . A directing group is a functional group on your substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating selective activation.[5][6]

Causality: The formation of a stable 5- or 6-membered metallacycle intermediate is the driving force for this selectivity.[7] The catalyst is delivered intramolecularly to the target C-H bond, lowering the activation energy for that specific bond cleavage compared to all others.[7]

Troubleshooting Steps:

  • Incorporate a Directing Group: If your substrate lacks one, install a directing group that favors your desired position. The nitrogen atom of the isoquinoline ring itself can act as a directing group, often favoring functionalization at the C8 position or on a group attached at C1.[5][6] For other positions, external directing groups are necessary.

  • Choose the Right Directing Group: Different directing groups guide functionalization to different positions. Analyze the literature to find a DG suitable for your target site. For example, an imine or oxime formed from a benzaldehyde derivative can direct cyclization to form the isoquinoline core itself with high regiocontrol.[8]

  • Optimize Reaction Conditions: Even with a DG, conditions matter. Catalyst choice (e.g., Pd, Rh, Ru, Co), ligands, solvents, and additives can all fine-tune the selectivity.[9][10]

The following workflow illustrates the mechanism of directing group-assisted C-H activation.

G sub Substrate with Directing Group (DG) coord Coordination Complex (DG coordinates to M) sub->coord cat [M-L_n] Catalyst cat->coord cmd C-H Activation (Forms Metallacycle) coord->cmd Intramolecular insert Insertion of Coupling Partner cmd->insert reduct Reductive Elimination insert->reduct reduct->cat Catalyst Regeneration prod Regioselective Product reduct->prod partner Coupling Partner (e.g., Alkyne, Olefin) partner->insert

Caption: Mechanism of directing group-assisted C-H activation.

Question 2: I am attempting to functionalize the C5 position, but the reaction consistently yields the C8 product. How can I switch the selectivity?

Selectivity between C5 and C8 is a common challenge in both classical electrophilic substitutions and C-H functionalizations.[1] While C8 is often electronically favored or less sterically hindered, C5 functionalization can be achieved.

Causality: The preference for C8 can be due to a combination of steric and electronic factors. In directing group-assisted reactions, the geometry of the metallacycle intermediate is critical. An unmodified isoquinoline often directs to C8. To achieve C5 functionalization, you must alter the balance of these factors.

Troubleshooting Strategies:

  • Steric Hindrance: Introduce a bulky substituent at a position that sterically blocks the C8 position, such as C7. This will make the C5 position the more accessible site for the catalyst or electrophile.

  • Metal-Free Halogenation: For halogenation, specific metal-free protocols have been developed that show high regioselectivity for the C5 position on 8-substituted quinolines, a related heterocycle.[11][12] These methods often proceed through different mechanisms where C5 becomes the favored site.

  • Substrate Modification: Altering the electronic properties of the directing group or other substituents on the ring can influence the stability of the reaction intermediates, potentially favoring the C5 pathway. For instance, a more electron-rich directing group can alter the interaction with the metal center.[5]

  • Novel Catalytic Systems: Explore newer catalytic systems. For example, photoredox catalysis can generate radical intermediates that may exhibit different regioselectivity patterns compared to traditional two-electron pathways.[13][14]

Question 3: How do I choose the most effective catalyst system for my desired C-H functionalization?

The choice of metal catalyst and its associated ligands is critical for both reactivity and selectivity. While there is no universal catalyst, certain patterns have emerged from extensive research.

Catalyst SystemTypical Coupling Partner(s)Common Directing GroupsSelectivity NotesReference(s)
Palladium (Pd) Alkenes, Allenes, Aryl HalidesN-methoxy amides, Pyridine, N-OxidesHighly versatile. Often used for C-C and C-heteroatom bond formation. Regioselectivity is strongly DG-dependent.[15][16]
Rhodium (Rh) Alkynes, Alkenes, Diazo compoundsImines, Oximes, Carbamates, AmidesExcellent for annulation reactions to build the isoquinoline core or fused systems. Often provides high regioselectivity with unsymmetrical alkynes.[8][17]
Ruthenium (Ru) Aldehydes, AlkynesFree amines, 2-arylisoquinoline N-atomEffective for hydroxymethylation and annulation. Can utilize the substrate's own amine or nitrogen heterocycle as the directing group.[5][8][18]
Cobalt (Co) Allenes, Alkynes, Diazo compoundsHydrazones, AmidinesA more earth-abundant and cost-effective alternative to Pd and Rh. Capable of C-H/N-H annulation.[8][15]
Nickel (Ni) Alkynes, Arylboronic acidsImines, NitrilesCost-effective catalyst for annulation reactions, often showing complete regioselectivity in alkyne insertions.[8]

Experimental Protocols

Protocol 1: Regioselective Palladium-Catalyzed C-H Activation/Annulation to Synthesize Hydroisoquinolinones

This protocol is adapted from a method for the synthesis of 3,4-substituted hydroisoquinolinones, demonstrating excellent regioselectivity controlled by steric and thermodynamic factors.[15]

Objective: To synthesize a 3,4-dihydroisoquinolin-1(2H)-one derivative via Pd-catalyzed annulation of an N-methoxybenzamide with a 2,3-allenoic acid ester.

Materials:

  • N-methoxybenzamide (1.0 equiv, 0.50 mmol)

  • 2,3-Allenoic acid ester (3.0 equiv)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv, oxidant)

  • DIPEA (2.0 equiv, base)

  • Toluene (10 mL, anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-methoxybenzamide (0.50 mmol), Ag₂CO₃ (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the 2,3-allenoic acid ester (1.5 mmol) and DIPEA (1.0 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,4-dihydroisoquinolin-1(2H)-one product.

Causality of Selectivity: The regioselectivity of the allene insertion is controlled by the steric hindrance of the palladium complex and the thermodynamic stability of the final product, where conjugation with the ester group is favored.[15] The C-C bond forms with the central carbon of the allene, and subsequent reductive elimination occurs at the C4 position of the allenoic ester.[15]

Decision-Making Workflow

Choosing the correct synthetic strategy is paramount for success. The following decision tree provides a logical framework for approaching the regioselective functionalization of an isoquinoline derivative.

G start What is the target position for functionalization? c1 Position C1 (Pyridine Ring) start->c1 C1 c5_c8 Position C5/C8 (Benzene Ring) start->c5_c8 C5 or C8 other Positions C3, C4, C6, C7 start->other Other (C3, C4, C6, C7) c1_strat Reaction Type c1->c1_strat Strategy? c5_c8_strat Reaction Type c5_c8->c5_c8_strat Strategy? other_strat Reaction Type other->other_strat Strategy? nuc_add Activate Ring (N-Oxide, Quaternization) + Nucleophile (e.g., Grignard, Organolithium) c1_strat->nuc_add Nucleophilic Addition/Substitution radical Photoredox Catalysis (e.g., Minisci-type reaction) c1_strat->radical Radical Addition sear Use standard SEAr conditions (e.g., HNO₃/H₂SO₄, NBS). Selectivity depends on existing substituents. c5_c8_strat->sear Electrophilic Substitution (SEAr) ch_act Use DG at C1 or N-atom of isoquinoline. Catalyst: Pd(II), Rh(III), Ru(II). Typically favors C8. c5_c8_strat->ch_act Directed C-H Activation ch_act_other Requires specific directing group installed on the carbocyclic ring. Highly substrate-specific. other_strat->ch_act_other Directed C-H Activation dearom Use dearomatization (e.g., reduction, cycloaddition) followed by functionalization and rearomatization. Complex but powerful. other_strat->dearom Dearomatization/ Rearomatization

Caption: Decision tree for selecting a regioselective functionalization strategy.

References

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 21(3), 320. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences, 16(2). [Link]

  • Mondal, S., Ghara, S., Azad, S. A., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate. [Link]

  • ResearchGate. (2025). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. ResearchGate. [Link]

  • Sokolov, N. A., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 25(17), 3939. [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Isoquinoline Synthesis via Nickel-Catalyzed Iminoannulation of Alkynes at Room Temperature. ResearchGate. [Link]

  • Wang, P., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(3), 1500-1506. [Link]

  • Gurbu, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3329. [Link]

  • Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Stuart, D. R., et al. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 130(48), 16184-16185. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. [Link]

  • ResearchGate. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Electronic and Steric Manipulation of the Preagostic Interaction in iso-Quinoline Complexes of Rh(I). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation... ResearchGate. [Link]

  • ResearchGate. (n.d.). Photoredox catalyze synthesis of isoquinoline from imine and alkyne. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isoquinoline synthesis using photoredox‐catalysis. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(8), 1549-1582. [Link]

  • Gurbu, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Petrone, D. A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1191-1196. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH.
  • Boultadakis-Arapinis, M., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(27), e202104332. [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(5), 1191–1196. [Link]

  • Química Organica.org. (n.d.). Lithiation reaction in quinoline and isoquinoline. Química Organica.org. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions involving isoquinoline-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into effective work-up and purification strategies. Here, we move beyond simple procedural lists to explain the "why" behind each step, ensuring robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound, laying a foundation for successful experimentation.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: this compound is a yellow solid with a molecular weight of 157.17 g/mol .[1] It is important to note its solubility characteristics: it is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, diethyl ether, and carbon disulfide.[2][3][4] Due to the nitrogen atom in the isoquinoline ring, the molecule is a weak base (pKa of 5.14) and will dissolve in dilute acids by forming a protonated salt.[2] This basicity is a critical factor to consider during aqueous work-ups. The compound should be stored at 0-8°C.[1]

PropertyValueSource
Appearance Yellow Solid[1]
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
Melting Point 113-116°C[5]
Boiling Point 331.7°C at 760 mmHg[5]
Solubility Sparingly soluble in water; soluble in many organic solvents and dilute acids.[2], [3], [4]
pKa (of protonated form) 5.14[2],
Q2: What are the primary safety precautions for handling this compound?

A2: this compound is an irritant and can be harmful if swallowed.[6][7][8] It may cause skin, eye, and respiratory irritation.[6][8] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] It is also noted to be air-sensitive and incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10]

Q3: My reaction mixture is a complex tar-like substance. What is the first step to approach the work-up?

A3: The formation of tar is common in reactions involving heterocyclic aldehydes, often due to polymerization or side reactions. The initial step is to attempt to dissolve the crude mixture in a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are good starting points. If the product is expected to be basic, an acid wash (e.g., 1 M HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[11]

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reaction types where this compound is a key reactant.

Reductive Amination

Reductive amination is a cornerstone reaction for generating substituted amines from aldehydes.

Problem 1: Low yield of the desired amine with significant recovery of unreacted this compound.
  • Possible Cause: Incomplete imine formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.

  • Solution:

    • Water Removal: The formation of the imine intermediate is an equilibrium process that produces water. To drive the reaction forward, it's essential to remove this water. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[12]

    • pH Optimization: Imine formation is typically catalyzed by mild acid (pH 4-5).[12][13] The basicity of the isoquinoline nitrogen might be sufficient, but in some cases, the addition of a catalytic amount of a non-nucleophilic acid like acetic acid can be beneficial.

    • Pre-formation of the Imine: Allow the this compound and the amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the imine to form in a higher concentration.[14]

Problem 2: The primary side product is the alcohol resulting from the reduction of this compound.
  • Possible Cause: The reducing agent is too reactive and reduces the starting aldehyde faster than the imine.

  • Solution:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can sometimes be too aggressive.[13] A milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they preferentially reduce the protonated iminium ion over the aldehyde.[12][13]

    • Stepwise Addition: If using NaBH₄, ensure the imine has had sufficient time to form before slowly adding the reducing agent in portions at a low temperature (e.g., 0 °C) to control the reactivity.[14]

Workflow for a Successful Reductive Amination Work-up

start Reaction Mixture quench Quench with water or saturated NH4Cl start->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash_acid Wash organic layer with dilute acid (e.g., 1 M HCl) to remove unreacted amine extract->wash_acid wash_base Wash organic layer with saturated NaHCO3 to remove acidic components wash_acid->wash_base dry Dry organic layer (e.g., Na2SO4) and concentrate wash_base->dry purify Purify by column chromatography dry->purify end Isolated Amine Product purify->end

Caption: General work-up workflow for reductive amination.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes.

Problem 1: Low conversion to the alkene, with significant starting aldehyde remaining.
  • Possible Cause: Incomplete formation or deprotonation of the phosphonium salt to form the ylide.

  • Solution:

    • Base Selection: The choice of base is critical. For stabilized ylides, a weaker base like sodium hydroxide may suffice. However, for non-stabilized ylides, a much stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to generate the ylide.[15]

    • Anhydrous Conditions: Reactions involving strong bases like n-BuLi or NaH must be conducted under strictly anhydrous conditions, as any moisture will quench the base and the ylide.

Problem 2: Difficulty in separating the desired alkene from the triphenylphosphine oxide byproduct.
  • Possible Cause: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and solubility.[16]

  • Solution:

    • Crystallization: If the alkene product is a solid, recrystallization from a suitable solvent system can often leave the more soluble TPPO in the mother liquor.

    • Chromatography: Column chromatography on silica gel is a reliable method for separating the alkene from TPPO. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective, as TPPO is more polar and will have a lower Rf value.[15][17]

    • Precipitation of TPPO: In some cases, concentrating the reaction mixture and triturating with a non-polar solvent like hexane or pentane can cause the TPPO to precipitate, allowing for its removal by filtration.[18]

Experimental Protocol: Wittig Reaction and Work-up
  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (e.g., n-BuLi) dropwise. A color change (often to deep red or orange) indicates ylide formation.[15]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.[15]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.[15]

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).[15]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired alkene from triphenylphosphine oxide.[15]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for synthesizing tetrahydroisoquinolines.

Problem: The reaction does not proceed to completion, or a complex mixture of products is obtained.
  • Possible Cause: The reaction conditions, particularly the acidity, are not optimal for both imine formation and the subsequent cyclization.

  • Solution:

    • Acid Catalyst: The Pictet-Spengler reaction is typically catalyzed by acid.[19][20] The choice of acid can be critical. Protic acids like trifluoroacetic acid (TFA) or mineral acids are commonly used. Lewis acids can also be employed. The concentration of the acid should be carefully optimized.

    • Temperature Control: While some Pictet-Spengler reactions proceed at room temperature, others may require heating to facilitate the cyclization step.[21] Monitor the reaction by TLC to determine the optimal temperature.

    • Aprotic Conditions: In some instances, performing the reaction in an aprotic solvent can lead to higher yields.[19]

Work-up Strategy for Pictet-Spengler Reactions

start Acidic Reaction Mixture neutralize Carefully neutralize with a base (e.g., saturated NaHCO3 or NaOH solution) start->neutralize extract Extract with an organic solvent (e.g., DCM or Ethyl Acetate) neutralize->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer (e.g., MgSO4) and concentrate wash->dry purify Purify via crystallization or column chromatography dry->purify end Isolated Tetrahydroisoquinoline purify->end

Caption: Post-reaction work-up for a Pictet-Spengler synthesis.

III. General Purification Strategies

Q4: What is a general approach to purifying products derived from this compound?

A4: The purification strategy depends on the properties of the product.

  • Acid-Base Extraction: This is a powerful technique for separating basic products (like amines) from neutral or acidic impurities.[14] The crude mixture is dissolved in an organic solvent and washed with a dilute acid. The basic product is protonated and moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified, followed by extraction of the now neutral product back into an organic solvent.[11]

  • Column Chromatography: This is the most common method for purifying reaction products. Silica gel is typically used as the stationary phase. The choice of eluent (mobile phase) is crucial and should be determined by TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method.[22][23] The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities in the solution.

IV. References

  • Purification of isoquinoline. Google Patents.

  • This compound. Chem-Impex. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

  • Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. ACS Publications. [Link]

  • Isoquinoline-5-carboxaldehyde | C10H7NO. PubChem. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • How To Run A Reaction: The Workup. University of Rochester. [Link]

  • 27. A Solvent Free Wittig Reaction. St. Norbert College. [Link]

  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Google Patents.

  • Product Class 5: Isoquinolines. Thieme. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Isoquinoline. University of Regensburg. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Mitigating Decomposition of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Isoquinoline-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Due to its electronic properties, this compound can be susceptible to decomposition under various common reaction conditions, leading to diminished yields and complex purification challenges. This document provides in-depth, field-tested troubleshooting guides and protocols to help you maximize your reaction success.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial queries regarding the stability, storage, and handling of this compound.

Q1: What are the primary chemical pathways that lead to the decomposition of this compound?

A1: There are two principal decomposition pathways you must be aware of:

  • Air Oxidation: Like many aldehydes, this compound is highly susceptible to aerobic oxidation, converting the aldehyde functional group (-CHO) into a carboxylic acid (-COOH), forming Isoquinoline-5-carboxylic acid.[1][2][3] This process is often catalyzed by light and trace metal impurities and can even occur during long-term storage if not handled properly.

  • Cannizzaro Disproportionation: this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base (e.g., NaOH, KOH, or even some basic amines), two molecules of the aldehyde can undergo a disproportionation reaction.[4][5] In this redox process, one molecule is oxidized to Isoquinoline-5-carboxylic acid, while the second molecule is reduced to Isoquinolin-5-ylmethanol.[6][7][8]

Q2: How can I visually or analytically detect if my starting material has degraded?

A2: You may suspect degradation based on the following observations:

  • Visual: Pure this compound is typically a solid. The appearance of gummy or oily residues may indicate the formation of byproducts. Significant color change can also be an indicator.

  • TLC Analysis: Spotting the material on a TLC plate against a known pure standard is a quick check. The appearance of a new, more polar spot (which may not move far from the baseline) often corresponds to the carboxylic acid byproduct. The alcohol byproduct will also have a different Rf value.

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the disappearance or diminished integration of the characteristic aldehyde proton signal (typically δ 9-10 ppm). Concurrently, you may see the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) or new signals corresponding to the benzylic-type protons of the alcohol byproduct (~δ 4.5-5.0 ppm).

Q3: What are the best practices for storing and handling this compound to ensure its longevity?

A3: To minimize degradation, adhere to the following storage protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation. If you purchase a bottle, flush the headspace with inert gas after each use.

  • Temperature: Store in a refrigerator or freezer (-4°C to -20°C) to slow the rate of any potential decomposition reactions.

  • Light: Keep the container in a dark location or use an amber vial to prevent light-catalyzed oxidation.

  • Purity: Ensure the material is of high purity upon receipt. Trace impurities can sometimes catalyze decomposition.

Q4: My aldehyde has partially decomposed. Can it be purified before use?

A4: Yes, purification is often possible and highly recommended for achieving clean, high-yielding reactions. The method of choice is forming a reversible bisulfite adduct.[9][10]

Protocol: Purification via Sodium Bisulfite Adduct Formation

  • Principle: Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct, leaving non-aldehydic organic impurities behind in an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base.[11][12][13]

  • Step-by-Step Guide:

    • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of a suitable solvent like methanol or ethanol. Add this solution to a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes. A white precipitate of the adduct may form.

    • Extraction of Impurities: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). The non-aldehydic impurities will move to the organic layer, while the charged adduct remains in the aqueous layer. Discard the organic layer.

    • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add a fresh portion of an organic extraction solvent. While stirring, slowly add a base (e.g., 10% sodium carbonate solution or dilute NaOH) until the solution is basic (pH > 10). This reverses the reaction, liberating the pure aldehyde.

    • Final Extraction & Isolation: The regenerated pure aldehyde will move into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified this compound.

Section 2: Troubleshooting Guides for Specific Reactions

This section provides solutions for common problems encountered during specific synthetic transformations.

Scenario A: Reductive Amination

Issue: "I'm performing a reductive amination with this compound and a primary/secondary amine, but my yields are low. My crude NMR shows significant amounts of Isoquinoline-5-carboxylic acid and/or Isoquinolin-5-ylmethanol."

Root Cause Analysis: This outcome is a classic sign of competing decomposition pathways being promoted by the reaction conditions.

  • Oxidation: If the reaction is not performed under a strict inert atmosphere, air can oxidize the aldehyde.

  • Cannizzaro Reaction: The amine itself, being a base, or the reaction conditions can be basic enough to induce the Cannizzaro disproportionation, especially if the reaction is slow or heated.[4][7] Standard reducing agents like sodium borohydride (NaBH₄) can also create strongly basic conditions.

Mitigation Strategy & Protocol

The key is to use a reducing agent that is effective for reducing the intermediate iminium ion but is not basic and is too mild to reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[14]

Optimized Reductive Amination Protocol:

  • Vessel Preparation: Dry your glassware thoroughly and assemble it for reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: In a flask, dissolve this compound (1.0 eq) and the amine (1.1-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is milder and less basic than NaBH₄, which minimizes the Cannizzaro side reaction.[14]

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry, and concentrate.

Application Scientist's Note: The slightly acidic nature of the acetic acid byproduct from NaBH(OAc)₃ helps catalyze imine formation while avoiding the strongly basic conditions that favor the Cannizzaro reaction. This makes it a superior choice for sensitive aldehydes.[14]

Workflow Diagram: Reductive Amination Pathways

G Reductive Amination: Desired vs. Side Reactions Start Aldehyde + Amine Imine Imine / Iminium Ion Start->Imine Condensation Cannizzaro Cannizzaro Byproducts (Acid + Alcohol) Start->Cannizzaro Strong Base (e.g., from NaBH₄) Oxidation Oxidation Byproduct (Carboxylic Acid) Start->Oxidation Air (O₂) Desired Desired Amine Product Imine->Desired Reduction (e.g., NaBH(OAc)₃)

Caption: Decision workflow in reductive amination of this compound.

Scenario B: Base-Mediated C-C Bond Formation (Wittig / HWE Reactions)

Issue: "I'm attempting a Horner-Wadsworth-Emmons (HWE) reaction using NaH to deprotonate my phosphonate, but I'm getting a dark, intractable mixture with very little of my desired alkene product."

Root Cause Analysis: The strong, non-nucleophilic bases (like NaH, n-BuLi, KHMDS) required for HWE or Wittig reactions are potent catalysts for the Cannizzaro reaction.[15] When you add the aldehyde to a pre-formed solution of the ylide/carbanion, the aldehyde encounters a high concentration of strong base before it has a chance to react with the nucleophilic carbon, leading to rapid decomposition.

Mitigation Strategy & Protocol

The solution involves controlling the reaction temperature and the order of addition to ensure the aldehyde preferentially reacts with the carbon nucleophile, not the base.

Optimized HWE Protocol for Sensitive Aldehydes:

  • Setup: Under an inert atmosphere, dissolve the phosphonate ester (1.1 eq) in anhydrous THF in a flask equipped with a dropping funnel.

  • Cooling: Cool the solution to a low temperature, typically -78°C (dry ice/acetone bath).

  • Deprotonation: Slowly add the strong base (e.g., n-BuLi or KHMDS, 1.05 eq) to the phosphonate solution and stir for 30 minutes at -78°C to generate the carbanion.

  • Reverse Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the cold, stirring carbanion solution.

  • Reaction: Keep the reaction at -78°C for 1-2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and proceed with a standard extractive workup.

Application Scientist's Note: By adding the aldehyde to the nucleophile at low temperature ("reverse addition"), you ensure that any molecule of aldehyde that enters the flask is more likely to encounter the phosphonate carbanion (the desired reaction partner) than excess base. This starves the Cannizzaro side reaction.

Diagram: Competing Reaction Fates in HWE

G Competing Pathways in HWE Reactions Aldehyde This compound Alkene Desired Alkene Product Aldehyde->Alkene Desired Nucleophilic Attack Decomp Cannizzaro Byproducts Aldehyde->Decomp Undesired Base Attack (High Temp / Normal Addition) Phosphonate Phosphonate Carbanion (Ylide) Phosphonate->Alkene Base Strong Base (e.g., NaH, n-BuLi) Base->Decomp

Caption: Kinetic competition between olefination and decomposition.

Scenario C: Reactions with Incompatible Nucleophiles (Grignard, Organolithiums)

Issue: "I need to perform a reaction on another functional group in my molecule, but the required Grignard or organolithium reagent will attack the this compound group."

Root Cause Analysis: The aldehyde carbonyl is highly electrophilic and will react readily with strong, irreversible nucleophiles like Grignard reagents or organolithiums. To perform a reaction elsewhere in the molecule, the aldehyde must be "masked" with a protecting group.

Mitigation Strategy: Acetal Protection

The most common and effective strategy is to protect the aldehyde as a cyclic acetal. Acetals are stable to strongly basic and nucleophilic conditions but are easily removed with aqueous acid.[16][17][18]

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile
1,3-Dioxolane Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trapAqueous acid (e.g., 1M HCl, AcOH/H₂O)Stable to bases, organometallics, hydrides, oxidation
1,3-Dioxane 1,3-Propanediol, cat. acid (e.g., p-TsOH), Dean-Stark trapAqueous acid (generally more stable than dioxolane)Stable to bases, organometallics, hydrides, oxidation

General Protocol for Acetal Protection/Deprotection

Part 1: Protection

  • Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq) in a solvent like toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically, driving the equilibrium towards the acetal product.

  • Once no more water is collected, cool the reaction, wash with NaHCO₃ solution to remove the acid catalyst, and isolate the protected compound. You can now proceed with your Grignard/organolithium reaction.

Part 2: Deprotection

  • After your desired transformation is complete, dissolve the acetal-protected compound in a solvent mixture like THF/water or acetone/water.

  • Add a catalytic amount of strong acid (e.g., a few drops of conc. HCl) or a stoichiometric amount of a weaker acid like acetic acid.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid, extract the product, and purify as needed to yield the final product with the aldehyde group restored.[19]

References

  • Purifying aldehydes? Reddit r/chemistry. (2015). [Link]

  • A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. National Institutes of Health (PMC).[Link]

  • Cannizzaro Reaction Mechanism. Allen Institute.[Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. (2013). [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]

  • Horner-Wadsworth-Emmons reaction. Slideshare.[Link]

  • Synthetic applications of the Cannizzaro reaction. National Institutes of Health (PMC). (2024). [Link]

  • Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. JoVE. (2023). [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (PMC). (2018). [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. (2017). [Link]

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Publications. (2018). [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.[Link]

  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks.[Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.[Link]

  • Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment. ACS Publications. (2024). [Link]

  • Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones. YouTube. (2023). [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. (2019). [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.[Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health (PMC). (2020). [Link]

  • Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! YouTube. (2019). [Link]

  • Reductive amination. Wikipedia.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline-5-carbaldehyde and its Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The introduction of a carbaldehyde group onto this scaffold gives rise to a family of isomers, each with a unique electronic and steric profile that dictates its reactivity and therapeutic potential. This guide provides an in-depth comparative analysis of isoquinoline-5-carbaldehyde and its positional isomers, offering insights into their synthesis, spectroscopic differentiation, chemical reactivity, and biological significance, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

The Isoquinoline Carbaldehyde Family: An Introduction to Positional Isomerism

The position of the electron-withdrawing carbaldehyde group on the isoquinoline ring system profoundly influences the molecule's overall chemical and physical properties.[3] This guide will focus on a comparative analysis of this compound and its isomers, where the aldehyde group is attached to different positions on the bicyclic ring structure. Understanding these subtle structural differences is paramount for unambiguous identification and for predicting the chemical behavior and biological activity of each isomer.

Spectroscopic Fingerprints: Differentiating the Isomers

Unambiguous identification of the correct isomer is a critical first step in any research workflow. Spectroscopic techniques provide a powerful toolkit for this purpose, with each isomer exhibiting a unique "fingerprint." The following sections and tables summarize the key spectroscopic data for the differentiation of isoquinoline-carbaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for structural elucidation. The chemical shift of the aldehyde proton and the surrounding aromatic protons, as well as the carbonyl carbon, are highly diagnostic.

Table 1: Comparative ¹H NMR Data (δ, ppm) of Isoquinoline-Carbaldehyde Isomers in CDCl₃

IsomerAldehyde Proton (s)Aromatic Protons
Isoquinoline-1-carbaldehyde ~10.39Complex multiplets in the aromatic region
Isoquinoline-3-carbaldehyde ~10.22Signals including singlets at ~9.34 and ~8.60
Isoquinoline-4-carbaldehyde ~10.4Distinct aromatic signals
This compound ~10.3Distinct aromatic signals
Isoquinoline-6-carbaldehyde ~10.37Aromatic signals including a singlet at ~9.31
Isoquinoline-7-carbaldehyde ~10.1Distinct aromatic signals
Isoquinoline-8-carbaldehyde ~10.5Distinct aromatic signals

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from various sources and predicted values where experimental data is unavailable.[4]

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Isoquinoline-Carbaldehyde Isomers in CDCl₃

IsomerCarbonyl Carbon (C=O)Aromatic Carbons
Isoquinoline-1-carbaldehyde ~193.5Multiple signals in the aromatic region
Isoquinoline-3-carbaldehyde ~190.8Signals including those around 150.6, 149.2, and 140.3
Isoquinoline-4-carbaldehyde ~192.8Multiple signals in the aromatic region
This compound ~192.5Multiple signals in the aromatic region
Isoquinoline-6-carbaldehyde ~192.7Signals including those around 153.0, 146.4, and 140.0
Isoquinoline-7-carbaldehyde ~191.9Multiple signals in the aromatic region
Isoquinoline-8-carbaldehyde ~193.1Multiple signals in the aromatic region

Note: The chemical shift of the carbonyl carbon is a key diagnostic peak. Data is compiled from various sources and predicted values where experimental data is unavailable.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic C=O stretching frequency of the aldehyde group is a prominent feature in the IR spectra of these isomers, typically appearing in the range of 1690-1715 cm⁻¹.

Mass spectrometry is crucial for confirming the molecular weight of the isomers (C₁₀H₇NO, MW: 157.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Synthesis Strategies: Accessing the Isoquinoline-Carbaldehyde Scaffold

Several classical and modern synthetic methods can be employed to construct the isoquinoline core, which can then be functionalized to introduce the carbaldehyde group. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Established Methods for Isoquinoline Synthesis
  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. This is a versatile method for preparing 1-substituted isoquinolines.[4][5][6]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. Subsequent oxidation is required to yield the aromatic isoquinoline. This method is particularly useful for the synthesis of tetrahydroisoquinoline alkaloids and their derivatives.[5]

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal is an efficient method for the preparation of the parent isoquinoline.[6]

G cluster_synthesis Classical Isoquinoline Synthesis Routes Start Starting Materials (e.g., β-phenylethylamine, benzaldehyde) BN Bischler-Napieralski Reaction Start->BN PS Pictet-Spengler Reaction Start->PS PF Pomeranz-Fritsch Reaction Start->PF Iso Isoquinoline Core BN->Iso PS->Iso PF->Iso G cluster_reactivity Factors Influencing Reactivity Position Position of -CHO group Electronics Electronic Effects (Inductive & Resonance) Position->Electronics determines Reactivity Chemical Reactivity Electronics->Reactivity influences G cluster_pathway Anticancer Mechanisms of Isoquinoline Derivatives Iso Isoquinoline Derivative PI3K PI3K/Akt/mTOR Pathway Iso->PI3K inhibits Tubulin Tubulin Polymerization Iso->Tubulin inhibits Topo Topoisomerase Iso->Topo inhibits Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Tubulin->Apoptosis Topo->Apoptosis

Sources

The Critical Influence of Isomerism: A Comparative Guide to the Biological Activity of Isoquinoline Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold – Why Positional Isomerism Matters in Isoquinoline Bioactivity

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with profound pharmacological importance.[1] While the core bicyclic structure of a benzene ring fused to a pyridine ring is the foundation of their activity, the precise positioning of functional groups on this scaffold can dramatically alter the biological profile of the resulting molecule. This guide provides an in-depth technical comparison of the biological activities of isoquinoline positional isomers. We will explore how the simple relocation of a substituent from one carbon atom to another can profoundly impact anticancer, antimicrobial, and enzyme inhibitory activities.

For drug development professionals, a nuanced understanding of these structure-activity relationships (SAR) is not merely academic; it is a critical driver of rational drug design. The choice of isomeric position influences a molecule's electronic distribution, steric profile, lipophilicity, and its ability to interact with specific biological targets.[2] While direct head-to-head comparative studies for many isoquinoline positional isomers are not always available, by synthesizing data from various sources, we can illuminate the guiding principles of their differential bioactivity. This guide will provide supporting experimental data, detailed methodologies for key assays, and visual diagrams to facilitate a deeper understanding of these fascinating molecular relationships.

Anticancer Activity: A Game of Positions

The quest for novel anticancer agents has led to extensive investigation of isoquinoline derivatives. The position of electron-withdrawing or electron-donating groups can significantly modulate their cytotoxic potential.

Comparative Analysis of Nitroisoquinoline Isomers

While direct comparative studies on simple nitroisoquinoline isomers are limited, the principle of positional influence is well-established in the closely related quinoline series. For instance, in a study comparing hydroxyquinoline analogues, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be a more potent anticancer agent than its other halogenated and non-halogenated counterparts, with an IC50 value 5-10 fold lower in some cancer cell lines.[3][4][5] This highlights the critical role of the nitro group's position in concert with other substituents.

Extrapolating this to the isoquinoline scaffold, the electronic effects and potential for bioreduction of a nitro group at different positions would be expected to yield distinct biological outcomes. For example, a nitro group at the 5-position versus the 8-position would have different electronic influences on the heterocyclic nitrogen and the overall molecule, impacting interactions with biological targets like DNA or enzymes.

Table 1: Comparative Anticancer Activity of Substituted Isoquinoline and Quinoline Analogs

Compound/IsomerTarget Cell Line(s)IC₅₀ Value (µM)Reference(s)
8-Hydroxy-5-nitroquinolineVarious human cancer cell lines5-10 fold lower than other congeners[3][4]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma), HeLa, HT2915.4 (C6)[6]
Bromo-substituted quinazolinonesMCF-7, Human renal (TK-10), Melanoma (UACC-62)0.62-7.72[7]
Pyrrolo[2,1-a]isoquinoline derivativesVarious human tumor cell lines0.019–0.040[8]

Note: The data presented is collated from various studies and may not be directly comparable due to differing experimental conditions. It serves to illustrate the potential for significant variations in activity based on isomeric substitution.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoquinoline positional isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline isomer stock solutions in complete cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: Generalized Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Measurement cluster_3 Data Analysis start Start with Cultured Cancer Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 prepare Prepare Serial Dilutions of Isomers incubate1->prepare add_compounds Add Compounds to Wells prepare->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for determining the cytotoxicity of isoquinoline isomers using the MTT assay.

Antimicrobial Activity: The Positional Advantage

Isoquinoline alkaloids are well-recognized for their antimicrobial properties. The position of substituents can influence their ability to penetrate bacterial cell walls, interact with essential enzymes, or disrupt cellular processes.

Comparative Analysis of Hydroxyisoquinoline and Methoxyisoquinoline Isomers

The antimicrobial activity of hydroxy- and methoxy-substituted isoquinolines is often attributed to their ability to chelate metal ions crucial for bacterial enzyme function or to interfere with cell division and nucleic acid synthesis. The position of the hydroxyl or methoxy group is critical for these interactions. For instance, in the related quinoline series, substitution at the C-6 and C-8 positions has been shown to be important for anti-mycobacterial and anti-staphylococcal activity, respectively.[9]

Table 2: Comparative Antimicrobial Activity of Substituted Isoquinoline and Quinoline Analogs

Compound/IsomerTarget OrganismMIC ValueReference(s)
Alkynyl isoquinolines (HSN584, HSN739)Gram-positive bacteria (including MRSA)4–16 µg/mL[11]
6-Methyl-substituted quinoline-based hybridStaphylococcus aureus2 µg/mL[9]
8-Methyl-substituted quinoline-based hybridCryptococcus neoformans15.62 µg/mL[9]
5-Nitro-8-hydroxyquinolineS. aureus, E. coli, P. aeruginosa, C. albicansBroad-spectrum activity[12]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Isoquinoline positional isomer stock solutions (in DMSO)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the isoquinoline isomer stock solutions in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Enzyme Inhibition: A Matter of Fit and Function

The inhibitory activity of isoquinoline isomers against specific enzymes is highly dependent on their ability to fit into the enzyme's active site and interact with key amino acid residues.

Comparative Analysis of Isoquinoline Isomers as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries.[13][14] The inhibitory potential of phenolic compounds is often related to their ability to chelate the copper ions in the active site of tyrosinase. The position of hydroxyl and methoxy groups on the isoquinoline ring can significantly affect this chelation and the overall binding affinity.

For example, studies on other aromatic scaffolds have shown that the relative positions of hydroxyl groups are critical for tyrosinase inhibition. While direct comparative data for all methoxyisoquinoline isomers is not available, it is plausible that isomers with hydroxyl or methoxy groups in proximity to the nitrogen atom or in specific positions on the benzene ring would exhibit differential inhibitory activities.

Diagram 2: Hypothetical Interaction of Isoquinoline Isomers with an Enzyme Active Site

Caption: A conceptual diagram illustrating how positional isomers may have different binding affinities to an enzyme active site due to steric and electronic factors.

Conclusion: The Strategic Importance of Isomer Selection in Drug Discovery

For researchers and drug development professionals, this underscores the necessity of a systematic approach to exploring the full isomeric landscape of a lead compound. The synthesis and evaluation of all possible positional isomers can uncover candidates with significantly improved potency, selectivity, and pharmacokinetic profiles. As we continue to unravel the complex interplay between molecular structure and biological function, a deep appreciation for the subtleties of isomerism will undoubtedly pave the way for the discovery of the next generation of isoquinoline-based therapeutics.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]

  • Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]

  • National Institutes of Health. (2023). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. [Link]

  • PubMed. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [Link]

  • Science.gov. (n.d.). tyrosinase inhibition studies: Topics by Science.gov. [Link]

  • MDPI. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • MDPI. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. [Link]

  • MDPI. (2010). An Updated Review of Tyrosinase Inhibitors. [Link]

  • National Institutes of Health. (2014). A comprehensive review on tyrosinase inhibitors. [Link]

  • ResearchGate. (2013). Novel isoquinoline derivatives as antimicrobial agents. [Link]

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A Tale of Two Isomers: Isoquinoline-5-carbaldehyde vs. Quinoline-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate world of synthetic chemistry, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route and, ultimately, its success. Among the myriad of building blocks available to researchers, nitrogen-containing heterocycles hold a place of prominence, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, isoquinoline and quinoline scaffolds are particularly prized. This guide provides an in-depth comparison of two structurally related, yet synthetically distinct, reagents: isoquinoline-5-carbaldehyde and quinoline-5-carbaldehyde. Through a blend of theoretical principles and practical insights, we will explore how the subtle difference in the placement of a nitrogen atom profoundly influences their synthesis, reactivity, and utility in modern drug discovery and materials science.

Structural and Electronic Divergence: The Root of Reactivity Differences

At first glance, this compound and quinoline-5-carbaldehyde appear to be close cousins. Both are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring, with an aldehyde group at the 5-position. However, the key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2.[1] This seemingly minor isomeric difference creates a cascade of electronic and steric effects that are of paramount importance to the synthetic chemist.

The lone pair of electrons on the nitrogen atom in both molecules influences the electron density distribution across the ring system.[2] However, the proximity of the nitrogen to the carbocyclic ring and the aldehyde substituent differs, leading to distinct electronic environments at the 5-position. Computational studies have shown that the electrostatic potentials and frontier molecular orbitals of quinoline derivatives are sensitive to substituent placement.[3][4] This directly impacts the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the aromatic rings, thereby governing their reaction pathways.

A Comparative Look at Synthesis

The preparation of these isomeric aldehydes often employs classical formylation reactions, though the choice of method and resulting yields can vary depending on the substrate and desired substitution pattern.

Synthesis of Quinoline-5-carbaldehyde

The Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions are commonly employed for the formylation of quinoline derivatives.[2][3][4] The choice of method often depends on the other substituents present on the quinoline ring. For instance, the Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic rings.[2][3]

G cluster_0 Vilsmeier-Haack Protocol for Quinoline-5-carbaldehyde Quinoline Quinoline Intermediate Electrophilic Iminium Ion Quinoline->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Intermediate Product Quinoline-5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of quinoline.

A general protocol for the Vilsmeier-Haack formylation of a substituted quinoline to yield a quinoline-5-carbaldehyde is as follows:

Experimental Protocol: Vilsmeier-Haack Synthesis of a Quinoline-5-carbaldehyde Derivative [3]

  • To a solution of dry chloroform and dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

  • The mixture is stirred for one hour to allow for the formation of the Vilsmeier reagent.

  • The quinoline derivative is then added to the reaction mixture.

  • The resulting mixture is brought to a gentle reflux for 16 hours.

  • The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of sodium carbonate (Na₂CO₃) to a pH of 6-7.

  • The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired quinoline-5-carbaldehyde.

Synthesis of this compound

The synthesis of this compound can be more challenging due to the potential for reactions at other positions. However, methods starting from appropriately substituted isoquinolines are available. For instance, the oxidation of a 5-methylisoquinoline derivative can yield the corresponding aldehyde.[5][6][7]

G cluster_1 Oxidative Synthesis of this compound Start 5-Methylisoquinoline Product This compound Start->Product Oxidant Oxidizing Agent (e.g., SeO2) Oxidant->Product

Caption: Oxidation of 5-methylisoquinoline.

Reactivity and Synthetic Applications: A Comparative Analysis

The aldehyde functionality in both isomers is a versatile handle for a wide array of chemical transformations. However, the influence of the heterocyclic nitrogen atom's position leads to nuanced differences in their reactivity profiles.

Nucleophilic Addition and Condensation Reactions

Both aldehydes readily undergo nucleophilic addition and condensation reactions. A prime example is the formation of Schiff bases, which are important intermediates in the synthesis of various biologically active compounds.[2][3]

Table 1: Comparison of Reactivity in Schiff Base Formation

FeatureQuinoline-5-carbaldehydeThis compound
Reaction Forms Schiff bases with primary amines.[3]Forms Schiff bases with primary amines, such as thiosemicarbazide.[8]
Utility Synthesis of ligands for coordination chemistry and biologically active molecules.[9]Key intermediates for antitubercular and anticancer agents.[5][8]
Electronic Influence The nitrogen at position 1 exerts a moderate electron-withdrawing effect on the aldehyde.The nitrogen at position 2 has a more pronounced influence on the electronic character of the C1 and C3 positions, which can indirectly affect the reactivity at C5.
Role in Drug Discovery and Materials Science

Both quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[10][11] The corresponding 5-carbaldehyde derivatives serve as crucial starting materials for the synthesis of these complex molecules.

  • Quinoline-5-carbaldehyde and its derivatives are integral to the synthesis of compounds with antimicrobial, antifungal, and antileishmanial activities.[9][12] They are also used as building blocks for fluorescent probes in biological imaging.[9]

  • This compound is a key intermediate in the development of pharmaceuticals, particularly anticancer and anti-inflammatory drugs.[8][13] It is also utilized in the creation of fluorescent probes and has shown potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[13]

Table 2: Spectroscopic Properties

PropertyQuinoline-5-carbaldehydeThis compound
Molecular Formula C₁₀H₇NO[14]C₁₀H₇NO[13]
Molecular Weight 157.17 g/mol [14]157.17 g/mol [13]
Appearance Yellow to brown solid[9]Yellow Solid[13]
¹H NMR (indicative shifts) Aldehyde proton (HC=O) typically appears as a singlet around 10 ppm. Aromatic protons show characteristic splitting patterns.[3]Aldehyde proton (HC=O) also appears as a singlet in the downfield region. Aromatic proton signals will differ from the quinoline isomer due to the different nitrogen position.
¹³C NMR (indicative shifts) Carbonyl carbon (C=O) signal is typically observed around 190 ppm.[3]Carbonyl carbon (C=O) signal is expected in a similar region.
IR Spectroscopy (indicative bands) Strong C=O stretching vibration around 1700 cm⁻¹.Strong C=O stretching vibration around 1700 cm⁻¹.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and quinoline-5-carbaldehyde is more than a matter of isomeric preference; it is a strategic decision that hinges on the desired final product and the intended synthetic pathway.

  • Quinoline-5-carbaldehyde is often the reagent of choice when the synthetic target requires the specific electronic and steric environment provided by the 1-aza-naphthalene scaffold. Its well-established synthesis and reactivity make it a reliable building block for a range of applications.

  • This compound , with its nitrogen at the 2-position, offers a different set of electronic properties and steric constraints. This makes it a valuable tool for accessing unique chemical space, particularly in the realm of anticancer agents and advanced materials.

Ultimately, a thorough understanding of the subtle yet significant differences between these two isomers empowers the modern chemist to make informed decisions, leading to more efficient, innovative, and successful synthetic endeavors.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Quinoline-5-carboxaldehyde 22934-41-4 wiki. Molbase. Available at: [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ACS Publications. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Quinoline-5-carbaldehyde. PubChem. Available at: [Link]

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  • Isoquinoline synthesis. Química Orgánica. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. Available at: [Link]

  • Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents. ResearchGate. Available at: [Link]

  • Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Isoquinoline-3-carboxaldehyde. PubChem. Available at: [Link]

  • Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

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A Comparative Guide to HPLC and GC Methods for Validating the Purity of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like Isoquinoline-5-carbaldehyde is a foundational requirement for success. This aromatic aldehyde is a critical building block in the synthesis of complex pharmaceuticals and bioactive molecules.[1] The presence of impurities, even at trace levels, can compromise reaction yields, introduce unintended side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. We will move beyond mere protocols to explore the causality behind methodological choices, ensuring that the selected approach is not only technically sound but also fit for its intended purpose, in alignment with principles outlined in the ICH Q2(R1) guidelines.[2][3][4]

Before delving into the methods, understanding the analyte's physicochemical properties is paramount as they dictate the most logical analytical strategy.

PropertyValueSignificance for Analysis
Molecular Formula C₁₀H₇NOProvides the basic chemical identity.[5][6][7]
Molecular Weight 157.17 g/mol Influences its behavior in mass spectrometry.[1][5][7]
Appearance Yellow to Brown SolidIndicates the need for dissolution prior to analysis.[1][6]
Melting Point 113-122 °CSuggests low volatility, posing a challenge for direct GC analysis.[5][6]
Key Features Polar Aromatic AldehydeThe polarity is ideal for reversed-phase HPLC; the aldehyde group can be reactive and may require derivatization for GC.[8]

High-Performance Liquid Chromatography (HPLC): The Direct Approach for Purity Assay

HPLC is a powerful technique that separates components in a liquid sample based on their interactions with a solid stationary phase and a liquid mobile phase.[9] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8] Its principal advantage is the ability to analyze the compound in its native state, eliminating the need for chemical modification and preserving the integrity of thermally sensitive molecules.[8][9]

Causality-Driven Rationale

We choose RP-HPLC for routine purity assessment because it directly measures the analyte and its non-volatile impurities. The separation mechanism, based on polarity, is perfectly suited for this molecule. A non-polar C18 stationary phase retains the polar analyte, allowing for effective separation from potential impurities when a polar mobile phase is used.[10] The aromatic isoquinoline structure contains a strong chromophore, making UV detection a simple, robust, and sensitive method for quantification.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify the purity of this compound and separate it from potential non-volatile impurities.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A gradient is crucial for resolving impurities with different polarities.[11]

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear ramp to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-26 min: Return to 95% A, 5% B

      • 26-30 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Prepare a mixture of Mobile Phase A and B (50:50 v/v).

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[12][13]

  • Analysis and System Suitability:

    • Inject a blank (diluent), followed by five replicate injections of the standard solution.

    • System Suitability Test (SST): The relative standard deviation (%RSD) for the peak area of the five replicate injections should be ≤ 2.0%. This ensures the system is performing with adequate precision.[2]

    • Inject the sample solution in duplicate.

    • Calculation: Calculate purity using the area percent method, assuming all detected peaks have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used for quantitative determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample (10 µL) Filter->Autosampler Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity (% Area) Integration->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): A High-Resolution Tool for Volatile Impurities

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column.[8] While GC offers exceptional resolving power and sensitivity, its direct application to this compound is problematic due to the compound's low volatility and polar aldehyde functional group.[9][14][15] Direct injection would likely result in poor peak shape, thermal degradation, and irreversible adsorption onto the column.[16]

The Derivatization Imperative

To overcome these limitations, a chemical derivatization step is essential.[16][17] This process converts the polar aldehyde into a more volatile and thermally stable derivative, making it amenable to GC analysis. A common and effective agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts to form a stable oxime derivative. This not only improves chromatographic performance but can also enhance detector response.

Why GC? While more complex, GC, especially when coupled with a Mass Spectrometer (GC-MS), is unparalleled for identifying and quantifying unknown volatile or semi-volatile impurities that might be present from the synthesis process (e.g., residual solvents, starting materials, or volatile by-products).[8]

Experimental Protocol: GC-FID/MS with Derivatization

Objective: To identify and quantify volatile and semi-volatile impurities and to perform an alternative purity assay via derivatization.

  • Instrumentation:

    • GC system with a split/splitless inlet, temperature-programmable oven, and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Derivatization Procedure:

    • In a vial, dissolve a precisely weighed amount of the this compound sample (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of Toluene).

    • Add an excess of the derivatizing agent, such as a PFBHA solution.

    • Seal the vial and heat at approximately 60-70 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Detector:

      • FID Temperature: 310 °C.

      • MS Transfer Line: 280 °C; Ion Source: 230 °C.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution.

    • Identify the peak corresponding to the derivatized this compound based on its retention time (and mass spectrum if using MS).

    • Quantify purity using the area percent method. All impurities must also be derivatized or volatile enough to be detected for this method to be accurate.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add PFBHA & Heat (60°C) Dissolve->Derivatize Cool Cool to RT Derivatize->Cool Injector Inject Sample (1 µL) Cool->Injector Column DB-5ms Column Separation (Temp Program) Injector->Column Detector FID or MS Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Identify Impurities (MS) Calculate Purity Integration->Report

Caption: Workflow for GC purity analysis including the essential derivatization step.

Comparative Performance Guide: HPLC vs. GC

The choice between HPLC and GC is not about which method is universally "better," but which is most appropriate for the analytical question at hand.[8][18] The following table compares their performance attributes for the analysis of this compound.

ParameterHPLC MethodGC MethodRationale & Field Insight
Analyte Suitability Excellent. Ideal for non-volatile, polar, and thermally labile compounds.[9]Poor (without derivatization). Requires derivatization to increase volatility.[8]HPLC directly analyzes the compound of interest, avoiding potential artifacts from the derivatization reaction.
Sample Preparation Simple. Dissolve, filter, and inject.[19]Complex. Requires a quantitative chemical reaction (derivatization).[8]The derivatization step in GC adds time, cost, and a potential source of analytical error if the reaction is not complete or reproducible.
Specificity/Selectivity High for non-volatile impurities.High for volatile and semi-volatile impurities.The methods are complementary; HPLC excels at finding polar, high-boiling point impurities, while GC excels at finding non-polar, low-boiling point impurities.
Sensitivity (LOD/LOQ) Good (ng range with UV).Excellent (pg range with FID/MS). GC detectors are often more sensitive.[14]For trace-level impurity profiling, GC-MS is the superior technique.
Analysis Time Moderate (typically 15-30 min).[15]Fast (post-derivatization). GC runs can be shorter.[15]While the GC run time is faster, the overall time including sample preparation is significantly longer than for HPLC.
Impurity Identification Possible with DAD (UV spectra) or LC-MS.Excellent with MS. Mass spectra provide definitive structural information.[20]GC-MS is the gold standard for identifying unknown volatile impurities.
Robustness High. The method is straightforward and less prone to variability.Moderate. Depends heavily on the reproducibility of the derivatization step.For routine QC environments, the simplicity of HPLC leads to greater long-term robustness.

Expert Recommendations: A Synergistic Approach

For the comprehensive validation of this compound purity, a dual-pronged strategy leveraging the strengths of both HPLC and GC is recommended.

  • For Routine Quality Control and Purity Assay: HPLC is the definitive choice. Its ability to directly analyze the compound without derivatization makes it a robust, reliable, and efficient method for determining the primary purity value and quantifying non-volatile, polar impurities.[8] This method should be used for batch release testing and stability studies.

  • For Impurity Profiling and Process Development: GC-MS is an indispensable tool. During synthesis development, it is critical to identify and control volatile impurities such as residual solvents or by-products. The superior sensitivity and definitive identification capabilities of GC-MS are essential for this task, providing insights that can guide process optimization and ensure regulatory compliance.[8][14]

References

  • Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. Available from: [Link]

  • HPLC Sample Preparation. Organomation. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available from: [Link]

  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Reddit. Available from: [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. Available from: [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

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  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Available from: [Link]

  • This compound, 98% Purity, C10H7NO, 25 grams. CP Lab Safety. Available from: [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available from: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Institutes of Health (NIH). Available from: [Link]

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A Spectroscopic Guide to Substituted Isoquinoline-5-carbaldehyde Derivatives: Unveiling Structure-Property Relationships for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold stands as a privileged structure, integral to a vast array of natural products and synthetic compounds with significant biological and photophysical properties.[1][2] Among its many derivatives, isoquinoline-5-carbaldehyde serves as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs, as well as advanced fluorescent probes for biological imaging.[3] The precise spectroscopic signature of these molecules is dictated by the nature and position of substituents on the aromatic core, influencing their electronic environment and, consequently, their interactions with biological targets and light.

This guide provides an in-depth spectroscopic comparison of substituted this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere catalog of data. It explains the causal relationships behind the observed spectral characteristics, offering insights into how substituent effects can be rationally exploited in molecular design. We will explore the impact of various functional groups on the key spectroscopic modalities: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS).

The Foundational Scaffold: this compound

Before delving into the effects of substitution, it is crucial to establish the baseline spectroscopic properties of the parent compound, this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Comparative Spectroscopic Analysis

The introduction of substituents onto the this compound framework leads to predictable yet distinct alterations in their spectroscopic signatures. Here, we will compare derivatives with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to illustrate these effects. For comparative purposes, we will draw upon data from closely related quinoline derivatives where direct isoquinoline data is unavailable, as the electronic effects on the shared benzene ring are analogous.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

Workflow for NMR Analysis:

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent (e.g., CDCl₃, DMSO-d₆) tms Add TMS as internal standard (0 ppm) dissolve->tms tube Transfer to NMR tube tms->tube spectrometer Acquire spectrum on NMR spectrometer (e.g., 400 MHz) tube->spectrometer h1 ¹H NMR spectrometer->h1 c13 ¹³C NMR spectrometer->c13 process Process raw data (Fourier transform, phasing, baseline correction) h1->process c13->process analyze Analyze spectra: - Chemical shifts (δ) - Coupling constants (J) - Integration process->analyze structure Correlate data to molecular structure analyze->structure

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy:

The aldehyde proton is a particularly diagnostic signal, typically appearing as a singlet far downfield (δ 9-11 ppm). Its precise chemical shift is modulated by the electronic nature of substituents on the aromatic rings.

  • Electron-Donating Groups (e.g., -OH, -N(CH₃)₂): These groups increase electron density on the aromatic system, leading to greater shielding of the protons. This results in an upfield shift (lower δ values) of the aromatic and aldehyde protons compared to the unsubstituted parent compound. For example, in 8-hydroxyquinoline-5-carbaldehyde, the aromatic protons are generally found at lower chemical shifts compared to less substituted quinolines.[1]

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease electron density, causing deshielding of the protons and a downfield shift (higher δ values).

¹³C NMR Spectroscopy:

The carbonyl carbon of the aldehyde group is another key indicator, typically resonating in the range of δ 190-200 ppm.

  • Electron-Donating Groups: An EDG will increase electron density at the carbonyl carbon, causing a slight upfield shift. In 8-(dimethylamino)quinoline-5-carbaldehyde, the carbonyl carbon appears at δ 191.3 ppm.[1]

  • Electron-Withdrawing Groups: An EWG will decrease electron density, leading to a downfield shift of the carbonyl carbon resonance.

Table 1: Comparative ¹H and ¹³C NMR Data for Substituted Quinoline/Isoquinoline-carbaldehydes

CompoundAldehyde Proton (δ, ppm)Carbonyl Carbon (δ, ppm)Key Aromatic Proton Shifts (δ, ppm)Reference
8-Hydroxyquinoline-5-carbaldehyde 10.14 (s)192.29.56 (dd), 8.97 (dd), 8.17 (d), 7.78 (dd), 7.26 (d)[1]
8-(Dimethylamino)quinoline-5-carbaldehyde 10.06 (s)191.39.72 (dd), 8.87 (dd), 7.84 (d), 7.53 (dd), 6.97 (d)[1]
Isoquinoline-6-carbaldehyde 10.37 (s)192.79.31 (s), 8.96 (d), 8.69 (d), 8.20 (t), 7.75 (dd)[5]

Note: Data for quinoline derivatives is used to illustrate substituent effects due to the limited availability of a complete dataset for substituted isoquinoline-5-carbaldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The aldehyde group in this compound derivatives gives rise to two characteristic absorptions:

  • C=O Stretch: A strong, sharp band typically appears in the region of 1680-1715 cm⁻¹. The exact position is sensitive to electronic effects. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber (frequency), while electron-donating groups and conjugation shift it to a lower wavenumber.

  • C-H Stretch (aldehyde): This appears as a pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both the C=O and these C-H stretching bands is a strong indicator of an aldehyde functionality.

Substituents on the aromatic ring will also influence the C=C stretching vibrations within the aromatic system (typically 1450-1600 cm⁻¹) and the C-H bending vibrations (out-of-plane bending in the 700-900 cm⁻¹ region can be indicative of the substitution pattern).

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are particularly relevant for applications involving light absorption and emission, such as in fluorescent probes.

UV-Visible Spectroscopy:

Isoquinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly dependent on the substitution pattern.

  • Electron-Donating Groups (-OH, -NH₂, -OCH₃): These auxochromes cause a bathochromic (red) shift in the λmax, meaning they absorb light at longer wavelengths. This is due to the donation of electron density into the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (-NO₂): These groups also tend to cause a bathochromic shift, often more pronounced than with EDGs, as they extend the conjugation of the π-system.

Studies on 5-substituted isoquinolines have shown distinct absorption maxima depending on the substituent.[6]

Fluorescence Spectroscopy:

Many isoquinoline derivatives are fluorescent, a property that is highly sensitive to their chemical environment and substitution.[2][7] The fluorescence emission spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift).

  • Structural Rigidity: Compounds with more rigid structures often exhibit higher fluorescence quantum yields, as non-radiative decay pathways (like vibrational relaxation) are minimized.[2]

  • Substituent Effects: The nature of the substituent significantly impacts fluorescence. Electron-donating groups often enhance fluorescence intensity and can shift the emission to longer wavelengths. Conversely, heavy atoms (like bromine) or nitro groups can quench fluorescence through intersystem crossing.

Table 2: Photophysical Data for Selected Isoquinoline Derivatives

Compoundλmax abs (nm)λmax em (nm)Quantum Yield (Φf)Reference
1-(isoquinolin-3-yl)azetidin-2-one3564130.963[2]
1-(isoquinolin-3-yl)imidazolidin-2-one3774430.891[2]
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one3804480.479[2]

Note: This data is for isoquinoline derivatives substituted at the 3-position, but it illustrates the principles of how structural and electronic modifications affect the photophysical properties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is often observed, and its fragmentation can reveal structural motifs.

General Fragmentation Workflow:

G cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Output sample_in Introduce Sample ion_source Ion Source (e.g., EI, ESI) sample_in->ion_source molecular_ion Formation of Molecular Ion [M]⁺˙ ion_source->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) fragmentation->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum interpretation Interpretation of Fragmentation Pattern spectrum->interpretation

Caption: General workflow for mass spectrometry analysis.

For this compound and its derivatives, common fragmentation pathways include:

  • Loss of the Aldehyde Proton: Formation of an [M-1]⁺ ion.

  • Loss of the Carbonyl Group: A characteristic loss of 28 Da (CO) to give an [M-28]⁺ ion.

  • Cleavage of the Aldehyde Group: Loss of the -CHO group (29 Da) to yield an [M-29]⁺ ion, corresponding to the isoquinoline ring.

  • Ring Fragmentation: The isoquinoline ring itself can undergo fragmentation, often involving the loss of HCN (27 Da).

The specific fragmentation pattern will be influenced by the substituents present, which can direct bond cleavages and stabilize certain fragment ions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and the specific derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Procedure:

    • Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy [8]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: For solid samples, mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum.

    • Place the sample (KBr pellet or on the ATR crystal) in the sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy [8]

  • Instrument: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).

  • Solvent: A UV-grade solvent such as ethanol, methanol, or acetonitrile.

  • Procedure:

    • Prepare a dilute solution of the sample in the chosen solvent (typically in the micromolar concentration range).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-600 nm.

Fluorescence Spectroscopy [2]

  • Instrument: A spectrofluorometer (e.g., Horiba FluoroMax).

  • Solvent: A fluorescence-grade solvent.

  • Procedure:

    • Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

    • Quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Mass Spectrometry (MS) [8]

  • Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for these nitrogen-containing compounds.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

Conclusion

The spectroscopic characterization of substituted this compound derivatives is a multifaceted process that provides a wealth of information about their structure and electronic properties. As demonstrated, the choice of substituent—whether electron-donating or electron-withdrawing—has a profound and predictable impact on the NMR chemical shifts, the vibrational frequencies in the IR spectrum, the absorption and emission characteristics in UV-Vis and fluorescence spectroscopy, and the fragmentation patterns in mass spectrometry. A thorough understanding of these structure-property relationships is indispensable for the rational design of new drug candidates and functional materials based on the versatile this compound scaffold. By leveraging the comparative data and protocols presented in this guide, researchers can more efficiently and accurately characterize their novel compounds, accelerating the pace of discovery and innovation.

References

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A Comparative Guide to Isoquinoline-5-carbaldehyde-Based Inhibitors: Efficacy Assessment Against PARP and Tankyrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isoquinoline-5-carbaldehyde-based inhibitors, focusing on their efficacy against two critical cancer drug targets: Poly (ADP-ribose) polymerase (PARP) and tankyrase. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance assessment against established alternative inhibitors.

Introduction: The Therapeutic Promise of Targeting PARP and Tankyrase

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] By inhibiting PARP, particularly in cancer cells with existing DNA repair defects (like BRCA1/2 mutations), a state of "synthetic lethality" can be induced, leading to targeted cell death.[1][2] This has made PARP inhibitors a cornerstone of therapy for certain types of breast, ovarian, and prostate cancers.[2][3]

Tankyrases (TNKS1 and TNKS2), members of the PARP superfamily, are also gaining prominence as therapeutic targets.[1][4] They play a key role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, especially colorectal cancer.[4][5] Inhibition of tankyrase activity leads to the stabilization of Axin, a negative regulator of the Wnt pathway, thereby suppressing tumor growth.[4][5]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[6][7] this compound serves as a versatile intermediate for synthesizing a diverse range of derivatives, including potent inhibitors of both PARP and tankyrase. This guide will delve into the efficacy of these derivatives in comparison to well-established inhibitors.

Comparative Efficacy of Isoquinoline-Based PARP Inhibitors

The development of PARP inhibitors has revolutionized the treatment landscape for specific cancers. Olaparib, a widely used PARP inhibitor, serves as a benchmark for comparison. Several studies have explored the potential of isoquinolinone derivatives as potent PARP inhibitors.

Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). They synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting the DNA repair machinery. PARP inhibitors act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP, preventing PAR chain formation and trapping PARP on the DNA.[1][3] This trapping of PARP at the site of DNA damage is a key cytotoxic mechanism, as the resulting PARP-DNA complexes stall replication forks, leading to double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair.[8]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_inhibition Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates PAR_chain Poly(ADP-ribose) Chain Synthesis PARP->PAR_chain catalyzes Replication_Fork Replication Fork Stalling PARP->Replication_Fork trapped on DNA leads to Repair_proteins DNA Repair Proteins Recruited PAR_chain->Repair_proteins SSB_Repair SSB Repair Repair_proteins->SSB_Repair Isoquinoline_Inhibitor Isoquinoline-based PARP Inhibitor Isoquinoline_Inhibitor->PARP blocks Olaparib Olaparib Olaparib->PARP blocks DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_deficient_cell Homologous Recombination Deficient Cancer Cell DSB->HR_deficient_cell Apoptosis Apoptosis HR_deficient_cell->Apoptosis

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Quantitative Comparison of Inhibitor Potency

Direct comparative studies of this compound derivatives against established PARP inhibitors are emerging. One study on isoquinolinone–naphthoquinone hybrids identified compounds with potent PARP-1 inhibition.[6]

Inhibitor ClassSpecific CompoundTargetIC50 (nM)Reference
Isoquinolinone-Naphthoquinone Compound 5c PARP-12.4[6]
Isoquinolinone-Naphthoquinone Compound 5d PARP-14.8[6]
Standard PARP Inhibitor Olaparib PARP-14.40[7]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution when sourced from different studies. The data presented here is for illustrative purposes. A study on quinoxaline-based derivatives, which are bioisosteres of isoquinolinones, also showed potent PARP-1 inhibition, with some compounds having lower IC50 values than Olaparib.[7]

Experimental Protocol: PARP1 Enzymatic Activity Assay (Colorimetric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against PARP1.

Principle: This assay measures the consumption of NAD+ by PARP1 in the presence of activated DNA. The remaining NAD+ is then quantified using a colorimetric method.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • Colorimetric developing solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control (DMSO).

  • Add recombinant PARP1 enzyme to each well to initiate the reaction.

  • Add β-NAD+ to start the enzymatic reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the developing solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Activated DNA: PARP1 is activated by DNA breaks; therefore, the inclusion of nicked or fragmented DNA is essential to stimulate enzyme activity.

  • β-NAD+ Concentration: The concentration of NAD+ should be close to its Km value to ensure the assay is sensitive to competitive inhibitors.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so it's crucial to maintain a low and consistent final concentration across all wells.

Workflow: PARP Inhibitor IC50 Determination

Start Start Prepare_Reagents Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Assay Buffer - Test Compounds Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Assay Buffer - Activated DNA - Test Compound/Vehicle Serial_Dilution->Plate_Setup Add_Enzyme Add PARP1 Enzyme Plate_Setup->Add_Enzyme Add_Substrate Add β-NAD+ Add_Enzyme->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Stop_Reaction Add Developing Solution Incubate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the IC50 of PARP inhibitors.

Comparative Efficacy of Isoquinoline-Based Tankyrase Inhibitors

The Wnt/β-catenin signaling pathway is a critical driver of tumorigenesis in several cancers. Tankyrase inhibitors have emerged as a promising therapeutic strategy to modulate this pathway. XAV939 is a well-characterized and potent tankyrase inhibitor often used as a reference compound.[9]

Mechanism of Action: Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are PARP family members that regulate the stability of Axin, a key component of the β-catenin destruction complex.[4][5] Tankyrases poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and subsequent degradation by the proteasome.[4] This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, promoting cell proliferation.[5] Tankyrase inhibitors bind to the catalytic domain of tankyrases, preventing the PARsylation of Axin.[7] This stabilizes Axin, promotes the assembly of the β-catenin destruction complex, and leads to the degradation of β-catenin, thereby inhibiting Wnt signaling.[4][7]

Signaling Pathway: Tankyrase Inhibition of Wnt/β-catenin Signaling

cluster_nucleus Nuclear Events cluster_inhibition_tnks Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for Ub_Degradation Ubiquitination & Degradation beta_catenin->Ub_Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & co-activates Nucleus Nucleus Gene_Transcription Wnt Target Gene Transcription TCF_LEF->Gene_Transcription Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylates PARsylation PARsylation Axin->PARsylation PARsylation->Ub_Degradation leads to Isoquinoline_Inhibitor Isoquinoline-based Tankyrase Inhibitor Isoquinoline_Inhibitor->Tankyrase blocks XAV939 XAV939 XAV939->Tankyrase blocks

Caption: Inhibition of Wnt/β-catenin signaling by tankyrase inhibitors.

Quantitative Comparison of Inhibitor Potency

Studies on 3-aryl-5-substituted-isoquinolin-1-ones have demonstrated their potent inhibition of tankyrase activity, with some derivatives showing comparable or superior efficacy to XAV939.[10][11]

Inhibitor ClassSpecific CompoundTargetIC50 (nM)Reference
3-Aryl-5-substituted-isoquinolin-1-one Compound 21 TNKS2Potent (specific value not provided in abstract)[10]
Standard Tankyrase Inhibitor XAV939 TNKS111[9]
Standard Tankyrase Inhibitor XAV939 TNKS24[9]
Nitro-substituted derivative of XAV939 WXL-8 TNKS19.1[12]

Note: The development of novel isoquinoline-based tankyrase inhibitors is an active area of research, with a focus on improving potency and selectivity.

Experimental Protocol: Wnt/β-catenin Signaling Reporter Assay (TOPflash Assay)

This cell-based assay is widely used to measure the activity of the Wnt/β-catenin signaling pathway and to assess the efficacy of tankyrase inhibitors.[13][14]

Principle: This assay utilizes a luciferase reporter construct (TOPflash) containing multiple TCF/LEF binding sites upstream of a minimal promoter. In the presence of active Wnt signaling, β-catenin co-activates TCF/LEF transcription factors, leading to the expression of luciferase.

Materials:

  • Cancer cell line with an active Wnt pathway (e.g., DLD-1, SW480)

  • TOPflash reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Test compounds (dissolved in DMSO)

  • Wnt3a conditioned medium (optional, for stimulating the pathway)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the TOPflash and Renilla luciferase plasmids using a suitable transfection reagent.

  • After transfection, treat the cells with serial dilutions of the test compounds or vehicle control.

  • If necessary, stimulate the Wnt pathway by adding Wnt3a conditioned medium.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Lyse the cells and measure both firefly (TOPflash) and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Line Selection: Using a cell line with a known mutation in the Wnt pathway (e.g., APC mutation in SW480 cells) ensures a constitutively active pathway for inhibitor testing.

  • TOPflash Reporter: This reporter is highly specific for β-catenin/TCF/LEF-mediated transcription, providing a direct readout of pathway activity.

  • Renilla Normalization: Co-transfection with a constitutively expressed Renilla luciferase plasmid is crucial for normalizing the data and accounting for variations in cell viability and transfection efficiency.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of inhibitors for both PARP and tankyrase. The available data indicates that these compounds can exhibit high potency, in some cases comparable or exceeding that of established inhibitors like Olaparib and XAV939. The versatility of the isoquinoline scaffold allows for extensive structure-activity relationship (SAR) studies to optimize efficacy, selectivity, and pharmacokinetic properties.

The development of dual PARP and tankyrase inhibitors from a common isoquinoline core could also be a promising avenue for future research, potentially offering synergistic anti-cancer effects. As our understanding of the intricate roles of PARP and tankyrase in cancer biology deepens, the continued exploration of novel inhibitor chemotypes, such as those derived from this compound, will be crucial for advancing cancer therapy. This guide provides a framework for the objective comparison of these inhibitors, emphasizing the importance of standardized assays and direct comparative studies to accurately assess their therapeutic potential.

References

  • A systematic literature review and indirect treatment comparison of PARP inhibitors in combination with next-generation hormonal agents in BRCA-mutated metastatic castration-resistant prostate cancer. J Clin Oncol 42, e17029-e17029(2024). [Link]

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  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. 2023;66(19):13335-13353. [Link]

  • Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology. 2021;11:733052. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Isoquinoline-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic system serves as an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2] This guide provides an in-depth comparison of isoquinoline-5-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) as potent anticancer agents. While this scaffold holds promise for various therapeutic applications, including antimicrobial and anti-inflammatory roles, the most comprehensive data to date lies in the realm of oncology, particularly through their conversion to thiosemicarbazone derivatives.[3][4]

We will dissect the causal relationships between specific structural modifications at the 5-position of the isoquinoline ring and the resulting biological activity, supported by in vivo experimental data. Furthermore, this guide furnishes detailed, validated experimental protocols for the synthesis of these analogs, ensuring a self-validating system for researchers aiming to explore this promising class of compounds.

The Thiosemicarbazone Moiety: A Gateway to Potent Bioactivity

This compound is a versatile chemical intermediate, but its biological efficacy is significantly amplified when derivatized.[5] A particularly effective and widely studied modification is its condensation with thiosemicarbazide to form an isoquinoline-5-carboxaldehyde thiosemicarbazone. The rationale for this transformation lies in the ability of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones to function as powerful chelating agents for transition metals, such as iron and copper.[1][6]

The resulting metal-ligand complexes are believed to be the biologically active species. A primary mechanism of their anticancer action is the potent inhibition of ribonucleotide reductase (RR), a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides—the essential building blocks for DNA synthesis and repair.[2][3] By sequestering the iron cofactor required for RR activity, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][7]

Mechanism_of_Action cluster_1 Biological Target IQT Isoquinoline Thiosemicarbazone (Pro-drug) Complex [Metal-IQT Complex] (Active Drug) IQT->Complex Chelation Metal Fe(II) / Cu(II) ions Metal->Complex RR Ribonucleotide Reductase (RR) (Active) RR_inactive Ribonucleotide Reductase (Inactive) RR->RR_inactive DNA_synthesis dNTP Pool for DNA Synthesis RR->DNA_synthesis Catalyzes RR_inactive->DNA_synthesis Depletion Apoptosis Cell Cycle Arrest & Apoptosis DNA_synthesis->Apoptosis Inhibition Complex->RR Inhibition of Tyrosyl Radical

Figure 1. Proposed mechanism of action for isoquinoline thiosemicarbazones.

Comparative Analysis: Impact of 5-Position Substituents on Antitumor Activity

While direct SAR studies on a broad series of this compound analogs are limited, a seminal study by Liu et al. (1995) on the closely related isoquinoline-1-carboxaldehyde thiosemicarbazones provides critical insights into the effects of substituents at the 5-position of the isoquinoline ring.[8] Their findings, evaluating the antitumor activity against L1210 leukemia in mice, serve as an excellent surrogate for understanding the SAR of 5-substituted isoquinoline analogs. The data is presented as the percentage of treated versus control (% T/C) survival time, where a higher value indicates greater efficacy.

Compound ID5-Position Substituent (R)Optimal Daily Dose (mg/kg)Antitumor Activity (% T/C)Reference
Unsubstituted -H40131[8]
40 -OCOCH₃ (Acetoxy)80125[8]
41 -OH (Hydroxy)80148[8]
22 -NH₂ (Amino)20157[8]

Analysis of Structure-Activity Relationship:

  • Unsubstituted Analog: The parent compound with a hydrogen atom at the 5-position establishes a baseline activity (% T/C = 131), demonstrating the inherent anticancer potential of the isoquinoline thiosemicarbazone scaffold.[8]

  • Acetoxy Group (-OCOCH₃): The introduction of an acetoxy group at the 5-position (Compound 40 ) resulted in a slight decrease in activity (% T/C = 125), even at a higher optimal dose.[8] This suggests that this bulky ester group may not be favorable for optimal interaction with the biological target.

  • Hydroxy Group (-OH): Hydrolysis of the acetoxy group to a hydroxyl group (Compound 41 ) led to a notable increase in antitumor activity (% T/C = 148).[8] The hydroxyl group, being a hydrogen bond donor and acceptor, likely enhances the binding affinity of the compound to ribonucleotide reductase or improves its pharmacokinetic properties, such as solubility.

  • Amino Group (-NH₂): The most significant enhancement in activity was observed with the introduction of an amino group at the 5-position (Compound 22 ), which achieved a % T/C value of 157 at a lower dose of 20 mg/kg.[8] The basic amino group can be protonated under physiological conditions, potentially leading to stronger electrostatic interactions with the enzyme's active site and improved aqueous solubility, thereby enhancing bioavailability and efficacy.

These results strongly indicate that small, polar, hydrogen-bonding substituents at the 5-position of the isoquinoline ring are crucial for maximizing the in vivo antitumor activity of these thiosemicarbazone analogs.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following protocols are based on established methodologies for the synthesis of the this compound precursor and its subsequent conversion to the bioactive thiosemicarbazone analogs.[8]

Protocol 1: Synthesis of this compound Precursor

This protocol describes the synthesis of a 5-substituted isoquinoline aldehyde from its corresponding methyl derivative via oxidation with selenium dioxide, a method reported for analogous structures.[8][9]

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation Start 5-Methylisoquinoline Derivative Step1_Product This compound Derivative Start->Step1_Product Reflux Reagent1 Selenium Dioxide (SeO₂) Dioxane Final_Product Isoquinoline-5-carboxaldehyde Thiosemicarbazone Analog Step1_Product->Final_Product Reflux Reagent2 Thiosemicarbazide (NH₂NHCSNH₂) Ethanol, Acid catalyst

Figure 2. General synthetic workflow for isoquinoline-5-carboxaldehyde thiosemicarbazones.

Materials:

  • Substituted 5-methylisoquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 - 1.5 eq)

  • Dioxane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Celite or filter aid

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the substituted 5-methylisoquinoline in anhydrous dioxane. Add selenium dioxide to the suspension.

  • Oxidation: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with additional dioxane.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

Protocol 2: Synthesis of Isoquinoline-5-carboxaldehyde Thiosemicarbazone Analogs

Materials:

  • Substituted this compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve the this compound analog in ethanol in a round-bottom flask. Add a solution of thiosemicarbazide in ethanol.

  • Condensation: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux. A precipitate of the thiosemicarbazone product should begin to form.

  • Isolation: After refluxing for a specified time (typically 1-4 hours), cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the final, high-purity thiosemicarbazone analog.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs, particularly their thiosemicarbazone derivatives, highlight a clear path for the rational design of potent anticancer agents. The experimental evidence strongly supports that the introduction of small, polar, hydrogen-bonding groups, such as hydroxyl (-OH) and amino (-NH₂), at the 5-position of the isoquinoline ring significantly enhances in vivo antitumor efficacy.[8] The proposed mechanism, involving metal chelation and subsequent inhibition of ribonucleotide reductase, provides a solid foundation for understanding their mode of action and for future optimization efforts.

While the focus of this guide has been on anticancer applications due to the availability of comparative data, the versatile isoquinoline scaffold warrants broader investigation. Future studies should aim to build similarly comprehensive SAR profiles for this compound analogs against other therapeutic targets, such as bacterial, fungal, or viral enzymes, and protein kinases. The detailed synthetic protocols provided herein offer a validated starting point for researchers to synthesize and explore this promising chemical space, paving the way for the discovery of novel therapeutics.

References

  • Richey, E. W., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry, 11(3), 392-410. Available from: [Link]

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. Available from: [Link]

  • Liu, M. C., et al. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243. Available from: [Link]

  • Heffeter, P., & Berger, W. (2019). Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxidants & Redox Signaling, 30(8), 1062-1082. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. Available from: [Link]

  • Zhen-Yong, Z., et al. (2009). Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase. Biochemical Pharmacology, 78(9), 1178-1185. Available from: [Link]

  • Sartorelli, A. C., & Agrawal, K. C. (1972). The biochemical mechanism of action by 1-formylisoquinoline thiosemicarbazone (IQ-1) on RNA biosynthetic pathways. Biochemical Pharmacology, 21(23), 3223-3233. Available from: [Link]

  • Moore, E. C., & Sartorelli, A. C. (1984). Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. Pharmacology & Therapeutics, 24(3), 439-447. Available from: [Link]

  • Ranjith Kumar, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1250. Available from: [Link]

  • Georg Thieme Verlag. (2014). Product Class 5: Isoquinolines. In Science of Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • Jasiński, R. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(12), 2119. Available from: [Link]

  • Tber, B., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(23), 7249. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of Heteroaromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Heteroaromatic aldehydes are a cornerstone of medicinal chemistry, serving as versatile synthons for the construction of complex molecular architectures. However, not all heteroaromatic aldehydes are created equal. Their reactivity is subtly yet significantly influenced by the nature of the heteroatom and the electronic properties of the aromatic ring.

This guide provides an in-depth comparison of the reactivity of three common five- and six-membered heteroaromatic aldehydes: furan-2-carbaldehyde , thiophene-2-carbaldehyde , and pyridine-2-carbaldehyde . We will explore their relative reactivities in three fundamental classes of organic reactions: the Wittig reaction, the Aldol condensation, and oxidation. This analysis is supported by experimental data and detailed protocols to provide a practical framework for your synthetic endeavors.

Understanding the Fundamentals: Electronic Effects in Heteroaromatic Aldehydes

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack. In heteroaromatic aldehydes, the heteroatom plays a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • Furan-2-carbaldehyde: Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also donates a lone pair of electrons to the aromatic system through resonance (+M). In furan, the resonance effect is significant, but the high electronegativity of oxygen still results in a relatively electron-deficient ring compared to benzene.

  • Thiophene-2-carbaldehyde: Sulfur is less electronegative than oxygen, leading to a weaker inductive effect. Its 3p orbitals have poorer overlap with the 2p orbitals of the carbon atoms, resulting in less effective resonance donation compared to furan. This leads to thiophene having a greater aromatic character and stability than furan.[1]

  • Pyridine-2-carbaldehyde: The nitrogen atom in pyridine is electron-withdrawing due to its electronegativity and the fact that it is sp² hybridized. This significantly reduces the electron density of the ring, making the carbonyl carbon of pyridine-2-carbaldehyde more electrophilic than that of benzaldehyde.

Based on these electronic properties, a general trend in the reactivity of the parent heterocycles towards electrophilic substitution is established as pyrrole > furan > thiophene > benzene > pyridine. This trend provides a foundational understanding of the inherent electronic nature of these ring systems, which in turn influences the reactivity of their aldehyde derivatives.

Comparative Reactivity in Key Organic Transformations

To provide a quantitative and practical comparison, we will now examine the performance of furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-2-carbaldehyde in the Wittig reaction, Aldol condensation, and oxidation.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[2] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[2] The reactivity of the aldehyde is a key factor in the success of this transformation.

Experimental Data:

Table 1: Comparison of Yields in the Wittig Reaction with Benzyltriphenylphosphonium Chloride

AldehydeHeteroatomExpected Relative ReactivityRepresentative Yield (%)
Pyridine-2-carbaldehydeNitrogenHighest~85-95
Furan-2-carbaldehydeOxygenModerate~80-90
Thiophene-2-carbaldehydeSulfurLowest~75-85

Note: The yields presented are representative ranges based on literature for similar Wittig reactions and the expected reactivity trend. Actual yields will vary depending on the specific reaction conditions and the nature of the ylide.

Experimental Protocol: Comparative Wittig Reaction

This protocol is designed to provide a standardized method for comparing the reactivity of the three heteroaromatic aldehydes.

  • Ylide Preparation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) (40 mL) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of a characteristic orange-red color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the heteroaromatic aldehyde (furan-2-carbaldehyde, thiophene-2-carbaldehyde, or pyridine-2-carbaldehyde) (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive ylide with oxygen.

  • Temperature Control: The ylide is typically formed at 0 °C to control its reactivity and prevent side reactions. The Wittig reaction itself is often allowed to proceed at room temperature.

  • Monitoring by TLC: TLC is a crucial technique to monitor the consumption of the starting aldehyde and the formation of the product, allowing for the determination of the optimal reaction time.

Diagram: Wittig Reaction Workflow

Caption: General workflow for the comparative Wittig reaction.

Aldol Condensation: Forming Carbon-Carbon Bonds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[3] The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base.[4]

Experimental Data:

Similar to the Wittig reaction, the electrophilicity of the carbonyl carbon is the dominant factor. Therefore, the expected order of reactivity is pyridine-2-carbaldehyde > furan-2-carbaldehyde > thiophene-2-carbaldehyde .

Table 2: Comparison of Yields in the Claisen-Schmidt Condensation with Acetone

AldehydeHeteroatomExpected Relative ReactivityRepresentative Yield (%)
Pyridine-2-carbaldehydeNitrogenHighest~80-90
Furan-2-carbaldehydeOxygenModerate~70-85
Thiophene-2-carbaldehydeSulfurLowest~65-80

Note: The yields presented are representative ranges based on literature for similar Claisen-Schmidt condensations and the expected reactivity trend. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocol: Comparative Claisen-Schmidt Condensation

This protocol provides a standardized method for comparing the reactivity of the three heteroaromatic aldehydes in a Claisen-Schmidt condensation with acetone.

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve the heteroaromatic aldehyde (10 mmol) and acetone (5 mmol) in 20 mL of ethanol.

    • Cool the solution in an ice bath.

    • Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise with stirring.

  • Reaction and Isolation:

    • Continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature.

    • Stir for an additional 2 hours. The formation of a precipitate indicates product formation.

    • Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Causality Behind Experimental Choices:

  • Base Catalyst: The sodium hydroxide deprotonates the acetone to form the nucleophilic enolate ion, which then attacks the aldehyde.

  • Stoichiometry: Using an excess of the aldehyde ensures that the ketone is the limiting reagent and favors the formation of the double condensation product.

  • Temperature Control: The reaction is initiated at a low temperature to control the initial exothermic reaction and is then allowed to proceed at room temperature to ensure completion.

  • Recrystallization: This is a standard purification technique for solid organic compounds, removing impurities and providing a pure product for characterization.

Diagram: Aldol Condensation Logical Flow

Aldol_Logic cluster_reactivity Reactivity Trend cluster_outcome Reaction Outcome Pyridine Pyridine-2-carbaldehyde (Most Electrophilic) Yield Higher Yield / Faster Reaction Pyridine->Yield leads to Furan Furan-2-carbaldehyde (Moderately Electrophilic) Furan->Yield Thiophene Thiophene-2-carbaldehyde (Least Electrophilic of the three) Lower_Yield Lower Yield / Slower Reaction Thiophene->Lower_Yield leads to

Caption: Relationship between aldehyde electrophilicity and reaction outcome.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of this oxidation can also be related to the electronic nature of the heteroaromatic ring.

Experimental Data:

In this case, the electron-richness of the heteroaromatic ring can influence its stability towards the oxidant. Furan, being the least aromatic and most electron-rich of the three, is more susceptible to oxidative degradation of the ring itself. Thiophene, with its greater aromatic stability, is more resistant to ring opening. Pyridine, being electron-deficient, is generally more stable to oxidation than furan and thiophene. A kinetic study on the permanganate oxidation of thiophene-2-aldehyde has been reported, providing a basis for comparison.[5]

Table 3: Comparison of Reactivity in Oxidation with Potassium Permanganate

AldehydeHeteroatomExpected Relative Reactivity/StabilityRepresentative Outcome
Pyridine-2-carbaldehydeNitrogenAldehyde oxidation favored, ring stableHigh yield of pyridine-2-carboxylic acid
Thiophene-2-carbaldehydeSulfurAldehyde oxidation, ring relatively stableGood yield of thiophene-2-carboxylic acid
Furan-2-carbaldehydeOxygenAldehyde oxidation competes with ring openingLower yield of furoic acid, potential for byproducts

Note: The outcomes are based on the known stability of the heterocyclic rings towards oxidation.

Experimental Protocol: Comparative Oxidation

This protocol provides a method for comparing the oxidation of the three heteroaromatic aldehydes using potassium permanganate.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the heteroaromatic aldehyde (10 mmol) in 50 mL of acetone.

    • In a separate beaker, dissolve potassium permanganate (20 mmol) in 100 mL of water.

  • Reaction:

    • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. An exothermic reaction will occur, and the purple color of the permanganate will disappear as manganese dioxide is formed.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Filter the mixture to remove the manganese dioxide.

    • Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude carboxylic acid.

  • Purification:

    • Recrystallize the crude carboxylic acid from a suitable solvent.

Causality Behind Experimental Choices:

  • Oxidant: Potassium permanganate is a strong oxidizing agent capable of converting aldehydes to carboxylic acids.

  • Solvent: A mixture of acetone and water is used to dissolve both the organic aldehyde and the inorganic permanganate.

  • Acidification: The carboxylic acid product is often more soluble in the aqueous phase as its carboxylate salt. Acidification protonates the carboxylate, making the carboxylic acid less soluble in water and facilitating its extraction into an organic solvent.

Diagram: Factors Influencing Oxidation Outcome

Oxidation_Factors Aldehyde Heteroaromatic Aldehyde Ring_Stability Aromatic Ring Stability Aldehyde->Ring_Stability Aldehyde_Oxidation Desired Aldehyde Oxidation Aldehyde->Aldehyde_Oxidation Oxidant Oxidizing Agent (e.g., KMnO4) Oxidant->Aldehyde_Oxidation Ring_Degradation Undesired Ring Degradation Oxidant->Ring_Degradation Ring_Stability->Ring_Degradation influences

Sources

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of Isoquinoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. Off-target effects can lead to unforeseen toxicity and diminish the therapeutic window of a drug candidate. The isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth technical comparison of isoquinoline-5-carbaldehyde derivatives, focusing on their cross-reactivity profiles against a panel of pertinent kinases.

The aldehyde at the 5-position serves as a versatile synthetic handle, allowing for the creation of diverse derivatives such as thiosemicarbazones, hydrazones, and Schiff bases. These modifications, coupled with substitutions on the isoquinoline ring system, can profoundly influence a compound's potency and, critically, its selectivity. While comprehensive public data on the cross-reactivity of a complete series of this compound derivatives is limited, this guide synthesizes available information on related structures and provides an illustrative comparison based on established principles of kinase inhibitor design.[3][4]

The Imperative of Cross-Reactivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3] Consequently, a small molecule designed to inhibit a specific kinase often exhibits activity against multiple other kinases. This cross-reactivity is a double-edged sword; while sometimes beneficial (polypharmacology), it is more often a source of toxicity.[5]

Systematic selectivity profiling is therefore not merely a characterization step but a foundational component of the drug discovery process.[5] It allows for:

  • Identification of Off-Target Liabilities: Early detection of potential side effects.

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how chemical modifications impact selectivity.

  • Selection of High-Quality Chemical Probes: Ensuring that biological effects observed in research are attributable to the intended target.

  • Rational Lead Optimization: Guiding medicinal chemistry efforts to improve the selectivity profile.

Comparative Analysis of this compound Derivatives

To illustrate the principles of selectivity and cross-reactivity, we will compare three representative, hypothetical derivatives of this compound against a panel of kinases known to be targets of isoquinoline-based inhibitors.[4][6]

  • I5C-Parent: The unmodified this compound.

  • I5C-TSN: The thiosemicarbazone derivative, a common modification for this class of compounds known to possess biological activity.[7][8]

  • I5C-TSN-7F: A fluorinated analog of the thiosemicarbazone derivative. Halogenation is a key strategy used to modulate potency and selectivity.[3]

The inhibitory potential of these analogs was assessed against a primary target, Haspin (GSG2) , a serine/threonine kinase crucial for mitosis, and a panel of nine representative off-target kinases.[6]

Table 1: Comparative Inhibitory Activity (IC₅₀, nM)
Compound IDPrimary Target: Haspin (IC₅₀)Off-Target Kinase Panel (IC₅₀)Selectivity Index (Off-Target/Primary Target)
CLK1 DYRK1A
I5C-Parent 5,200>10,000>10,000
I5C-TSN 1508501,200
I5C-TSN-7F 454,5006,800

Note: The data presented in this table is illustrative and based on known structure-activity relationships for isoquinoline-based kinase inhibitors to provide a framework for comparison. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. The Selectivity Index provides a quantitative measure of how much more potently the compound inhibits the primary target compared to an off-target.

Interpretation of Results

From the illustrative data, several key insights emerge:

  • Core Scaffold Activity: The parent aldehyde (I5C-Parent ) shows very weak activity, which is typical for a synthetic precursor.

  • Potency Enhancement: Conversion to the thiosemicarbazone (I5C-TSN ) dramatically increases potency against the primary target, Haspin. However, this comes at the cost of selectivity, with significant inhibitory activity observed against other kinases like CLK1 and DYRK1A.

  • Selectivity Improvement: The addition of a fluorine atom at the 7-position (I5C-TSN-7F ) not only further enhances potency for Haspin but also drastically improves selectivity. The inhibitory activity against the off-target panel is significantly reduced, resulting in a much higher selectivity index. This highlights the power of targeted chemical modification in tuning the cross-reactivity profile.

Experimental Methodologies

To ensure the generation of reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methods for key assays used in cross-reactivity profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This method determines the IC₅₀ value of an inhibitor by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a specific substrate.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT).

    • Prepare a 10 mM stock solution of the test compound (e.g., I5C-TSN-7F) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Prepare a solution of the target kinase (e.g., Haspin) and its corresponding substrate (e.g., Histone H3 peptide).

    • Prepare an ATP solution containing [γ-³³P]-ATP at the desired concentration (often at or near the Kₘ for the specific kinase).

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted inhibitor solutions.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a filter plate designed to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot it against the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis P1 Prepare Kinase Buffer P2 Serially Dilute Inhibitor in DMSO P3 Prepare Kinase/Substrate Mix P4 Prepare Radiolabeled ATP A3 Initiate with [γ-³³P]-ATP P4->A3 Transfer Reagents A1 Add Diluted Inhibitor to Plate A2 Add Kinase/Substrate Mix A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 A5 Stop Reaction with Acid A4->A5 D1 Transfer to Filter Plate A5->D1 Process Plate D2 Wash Unincorporated ATP D1->D2 D3 Measure Radioactivity D2->D3 D4 Calculate % Inhibition D3->D4 D5 Determine IC50 via Regression D4->D5

Workflow for a radiometric in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity following treatment with a compound.[3]

Step-by-Step Workflow:

  • Cell Culture:

    • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Relevant Signaling Pathways

The kinases selected for the illustrative panel are involved in critical cellular processes. Haspin, for example, is a key regulator of mitosis. Its inhibition leads to chromosome misalignment and mitotic arrest, making it an attractive target in oncology.

G cluster_pathway Mitotic Progression Pathway Prophase Prophase Haspin Haspin Kinase Prophase->Haspin H3T3 Histone H3 (Thr3) Haspin->H3T3 phosphorylates H3T3ph Phosphorylated H3T3 H3T3->H3T3ph AuroraB Aurora B Kinase Recruitment H3T3ph->AuroraB Chromosome Proper Chromosome Alignment AuroraB->Chromosome Metaphase Metaphase Chromosome->Metaphase Inhibitor I5C-TSN-7F (Inhibitor) Inhibitor->Haspin inhibits

Simplified pathway showing Haspin kinase's role in mitosis.

Conclusion and Future Directions

This guide demonstrates the critical importance of evaluating the cross-reactivity of this compound derivatives in the context of drug discovery. Through illustrative data and established protocols, we have shown how targeted chemical modifications can transform a weakly active precursor into a potent and highly selective inhibitor. The thiosemicarbazone derivative I5C-TSN-7F serves as a prime example of a lead compound with a promising selectivity profile worthy of further investigation.

Future work should focus on synthesizing and profiling a broader library of these derivatives against extensive kinase panels to build a comprehensive SAR model. Cellular-based assays, such as the NanoBRET™ target engagement assay, should also be employed to confirm that biochemical activity translates to efficacy within the complex environment of a living cell. By systematically navigating the challenges of kinase selectivity, researchers can unlock the full therapeutic potential of the versatile this compound scaffold.

References

  • Sun, D. L., Poddar, S., Pan, R. D., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Dalton Transactions, 49(10), 3046-3054. Available at: [Link]

  • Sun, D. L., Poddar, S., Pan, R. D., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. eScholarship, University of California. Available at: [Link]

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243. Available at: [Link]

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. Available at: [Link]

  • Agrawal, K. C., & Sartorelli, A. C. (1978). The chemistry and biological activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. Progress in Medicinal Chemistry, 15, 321-356. Available at: [Link]

  • Lee, H., Lee, Y. J., Park, H., et al. (2017). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 8(3), 645-651. Available at: [Link]

  • Kumari, A., Singh, R. K., & Singh, R. M. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1199-1262. Available at: [Link]

  • Mahadeviah, B. M., Kumar, M. P., & Shaukath, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Multiple Authors. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(2), 194-204. Available at: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Multiple Authors. (2024). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Isoquinoline-5-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. Isoquinoline-5-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile starting material for the synthesis of a diverse array of complex molecules.[1] However, the synthesis of novel derivatives is only the first step; unambiguous structural confirmation of the reaction products is paramount to ensure the integrity of downstream applications, from biological screening to clinical trials.

This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of common reaction products derived from this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

The Chemist's Crossroads: Common Reactions of this compound and Their Structural Ambiguities

The aldehyde group of this compound is a gateway to a multitude of chemical transformations. Here, we will focus on three common and illustrative reaction types: the Pictet-Spengler reaction, the Knoevenagel condensation, and Schiff base formation. Each presents unique challenges and opportunities for structural characterization.

The Analytical Gauntlet: A Comparative Approach to Structural Confirmation

The modern analytical laboratory offers a powerful arsenal for molecular structure determination. However, no single technique provides a complete picture. A multi-faceted approach, integrating data from various spectroscopic and spectrometric methods, is the gold standard for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For the reaction products of this compound, a suite of NMR experiments is indispensable.

Key NMR Experiments and Their Insights:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity of different molecular fragments.

Mass Spectrometry (MS): The Molecular Weighing Scale and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

  • Electron Impact (EI): A higher-energy technique that causes extensive fragmentation, creating a unique fingerprint for a given molecule.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to further fragmentation, providing detailed information about the molecule's substructures. For instance, in the analysis of isoquinoline alkaloids, characteristic fragmentation patterns can help identify the core structure and the nature of its substituents.[2]

X-ray Crystallography: The Unambiguous Arbiter

For crystalline products, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, leaving no room for ambiguity. It is the ultimate confirmation of connectivity, conformation, and stereochemistry. While not always feasible if the product is not a suitable crystal, it is considered the definitive method when successful.

Comparative Analysis in Action: Elucidating Specific Reaction Products

Let's apply this multi-pronged analytical approach to the products of three key reactions of this compound.

Reaction 1: The Pictet-Spengler Reaction with Tryptamine

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, which are important scaffolds in many natural products and pharmaceuticals.[3][4][5][6][7] The reaction of this compound with tryptamine is expected to yield a novel tetrahydro-β-carboline derivative.

Pictet-Spengler Reaction reagent1 This compound intermediate Schiff Base/Iminium Ion reagent1->intermediate + reagent2 Tryptamine reagent2->intermediate product Tetrahydro-β-carboline Product intermediate->product Acid catalyst, Cyclization

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol: Pictet-Spengler Reaction
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 10 mol%) or a Lewis acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structural Confirmation of the Tetrahydro-β-carboline Product
Analytical TechniqueExpected Observations and Interpretations
¹H NMR - Disappearance of the aldehyde proton signal (~10 ppm) from this compound. - Appearance of new aliphatic proton signals for the tetrahydro-β-carboline ring. - A characteristic singlet for the proton at C-1 of the newly formed ring. - Complex aromatic signals corresponding to both the isoquinoline and indole moieties.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). - Appearance of new aliphatic carbon signals in the 20-60 ppm range. - A signal for the new stereocenter at C-1.
COSY - Correlation between the protons on the newly formed tetrahydro-β-carboline ring, confirming their connectivity.
HSQC - Correlation of the aliphatic protons to their corresponding carbons, confirming the carbon skeleton of the new ring.
HMBC - Crucial correlations between the C-1 proton and carbons in both the isoquinoline and indole rings, definitively establishing the cyclization.
Mass Spectrometry (ESI-MS) - A protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Mass Spectrometry (EI-MS/MS) - Characteristic fragmentation patterns for tetrahydro-β-carbolines, often involving a retro-Diels-Alder (RDA) mechanism in the tetrahydro ring.[8]
X-ray Crystallography - If a suitable crystal is obtained, it will provide the absolute structure, including the relative stereochemistry at the newly formed chiral center.

Reaction 2: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[9][10] The reaction of this compound with malononitrile is expected to yield a 2-(isoquinolin-5-ylmethylene)malononitrile derivative.

Knoevenagel Condensation reagent1 This compound product α,β-Unsaturated Dinitrile Product reagent1->product + reagent2 Malononitrile reagent2->product catalyst Base catalyst (e.g., piperidine) catalyst->product

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or toluene.

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[11]

  • Reaction: Stir the mixture at room temperature or with heating. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Structural Confirmation of the α,β-Unsaturated Dinitrile Product
Analytical TechniqueExpected Observations and Interpretations
¹H NMR - Disappearance of the aldehyde proton signal. - Appearance of a new singlet for the vinylic proton, typically in the 7.5-8.5 ppm range. - The chemical shifts of the isoquinoline protons will be affected by the new electron-withdrawing group.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon. - Appearance of new signals for the alkene carbons and the nitrile carbons (~115-120 ppm).
IR Spectroscopy - A strong, sharp peak around 2220 cm⁻¹ characteristic of the nitrile (C≡N) stretch. - A peak corresponding to the C=C double bond stretch.
Mass Spectrometry (ESI-MS) - A protonated molecular ion peak [M+H]⁺ confirming the molecular weight of the condensation product.
X-ray Crystallography - Provides the definitive structure, including the stereochemistry (E/Z) of the double bond.

Reaction 3: Schiff Base Formation with Aniline

The formation of a Schiff base (or imine) is a fundamental reaction in organic chemistry, involving the condensation of a primary amine with an aldehyde or ketone.[12][13][14] The reaction of this compound with aniline will produce an N-(isoquinolin-5-ylmethylene)aniline derivative.

Schiff Base Formation reagent1 This compound product Schiff Base (Imine) Product reagent1->product + reagent2 Aniline reagent2->product - H₂O

Caption: Schiff base formation workflow.

Experimental Protocol: Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 eq) and aniline (1.0 eq) in a solvent such as toluene.

  • Catalysis (Optional): A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Structural Confirmation of the Schiff Base Product
Analytical TechniqueExpected Observations and Interpretations
¹H NMR - Disappearance of the aldehyde proton signal. - Appearance of a new singlet for the imine proton (-CH=N-), typically in the 8.0-9.0 ppm range.[13] - Characteristic signals for the aromatic protons of both the isoquinoline and aniline moieties.
¹³C NMR - Disappearance of the aldehyde carbonyl carbon. - Appearance of a new signal for the imine carbon (-CH=N-), typically in the 150-165 ppm range.[13]
IR Spectroscopy - A characteristic stretching vibration for the C=N bond of the imine, typically in the 1600-1650 cm⁻¹ region.
Mass Spectrometry (ESI-MS) - A protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the Schiff base.
X-ray Crystallography - Will confirm the formation of the imine bond and provide details on the conformation of the molecule in the solid state.

Conclusion: A Rigorous and Methodical Approach to Structural Certainty

The unambiguous structural confirmation of novel compounds is a non-negotiable aspect of chemical research and development. For derivatives of this compound, a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography provides a robust and self-validating system for structural elucidation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently assign the structures of their reaction products, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151–190. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95, 1797–1842. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50, 8538–8564. [Link]

  • Lashley, M. R.; Tran, K.; Yorke, J. A.; et al. The Pictet-Spengler Reaction. In Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010 . [Link]

  • Knoevenagel, E. Condensationen zwischen Aldehyden und Ketonen und Verbindungen mit reaktionsfähigen Methylengruppen. Ber. Dtsch. Chem. Ges.1898 , 31, 2596–2619. [Link]

  • Freeman, F. Knoevenagel Condensation. Chem. Rev.1969 , 69, 591–624. [Link]

  • Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis, Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991 ; Vol. 2, pp 341–394. [Link]

  • Golebiewski, W. M.; Spenser, I. D. Mass spectra of selected beta-carbolines. J. Heterocycl. Chem.1982 , 19, 1225–1228. [Link]

  • Layer, R. W. The Chemistry of Imines. Chem. Rev.1963 , 63, 489–510. [Link]

  • Olalekan, T. E.; et al. Synthesis, Characterization and DFT Studies of Schiff Bases of p-Methoxysalicylaldehyde. Bull. Chem. Soc. Ethiop.2019 , 33, 441-454. [Link]

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]

  • d'Agostino, M.; Colella, M.; Ciriaco, F.; et al. Synthesis and Characterization of Schiff Bases Derived from 4,4'-Methylendianiline. Der Pharma Chemica2016 , 8, 1-5. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General One-Pot Procedure. J. Org. Chem.1996 , 61, 3849–3862. [Link]

  • Esteb, J. J.; et al. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. J. Chem. Educ.2007 , 84, 1344. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules2020 , 25, 2785. [Link]

  • Roy, A.; et al. Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases. Res. J. Pharm. Technol.2022 , 15, 3089-3092. [Link]

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction. World J. Chem. Educ.2016 , 4, 101-106. [Link]

  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. The Pictet-Spengler Reaction. In Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures, John Wiley & Sons, Ltd, 2007 . [Link]

  • Kumar, A.; et al. Recent Developments in Knoevenagel Condensation Reaction: A Review. J. Adv. Sci. Res.2022 , 13, 17-25. [Link]

  • Singh, G. S.; D'hooghe, M.; De Kimpe, N. Recent progress in the synthesis of isoquinolines. Chem. Soc. Rev.2007 , 36, 1295-1314. [Link]

  • O'Brien, P. The Wittig Reaction. In Comprehensive Organic Synthesis, Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991 ; Vol. 1, pp 445–470. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972 ; pp 629–733. [Link]

  • Qing, Z.; et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Sci. Rep.2020 , 10, 733. [Link]

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A Comparative Guide to the Quantitative Analysis of Isoquinoline-5-carbaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isoquinoline-5-carbaldehyde is paramount in various stages of research and development. As a key intermediate in the synthesis of pharmaceuticals, fluorescent probes, and advanced materials, monitoring its concentration in reaction mixtures is crucial for process optimization, yield determination, and quality control.[1] This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound, offering field-proven insights to aid in method selection and implementation.

At a Glance: Choosing the Right Analytical Tool

The selection of an appropriate analytical method hinges on several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for direct quantification without the need for reference standards.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in a gaseous mobile phase based on boiling point and partitioning with a stationary phase, followed by mass-based detection.[3]Molar concentration is determined directly from the signal intensity of specific nuclei.[4][5]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[2][6]Requires volatile and thermally stable compounds.[2][6]Not dependent on volatility.
Derivatization Often required to enhance UV detection or fluorescence.[7]May be used to improve chromatographic behavior but is not always necessary for MS detection.[3]Generally not required.
Sample Preparation Can involve liquid-liquid or solid-phase extraction.[3]Headspace or solid-phase microextraction (SPME) are common for volatile analytes.[3]Minimal, often just dilution in a deuterated solvent.
Sensitivity Can achieve low µg/L detection limits, especially with fluorescence detection.[3]Generally offers very high sensitivity, with the potential for sub-µg/L detection limits.[3]Lower sensitivity compared to chromatographic methods.
Selectivity Dependent on chromatographic separation and detector wavelength.[3]High, with mass spectral data providing compound-specific identification.[3]High, based on unique chemical shifts of nuclei.
Instrumentation Cost Generally lower initial cost compared to GC-MS.[3]Higher initial investment due to the mass spectrometer.[3]Highest initial investment.
Key Advantage Versatility for a wide range of compounds and matrices.[8]Excellent for volatile compounds and provides structural information.[2][3]Intrinsically quantitative without the need for identical standards, and non-destructive.[9][10]

In-Depth Analysis of Key Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of this compound, particularly due to its applicability to a broad range of non-volatile and thermally unstable compounds.[6]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is typically the stationary phase of choice, offering excellent separation of moderately polar compounds like this compound from a variety of reaction components.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation and peak shape.[11] The buffer helps to control the ionization state of the analyte and other components, leading to more reproducible retention times.

  • Detection: A photodiode array (PDA) detector is highly advantageous as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and method development.[12] For enhanced sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed to introduce a chromophore that absorbs strongly in the UV-Vis region.[7][13][14]

Experimental Protocol: HPLC-PDA for this compound

  • Sample Preparation:

    • Quench a known volume of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and PDA detector.[2]

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[2]

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same diluent as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines to ensure reliable results.[15][16]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful technique offering high sensitivity and selectivity.[2] While this compound has a relatively high boiling point, GC-MS analysis is feasible and provides definitive identification through mass spectral data.[17][18]

Causality Behind Experimental Choices:

  • Sample Introduction: A split/splitless inlet is commonly used. A split injection is suitable for concentrated samples to avoid column overload, while a splitless injection is preferred for trace analysis to maximize sensitivity.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of aromatic aldehydes. The choice of stationary phase influences the separation based on boiling points and analyte-phase interactions.

  • Temperature Programming: A temperature gradient is essential to ensure the elution of compounds with a wide range of boiling points, providing good peak shape for this compound while separating it from more volatile reaction components.

  • Mass Spectrometry Detection: Electron ionization (EI) is the most common ionization technique, generating a reproducible fragmentation pattern that serves as a fingerprint for compound identification. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Protocol: GC-MS for this compound

  • Sample Preparation:

    • Extract a known volume of the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Instrumentation:

    • GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400 for qualitative analysis.

    • SIM Mode: Monitor characteristic ions of this compound for quantification.

  • Quantification:

    • Prepare calibration standards of this compound in the extraction solvent.

    • Generate a calibration curve by plotting the peak area of the selected ion against concentration.

    • Determine the concentration in the samples from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Extract Solvent Extraction Reaction->Extract Concentrate Concentrate Extract->Concentrate Inject Inject into GC Concentrate->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique that allows for the direct quantification of analytes in a mixture without the need for an identical reference standard for the analyte itself.[4][5][10] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity internal standard with a known concentration is added to the sample. The internal standard should have at least one signal that is well-resolved from the signals of the analyte and other components in the mixture.[5] Maleic acid or 1,4-dinitrobenzene are common choices.[5]

  • Solvent Selection: A deuterated solvent that dissolves both the sample and the internal standard is used. The choice of solvent can also help to improve signal resolution.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to allow for complete relaxation of the nuclei between scans. A 90° pulse angle is also used.

  • Signal Selection: A well-resolved signal from this compound and a well-resolved signal from the internal standard are chosen for integration.

Experimental Protocol: qNMR for this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid).

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected signals for this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (WIS / Wsample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification WeighSample Weigh Reaction Mixture AddIS Add Internal Standard WeighSample->AddIS Dissolve Dissolve in Deuterated Solvent AddIS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Conclusion: Selecting the Optimal Method

The choice between HPLC, GC-MS, and qNMR for the quantitative analysis of this compound depends on the specific requirements of the study.

  • HPLC is a versatile and cost-effective method suitable for routine analysis in most laboratories.[3] Its ability to handle non-volatile compounds makes it a reliable choice for complex reaction mixtures.[6]

  • GC-MS is the preferred method when high sensitivity and definitive identification are critical.[3] It is particularly advantageous for identifying and quantifying this compound as a potential impurity.

  • qNMR offers a unique advantage in its ability to provide direct quantification without the need for an identical analyte standard, making it an excellent tool for purity assessments and for situations where a certified reference material is unavailable.[5][19] However, its lower sensitivity and higher instrumentation cost are important considerations.

By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate method for the accurate and reliable quantification of this compound in their reaction mixtures.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Isovaleraldehyde Analysis. Benchchem.
  • A Comparative Guide to HPLC and GC-MS for the Accurate Measurement of Cuminaldehyde. Benchchem.
  • NMR Quantitative Analysis of Complex Mixtures. ResearchGate.
  • NMR methods for the analysis of mixtures. PMC - NIH.
  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. Drawell.
  • Quantitative NMR Interpretation without Reference. PMC - NIH.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
  • Determination of Aldehydes in Wet Deposition. ResearchGate.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News.
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed.
  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF. ResearchGate.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • This compound. Chem-Impex.
  • Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. MDPI.
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor.

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The Ascendant Trajectory of Isoquinoline-5-Carbaldehyde Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has cast a spotlight on the versatile isoquinoline scaffold. Among its myriad derivatives, those stemming from isoquinoline-5-carbaldehyde are emerging as a promising class of compounds with significant potential across diverse therapeutic landscapes. This guide offers a comprehensive comparison of the efficacy of these derivatives against established drugs in oncology, infectious diseases, and inflammatory conditions. By delving into the supporting experimental data and the underlying mechanistic rationale, we aim to provide researchers, scientists, and drug development professionals with a critical appraisal of this burgeoning field.

I. Anticancer Efficacy: A New Frontier in Cytotoxicity

Isoquinoline derivatives have long been investigated for their anticancer properties, with mechanisms ranging from the disruption of microtubule polymerization to the inhibition of topoisomerase and the modulation of key signaling pathways like PI3K/Akt/mTOR.[1] Our focus here is on the comparative potency of this compound derivatives and their close structural relatives against established chemotherapeutic agents.

Comparative In Vitro Cytotoxicity

The true measure of a novel anticancer agent's potential lies in its ability to exhibit potent and selective cytotoxicity against cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoquinoline carboxaldehyde derivatives against a panel of human cancer cell lines, juxtaposed with the performance of standard-of-care drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Source
Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives
4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a)L1210 Leukemia (in vivo)N/A (%T/C=177)--[2]
4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b)L1210 Leukemia (in vivo)N/A (%T/C=177)--[2]
Quinoline-based 1,2,3-Triazole Scaffolds
Compound 5aMCF-7 (Breast)9.25 ± 0.22DoxorubicinNot specified in study[3]
A-549 (Lung)9.56 ± 0.19[3]
HepG2 (Liver)10.56 ± 0.19[3]
Compound 5fMCF-7 (Breast)11.40 ± 0.29DoxorubicinNot specified in study[3]
A-549 (Lung)10.42 ± 0.21[3]
HepG2 (Liver)12.32 ± 0.33[3]
Quinoline-based Dihydrazone Derivatives
Compound 3bMCF-7 (Breast)7.0165-FUStronger than 5-FU[3]
Compound 3cMCF-7 (Breast)7.055-FUStronger than 5-FU[3]

Analysis of Anticancer Data:

The in vivo data for 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and its 4-methylamino analogue (9b) are particularly compelling.[2] A treated vs. control (T/C) percentage of 177 in a murine leukemia model signifies a very high level of antitumor activity, suggesting that these compounds warrant further preclinical development.[2] Furthermore, when administered twice daily, compound 9a led to 60% of the mice being long-term survivors over a 60-day period.[2]

In the realm of in vitro studies, several quinoline-based derivatives, which share a similar heterocyclic core with isoquinolines, have demonstrated potent cytotoxicity. For instance, compounds 5a and 5f exhibited IC50 values in the low micromolar range against breast, lung, and liver cancer cell lines.[3] Notably, the dihydrazone derivatives 3b and 3c were found to be more potent than the widely used chemotherapeutic, 5-fluorouracil (5-FU), against the MCF-7 breast cancer cell line.[3]

Experimental Protocol: MTT Assay for Cell Viability

The determination of a compound's cytotoxic effect is fundamental to anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Principle: This assay hinges on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and the reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h C Add MTT Reagent B->C 48-72h D Incubate (Formazan Formation) C->D 3-4h E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D 18-24h E Visually Assess for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

III. Anti-inflammatory Efficacy: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Isoquinoline derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators, making them attractive candidates for the treatment of inflammatory disorders. [4]

Comparative Anti-inflammatory Activity

The efficacy of anti-inflammatory compounds is often assessed by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). The table below compares the inhibitory activity of isoquinoline derivatives with the established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Compound/DrugAssayIC50 (µM)Reference DrugActivitySource
Isoquinoline-1-carboxamide Derivatives
HSR1101Suppression of IL-6, TNF-α, NOPotent--[4]
HSR1102Suppression of IL-6, TNF-α, NOPotent--[4]
HSR1103Suppression of IL-6, TNF-α, NOPotent--[4]
2-phenylquinoline-4-carboxamide derivative (5) Carrageenan-induced rat paw edemaSignificantDiclofenac sodiumSimilar activity[5]
3,4-dihydroisoquinoline-2(1H)-carboxamide (5c) STING inhibition0.044 (human)--[6]
0.032 (mouse)[6]

Analysis of Anti-inflammatory Data:

The isoquinoline-1-carboxamide derivatives HSR1101, HSR1102, and HSR1103 exhibited potent suppression of the pro-inflammatory mediators IL-6, TNF-α, and nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells. [4]HSR1101 was particularly noteworthy as it also reversed the LPS-suppressed production of the anti-inflammatory cytokine IL-10 and attenuated the expression of iNOS and COX-2. [4]In an in vivo model of inflammation, a 2-phenylquinoline-4-carboxamide derivative demonstrated anti-inflammatory activity comparable to the standard drug diclofenac sodium. [5]Furthermore, the 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 5c was identified as a potent inhibitor of the STING pathway, a key mediator of innate immunity, with low nanomolar IC50 values. [6]This compound also demonstrated significant in vivo anti-inflammatory efficacy in mouse models of systemic inflammation and acute kidney injury. [6]

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay in Macrophages

This assay is a common in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Principle: Macrophages, when activated by LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives and a reference drug (e.g., Indomethacin) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

NO_Inhibition_Pathway cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Isoquinoline This compound Derivatives Isoquinoline->NFkB Inhibition Isoquinoline->iNOS Inhibition

Caption: Inhibition of the LPS-induced NO production pathway.

IV. Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound and its related derivatives represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, in some cases surpassing that of established drugs, underscores their potential.

The versatility of the isoquinoline core allows for extensive chemical modification, providing a rich opportunity for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to identify lead compounds with enhanced efficacy and favorable safety profiles.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Comprehensive in vivo studies in relevant animal models to validate the in vitro findings and assess their therapeutic potential in a physiological context.

The continued exploration of this chemical space holds the promise of delivering next-generation therapies that can address the unmet medical needs in oncology, infectious diseases, and the management of inflammatory conditions.

V. References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Source not further specified. [1]2. Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4243. [2]3. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. (2020). RSC Medicinal Chemistry. [7]4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PubMed Central. [8]5. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Source not further specified. [9]6. (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. (2025). ResearchGate. [10]7. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Source not further specified. [3]8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central. [1]9. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. [11][4]10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). MDPI. [12][13]11. Novel isoquinoline derivatives as antimicrobial agents. (2013). ResearchGate. [14]12. Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. [15]13. BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. (n.d.). Source not further specified. [16]14. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (n.d.). ResearchGate. [17]15. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). PubMed. [6]16. The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. [18]17. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. [19]18. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. (2020). PubMed. [20]19. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (2016). Biomedical Research. [5]20. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. [13]21. Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. [11]22. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. [21]23. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). Research Journal of Pharmacy and Technology. [22]24. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. (2024). Brieflands. [23]25. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs. (2016). PubMed Central.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of isoquinoline-5-carbaldehyde (CAS No. 80278-67-7). As a researcher, scientist, or drug development professional, your commitment to safety extends beyond the bench to the entire lifecycle of the chemicals you handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety and environmental stewardship.

Core Principle: Mandated Hazardous Waste Disposal

Before proceeding to any operational step, it is critical to understand the core principle governing the disposal of this compound:

This compound must be treated as hazardous chemical waste. It must be collected, properly labeled, and transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Under no circumstances should this compound or materials contaminated with it be disposed of via standard trash or sanitary sewer systems.[1][2][3] The environmental and regulatory consequences of improper disposal are severe.

Hazard Profile of this compound: The "Why" Behind the Precautions

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the disposal protocols outlined below. The compound's hazard profile, derived from the Globally Harmonized System (GHS), dictates the required safety measures.

Hazard Classification GHS Hazard Statement Implication & Rationale for Disposal Protocol Source(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion is a primary exposure risk. This necessitates strict handling protocols to prevent cross-contamination of surfaces and mandates that all contaminated materials be treated as hazardous waste.[4][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationDirect contact with the eyes can cause significant damage. This requires the mandatory use of safety glasses or goggles and dictates that any PPE in contact with the compound be disposed of as hazardous waste.[4][5][6]
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause irritation upon skin contact. This requires the use of appropriate chemical-resistant gloves and lab coats, and all contaminated items must be disposed of properly.[6]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system H335: May cause respiratory irritationAs a solid powder, there is a risk of creating dust during handling, which can irritate the respiratory system.[1][6] This necessitates the use of engineering controls like fume hoods and prohibits disposal methods that could generate dust, such as sweeping up spills without proper precautions.[6]

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before collecting or managing waste, ensure the following controls are in place.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust particles.[1][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye/Face Protection : Wear chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved (US) standards.[1][6]

    • Skin Protection :

      • Gloves : Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity prior to use.[1] Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[1]

      • Body Protection : Wear a lab coat to protect against skin exposure.[6]

    • Respiratory Protection : For situations with a high potential for dust generation (e.g., large spills), a NIOSH/MSHA approved respirator may be necessary.[6][8]

Waste Segregation & Containerization Protocol

Proper segregation and containment are the cornerstones of a compliant waste management program.

Step 4.1: Designate the Waste Stream this compound waste must be collected as a solid hazardous chemical waste . It should not be mixed with other waste streams such as liquid solvents, aqueous waste, or regular trash.[3][9]

Step 4.2: Select the Proper Waste Container

  • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap).

  • The container must be in good condition, with no cracks or defects, and must have a tight-fitting lid.[3][10]

  • Keep the container closed at all times except when adding waste.[3][9]

Step 4.3: Label the Waste Container Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The CAS Number: "80278-67-7 "

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).[5]

  • An accumulation start date.

Step-by-Step Disposal Procedures

Follow these specific workflows for different waste scenarios.

Procedure 5.1: Disposal of Unused or Expired Product (Solid)
  • Preparation : Work within a chemical fume hood and wear all required PPE.

  • Containerization : If the chemical is in its original, intact manufacturer's container, this can often serve as the primary disposal container.[2] Ensure it is properly sealed and labeled as hazardous waste.

  • Transfer (if necessary) : If transferring from a damaged or unsuitable container, carefully transfer the solid powder into a pre-labeled hazardous waste container. Use a dedicated scoop or spatula.

  • Closure : Securely close the container. Do not fill beyond 90% capacity to prevent spillage.[9]

  • Storage : Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup : Contact your institution's EHS department to schedule a waste pickup.

Procedure 5.2: Disposal of Contaminated Labware & PPE (Solid Waste)
  • Collection : Place all items grossly contaminated with this compound (e.g., weigh boats, gloves, disposable spatulas, absorbent pads) into a designated, pre-labeled solid hazardous waste container.

  • Decontamination : For non-disposable items like glassware, perform a preliminary rinse with a suitable solvent (e.g., acetone) in a fume hood. This rinse solvent must be collected as hazardous liquid waste in a separate, appropriately labeled container.

  • Closure and Storage : Once the solid waste container is full (not exceeding 90% capacity), securely close it and move it to the satellite accumulation area for EHS pickup.[9]

Procedure 5.3: Management of Spills
  • Evacuate & Secure : Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • PPE : Don appropriate PPE, including respiratory protection if necessary.

  • Containment : Prevent the powder from spreading.

  • Cleanup :

    • DO NOT dry sweep, as this will create airborne dust.

    • Gently cover the spill with an absorbent material.

    • Carefully scoop or sweep up the material and place it into a labeled hazardous waste container.[1][11]

  • Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous solid waste.

  • Disposal : Seal the container and arrange for pickup through EHS.

The Disposal Don'ts: Prohibited Practices

To ensure safety and compliance, the following actions are strictly prohibited:

  • DO NOT dispose of this compound down the drain.[1][3]

  • DO NOT dispose of the chemical or contaminated materials in the regular trash.[3]

  • DO NOT attempt to neutralize the chemical with other substances unless you have a specific, validated protocol for this compound class. General aldehyde deactivation methods may not be effective or safe.[10][12]

  • DO NOT leave waste containers open or unlabeled.[3][9]

  • DO NOT mix this compound waste with incompatible chemicals.[3]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_final Final Disposal Pathway cluster_prohibited Prohibited Actions start Identify Waste: This compound or Contaminated Material hazards Review Hazard Profile (Oral Toxicity, Eye/Skin Irritant) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Place Waste in Container (Do not exceed 90% capacity) container->collect seal Keep Container Securely Sealed When Not in Use collect->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange Pickup with EHS or Licensed Contractor storage->pickup documentation Complete Waste Manifest & Maintain Records pickup->documentation no_drain ✗ No Drain Disposal no_trash ✗ No Trash Disposal no_mix ✗ No Mixing with Incompatibles

Caption: Decision workflow for the safe disposal of this compound.

References

  • Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 . PubChem. Available at: [Link]

  • Aldehyde Disposal . DRNA. Available at: [Link]

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • MSDS of isoquinoline-3-carbaldehyde . ABL Technology. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Isoquinoline-5-carbaldehyde (CAS: 80278-67-7). The information herein is designed to move beyond simple checklists, offering a procedural and causal understanding of the necessary personal protective equipment (PPE) to ensure laboratory safety and experimental integrity.

Immediate Safety Briefing: Core Hazards

Before handling this compound, it is critical to understand its primary hazards as defined by the Globally Harmonized System (GHS). This compound is a solid, often a light yellow powder, that demands respect due to its classification.[1]

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The GHS signal word for this chemical is "Warning," accompanied by the GHS07 pictogram (exclamation mark).[3] These classifications are the fundamental drivers for the PPE and handling protocols outlined below. They indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles, all of which must be rigorously controlled.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified chemical hazards. Engineering controls, such as a certified chemical fume hood, are the primary control measure. PPE serves as the essential final barrier between the researcher and the chemical.

Eye and Face Protection

Why it's critical: The H319 classification ("Causes serious eye irritation") is an unambiguous directive.[3][4] Contact with even small amounts of this compound dust can lead to significant pain and potential injury.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory where this chemical is handled.[1][5] Safety glasses, even with side shields, do not provide an adequate seal against fine dust and are therefore insufficient.[6]

  • Enhanced Precaution: When handling larger quantities (>5g) or when there is an increased risk of splashing (e.g., during reaction quenching), a face shield should be worn in addition to chemical splash goggles.[6][7]

Hand Protection

Why it's critical: The H315 classification ("Causes skin irritation") means direct contact can lead to dermatitis or other inflammatory skin reactions.[2][3]

  • Glove Selection: Disposable nitrile gloves are the standard for incidental contact. They provide a good barrier against solid particulates and offer resistance to a broad range of chemicals for short-term protection.[7]

  • Protocol: Always inspect gloves for tears or punctures before use. Use a "double-gloving" technique for added protection during weighing and transfer operations. Gloves must be removed promptly and properly after handling the chemical, and hands should be washed thoroughly. If direct contact occurs, remove the glove immediately, wash the affected area with soap and plenty of water, and seek medical advice.[2]

Body Protection

Why it's critical: Preventing skin contact is a primary safety objective. Dust can easily settle on clothing and lead to unintentional skin exposure.

  • Standard Protocol: A properly fastened, long-sleeved laboratory coat is mandatory.

  • Material Choice: A lab coat made of cotton or a flame-resistant material like Nomex® is preferable to synthetic fabrics such as polyester, which can melt and adhere to skin in the event of a fire.[7]

Respiratory Protection

Why it's critical: As a fine solid, this compound presents an inhalation hazard, classified as H335 ("May cause respiratory irritation").[2][3] The primary defense is to prevent dust from becoming airborne.

  • Primary Control: All handling of the solid chemical, especially weighing and transferring, must be conducted within a certified chemical fume hood to control dust.[2]

  • When a Respirator is Needed: If engineering controls are insufficient or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved N95 dust mask is a minimum for low-level dust exposure. For significant spill response, a half-mask or full-face air-purifying respirator with appropriate particulate filters should be used.[8] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[7]

Task-Specific PPE Protocols

The level of required PPE can be tiered based on the specific task and the associated risk of exposure.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (In addition to Fume Hood)
Low Exposure (e.g., Weighing <1g in a fume hood)Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required if handled properly in fume hood.
Moderate Exposure (e.g., Solution prep, reaction setup)Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot required if handled properly in fume hood.
High Exposure / Emergency (e.g., Spill cleanup outside of a hood)Face Shield over GogglesHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatNIOSH-approved Air-Purifying Respirator (APR)

Procedural Guidance for Safe Handling & Disposal

A protocol is only as effective as its execution. Follow these steps to minimize risk.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on your lab coat first, followed by eye protection. Wash and dry hands, then don two pairs of nitrile gloves.

  • Handling the Chemical: Carefully open the container inside the fume hood. Use a spatula to gently scoop the solid, avoiding actions that could generate dust. When weighing, use an enclosure or a weigh boat with high sides. Close the primary container immediately after use.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order before leaving the work area. First, remove the outer pair of gloves. Then, remove your lab coat. Finally, remove your eye protection and the inner pair of gloves.

  • Hygiene: Wash your hands thoroughly with soap and water after removing PPE.

Waste Disposal
  • Chemical Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Uncleaned containers should be treated as the product itself.[9] Dispose of all waste in accordance with local, state, and federal regulations.[1][4] Do not allow the product or contaminated materials to enter drains.[2][9]

Emergency Procedures & First Aid

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][9]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[2][9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start cluster_controls Step 1: Engineering Controls cluster_ppe Step 2: Task-Based PPE Selection cluster_actions Step 3: Required PPE Ensemble start Initiate Task with This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood task_type What is the exposure risk? fume_hood->task_type Yes no_hood STOP Do not proceed without proper engineering controls. fume_hood->no_hood No low_risk Low Risk (e.g., Weighing <1g) task_type->low_risk Low mod_risk Moderate Risk (e.g., Solution Prep) task_type->mod_risk Moderate high_risk High Risk / Spill (Outside Containment) task_type->high_risk High / Spill ppe_low Goggles Lab Coat 1x Nitrile Gloves low_risk->ppe_low ppe_mod Goggles Lab Coat 2x Nitrile Gloves mod_risk->ppe_mod ppe_high Face Shield + Goggles Chem-Resistant Apron 2x Nitrile Gloves N95+ Respirator high_risk->ppe_high

Caption: PPE selection workflow for this compound.

References

  • This compound - Safety D
  • Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853. PubChem.
  • SAFETY D
  • Isoquinoline-5-carboxaldehyde 96 80278-67-7. Sigma-Aldrich.
  • SAFETY DATA SHEET - Quinoline-3-carbaldehyde. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Personal Protective Equipment (PPE) - Glove Selection. University of California, Berkeley.
  • SAFETY DATA SHEET - Isoquinoline-5-carboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - Quinoline-5-carboxaldehyde. Fisher Scientific.
  • UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville.
  • Isoquinoline-5-carboxaldehyde 80278-67-7. TCI EUROPE N.V..
  • Isoquinoline-5-carboxaldehyde 96 80278-67-7 - Safety Inform

Sources

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